molecular formula C6H10O B1295849 2-Methylpent-4-yn-2-ol CAS No. 590-37-4

2-Methylpent-4-yn-2-ol

Cat. No.: B1295849
CAS No.: 590-37-4
M. Wt: 98.14 g/mol
InChI Key: BXOJBMSEIGMKSS-UHFFFAOYSA-N
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Description

2-Methylpent-4-yn-2-ol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-4-5-6(2,3)7/h1,7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOJBMSEIGMKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284047
Record name 2-methylpent-4-yn-2-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

590-37-4
Record name 2-Methyl-4-pentyn-2-ol
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Record name 590-37-4
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Record name 2-methylpent-4-yn-2-ol
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Record name 2-methylpent-4-yn-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpent-4-yn-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The strategic selection of starting materials and intermediates dictates the feasibility, cost-effectiveness, and ultimate success of bringing a complex molecule from concept to reality. 2-Methylpent-4-yn-2-ol, a seemingly simple acyclic alcohol, represents a potent and versatile building block for the discerning chemist. Its structure, featuring a tertiary alcohol and a terminal alkyne, offers two orthogonal points for chemical modification, providing a gateway to a diverse array of more complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, structure, and synthetic utility of this compound, with a focus on its practical application for researchers, scientists, and drug development professionals.

Molecular Architecture and Spectroscopic Signature

The unambiguous identification and characterization of a chemical entity are foundational to its effective use. The structural features of this compound give rise to a distinct spectroscopic fingerprint.

Chemical Structure:

Caption: Chemical structure of this compound.

The molecule possesses a chiral center at the quaternary carbon bearing the hydroxyl group. The terminal alkyne provides a site for a rich variety of chemical transformations, while the tertiary alcohol offers opportunities for substitution, elimination, or derivatization.

Spectroscopic Data Summary:

Spectroscopic Technique Expected Key Features
¹H NMR Terminal Alkyne (≡C-H): A triplet around δ 2.0-2.5 ppm.Methylene (-CH₂-): A doublet around δ 2.3-2.6 ppm.Hydroxyl (-OH): A broad singlet, chemical shift is concentration and solvent dependent.Methyl (C(OH)(CH₃)₂): A singlet around δ 1.2-1.5 ppm, integrating to 6H.
¹³C NMR Quaternary Carbon (C-OH): δ 65-75 ppm.[1]Terminal Alkyne (≡C-H): δ 80-90 ppm.Internal Alkyne (C≡C-H): δ 70-80 ppm.Methylene (-CH₂-): δ 40-50 ppm.Methyl (C(OH)(CH₃)₂): δ 25-35 ppm.[1]
Infrared (IR) Spectroscopy O-H Stretch (alcohol): A broad band around 3300-3600 cm⁻¹.C≡C-H Stretch (terminal alkyne): A sharp, moderate band around 3300 cm⁻¹.C≡C Stretch (alkyne): A weak, sharp band around 2100-2150 cm⁻¹.C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A peak at m/z = 98, though it may be weak or absent for tertiary alcohols.[2]Major Fragments: Loss of a methyl group (M-15) leading to a stable tertiary carbocation at m/z = 83. Alpha-cleavage is a dominant fragmentation pathway for alcohols.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[4][5]

Property Value Reference
IUPAC Name This compound[5]
CAS Number 590-37-4[4]
Molecular Formula C₆H₁₀O[4][5]
Molecular Weight 98.14 g/mol [5]
Boiling Point 124-127 °C
Density 0.901 g/cm³ (predicted)
pKa ~14.36 (predicted)[4]

Reactivity and Synthetic Applications: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its alcohol and alkyne functionalities. This allows for a modular and powerful approach to the synthesis of complex targets.

The Terminal Alkyne: A Gateway to Carbon-Carbon Bond Formation

The terminal alkyne is arguably the more versatile handle. The acidity of the terminal proton (pKa ≈ 25) allows for its ready deprotonation with a strong base (e.g., n-BuLi, Grignard reagents) to form a potent acetylide nucleophile. This opens the door to a vast array of C-C bond-forming reactions, including:

  • Alkylation: Reaction with alkyl halides to extend the carbon chain.

  • Addition to Carbonyls: Formation of propargyl alcohols, which are valuable synthetic intermediates.

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a highly reliable and biocompatible linkage increasingly used in drug discovery.

The Tertiary Alcohol: A Point of Control and Derivatization

The tertiary alcohol is less reactive than a primary or secondary alcohol but still offers important synthetic handles:

  • Protection: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl ethers) to mask its reactivity while transformations are carried out on the alkyne.

  • Substitution: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for SN1-type substitution reactions.

  • Oxidation: While tertiary alcohols are resistant to oxidation that cleaves C-H bonds, they can be oxidized under more forcing conditions.

Synergistic Reactivity in Synthesis:

A common synthetic strategy involves first modifying the alkyne terminus, followed by manipulation of the hydroxyl group. This approach leverages the higher reactivity of the alkyne.

G Figure 2. Representative Synthetic Pathway start This compound step1 1. Base (e.g., n-BuLi) 2. Electrophile (E⁺) start->step1 Alkyne Functionalization intermediate1 Modified Alkyne Intermediate step1->intermediate1 step2 Protecting Group Chemistry or Substitution/Elimination intermediate1->step2 Alcohol Modification product Diverse Functionalized Products step2->product

Caption: A generalized workflow illustrating the sequential functionalization of this compound.

Laboratory-Scale Synthesis: A Practical Protocol

This compound can be reliably synthesized on a laboratory scale via the Grignard reaction between the propargyl Grignard reagent and acetone.[6][7]

Reaction Scheme:

Propargyl Bromide + Mg --(Anhydrous Ether)--> Propargylmagnesium Bromide

Propargylmagnesium Bromide + Acetone --(Anhydrous Ether)--> Intermediate Alkoxide --(H₃O⁺ workup)--> this compound

Experimental Protocol:

  • Materials and Equipment:

    • Magnesium turnings

    • Propargyl bromide

    • Acetone (anhydrous)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

    • Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel (all flame- or oven-dried)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

    • Ice-water bath

  • Procedure:

    • Grignard Reagent Formation: To a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere, add magnesium turnings. Add a small portion of anhydrous diethyl ether to cover the magnesium. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is typically initiated with a small amount of the halide, and once the reaction begins (as evidenced by bubbling and a cloudy appearance), the remaining halide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed.

    • Reaction with Acetone: The freshly prepared Grignard reagent is cooled in an ice-water bath. A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. A precipitate will form.

    • Work-up: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

    • Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. Its utility as a pharmaceutical intermediate is a growing area of interest.[8] The tertiary alcohol can be a key pharmacophoric feature or a precursor to other functional groups. The alkyne can be used to introduce rigidity into a molecule or as a handle for late-stage functionalization.

While specific examples of its direct use in the synthesis of marketed drugs are not widely documented in publicly available literature, its potential is evident. For instance, propargyl alcohols are precursors to allenes and other functionalities found in natural products and pharmaceuticals. The ability to readily introduce a dimethyl carbinol group adjacent to a modifiable alkyne makes it a valuable tool for building fragments for fragment-based drug discovery (FBDD) or for the synthesis of complex lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

GHS Hazard Statements: [5]

  • H227: Combustible liquid.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a bifunctional molecule that offers significant advantages as a building block in organic synthesis. Its orthogonal reactive sites—the terminal alkyne and the tertiary alcohol—provide chemists with a high degree of control and flexibility in the construction of complex molecular targets. For researchers in both academic and industrial settings, particularly in the realm of drug discovery and development, a thorough understanding of the properties and reactivity of this versatile intermediate can unlock new and efficient synthetic pathways to novel chemical entities.

References

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An In-depth Technical Guide to the Synthesis of 2-Methylpent-4-yn-2-ol from Acetone and Propyne

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-methylpent-4-yn-2-ol, a valuable propargylic alcohol, through the reaction of acetone and propyne. The content herein is curated for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this fundamental organic transformation.

Executive Summary: The Strategic Importance of Propargylic Alcohols

Propargylic alcohols, such as this compound, are critical building blocks in organic synthesis. Their bifunctional nature, possessing both a hydroxyl group and a terminal alkyne, allows for a diverse array of subsequent chemical modifications. This versatility makes them indispensable intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The addition of terminal alkynes to carbonyl compounds is an atom-economical method for creating new carbon-carbon bonds and establishing a new stereocenter in a single step.[1] The specific synthesis of this compound from readily available and cost-effective starting materials like acetone and propyne is a cornerstone reaction, often serving as a gateway to more elaborate molecular architectures.

The Core Transformation: A Mechanistic Perspective

The synthesis of this compound from acetone and propyne is a classic example of a nucleophilic addition reaction, specifically the ethynylation of a ketone. This transformation is most commonly achieved under basic conditions, a process historically known as the Favorskii reaction.[2][3]

The Favorskii Reaction: Harnessing the Acetylide Nucleophile

The Favorskii reaction involves the addition of a terminal alkyne to a carbonyl compound in the presence of a strong base.[2][3] The mechanism proceeds through two key steps:

  • Deprotonation and Acetylide Formation: A strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH2), abstracts the acidic terminal proton from propyne.[2] This deprotonation generates a potent nucleophile, the propynylide anion (a type of metal acetylide).[3]

  • Nucleophilic Attack: The newly formed propynylide anion then attacks the electrophilic carbonyl carbon of acetone. This results in the formation of an alkoxide intermediate.

  • Protonation: A subsequent acidic workup protonates the alkoxide, yielding the final product, this compound.[4]

The choice of base is critical. While alkali metal hydroxides are effective, superbases like phosphazenes in combination with DMSO have also been investigated to facilitate the reaction under milder conditions.[5] Quantum chemistry studies have shown that "hard" cations like potassium strongly stabilize the transition state, reducing the activation barrier.[5]

Caption: Favorskii Reaction Mechanism for this compound Synthesis.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details a standard laboratory-scale synthesis of this compound. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Reagents and Equipment
Reagent/EquipmentPurpose
Anhydrous AcetoneStarting Material
Propyne (gas)Starting Material
Potassium Hydroxide (KOH)Base Catalyst
Anhydrous Solvent (e.g., THF, liquid ammonia)Reaction Medium
Three-neck round-bottom flaskReaction Vessel
Gas inlet tubeFor Propyne Addition
CondenserTo Prevent Solvent Loss
Magnetic stirrer and stir barFor Agitation
Ice bathFor Temperature Control
Saturated Ammonium Chloride SolutionFor Quenching
Diethyl ether or TolueneFor Extraction
Anhydrous Magnesium SulfateDrying Agent
Rotary evaporatorFor Solvent Removal
Distillation apparatusFor Purification
Detailed Procedure
  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Solvent Addition: Charge the flask with powdered, anhydrous potassium hydroxide and the chosen anhydrous solvent. For instance, liquid ammonia can be used as a solvent, which also helps to dissolve the acetylene gas.[6]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -30 °C to 0 °C) using an appropriate cooling bath.

  • Propyne Introduction: Slowly bubble propyne gas through the stirred suspension. The formation of the potassium propynylide salt may be observed.

  • Acetone Addition: Add anhydrous acetone dropwise to the reaction mixture while maintaining the temperature. An exothermic reaction is expected.

  • Reaction Monitoring: Allow the reaction to stir for several hours at the controlled temperature. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is deemed complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or toluene.[7]

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Step-by-Step Experimental Workflow for Synthesis.

Safety and Handling: A Paramount Consideration

The synthesis of this compound involves several hazardous materials and conditions that necessitate strict adherence to safety protocols.

  • Propyne: Propyne is an extremely flammable gas.[8] It should be handled in a well-ventilated area, away from ignition sources. Proper grounding and bonding of equipment are essential to prevent static discharge.[9]

  • Strong Bases: Potassium hydroxide is a corrosive strong base.[10] It can cause severe skin and eye burns. Always wear appropriate PPE, including chemical-resistant gloves and safety goggles.[11][12] When preparing solutions, always add the base to water, not the other way around, to control the exothermic reaction.[10]

  • Acetone: Acetone is a flammable liquid. Keep it away from open flames and sparks.

  • Pressure and Temperature: The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions. If using a sealed system, ensure it is appropriately rated for the potential pressure buildup.

Alternative Synthetic Approaches

While the Favorskii reaction is a common method, other synthetic strategies can also be employed:

  • Grignard Reagents: An alternative involves the use of a Grignard reagent. Propynylmagnesium bromide, prepared from propyne and a suitable Grignard reagent like ethylmagnesium bromide, can act as the nucleophile that attacks acetone.[13][14][15] This method is also highly effective for forming carbon-carbon bonds.[14][16]

  • Organolithium Reagents: Similar to Grignard reagents, organolithium reagents like n-butyllithium can be used to deprotonate propyne, forming the corresponding lithium acetylide, which then reacts with acetone.[4]

Conclusion: A Versatile Synthesis for Modern Chemistry

The synthesis of this compound from acetone and propyne is a robust and well-established reaction that provides access to a key synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a steadfast commitment to safety are essential for the successful and responsible application of this important transformation in the fields of chemical research and drug development.

References

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  • Konyukhov, D. et al. (2019). Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study. ChemistrySelect, 4(20), 6205-6212. [Link]

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  • Konyukhov, D. et al. (2019). Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study. ResearchGate. [Link]

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Physical properties of 2-Methylpent-4-yn-2-ol (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Methylpent-4-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. Designed for an audience of researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to provide a foundational understanding of the principles and methodologies for their accurate determination. We detail robust, self-validating experimental protocols for measuring these properties and explain the scientific rationale behind critical procedural steps. The guide includes summarized data tables for quick reference, detailed experimental workflows visualized with Graphviz, and is grounded in authoritative references to ensure scientific integrity.

Introduction to this compound

This compound (CAS No: 590-37-4) is a tertiary acetylenic alcohol with the chemical formula C₆H₁₀O.[1][2] Its structure features a hydroxyl group and a terminal alkyne, making it a valuable intermediate in various organic syntheses. The presence of both the hydroxyl group, capable of hydrogen bonding, and the carbon-carbon triple bond gives the molecule unique reactivity and physical characteristics. Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its purification, handling, reaction scale-up, and for predicting its behavior in various solvent systems—critical parameters in any research or development setting.

Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the key contributors are van der Waals forces arising from its carbon backbone and, more significantly, the hydrogen bonding capability of its tertiary alcohol group.

Summary of Physical Properties

The experimentally determined physical properties of this compound are summarized below for ease of reference.

PropertyValueConditions
Boiling Point 124-127 °Cat 756 Torr
Density 0.901 g/cm³Not Specified

(Data sourced from ECHEMI[1])

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas phase.[3] This property is highly sensitive to changes in atmospheric pressure and is a reliable indicator of purity.

The relatively high boiling point of this compound for its molecular weight (98.14 g/mol ) is primarily due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2] Significant energy is required to overcome these forces, resulting in a higher boiling point compared to alkanes or ethers of similar mass.

For research settings where sample volume may be limited, a micro-reflux method provides an accurate determination of the boiling point using only a small amount of the substance.

Apparatus:

  • Round-bottomed flask (10 mL) or a large test tube

  • Micro-condenser

  • Calibrated thermometer or thermocouple

  • Heating mantle or sand bath

  • Boiling chips or magnetic stir bar

  • Clamps and stand

Procedure:

  • Sample Preparation: Place approximately 2-3 mL of this compound into the round-bottomed flask. Add a few boiling chips or a small magnetic stir bar to ensure smooth boiling and prevent bumping.[4]

  • Apparatus Assembly: Assemble the reflux apparatus by attaching the micro-condenser vertically to the flask. Secure the assembly to a stand using clamps.

  • Thermometer Placement (Critical Step): Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side arm or, in a micro-setup, approximately 1 cm above the surface of the liquid. Causality: The boiling point is the temperature of the vapor in equilibrium with the liquid, not the liquid itself, which can become superheated.[4] Placing the thermometer in the vapor phase ensures the most accurate reading.

  • Heating: Gently heat the flask. As the liquid boils, you will observe a "reflux ring" where the hot vapor condenses and flows back into the flask. The thermometer bulb must be positioned within this vapor zone to measure the equilibrium temperature.

  • Data Recording: When the temperature reading on the thermometer stabilizes for several minutes while the liquid is actively refluxing, record this value. This stable temperature is the observed boiling point.

  • Pressure Correction: Record the ambient barometric pressure. Boiling points are standardized to sea level (760 Torr). If the experimental pressure is different, a correction may be necessary.[5]

To ensure the trustworthiness of the measurement, the protocol incorporates self-validating checks:

  • Stable Temperature: A fluctuating temperature reading indicates the presence of volatile impurities or that the system has not yet reached equilibrium. A stable reading is a key indicator of a pure substance's boiling point.

  • Thermometer Calibration: The accuracy of the thermometer should be verified using a substance with a known, sharp boiling point (e.g., distilled water).

  • Pressure Recording: Documenting the atmospheric pressure is crucial, as boiling point is pressure-dependent. This allows for standardization and comparison of results across different laboratories and altitudes.

Density Determination

Density is an intrinsic property defined as the mass of a substance per unit of its volume (ρ = m/V). It is influenced by temperature, which affects the volume of the liquid.

The determination of density requires the precise measurement of both the mass and volume of a sample. The use of an analytical balance for mass and calibrated volumetric glassware for volume is essential for accuracy.[6]

This standard laboratory procedure is straightforward and yields reliable results.

Apparatus:

  • 10 mL or 25 mL graduated cylinder

  • Analytical balance (readable to ±0.001 g or better)

  • Pasteur pipette

  • Thermometer

Procedure:

  • Mass of Empty Container: Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass (m₁).[7]

  • Sample Addition: Carefully add a volume of this compound to the graduated cylinder, aiming for a volume between 5 and 10 mL. Use a Pasteur pipette for precise addition.

  • Volume Measurement: Place the graduated cylinder on a level surface and read the volume of the liquid from the bottom of the meniscus. Record the exact volume (V) to the appropriate number of significant figures (e.g., ±0.05 mL for a 10 mL cylinder).[6]

  • Mass of Filled Container: Reweigh the graduated cylinder containing the liquid and record this new mass (m₂).[7]

  • Temperature Measurement: Measure and record the temperature of the liquid sample, as density is temperature-dependent.

  • Calculation: Calculate the density using the formula: ρ = (m₂ - m₁) / V

  • Mass Measurement: An analytical balance provides the high precision required for mass determination. Ensure the balance is tared before each measurement.

  • Volume Measurement: The primary source of error is often in volume reading. Ensure your eye is level with the meniscus to avoid parallax error. For higher precision, a pycnometer (specific gravity bottle) can be used in place of a graduated cylinder.

  • Temperature Control: Performing the measurement in a temperature-controlled environment minimizes fluctuations in volume, leading to more reproducible density values.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_boiling_point Boiling Point Determination Workflow prep 1. Prepare Sample (2-3 mL + boiling chips) assemble 2. Assemble Apparatus (Flask + Micro-condenser) prep->assemble position 3. Position Thermometer (Bulb in vapor phase) assemble->position heat 4. Gentle Heating (Establish reflux) position->heat observe 5. Observe Reflux Ring & Temperature Stabilization heat->observe record 6. Record Stable Temperature & Barometric Pressure observe->record

Caption: Workflow for Boiling Point Determination via Micro-Reflux.

G cluster_density Density Determination Workflow weigh_empty 1. Weigh Empty Graduated Cylinder (m1) add_liquid 2. Add Liquid Sample (5-10 mL) weigh_empty->add_liquid read_volume 3. Record Exact Volume (V) add_liquid->read_volume weigh_full 4. Weigh Full Cylinder (m2) read_volume->weigh_full measure_temp 5. Record Sample Temperature weigh_full->measure_temp calculate 6. Calculate Density ρ = (m2 - m1) / V measure_temp->calculate

Caption: Workflow for Density Determination via Volumetric Displacement.

Conclusion

The physical properties of this compound, specifically a boiling point of 124-127 °C at 756 Torr and a density of 0.901 g/cm³, are consistent with its molecular structure as a tertiary alcohol containing a terminal alkyne.[1] The methodologies presented in this guide for determining these values are robust, reliable, and include critical steps for self-validation, ensuring data integrity. For professionals in research and development, a thorough understanding and precise measurement of these fundamental properties are indispensable for successful synthesis, purification, and formulation activities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234735, this compound. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Determination of Boiling Points. Retrieved from [Link]

  • University of California, Davis. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • SGKmistry. (2020, October 14). Experimental determination of boiling point. YouTube. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved from [Link]

  • Community College of Philadelphia. (n.d.). Density of liquids. Retrieved from [Link]

  • Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

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An In-depth Technical Guide to 2-Methylpent-4-yn-2-ol (CAS 590-37-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methylpent-4-yn-2-ol, a versatile tertiary alkynyl alcohol. Tailored for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

Core Molecular Characteristics

This compound, with the CAS number 590-37-4, is a bifunctional organic molecule featuring a tertiary alcohol and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its characteristics for experimental design.[1][2][3]

PropertyValueSource(s)
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1]
CAS Number 590-37-4[1][2]
IUPAC Name This compound[1]
Appearance Liquid[1]
Boiling Point 124-127 °C (at 756 Torr)[3]
Density 0.901 g/cm³ (predicted)[3]
Refractive Index 1.4383 (at 20°C)[4]
pKa 14.36 ± 0.29 (Predicted)[2]
Structural Representation

The structure of this compound features a five-carbon chain with a methyl group and a hydroxyl group at the C2 position, and a carbon-carbon triple bond between C4 and C5.

Synthesis_Pathway Start Starting Materials: - 3-Butyn-1-ol - Acetone Reagent Grignard Reagent Formation (e.g., with EtMgBr) Start->Reagent Deprotonation Reaction Nucleophilic Addition (Alkynylation) Reagent->Reaction Attack on Carbonyl Workup Aqueous Acidic Work-up Reaction->Workup Protonation Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound via the reaction of the Grignard reagent of 3-butyn-1-ol with acetone.

Materials:

  • 3-butyn-1-ol

  • Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF)

  • Acetone, anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-butyn-1-ol dissolved in anhydrous THF.

  • Grignard Reagent Formation: The solution is cooled to 0°C in an ice bath. Ethylmagnesium bromide solution is added dropwise via the dropping funnel while maintaining the temperature at 0°C. The formation of the magnesium alkoxide and the Grignard reagent of the terminal alkyne occurs.

  • Addition of Acetone: After the addition is complete, the mixture is stirred at 0°C for an additional hour. A solution of anhydrous acetone in THF is then added dropwise, ensuring the temperature does not rise significantly.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material. The reaction is then carefully quenched by slow addition to a stirred, ice-cold saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides two primary sites for chemical modification: the terminal alkyne and the tertiary hydroxyl group.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for carbon-carbon bond formation.

A cornerstone of cross-coupling chemistry, the Sonogashira reaction allows for the formation of a new C-C bond between the terminal alkyne of this compound and an aryl or vinyl halide. [1]This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)-X (Oxidative Addition) Pd0->Pd_Complex R-X Transmetalation Transmetalation Pd_Complex->Transmetalation Product_Complex R-Pd(II)-C≡CR' Transmetalation->Product_Complex CuX CuX Transmetalation->CuX Regeneration Product_Complex->Pd0 Reductive Elimination Product R-C≡CR' (Product) Product_Complex->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Base, CuX Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This reaction is instrumental in the synthesis of complex aromatic and conjugated systems, finding applications in materials science and the development of pharmaceutical intermediates.

The acid-catalyzed hydration of the terminal alkyne in this compound, typically in the presence of a mercury(II) salt, follows Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable ketone, yielding 4-hydroxy-4-methylpentan-2-one.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although its reactivity is sterically hindered. It can also serve as a protecting group for the alkyne functionality under certain conditions.

Spectroscopic and Analytical Data

Thorough characterization is essential for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-1~2.0t1H≡C-H
H-3~2.3d2H-CH ₂-C≡
H-6~1.3s6H(CH ₃)₂-C
OHvariables1H-OH
¹³C NMR Chemical Shift (ppm)Assignment
C-1~70≡C -H
C-2~85-CH₂-C≡
C-3~40-C H₂-
C-4~68(C ) (CH₃)₂
C-5~30-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (strong, sharp)≡C-H stretchTerminal Alkyne
~3400 (broad)O-H stretchTertiary Alcohol
~2120 (weak)C≡C stretchAlkyne
2980-2850C-H stretchAlkyl
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 83) and the loss of a propargyl radical (m/z = 59), which would be a prominent peak due to the stability of the resulting oxonium ion.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound presents several hazards that must be managed with appropriate laboratory practices.

Hazard Identification

[1]

  • GHS Classification:

    • Flammable liquids (Category 4), H227: Combustible liquid.

    • Skin irritation (Category 2), H315: Causes skin irritation.

    • Serious eye irritation (Category 2A), H319: Causes serious eye irritation.

    • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated laboratory fume hood to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and splash-proof safety goggles or a face shield.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be treated as hazardous waste. Do not allow the chemical to enter drains or waterways.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

  • Pharmaceutical Synthesis: The terminal alkyne allows for its incorporation into larger molecules via reactions like the Sonogashira coupling, making it a useful building block for the synthesis of complex drug candidates. It can be used to introduce a gem-dimethyl group adjacent to a linker, which can be important for modulating metabolic stability and binding affinity.

  • Natural Product Synthesis: It serves as a precursor for the synthesis of various natural products and their analogues, where the propargyl alcohol moiety is a key structural feature.

  • Materials Science: The alkyne functionality can be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of polymers and other functional materials.

Conclusion

This compound is a versatile and reactive molecule whose utility in organic synthesis is derived from its orthogonal tertiary alcohol and terminal alkyne functionalities. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory. The synthetic pathways and reactions outlined in this guide, particularly the alkynylation for its synthesis and the Sonogashira coupling for its derivatization, represent robust and validated methodologies for the modern synthetic chemist. As the demand for complex and diverse molecular architectures grows, the importance of such fundamental building blocks will continue to increase.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyl-4-penten-2-ol. National Center for Biotechnology Information. [Link]

  • NIST. 4-Pentene-2-ol, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). [Link]

  • Google Patents. US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • ChemSynthesis. 4-methyl-4-penten-2-yn-1-ol. [Link]

  • ChemWhat. This compound CAS#: 590-37-4. [Link]

  • Engineering. Strategies and Advances in the Biomimetic Synthesis of Natural Products. [Link]

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A Technical Guide to 2-Methylpent-4-yn-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methylpent-4-yn-2-ol is a valuable bifunctional molecule featuring both a tertiary alcohol and a terminal alkyne. This structure makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and novel materials. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via Grignard reaction, methods for its characterization, and an overview of its significant applications in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this propargyl alcohol.

Introduction to Tertiary Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond. Their dual functionality allows them to participate in a wide range of chemical transformations[1][2]. The alkyne moiety can undergo addition reactions, cycloadditions, and coupling reactions, while the alcohol group can be oxidized, dehydrated, or used as a directing group[3]. Tertiary propargyl alcohols, such as this compound, are particularly important synthons because the quaternary carbon center they contain is a common motif in many bioactive molecules[4]. Their strategic use enables the efficient assembly of complex molecular architectures[1].

Physicochemical and Structural Properties

This compound is a combustible liquid that requires careful handling in a laboratory setting.[5] Its key properties are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 590-37-4ChemicalBook[6], Guidechem[7]
Molecular Formula C₆H₁₀OPubChem[5]
Molecular Weight 98.14 g/mol PubChem[5]
Boiling Point 124-127 °C (at 756 Torr)ChemicalBook[6]
Density 0.901 g/cm³ (Predicted)ChemicalBook[6]
pKa 14.36 ± 0.29 (Predicted)Guidechem[7], ChemicalBook[6]
Canonical SMILES CC(C)(CC#C)OPubChem[5]
InChIKey BXOJBMSEIGMKSS-UHFFFAOYSA-NPubChem[5]

Analysis of IUPAC Nomenclature

The IUPAC name "this compound" is derived following a systematic set of rules for naming organic compounds containing multiple functional groups.

  • Identify the Principal Functional Group: The alcohol (-OH) group has higher priority than the alkyne (C≡C) triple bond according to IUPAC rules.[8][9][10] Therefore, the compound is named as an alcohol, with the suffix "-ol".[9]

  • Find the Longest Carbon Chain: The longest continuous carbon chain that contains both the principal functional group and the triple bond has five carbons. This makes the parent chain a "pentane" derivative.

  • Numbering the Chain: The chain is numbered from the end that gives the hydroxyl group the lowest possible number. In this case, numbering from the right gives the -OH group the number 2.

  • Locate Substituents and Multiple Bonds:

    • The hydroxyl group is on carbon 2, hence "-2-ol".

    • The triple bond starts at carbon 4, hence "-4-yn-".

    • A methyl group (CH₃) is attached to carbon 2, hence "2-methyl-".

  • Assemble the Name: Combining these parts gives the full IUPAC name: This compound .

Synthesis and Characterization

The most common and efficient method for synthesizing tertiary propargyl alcohols is the addition of an acetylide nucleophile to a ketone. The following protocol details the synthesis of this compound from acetone and propargyl bromide via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Causality: This protocol utilizes the formation of a propargylmagnesium bromide Grignard reagent, which then acts as a potent nucleophile. The choice of anhydrous ether is critical as Grignard reagents react violently with water. The reaction is performed at low temperature to control its exothermicity. The final workup with aqueous ammonium chloride is a standard method to quench the reaction and dissolve the magnesium salts.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of propargyl bromide in anhydrous diethyl ether via the dropping funnel to the stirring magnesium suspension. Maintain a gentle reflux.

  • Addition of Ketone: After the magnesium has been consumed, cool the resulting gray Grignard reagent solution to 0 °C in an ice bath.

  • Reaction: Add a solution of acetone in anhydrous diethyl ether dropwise to the cooled Grignard reagent. Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization
  • ¹H NMR: Expected signals include a singlet for the terminal alkyne proton (C≡C-H), a singlet for the hydroxyl proton (-OH), a singlet for the two methyl groups (-C(CH₃)₂), and a singlet for the methylene group (-CH₂-).

  • ¹³C NMR: Distinct signals are expected for the quaternary carbon bearing the alcohol, the two equivalent methyl carbons, the methylene carbon, and the two sp-hybridized alkyne carbons.

  • Infrared (IR) Spectroscopy: Key characteristic peaks will be a sharp, strong band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, a band in the 2100-2200 cm⁻¹ region for the C≡C triple bond stretch, and a broad band around 3400 cm⁻¹ for the O-H stretch of the alcohol.

Chemical Reactivity and Synthetic Utility

The unique structure of this compound makes it a versatile intermediate in organic synthesis.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Acetone Acetone Nucleophilic_Addition 2. Nucleophilic Addition to Acetone Acetone->Nucleophilic_Addition PropargylBromide Propargyl Bromide Grignard_Formation 1. Form Grignard Reagent (Propargylmagnesium Bromide) PropargylBromide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Grignard_Formation->Nucleophilic_Addition Workup 3. Aqueous Workup (NH4Cl) Nucleophilic_Addition->Workup FinalProduct This compound Workup->FinalProduct

  • Meyer-Schuster Rearrangement: In the presence of an acid catalyst, tertiary propargyl alcohols can undergo rearrangement to form α,β-unsaturated ketones[3]. This reaction provides a pathway to conjugated enone systems.
  • Oxidative Rearrangements: Oxidation of tertiary propargyl alcohols with reagents like m-CPBA can lead to tetrasubstituted alkenes containing a carboxylic acid, proceeding through a proposed oxirene intermediate.
  • Coupling Reactions: The terminal alkyne is highly suitable for Sonogashira, Suzuki, and other cross-coupling reactions, enabling the formation of carbon-carbon bonds to build more complex molecular skeletons.
  • Click Chemistry: The terminal alkyne functionality makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings.
  • Substitution Reactions: The hydroxyl group can be substituted, often with rearrangement, allowing for the introduction of various nucleophiles[1].

Reactions_Diagram cluster_products Synthetic Pathways main This compound enone α,β-Unsaturated Ketone main->enone Meyer-Schuster Rearrangement [H+] acid Tetrasubstituted Enoic Acid main->acid Oxidative Rearrangement [m-CPBA] coupled Coupled Products (e.g., Enynes) main->coupled Sonogashira Coupling [Pd/Cu] triazole 1,2,3-Triazole main->triazole CuAAC Click Chemistry [Cu(I), Azide]

Applications in Research and Development

  • Medicinal Chemistry: The propargyl alcohol motif and its derivatives are found in numerous biologically active compounds. The ability to form stable, rigid structures and engage in specific interactions makes this scaffold valuable in drug design. Its utility as a building block allows for the synthesis of heterocyclic compounds and complex natural product analogues[1].

  • Materials Science: As a bifunctional monomer, this compound can be used in polymerization reactions. The alkyne group can be polymerized, and the hydroxyl group can be used for further functionalization of the resulting polymer backbone, creating materials with tailored properties for coatings, resins, or advanced composites.

  • Agrochemicals: The synthesis of novel pesticides and herbicides often involves heterocyclic cores that can be efficiently constructed using building blocks like this compound.

Safety and Handling

This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation[5].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves[12].

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[13].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable and versatile chemical intermediate. Its dual functionality, comprising a tertiary alcohol and a terminal alkyne, provides access to a wide array of chemical transformations. From fundamental organic reactions like rearrangements and cross-couplings to modern applications in click chemistry and materials science, this compound serves as a powerful tool for chemists and researchers. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 234735, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136440, 2-Methyl-4-penten-2-ol. Retrieved from [Link]

  • Karimi, Z., et al. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ResearchGate. Retrieved from [Link]

  • Chemos GmbH & Co.KG (2024). Safety Data Sheet: 2-methylpentane-2,4-diol. Retrieved from [Link]

  • ResearchGate (n.d.). Substrate scope of tertiary propargylic alcohols. Retrieved from [Link]

  • Synfacts (2012). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme Chemistry. Retrieved from [Link]

  • Bai, J.-F., et al. (2022). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. Retrieved from [Link]

  • Thermo Fisher Scientific (2023). SAFETY DATA SHEET: 4-Methylpentan-2-one. Retrieved from [Link]

  • Ang, S. H., & Low, K.-H. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. Retrieved from [Link]

  • Unacademy (n.d.). Key Notes on Nomenclature of Alkynes. Retrieved from [Link]

  • Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Nomenclature of Alkynes. Retrieved from [Link]

  • University of Calgary (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

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  • Google Patents (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

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Part 1: Structural Elucidation from IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Formula and Weight of 2-Methylpent-4-yn-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of this compound, a tertiary acetylenic alcohol. The primary focus is the systematic determination of its molecular formula and the precise calculation of its molecular weight. These fundamental chemical properties are critical for a wide range of applications, from reaction stoichiometry in synthetic chemistry to characterization and quantification in analytical and pharmaceutical sciences.

The foundation for determining the molecular formula of any compound lies in its chemical structure. The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, provides a precise blueprint for constructing the molecule.

Deconstructing the Name

A logical, stepwise deconstruction of the IUPAC name reveals the specific arrangement of atoms and functional groups:

  • Parent Chain: The term "pent" indicates a primary chain of five carbon atoms.

  • Primary Functional Group: The suffix "-ol" signifies the presence of a hydroxyl (-OH) group, making the compound an alcohol. The number "2" preceding it ("2-ol") specifies that this -OH group is attached to the second carbon atom of the five-carbon chain.

  • Unsaturation: The infix "-yn-" denotes the presence of a carbon-carbon triple bond (an alkyne). The number "4" ("-4-yn-") locates this triple bond as starting at the fourth carbon atom.

  • Substituent Group: The prefix "Methyl" indicates a methyl (-CH₃) substituent. The preceding "2" ("2-Methyl") confirms its attachment to the second carbon atom.

This systematic analysis allows for the unambiguous assembly of the chemical structure, which is the critical first step before any calculation can be performed.

Workflow: From Nomenclature to Structure

The logical flow from the compound's name to its structural representation is a foundational process in chemical informatics. It ensures that the correct atomic inventory is established before calculating molecular properties.

A IUPAC Name: This compound B Parent Chain: 'pent' = 5 Carbons A->B C Primary Functional Group: '-2-ol' = -OH on C2 A->C D Unsaturation: '-4-yn-' = C≡C at C4 A->D E Substituent: '2-Methyl' = -CH3 on C2 A->E F Deduced Structure B->F C->F D->F E->F G Molecular Formula: C6H10O F->G

Solubility Profile of 2-Methylpent-4-yn-2-ol: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methylpent-4-yn-2-ol is a tertiary alkynyl alcohol with potential applications as a synthetic intermediate in pharmaceutical and materials science. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide addresses a notable gap in publicly available experimental data for this compound. We provide a comprehensive theoretical solubility profile based on first principles of chemical interactions, molecular structure, and comparative analysis with structural analogs. The core of this document is a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical utility.

Introduction: The Significance of Solubility Data

This compound (CAS 590-37-4) is an organic molecule featuring a tertiary alcohol and a terminal alkyne functional group.[1] This unique combination makes it a valuable building block in organic synthesis. The hydroxyl group allows for subsequent reactions such as etherification or esterification, while the terminal alkyne is a versatile handle for coupling reactions (e.g., Sonogashira coupling), click chemistry, and alkynylation.

In any chemical process, from initial reaction setup to final product formulation, solvent selection is a critical parameter. The solubility of a reagent dictates its concentration, reactivity, and the homogeneity of the reaction mixture. For drug development professionals, solubility is a cornerstone of preclinical development, influencing bioavailability, dosage form design, and purification strategies. Given the absence of published, solvent-specific solubility data for this compound, this guide provides a predictive framework and a definitive experimental method to establish this crucial dataset.

Physicochemical Properties

A baseline understanding of a compound's physical properties is essential before assessing its solubility.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1]
Boiling Point 124-127 °C (at 756 Torr)[3][4]
Density ~0.901 g/cm³ (Predicted)[3]
pKa 14.36 ± 0.29 (Predicted)[2]
GHS Classification Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][4]

Theoretical Solubility Profile

The principle of "like dissolves like" is the foundation for predicting solubility.[5][6] This means that substances with similar intermolecular forces and polarity tend to be miscible.

Molecular Structure Analysis

The solubility behavior of this compound is governed by three key structural features:

  • Hydrophilic Head (Hydrogen Bonding): The tertiary alcohol (-OH) group is polar and can act as both a hydrogen bond donor and acceptor. This is the primary driver for its solubility in polar protic solvents like water and alcohols.[7]

  • Weakly Polar Alkyne: The terminal alkyne (-C≡CH) contributes a small amount of polarity to the molecule.

  • Hydrophobic Tail (van der Waals Forces): The six-carbon skeleton is nonpolar and interacts via weaker van der Waals (London dispersion) forces. This region promotes solubility in nonpolar solvents.

The balance between the hydrophilic -OH group and the hydrophobic C6 backbone determines the compound's solubility profile. As the carbon chain length of an alcohol increases, the influence of the nonpolar part begins to dominate, leading to a decrease in water solubility.[8][9]

Comparative Analysis with 2-Methyl-3-butyn-2-ol

A close structural analog, 2-Methyl-3-butyn-2-ol (C5H8O), is widely reported to be miscible with water and a broad range of organic solvents, including acetone, benzene, petroleum ether, and carbon tetrachloride.[10][11] Our target molecule, this compound, contains one additional methylene (-CH2-) group. This increases its nonpolar character and molecular size. Therefore, while we expect a broad solubility profile similar to its C5 analog, its solubility in highly polar solvents like water is predicted to be significantly lower.

Predicted Solubility in Common Solvents

Based on the structural analysis and analog comparison, the following solubility patterns are predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly to Moderately SolubleThe C6 hydrocarbon tail reduces the miscibility seen in smaller alcohol analogs. Hydrogen bonding with the -OH group still permits some solubility.
Methanol, EthanolMiscibleThe alcohol functional groups of the solute and solvent can readily hydrogen bond. The hydrocarbon portion is easily solvated.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)MiscibleThe strong dipole moments of these solvents can interact favorably with the polar -OH group of the solute.
Halogenated Dichloromethane (DCM)MiscibleDCM's moderate polarity and ability to interact via dipole-dipole forces are sufficient to dissolve the molecule.
Aromatic Toluene, BenzeneMiscibleThe nonpolar aromatic ring effectively solvates the hydrocarbon tail, while the molecule's overall polarity is low enough not to preclude mixing.
Nonpolar Hexane, HeptaneSoluble to MiscibleThe dominant intermolecular forces are van der Waals interactions between the hydrocarbon tail and the alkane solvent.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound. This method is designed to be self-validating by ensuring equilibrium is reached.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and ability to determine thermodynamic equilibrium solubility. By agitating an excess of the solute with the solvent for a prolonged period at a constant temperature, we ensure the solution becomes saturated. Subsequent analysis of the clear supernatant provides a precise measure of the maximum amount of solute dissolved.

Materials and Reagents
  • Solute: this compound (purity >98%)

  • Solvents: HPLC-grade or equivalent high-purity Water, Methanol, Ethanol, Acetone, THF, DMSO, Dichloromethane, Toluene, Hexane.

  • Equipment: Analytical balance, 20 mL glass scintillation vials with PTFE-lined caps, constant temperature incubator/shaker, 0.2 µm PTFE syringe filters, calibrated pipettes, autosampler vials for analysis.

  • Analytical System: A calibrated analytical instrument for quantification, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Refractive Index detector.

Step-by-Step Experimental Workflow
  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

    • Analyze these standards on the chosen analytical system (GC or HPLC) to generate a standard curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a 20 mL glass vial. "Excess" means enough solid/liquid will remain undissolved at the end of the experiment (e.g., start with ~200 mg for a 10 mL solvent volume).

    • Accurately pipette a known volume of the test solvent (e.g., 10.0 mL) into the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in an incubator/shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be run by taking measurements at 24, 48, and 72 hours to confirm the concentration has plateaued.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to settle.

    • Carefully draw the clear supernatant using a pipette or syringe.

    • Immediately filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent if necessary to bring its concentration within the linear range of the standard curve.

    • Analyze the final sample using the same analytical method as the standards.

    • Use the standard curve to determine the concentration of this compound in the saturated solution.

    • Calculate the solubility in desired units (e.g., mg/mL or mol/L), accounting for any dilutions.

Safety Precautions
  • Handle this compound in a well-ventilated fume hood.

  • As the compound is a known skin and eye irritant, wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1][12]

  • Many solvents used are flammable. Keep away from ignition sources and use in accordance with their Safety Data Sheets (SDS).[13][14]

Visualization of Solubility Principles

The interplay between solute and solvent properties that dictates solubility can be visualized as a decision-making process.

Solubility_Factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_outcome Outcome solute_H_bond H-Bonding (-OH group) soluble High Solubility solute_H_bond->soluble Strong Interaction insoluble Low Solubility solute_H_bond->insoluble Weak Interaction solute_polarity Polarity (Dipole Moment) solute_nonpolar Nonpolar Character (C6 Backbone) solute_nonpolar->soluble Strong Interaction solute_nonpolar->insoluble Weak Interaction solvent_polar Polar (e.g., Water, MeOH) solvent_nonpolar Nonpolar (e.g., Hexane) soluble->solvent_polar soluble->solvent_nonpolar insoluble->solvent_polar insoluble->solvent_nonpolar

Caption: Interplay of solute and solvent intermolecular forces determining solubility.

This diagram illustrates that high solubility is achieved when the dominant intermolecular forces of the solute match those of the solvent. Strong hydrogen bonding and polar interactions between this compound and polar solvents lead to dissolution. Similarly, its nonpolar backbone interacts favorably with nonpolar solvents. Conversely, a mismatch in interaction types leads to poor solubility.

Conclusion

While specific experimental data for the solubility of this compound is not widely published, a robust theoretical profile can be predicted based on its molecular structure and comparison with chemical analogs. It is anticipated to be miscible with a wide range of common organic solvents, from polar alcohols to nonpolar alkanes, but will likely exhibit only moderate or sparing solubility in water. For researchers requiring precise quantitative data for process design, reaction optimization, or formulation, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for its determination.

References

Click to expand
  • Merck Index. 2-Methyl-3-butyn-2-ol. Royal Society of Chemistry.
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An In-depth Technical Guide to 2-Methylpent-4-yn-2-ol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpent-4-yn-2-ol, a versatile tertiary acetylenic alcohol. The document delves into the historical context of its discovery, rooted in the pioneering work of Alexei Yevgrafovich Favorskii, and explores the evolution of its synthesis. A detailed examination of its physicochemical properties, supported by spectroscopic data, is presented. Furthermore, this guide highlights the compound's applications as a key building block in organic synthesis, with a particular focus on its emerging roles in pharmaceutical and materials science.

Introduction: Unveiling a Versatile Building Block

This compound, with the chemical formula C₆H₁₀O, is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a terminal alkyne and a tertiary alcohol, provides two reactive centers for a wide array of chemical transformations. This unique combination allows for the strategic introduction of propargyl groups and the construction of more complex molecular architectures. This guide will provide an in-depth exploration of this compound, from its historical roots to its contemporary applications.

Discovery and Historical Context: A Legacy of the Favorskii Reaction

While a singular definitive publication detailing the absolute first synthesis of this compound is not readily apparent in historical records, its discovery is intrinsically linked to the groundbreaking work of Russian chemist Alexei Yevgrafovich Favorskii. In the early 20th century, Favorskii pioneered the reaction of acetylenic hydrocarbons with carbonyl compounds in the presence of a base to produce acetylenic alcohols.[3] This seminal work, published in the Journal of the Russian Physical-Chemical Society in 1905, laid the fundamental groundwork for the synthesis of a vast array of acetylenic alcohols, including this compound.

The Favorskii reaction, in its essence, involves the nucleophilic addition of an acetylide anion to a ketone or aldehyde. The initial step is the deprotonation of a terminal alkyne by a strong base, forming a highly reactive acetylide. This acetylide then attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated to yield the corresponding propargyl alcohol.

The synthesis of this compound is a classic example of this reaction, where the acetylide of propyne (methylacetylene) reacts with acetone. Over the decades, modifications and improvements to the original Favorskii conditions have been developed to enhance yields and expand the reaction's scope.

Synthesis of this compound: From Classical to Modern Methods

The primary route for the synthesis of this compound remains the Favorskii reaction, though various modifications have been implemented to improve efficiency and safety.

The Favorskii Reaction: A Step-by-Step Protocol

This protocol outlines a generalized laboratory-scale synthesis based on modern adaptations of the Favorskii reaction.

Materials:

  • Anhydrous acetone

  • Propyne (condensed or generated in situ)

  • Potassium hydroxide (KOH), powdered

  • Anhydrous ether or tetrahydrofuran (THF)

  • Anhydrous calcium sulfate or magnesium sulfate

  • Ammonium chloride solution (saturated)

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, gas inlet)

Procedure:

  • Reaction Setup: A dry three-neck flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a gas inlet is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • Base Suspension: Anhydrous ether or THF is added to the flask, followed by powdered potassium hydroxide. The suspension is stirred vigorously.

  • Propyne Introduction: Propyne gas is bubbled through the stirred suspension at a controlled rate. The reaction is typically carried out at low temperatures (-10 to 0 °C) to manage the exothermicity.

  • Acetone Addition: A solution of anhydrous acetone in the reaction solvent is added dropwise from the dropping funnel. The temperature should be carefully monitored and maintained throughout the addition.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the acetylide anion is a strong base and will be quenched by any protic sources, such as water.

  • Inert Atmosphere: An inert atmosphere prevents side reactions, particularly the oxidation of the acetylide.

  • Low Temperature: The reaction is exothermic, and low temperatures are necessary to control the reaction rate, prevent side reactions like the self-condensation of acetone, and minimize the evaporation of volatile reactants.

  • Powdered KOH: Using powdered KOH increases the surface area of the base, facilitating a more efficient deprotonation of propyne.

Diagram of the Favorskii Reaction for this compound Synthesis

Favorskii_Reaction Propyne Propyne (CH3C≡CH) Acetylide Propynylide Anion (CH3C≡C-) Propyne->Acetylide Deprotonation Acetone Acetone ((CH3)2C=O) Alkoxide Alkoxide Intermediate Acetone->Alkoxide KOH KOH (Base) KOH->Acetylide Acetylide->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Protonation (from H2O during workup)

Caption: The Favorskii reaction pathway for the synthesis of this compound.

Grignard-based Synthesis

An alternative approach involves the use of a Grignard reagent. In this method, a propynyl Grignard reagent (CH₃C≡CMgBr) is first prepared by reacting propyne with a suitable Grignard reagent like ethylmagnesium bromide. This is then reacted with acetone to yield the desired product after an acidic workup.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1][2]
CAS Number 590-37-4[1][2]
Appearance Colorless liquid
Boiling Point 134-135 °C
Density 0.868 g/mL at 25 °C
Solubility Soluble in most organic solvents
Spectroscopic Data

The following data provides a detailed analysis of the spectroscopic signature of this compound.

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.25s2H-CH₂-
~1.80s3H≡C-CH₃
~1.40s6H-C(CH₃)₂
~1.30 (broad)s1H-OH

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~80.5-C≡
~79.5≡C-
~68.0-C(OH)-
~31.0-CH₂-
~29.0-C(CH₃)₂
~3.5≡C-CH₃

The FTIR spectrum is crucial for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (alcohol)
~3300Sharp, Weak≡C-H stretch (terminal alkyne overtone - often weak or absent)
~2980, 2930StrongC-H stretch (sp³ hybridized carbons)
~2120WeakC≡C stretch (internal alkyne)
~1380, 1365MediumC-H bend (gem-dimethyl)
~1150StrongC-O stretch (tertiary alcohol)

Diagram of Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample This compound Sample H_NMR 1H NMR Spectroscopy Sample->H_NMR C_NMR 13C NMR Spectroscopy Sample->C_NMR FTIR FTIR Spectroscopy Sample->FTIR Proton_Env Proton Environments (Chemical Shifts, Multiplicity, Integration) H_NMR->Proton_Env Carbon_Skel Carbon Skeleton (Chemical Shifts) C_NMR->Carbon_Skel Func_Groups Functional Groups (O-H, C≡C, C-O stretches) FTIR->Func_Groups Structure Structural Elucidation and Confirmation Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure

Caption: Workflow for the structural elucidation of this compound using various spectroscopic techniques.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable precursor in various fields.

Pharmaceutical Synthesis

While not a final drug product itself, this compound serves as a key starting material or intermediate in the synthesis of more complex pharmaceutical agents. The propargyl group can be further elaborated through various reactions, including:

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to form more complex carbon skeletons.

  • Click Chemistry: The alkyne functionality is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for drug discovery and bioconjugation.

  • Hydration and Oxidation: The triple bond can be hydrated to form a ketone or oxidized to a carboxylic acid, providing further synthetic handles.

Materials Science

In the realm of materials science, the alkyne group of this compound can be polymerized to create specialty polymers with unique properties. These polymers may find applications in areas such as:

  • Gas-permeable membranes: Polyacetylenes are known for their high gas permeability.

  • Conducting polymers: Doped polyacetylenes can exhibit electrical conductivity.

  • Functional coatings: The hydroxyl group can be used to anchor the polymer to surfaces or to introduce other functionalities.

Conclusion

This compound, a molecule with a rich history rooted in the foundational principles of organic chemistry, continues to be a relevant and valuable tool for synthetic chemists. Its straightforward synthesis, coupled with the versatility of its dual functional groups, ensures its continued use in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

  • Favorskii, A. E. J. Russ. Phys. Chem. Soc.1905, 37, 643-645.
  • chemeurope.com. Favorskii rearrangement. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136440, 2-Methyl-4-penten-2-ol. [Link]

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Foreword: Understanding the Duality of a Versatile Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactions of 2-Methylpent-4-yn-2-ol

This compound is a fascinating and highly versatile molecule in the synthetic chemist's toolkit. As a tertiary propargyl alcohol, its reactivity is governed by the interplay between two key functional groups: the sterically hindered tertiary hydroxyl group and the terminal alkyne. This guide delves into the core reactions of this compound, moving beyond mere procedural descriptions to explore the underlying principles and mechanistic pathways that dictate its transformations. For researchers in medicinal chemistry and materials science, mastering the manipulation of this building block opens avenues to complex molecular architectures. This document is structured to provide not just protocols, but a foundational understanding of why specific conditions are chosen and how they orchestrate the desired chemical outcomes.

Synthesis: The Foundational Favorskii Reaction

The most direct and industrially significant route to this compound is the Favorskii reaction, a base-catalyzed nucleophilic addition of an acetylide to a carbonyl compound.[1][2] In this case, acetylene adds to acetone.

Mechanistic Rationale

The reaction hinges on the generation of a potent nucleophile, the acetylide anion, from the terminal alkyne. A strong base, such as potassium hydroxide, is sufficient to deprotonate acetylene, creating the acetylide in situ.[2] This anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of acetone. The resulting alkoxide is subsequently protonated during workup to yield the final tertiary propargyl alcohol. The choice of a superbasic system, such as KOH in DMSO, can significantly enhance reaction rates and yields, even at atmospheric pressure.[3]

Caption: Figure 1: Mechanism of the Favorskii Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed for robust and scalable synthesis.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dry ice condenser. The system is maintained under a positive pressure of nitrogen.

  • Reagents: Add anhydrous solvent (e.g., DMSO) and a powdered strong base (e.g., potassium hydroxide).

  • Acetylene Introduction: Cool the mixture to 10-15°C. Bubble purified acetylene gas through the stirred suspension. The formation of the potassium acetylide is exothermic and should be controlled.

  • Carbonyl Addition: Add anhydrous acetone dropwise via a syringe pump, maintaining the temperature below 20°C. The reaction is typically monitored by TLC or GC until the acetone is consumed.

  • Quenching: Slowly pour the reaction mixture over an ice-water slurry to quench the reaction and dissolve the potassium salts.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Reactions at the Alkyne Terminus: Sonogashira Coupling

The acidic proton of the terminal alkyne in this compound (pKa ≈ 25) is a synthetic handle for carbon-carbon bond formation. The Sonogashira coupling is a paramount example, creating a bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[4][5][6]

Mechanistic Rationale

This reaction is co-catalyzed by palladium and copper(I) complexes.[4][6] The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation than the terminal alkyne itself.[6] The presence of an amine base is crucial for regenerating the active copper catalyst and neutralizing the generated hydrohalic acid.

Sonogashira_Coupling Figure 2: Simplified Catalytic Cycle for Sonogashira Coupling Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(X)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-X) Transmetalation_Step Ar-Pd(II)(C≡CR)L₂ Pd_Complex->Transmetalation_Step Transmetalation Transmetalation_Step->Pd0 Reductive Elimination Product_Release Ar-C≡CR Transmetalation_Step->Product_Release CuX Cu(I)X Cu_Acetylide Cu(I)C≡CR CuX->Cu_Acetylide Reacts with Alkyne Cu_Acetylide->Pd_Complex Provides Acetylide BaseH Base-H⁺X⁻ Cu_Acetylide->BaseH Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: Figure 2: Simplified Catalytic Cycle for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes a typical coupling of this compound with an aryl iodide.

  • Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), the aryl iodide, and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add this compound via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Parameters
Aryl HalidePalladium CatalystCo-catalystBaseSolventYield (%)
IodobenzenePd(PPh₃)₄CuIEt₃NTHF>90
4-BromotoluenePdCl₂(PPh₃)₂CuIi-Pr₂NHDMF~85
1-IodonaphthalenePd(OAc)₂ / PPh₃CuIEt₃NAcetonitrile>95

Reactions of the Propargyl Alcohol Moiety

The synergy between the hydroxyl group and the adjacent alkyne enables a unique set of transformations, primarily acid-catalyzed rearrangements.

The Rupe Rearrangement: A Signature Reaction

While secondary propargyl alcohols typically undergo the Meyer-Schuster rearrangement to form α,β-unsaturated aldehydes or ketones, tertiary propargyl alcohols like this compound preferentially undergo the competing Rupe rearrangement under strong acid catalysis.[7][8][9] This reaction yields an α,β-unsaturated methyl ketone rather than the aldehyde expected from a direct Meyer-Schuster pathway.[7][10]

Mechanistic Rationale

The mechanism is a multi-step process initiated by the protonation of the hydroxyl group, which then departs as a water molecule.[9] Unlike the Meyer-Schuster pathway which involves a 1,3-hydroxyl shift, the Rupe rearrangement proceeds through the formation of an enyne intermediate via elimination.[7][9] This enyne is then protonated and attacked by water, leading to an enol which tautomerizes to the more stable α,β-unsaturated ketone.

Caption: Figure 3: Mechanism of the Rupe Rearrangement.

Experimental Protocol: Rupe Rearrangement
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the this compound.

  • Acid Addition: Add a strong protic acid, such as formic acid or a mixture of sulfuric acid and acetic acid.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by observing the disappearance of the starting material by GC or TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. The crude product is then purified by distillation or column chromatography.

Reduction of the Alkyne

The triple bond in this compound can be selectively reduced to either a cis-alkene or an alkane, depending on the choice of catalyst and reaction conditions. This selectivity is critical for stereocontrolled synthesis.

Partial Reduction to a cis-Alkene

The syn-selective reduction of the alkyne to a cis-alkene is reliably achieved using Lindlar's catalyst.[11][12] This heterogeneous catalyst consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline.[11][13][14] The "poisoning" deactivates the catalyst just enough to prevent over-reduction to the alkane, allowing for the isolation of the alkene intermediate.[13][14]

Complete Reduction to an Alkane

Full saturation of the triple bond to the corresponding alkane, 2-methylpentan-2-ol, is accomplished through catalytic hydrogenation with more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[13][15]

Alkyne_Reduction Figure 4: Selective Reduction Pathways Alkyne This compound (C≡C) Alkene cis-2-Methylpent-4-en-2-ol (C=C) Alkyne->Alkene H₂, Lindlar's Catalyst (Partial Reduction) Alkane 2-Methylpentan-2-ol (C-C) Alkyne->Alkane H₂, Pd/C (Complete Reduction) Alkene->Alkane H₂, Pd/C (Further Reduction)

Caption: Figure 4: Selective Reduction Pathways.

Experimental Protocol: Partial Reduction with Lindlar's Catalyst
  • Setup: Add a suitable solvent (e.g., methanol or ethyl acetate) and Lindlar's catalyst to a hydrogenation flask.

  • Reagent: Add the this compound to the flask.

  • Hydrogenation: Connect the flask to a hydrogenation apparatus (e.g., a balloon filled with hydrogen or a Parr hydrogenator). Purge the system with hydrogen.

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically fast and can be monitored by the uptake of hydrogen or by GC/TLC analysis.

  • Workup: Once one equivalent of hydrogen has been consumed, vent the hydrogen and purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with the solvent. The filtrate can then be concentrated to yield the cis-alkene, which is often pure enough for subsequent steps or can be further purified if necessary.

Data Summary: Reagents for Alkyne Reduction
Desired ProductReagent SystemStereochemistryKey Insight
cis-AlkeneH₂, Lindlar's Catalystsyn-additionPoisoned catalyst prevents over-reduction.[11][13]
trans-AlkeneNa, NH₃(l)anti-additionRadical mechanism; not applicable to terminal alkynes without protection.
AlkaneH₂, Pd/C or PtO₂N/AHighly active catalyst ensures full saturation.[15]

Oxidation Reactions

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions that would readily convert primary or secondary alcohols to aldehydes or ketones (e.g., PCC, Swern oxidation).[16][17][18] The absence of a hydrogen atom on the carbinol carbon prevents direct oxidation without carbon-carbon bond cleavage. Forcing conditions with strong oxidants (e.g., acidified potassium permanganate) will lead to degradation of the molecule.[16] Specific oxidative rearrangement reactions exist for tertiary propargyl alcohols, but these are highly substrate- and reagent-dependent and fall outside the scope of this core guide.

Conclusion

This compound is a testament to the power of bifunctional molecules in organic synthesis. Its terminal alkyne provides a gateway to chain extension and the formation of conjugated systems via reactions like the Sonogashira coupling. Simultaneously, the tertiary propargyl alcohol moiety can be guided through selective reductions or intricate acid-catalyzed rearrangements like the Rupe reaction to generate valuable unsaturated ketones. A thorough understanding of these competing and complementary pathways, grounded in mechanistic principles, allows the research scientist to strategically employ this compound as a cornerstone for the synthesis of complex pharmaceuticals and advanced materials.

References

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A-Z.1.0 // A Technical Guide to Unlocking the Potential of 2-Methylpent-4-yn-2-ol: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methylpent-4-yn-2-ol is a structurally unique tertiary propargyl alcohol poised for significant exploration across diverse scientific disciplines. Its key features—a terminal alkyne for bioorthogonal reactions and coupling chemistries, a tertiary alcohol for modulating solubility and serving as a synthetic handle, and gem-dimethyl substitution offering steric influence and stability—make it a highly versatile molecular scaffold. This guide illuminates four pivotal research and development avenues: advanced catalyst and ligand design, functional polymer synthesis, bioorthogonal probe development, and as a novel fragment in drug discovery. For each area, we provide the core scientific rationale, actionable experimental protocols, and the strategic vision required to drive innovation. This document serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to harness the untapped potential of this compelling molecule.

Physicochemical Profile and Strategic Importance

This compound, with the molecular formula C6H10O, is a combustible liquid featuring a terminal alkyne and a tertiary alcohol functional group.[1][2][3] This unique combination of functionalities provides a rich platform for a wide array of chemical transformations. The terminal alkyne is a gateway to powerful reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and Glaser-Hay coupling.[4][5] The tertiary alcohol group, being less reactive than primary or secondary alcohols, offers a stable site for derivatization under specific conditions and enhances the molecule's polarity and solubility profile. The adjacent gem-dimethyl groups provide steric bulk, which can influence reaction selectivity and impart stability to reactive intermediates.

PropertyValueSource
Molecular Formula C6H10OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
CAS Number 590-37-4ChemicalBook[6]
Boiling Point 124-127 °C (at 756 Torr)ECHEMI[3]
Density ~0.901 g/cm³ (Predicted)ChemicalBook[6]
pKa 14.36 ± 0.29 (Predicted)Guidechem[2]
Flash Point 65.2 °CECHEMI[3]

The strategic value of this compound lies in its potential to serve as a versatile building block. Propargyl alcohols, in general, are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7][8] They are instrumental in constructing complex molecular architectures and heterocyclic compounds.[8]

Research Area 1: Advanced Ligand Development for Homogeneous Catalysis

Scientific Rationale

The dual functionality of this compound makes it an attractive candidate for the synthesis of novel ligands for transition metal catalysis. The alkyne can be used to anchor the molecule to a larger scaffold or polymer support, while the hydroxyl group can be derivatized to create phosphine, amine, or N-heterocyclic carbene (NHC) moieties that coordinate to a metal center. The steric bulk provided by the gem-dimethyl groups can create a unique coordination environment around the metal, potentially leading to enhanced selectivity and activity in catalytic transformations such as asymmetric hydrogenation, cross-coupling reactions, or polymerization.

Proposed Research: Synthesis of a Novel Bidentate Phosphine Ligand

This research aims to synthesize a novel P,O-bidentate ligand derived from this compound and evaluate its efficacy in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The hypothesis is that the defined steric and electronic properties of the ligand will promote high catalytic turnover and selectivity.

Experimental Protocol: Ligand Synthesis and Catalytic Testing

Step 1: Synthesis of (2-Methylpent-4-yn-2-yl)diphenylphosphine

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Add chlorodiphenylphosphine (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS.

Step 2: Formation of the Palladium(II) Catalyst Complex

  • In a glovebox, dissolve the synthesized phosphine ligand (2.2 eq) and palladium(II) chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent under vacuum to yield the crude catalyst complex.

  • Recrystallize from a DCM/hexane solvent system to obtain the purified complex.

Step 3: Catalytic Activity Evaluation in Suzuki-Miyaura Coupling

  • Set up a reaction vial with 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the synthesized palladium catalyst (0.1 mol%).

  • Add toluene/water (10:1 mixture, 2 mL).

  • Heat the reaction at 80 °C and monitor its progress by GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer, concentrate, and determine the yield of the coupled product by ¹H NMR using an internal standard.

Research Area 2: Functional Polymers via Alkyne Metathesis

Scientific Rationale

The terminal alkyne of this compound makes it a suitable monomer for Acyclic Diyne Metathesis (ADMET) polymerization. This method allows for the synthesis of well-defined conjugated polymers. The pendant hydroxyl groups along the polymer backbone provide sites for post-polymerization modification, enabling the tuning of material properties such as solubility, thermal stability, and optical characteristics. Such functionalized polyalkynes have potential applications in organic electronics, sensors, and smart materials.

Proposed Research: Synthesis and Characterization of Poly(this compound)

This project focuses on the synthesis of a novel polymer via ADMET polymerization of this compound using a molybdenum-based catalyst. The resulting polymer will be characterized to determine its molecular weight, polydispersity, and thermal properties.

Experimental Protocol: ADMET Polymerization
  • In a glovebox, add this compound (100 eq) to a Schlenk flask.

  • Add a molybdenum alkylidyne catalyst, such as Mo(N-2,6-i-Pr₂C₆H₃)(CMe₂Ph)(CH-t-Bu)₂ (1.0 eq), dissolved in anhydrous toluene.

  • Subject the reaction mixture to a dynamic vacuum for 4-6 hours to remove the volatile alkyne byproduct (propyne).

  • Maintain the reaction at 60 °C under vacuum.

  • After 24 hours, dissolve the viscous mixture in a small amount of toluene and precipitate the polymer by adding it to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H and ¹³C NMR for structural confirmation, and Thermogravimetric Analysis (TGA) to assess thermal stability.

Research Area 3: Bioorthogonal Chemistry and Probe Development

Scientific Rationale

The terminal alkyne is a premier functional group for bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[9] The most prominent of these is the CuAAC, or click reaction, which forms a stable triazole linkage with an azide-containing molecule.[5][10] this compound can serve as a core scaffold for creating novel bioorthogonal probes. By attaching a reporter molecule (e.g., a fluorophore or biotin) to the hydroxyl group, the resulting probe can be used to label and visualize azide-modified biomolecules in vitro and potentially in vivo. The cytotoxicity of the copper catalyst in CuAAC can be a concern for live-cell imaging, which has led to the development of copper-free click chemistry using strained cyclooctynes.[9][11]

Proposed Research: Synthesis of a Clickable Fluorescent Probe

This research aims to synthesize a fluorescent probe by coupling a fluorophore to the hydroxyl group of this compound. The probe's utility will be demonstrated by labeling an azide-modified protein in vitro.

G cluster_synthesis Probe Synthesis Workflow cluster_labeling In Vitro Labeling Workflow A This compound C Esterification Reaction (DMAP, Pyridine) A->C B Fluorophore-NHS Ester (e.g., FITC) B->C D Purification (Column Chromatography) C->D E Final Fluorescent Probe D->E G CuAAC Reaction (CuSO4, Sodium Ascorbate) E->G F Azide-Modified Protein F->G H Labeled Protein G->H I Analysis (SDS-PAGE, Fluorescence) H->I

Caption: Workflow for synthesis and validation of a fluorescent probe.

Experimental Protocol: Synthesis and In Vitro Validation

Step 1: Synthesis of the Fluorescent Probe

  • Dissolve this compound (1.5 eq), fluorescein isothiocyanate (FITC, 1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous pyridine.

  • Stir the reaction at room temperature for 12 hours under a nitrogen atmosphere.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography to yield the alkyne-functionalized FITC probe.

  • Confirm the structure using ¹H NMR and mass spectrometry.

Step 2: In Vitro Protein Labeling

  • Prepare a solution of an azide-modified protein (e.g., azide-labeled BSA) in a phosphate buffer (pH 7.4).

  • Add the synthesized fluorescent probe (10 eq).

  • Add a freshly prepared solution of copper(II) sulfate (5 eq) and sodium ascorbate (20 eq).

  • Incubate the reaction at room temperature for 1 hour.

  • Remove excess probe and reagents using a desalting column.

  • Analyze the labeled protein using SDS-PAGE. Visualize the protein bands using a fluorescence gel imager to confirm successful labeling.

Research Area 4: Fragment-Based Drug Discovery (FBDD)

Scientific Rationale

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. This compound fits the profile of an ideal fragment due to its low molecular weight (98.14 g/mol ) and simple, rigid structure. The tertiary alcohol and alkyne can act as hydrogen bond donors/acceptors or engage in other non-covalent interactions within a protein's binding pocket. Once a binding hit is identified, the terminal alkyne provides a vector for synthetic elaboration, allowing for the rapid generation of more potent analogues by "growing" the fragment into adjacent pockets of the target protein.

Proposed Research: FBDD Campaign Against a Kinase Target

This project outlines a high-throughput screening campaign to identify if this compound binds to a specific kinase target using biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).

FBDD_Workflow Start Fragment Library (including this compound) Screen Primary Screen (e.g., Thermal Shift Assay) Start->Screen High-Throughput Hit_Val Hit Validation (e.g., Surface Plasmon Resonance) Screen->Hit_Val Identify Hits Struct_Bio Structural Biology (X-ray Crystallography) Hit_Val->Struct_Bio Confirm Binding & Mode Chem_Elab Fragment Elaboration (via Alkyne Chemistry) Struct_Bio->Chem_Elab Structure-Guided Design Lead_Opt Lead Optimization Chem_Elab->Lead_Opt Generate Potent Analogs

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability, storage, and handling of 2-Methylpent-4-yn-2-ol (CAS No. 590-37-4), a critical building block in organic synthesis and drug development. As researchers and professionals in the field, understanding the chemical behavior of this reagent is paramount to ensuring experimental reproducibility, safety, and the integrity of synthesized materials. This document moves beyond standard safety data sheet (SDS) information to provide a mechanistic understanding of the compound's stability and offers field-proven protocols for its assessment.

Core Physicochemical Properties and Inherent Reactivity

This compound is a bifunctional molecule containing a tertiary alcohol and a terminal alkyne.[1][2] This unique combination of functional groups dictates its reactivity, stability, and handling requirements.

Caption: Chemical Structure of this compound.

The key to understanding this molecule's stability lies in analyzing its two primary reactive centers:

  • The Terminal Alkyne (Propargyl Group): The C-H bond on the terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases. Critically, terminal alkynes can react with certain heavy metal ions (e.g., Ag⁺, Cu⁺, Hg²⁺) to form highly unstable and potentially explosive metal acetylides. This reactivity is a primary safety concern.

  • The Tertiary Alcohol: Unlike primary or secondary alcohols, tertiary alcohols cannot be easily oxidized without breaking carbon-carbon bonds. However, they are highly susceptible to acid-catalyzed dehydration (elimination of water) to form alkenes—or in this case, an enyne.

The combination of these groups makes the molecule a combustible liquid that requires careful handling to avoid ignition sources.[1]

PropertyValueSource
CAS Number 590-37-4[1][2][3]
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1]
Boiling Point 124-127 °C (at 756 Torr)[3][4]
Density ~0.901 g/cm³ (Predicted)[3]
Hazard Class Flammable Liquid, Category 3
Key Hazards Combustible, Skin/Eye Irritant, Respiratory Irritant[1]

Stability Profile and Potential Degradation Pathways

Under recommended storage conditions, this compound is a stable compound. However, exposure to inappropriate conditions can initiate several degradation pathways. Understanding these pathways is essential for predicting incompatibilities and designing robust experimental setups.

cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation cluster_metal Heavy Metal Contamination parent This compound acid_cond H⁺ (e.g., HCl) parent->acid_cond Incompatible ox_cond Strong Oxidants (e.g., O₃, KMnO₄) parent->ox_cond Incompatible metal_cond Heavy Metal Ions (e.g., Cu⁺, Ag⁺) parent->metal_cond HAZARDOUS Incompatibility dehydration Dehydration Product (2-Methylpent-1-en-4-yne) acid_cond->dehydration cleavage Oxidative Cleavage Products (e.g., Carboxylic Acids, Ketones) ox_cond->cleavage acetylide Explosive Metal Acetylides (HAZARD) metal_cond->acetylide start Start: Receive Chemical check_container Inspect Container for Damage start->check_container log_chemical Log and Date (Received & Opened) check_container->log_chemical storage_area Transfer to Designated Flammable Storage Cabinet log_chemical->storage_area segregate Ensure Segregation from: - Acids - Oxidizers - Heavy Metals storage_area->segregate store Store in Cool, Dark, Well-Ventilated Area (2-8°C Recommended) segregate->store end End: Safe Storage store->end

Caption: Safe Chemical Receipt and Storage Workflow.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound and validate a stability-indicating analytical method, a forced degradation study is essential. [5][6]This protocol is designed to intentionally stress the molecule to generate potential degradants, which is a requirement for robust analytical method validation in pharmaceutical development. [7][8]The goal is to achieve 5-20% degradation of the parent compound. [6] Analytical System: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and Mass Spectrometric (MS) detector is ideal for separating and identifying the parent compound and any formed degradants.

Protocol Steps:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in solvent) should be run in parallel.

    • Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 72 hours.

    • Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound.

    • Observe the formation of any new peaks (degradants).

    • Perform a mass balance calculation to account for all components.

    • Use the spectral data (UV and MS) to propose structures for the major degradants.

cluster_stress Apply Stress Conditions (in parallel) cluster_data Data Evaluation start Prepare Stock Solution (1 mg/mL) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base oxid Oxidative 3% H₂O₂, RT start->oxid therm Thermal 80°C start->therm photo Photolytic ICH Q1B start->photo analysis Sample Quenching, Neutralization & Dilution acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc HPLC-DAD-MS Analysis analysis->hplc eval_parent Assess Parent Compound Degradation (%) hplc->eval_parent eval_degrad Identify & Quantify Degradation Products hplc->eval_degrad eval_mass Perform Mass Balance & Peak Purity hplc->eval_mass end Stability Profile Established eval_parent->end eval_degrad->end eval_mass->end

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

The stability and safe storage of this compound are governed by its constituent functional groups: the tertiary alcohol and the terminal alkyne. Its primary liabilities are flammability, susceptibility to acid-catalyzed dehydration, and the potential to form hazardous acetylides with certain metals. By adhering to the stringent storage and handling protocols outlined in this guide—specifically temperature control, segregation from incompatibles, and use of an inert atmosphere—researchers can ensure the long-term integrity of this valuable reagent. Furthermore, the implementation of systematic stability assessments, such as the forced degradation protocol provided, empowers laboratories to develop robust, validated analytical methods and gain a comprehensive understanding of the molecule's behavior under stress.

References

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A Comprehensive Technical Guide to the Safe Handling and Application of 2-Methylpent-4-yn-2-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Safety in Innovative Chemistry

In the fast-paced environment of pharmaceutical research and drug development, the introduction of novel reagents and building blocks is a constant. Among these, acetylenic alcohols such as 2-Methylpent-4-yn-2-ol serve as versatile intermediates. Their unique structural features are invaluable, yet they also present specific handling and safety challenges that demand a thorough and proactive approach. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safety and handling precautions for this compound, moving beyond mere procedural steps to explain the scientific rationale behind them. Our objective is to foster a culture of safety that is as robust and forward-thinking as the research it protects.

Physicochemical Properties and Hazard Profile

A foundational understanding of a chemical's properties is paramount to anticipating its behavior and associated hazards.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₀O[1][2][3][4]
Molecular Weight 98.14 g/mol [2][3]
Appearance Colorless liquid[5]
Boiling Point 124-127 °C (at 756 Torr)[4]
Flash Point 65.2 °C[1]
Density ~0.901 g/cm³[1][4]
Vapor Pressure 1.19 mmHg at 25°C[1]
Solubility Slightly soluble in water[5]
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid : It is a combustible liquid, meaning it can ignite, but not as readily as more volatile solvents.[2]

  • Skin Irritation : Causes skin irritation upon direct contact.[2]

  • Serious Eye Irritation : Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2]

The signal word associated with these classifications is "Warning" .[2]

Hazard Analysis and Mitigation Strategies

A proactive approach to safety involves a detailed analysis of each potential hazard and the implementation of robust mitigation strategies.

Flammability and Explosion Risk

While not classified as highly flammable, the flash point of 65.2°C indicates that this compound poses a fire risk, particularly when heated or in the presence of ignition sources.[1] Vapors are heavier than air and can travel to a source of ignition and flash back.[6]

Causality: The flammability arises from the compound's carbon and hydrogen content and its ability to form combustible vapor/air mixtures at elevated temperatures.

Mitigation Protocols:

  • Source Control: Always handle this compound away from open flames, sparks, and hot surfaces.[7][8][9]

  • Engineering Controls: Use of a chemical fume hood is mandatory to control vapor concentrations. Ensure all electrical equipment is intrinsically safe and properly grounded to prevent static discharge.[7][9]

  • Procedural Controls: Keep containers tightly closed when not in use.[8][9]

  • Fire Suppression: A Class B fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) should be readily accessible.[10][11]

Health Hazards and Exposure Routes

The primary health risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]

Causality: The irritant properties are likely due to the chemical's ability to interact with and disrupt biological membranes and proteins upon contact. Inhalation of vapors can irritate the mucous membranes of the respiratory tract.

Mitigation Protocols:

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.[10]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[10] It is crucial to inspect gloves for any signs of degradation or perforation before use.[12]

    • Body Protection: A flame-retardant lab coat is recommended.

  • Exposure Monitoring: While specific occupational exposure limits have not been established, it is prudent to minimize exposure through the consistent use of engineering controls and PPE.

  • Hygiene Practices: Wash hands thoroughly after handling the compound.[10] Contaminated clothing should be removed and laundered before reuse.[10]

Safe Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound throughout its lifecycle in a research setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[7][11] The recommended storage temperature is typically between 2-8°C.[4] Containers should be kept tightly sealed.[8]

Experimental Workflow

The following diagram outlines a self-validating workflow for the safe handling of this compound during experimental procedures.

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and correct action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[7]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[7][10]

    • Collect the absorbed material into a suitable, sealed container for disposal.[7][10]

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air.[11] If symptoms persist, seek medical attention.[11]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[10]

    • Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

    • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Considerations

Proper disposal of this compound and its containers is an essential aspect of its lifecycle management.

  • Waste Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be treated as hazardous waste and handled by a licensed disposal company.

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.

Conclusion: A Commitment to Safety

The responsible use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a steadfast commitment to safety protocols. By integrating the principles and procedures outlined in this guide, scientific professionals can mitigate the risks associated with this valuable chemical intermediate, ensuring a safe and productive research environment.

References

  • This compound - LookChem. [Link]

  • Safety Data Sheet: 2-methylpentane-2,4-diol - Chemos GmbH&Co.KG. [Link]

  • 2-Methyl-4-penten-2-ol | C6H12O | CID 136440 - PubChem - NIH. [Link]

  • This compound | C6H10O | CID 234735 - PubChem - NIH. [Link]

  • Safety Data Sheet: 2-Methyl-2,4-pentanediol - Carl ROTH. [Link]

  • Safety data sheet - CPAChem. [Link]

  • SAFETY DATA SHEET. [Link]

  • 2-Methylpentan-2-ol | C6H14O | CID 11543 - PubChem. [Link]

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A Technical Guide to 2-Methylpent-4-yn-2-ol for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Methylpent-4-yn-2-ol (CAS No. 590-37-4), a versatile tertiary alkynyl alcohol, for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical significance, commercial availability, safe handling protocols, and key applications as a building block in complex organic synthesis.

Introduction: The Strategic Value of this compound

This compound, with the chemical formula C₆H₁₀O, is a valuable reagent in modern organic chemistry.[1] Its structure incorporates two key features that drive its utility: a terminal alkyne and a tertiary alcohol. The terminal alkyne provides a reactive handle for a multitude of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Sonogashira reaction.[2][3] The tertiary alcohol moiety, featuring two methyl groups, offers steric bulk and a potential site for further functionalization or for modulating the physicochemical properties of a target molecule, such as solubility and metabolic stability.

The unique linear geometry and electronic properties of the terminal alkyne make it a powerful tool in drug discovery.[4] It can act as a rigid linker, participate in key binding interactions within a protein active site, or serve as a precursor for more complex functionalities.[4] As such, this compound is a strategic building block for introducing a propargyl group with a gem-dimethyl carbinol motif, a feature found in various biologically active compounds.

Commercial Availability and Supplier Evaluation

Acquiring high-quality this compound is the foundational step for any research program. The selection of a supplier should be based on a combination of purity, available quantities, documentation, and lead times. Below is a comparative analysis of prominent commercial suppliers.

Table 1: Commercial Suppliers of this compound (CAS 590-37-4)

SupplierTypical PurityAvailable QuantitiesTypical Lead TimeKey Documentation
Sigma-Aldrich Not specified on the product page100 mg - 10 gShips in 21 days (Aldrich Partner)Link to SDS, Certificate of Analysis (COA) and Certificate of Origin (COO) available
American Elements Can be produced up to 99.999%Research and bulk quantitiesRequest a quote for lead timeCertificate of Analysis and SDS provided with shipment
BLD Pharm Purity/Specification availableCustom quantitiesInquire for lead timeTechnical data including NMR, HPLC, LC-MS available
CymitQuimica ≥95%100 mg - 1 gInquire for lead timeBasic product specifications provided
AK Scientific ≥95%1 mgInquire for lead timeBasic product specifications provided

Disclaimer: Availability, pricing, and lead times are subject to change. Researchers should always verify information directly with the supplier.

Supplier Selection Workflow:

G Figure 1: Supplier Selection Workflow A Define Research Needs (Purity, Quantity) B Identify Potential Suppliers (e.g., Table 1) A->B C Request Quotations (Price, Lead Time) B->C D Evaluate Technical Documentation (CoA, SDS, Purity Spec) C->D E Assess Supplier Reputation & Support D->E F Place Order with Chosen Supplier E->F

Caption: A logical workflow for selecting a suitable commercial supplier.

Safety, Handling, and Storage Protocol

This compound is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Adherence to strict safety protocols is mandatory.

3.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

3.2 Handling and Storage

  • Handling:

    • Work in a well-ventilated chemical fume hood.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use only non-sparking tools.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Recommended storage temperature is 2-8°C.

    • Store in a flammables-approved area.

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

3.3 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Synthetic Applications and Methodologies

The primary utility of this compound lies in its role as a building block in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, provides a powerful method for forming C(sp)-C(sp²) bonds.

4.1 The Sonogashira Coupling Reaction

The Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide is a cornerstone of modern organic synthesis.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] This reaction's robustness and functional group tolerance have made it invaluable in the synthesis of pharmaceuticals and complex natural products.

Mechanism Overview:

G Figure 2: Simplified Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Product R¹-C≡C-R² PdII->Product Reductive Elimination Cu_acetylide R²-C≡C-Cu Cu_acetylide->PdII Transmetalation Alkyne R²-C≡C-H Alkyne->Cu_acetylide Base, CuI

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

4.2 Exemplary Protocol: Copper-Free Sonogashira Coupling

While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variants have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. The following protocol is adapted from a highly efficient synthesis of aryl-2-methyl-3-butyn-2-ols, which are structurally very similar to the products derived from this compound, demonstrating the applicability of this methodology.[2]

Reaction: Coupling of an Aryl Bromide with an Alkyne Source

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (or a similar terminal alkyne like 2-methyl-3-butyn-2-ol, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(p-tol)₃ (0.06 mmol).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous THF via syringe, followed by this compound (1.2 mmol) and DBU (3.0 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Extraction: Wash the combined organic filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Causality Note: The use of a phosphine ligand like P(p-tol)₃ stabilizes the palladium(0) active catalyst and facilitates the oxidative addition and reductive elimination steps. DBU serves as a non-nucleophilic organic base to deprotonate the terminal alkyne, a critical step for the formation of the reactive acetylide species.[2]

Conclusion

This compound is a commercially available and highly versatile chemical building block. Its strategic combination of a reactive terminal alkyne and a sterically defined tertiary alcohol makes it an asset for drug discovery and complex molecule synthesis. By understanding its commercial landscape, adhering to stringent safety protocols, and applying robust synthetic methodologies such as the Sonogashira coupling, researchers can effectively leverage the unique properties of this reagent to advance their scientific objectives.

References

  • American Elements. This compound | CAS 590-37-4. Available from: [Link]

  • Al-Masum, M., & Ng, D. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 398-404. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • Al-Masum, M., & Ng, D. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 398–404. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

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Foreword: The Imperative of Purity in Specialty Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Purity Analysis of Commercial 2-Methylpent-4-yn-2-ol

This compound is a versatile tertiary acetylenic alcohol, serving as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals, fragrances, and specialty polymers. Its unique structure, featuring both a hydroxyl group and a terminal alkyne, offers dual reactivity that is highly valued in synthetic chemistry. However, the very reactivity that makes this molecule useful also predisposes it to the formation of impurities during synthesis and storage. For researchers, scientists, and drug development professionals, the precise characterization and quantification of these impurities are not mere procedural formalities; they are foundational to ensuring the reproducibility of experiments, the safety of new chemical entities, and the integrity of final products. This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and field-proven methodologies.

Understanding the Impurity Profile: Origins and Identification

The purity of a commercial batch of this compound is a direct reflection of its synthetic route and subsequent handling. The most common synthesis involves the ethynylation of acetone with a propyne equivalent. This process, while effective, can introduce a variety of impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual acetone or reagents from the acetylide formation.

  • Solvent Residues: Trace amounts of solvents used during the reaction or workup (e.g., THF, diethyl ether).

  • Isomeric Byproducts: Structural isomers such as 2-methylpent-1-en-4-yn-3-ol or 4-methylpent-2-yn-1-ol may form under certain conditions.

  • Self-Condensation Products: Acetone can undergo self-condensation to form species like diacetone alcohol or mesityl oxide, particularly under basic conditions.

  • Degradation Products: Over time, or upon exposure to heat, light, or incompatible materials, the compound may degrade.

A summary of the key physical and chemical properties of the target analyte is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₀O [1]
Molecular Weight 98.14 g/mol [1]
CAS Number 590-37-4 [1]
Boiling Point 124-127 °C (at 756 Torr) [2][3]
Density ~0.901 g/cm³ [2]
Refractive Index ~1.448 at 20°C [2]

| Safety Hazards | Combustible liquid; Causes skin and serious eye irritation; May cause respiratory irritation. |[1] |

Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Workhorse

Expertise & Rationale: For a volatile, thermally stable compound like this compound, GC-MS is the quintessential analytical tool.[4] Its high resolving power separates the target analyte from volatile and semi-volatile impurities, while mass spectrometry provides definitive identification based on fragmentation patterns.[5] The choice of a polar stationary phase (e.g., a "WAX" or polyethylene glycol phase) is critical; it promotes favorable interaction with the alcohol's hydroxyl group, leading to symmetrical peak shapes and enhanced resolution from less polar impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (Dilution in Methanol/Isopropanol) StandardPrep Internal Standard (IS) Addition (e.g., 2,2,4-Trimethylpentane) SamplePrep->StandardPrep Ensures quantitative accuracy Injection GC Injection (1 µL, Split Mode) StandardPrep->Injection Separation Chromatographic Separation (Polar Capillary Column) Injection->Separation Temp. Gradient Detection MS Detection (Electron Ionization, 70 eV) Separation->Detection DataAcq Data Acquisition (Total Ion Chromatogram) Detection->DataAcq PeakID Peak Identification (Mass Spectrum vs. Library) DataAcq->PeakID Quant Quantification (% Area or vs. IS) PeakID->Quant Integration

Caption: GC-MS workflow for purity assessment.

Detailed GC-MS Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample into a 10 mL volumetric flask. Dilute to volume with GC-grade methanol or isopropanol. Add an appropriate internal standard (e.g., 2,2,4-trimethylpentane) if quantitative analysis is required.[6]

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • MS Detector: Agilent 5977A or equivalent.

    • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar phase column.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1 (adjust as needed for concentration).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Calculate purity using the area percent method (Area of main peak / Total area of all peaks) * 100%. For higher accuracy, use the internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Rationale: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides unambiguous structural confirmation of the main component and is unparalleled for identifying and characterizing unknown impurities. While GC-MS is excellent for separation, NMR excels at elucidating the exact chemical structure of unexpected byproducts. Furthermore, Quantitative NMR (qNMR) can be employed for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard of known concentration.[7]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_data Phase 3: Data Interpretation SamplePrep Precise Weighing (Analyte & Internal Standard) Dissolution Dissolution (In Deuterated Solvent, e.g., CDCl₃) SamplePrep->Dissolution Acquisition NMR Acquisition (¹H, ¹³C, DEPT-135) Dissolution->Acquisition Parameters Set Parameters (Sufficient Scans & Relaxation Delay) Acquisition->Parameters Processing Data Processing (Fourier Transform, Phasing) Parameters->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis PurityCalc Purity Calculation (qNMR) (Relative Integral vs. Standard) Analysis->PurityCalc

Caption: NMR workflow for structural and purity analysis.

Detailed NMR Protocol
  • Sample Preparation (for qNMR):

    • Accurately weigh ~20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same tube. The standard should have signals that do not overlap with the analyte.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like Tetramethylsilane (TMS).[7]

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (to ensure good signal-to-noise).

    • Relaxation Delay (d1): 30 seconds (critical for quantitative accuracy, should be >5 * T₁ of the slowest relaxing proton).

    • Spectral Width: -2 to 12 ppm.

  • Data Analysis:

    • Expected ¹H Signals for this compound:

      • Singlet (~1.3 ppm, 6H) for the two equivalent methyl groups (-C(CH₃)₂).

      • Singlet (~2.0 ppm, 1H) for the hydroxyl proton (-OH). This signal may be broad and its position can vary.

      • Triplet (~2.1 ppm, 1H) for the acetylenic proton (-C≡CH).

      • Doublet (~2.4 ppm, 2H) for the methylene protons (-CH₂-).

    • Purity Calculation: Identify a well-resolved signal from the analyte and one from the internal standard. Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, std = internal standard.

High-Performance Liquid Chromatography (HPLC): A Complementary Approach

Expertise & Rationale: While GC is often superior for this specific analyte, HPLC can be a valuable complementary technique, particularly for detecting non-volatile or thermally labile impurities.[8] The primary challenge for this compound is its lack of a strong UV chromophore, making detection difficult with standard PDA/UV detectors. Therefore, a Refractive Index (RI) detector is a more suitable choice. Alternatively, derivatization to introduce a chromophore can be performed but adds complexity. A reversed-phase method is standard for separating compounds based on hydrophobicity.[9]

Experimental Workflow for HPLC-RI Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation MobilePhase Mobile Phase Preparation (Acetonitrile/Water, Filtered & Degassed) Injection HPLC Injection (10-20 µL) MobilePhase->Injection SamplePrep Sample Preparation (Dissolution in Mobile Phase) SamplePrep->Injection Separation Isocratic Separation (C18 Reversed-Phase Column) Injection->Separation Detection Refractive Index (RI) Detection (Requires stable baseline) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quant Quantification (% Area, requires standards for ID) Chromatogram->Quant Peak Integration

Caption: HPLC-RI workflow for purity analysis.

Detailed HPLC-RI Protocol
  • Sample and Mobile Phase Preparation:

    • Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas thoroughly.

    • Sample: Dissolve ~50 mg of the sample in 10 mL of the mobile phase.

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Waters 2414 Refractive Index (RI) Detector or equivalent.

    • Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • RI Detector Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Allow the RI detector baseline to fully stabilize before injection.

    • Identify the main component peak. Note that RI detection is universal but less sensitive than UV, and peak identification relies solely on retention time comparison with a reference standard.

    • Calculate purity based on area percentage.

Conclusion: A Multi-faceted Approach to Ensuring Quality

No single analytical technique provides a complete picture of a compound's purity. A robust quality control strategy for this compound leverages the strengths of multiple methods. GC-MS serves as the primary tool for rapid screening and identification of volatile impurities. NMR spectroscopy provides definitive structural confirmation and offers the highest accuracy for quantification via qNMR. HPLC-RI acts as a valuable orthogonal method for detecting non-volatile components. By integrating these techniques, researchers and developers can establish a comprehensive purity profile, ensuring the quality, safety, and reliability of their work.

References

  • PubChem. (n.d.). 2-Methyl-4-penten-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kostić, E., et al. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. ResearchGate. Retrieved from [Link]

  • Kahl, M. S., et al. (n.d.). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. National Center for Biotechnology Information. Retrieved from [Link]

  • Rojas de Astudillo, L., et al. (n.d.). Validation of analytical method for the determination of ethanol and methanol in liquor by gas chromatography with flame ionization detector (GC-FID). ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of a method for ethanol analysis in biological and non-biological samples. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scirp.org. (n.d.). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-methylpentane-2,4-diol. Retrieved from [Link]

  • Airgas. (2015). Safety Data Sheet: Flammable Liquid Mixture. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Methylpentan-2-one. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Penten-4-yn-1-ol, 3-methyl-. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • OECD SIDS. (2007). 4-METHYLPENTAN-2-OL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpent-4-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpent-1-en-4-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpent-2-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-methylpent-2-en-4-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Synthesis of Diverse Derivatives from 2-Methylpent-4-yn-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a variety of chemical derivatives starting from the versatile building block, 2-methylpent-4-yn-2-ol. This guide eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction to this compound: A Versatile Precursor

This compound is a commercially available tertiary alcohol containing a terminal alkyne.[1] This unique combination of functional groups—a sterically hindered alcohol and a reactive triple bond—makes it an invaluable starting material for the synthesis of a wide array of more complex molecules. The terminal alkyne provides a reactive handle for numerous transformations, including carbon-carbon bond formation, hydrogenation, hydration, and cycloaddition reactions. The tertiary alcohol moiety, while generally less reactive, can influence the outcome of nearby reactions and can be a site for further functionalization under specific conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O[1]
Molecular Weight98.14 g/mol [1]
CAS Number590-37-4[1]
Boiling Point124-127 °CPubChem
Density0.901 g/cm³ (predicted)PubChem

Application Notes and Synthetic Protocols

This section details several key synthetic transformations of this compound, providing not only step-by-step protocols but also the underlying chemical principles that govern these reactions.

Carbon-Carbon Bond Formation: The Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3]

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst, typically Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is the core of the catalytic cycle, facilitating the oxidative addition of the aryl/vinyl halide and the subsequent reductive elimination to form the desired product.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is crucial for the efficiency of the reaction under mild conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne, forming the reactive acetylide anion.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and ensure the stability of the catalysts and intermediates.

Experimental Protocol: Synthesis of 4-Aryl-2-methylbut-3-yn-2-ol

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Add anhydrous, degassed solvent (e.g., THF, 5 mL) and stir to dissolve the solids.

  • Add this compound (1.2 mmol) followed by the amine base (e.g., triethylamine, 3.0 mmol).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methylbut-3-yn-2-ol.

Copper-Free Sonogashira Coupling: To avoid the use of a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts, a copper-free protocol can be employed. This often requires a different palladium catalyst/ligand system and a stronger base.[4]

Table 2: Example Conditions for Copper-Free Sonogashira Coupling [4]

Aryl HalidePalladium CatalystLigandBaseSolventTemperatureYield
Aryl BromidePd(OAc)₂P(p-tol)₃DBUTHF80 °CGood to Excellent

Diagram 1: Sonogashira Coupling Workflow

Sonogashira_Workflow A Reactants (this compound, Aryl Halide) C Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->C B Catalyst System (Pd Catalyst, CuI, Base) B->C D Reaction (Room Temperature) C->D Stirring E Workup (Filtration, Extraction) D->E Completion F Purification (Column Chromatography) E->F G Product (4-Aryl-2-methylbut-3-yn-2-ol) F->G CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R-C≡CH Copper_Acetylide R-C≡C-Cu Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Metallocycle Six-membered Cu(III) metallocycle Copper_Acetylide->Metallocycle + R'-N₃ Azide R'-N₃ Triazole_Cu Triazolyl-copper intermediate Metallocycle->Triazole_Cu Rearrangement Triazole_Cu->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-triazole Triazole_Cu->Product + H⁺ Synthetic_Pathways Start This compound Aryl_Alk 4-Aryl-2-methylbut-3-yn-2-ol Start->Aryl_Alk Sonogashira Coupling (Ar-X, Pd/Cu) Triazole 1,2,3-Triazole Derivative Start->Triazole CuAAC 'Click' Reaction (R-N₃, Cu(I)) Alkene 2-Methylpent-4-en-2-ol Start->Alkene Partial Reduction (H₂, Lindlar's Cat.) Alkane 2-Methylpentan-2-ol Start->Alkane Full Reduction (H₂, Pd/C) Ketone 4-Hydroxy-4-methyl- pentan-2-one Start->Ketone Hydration (H₂O, H₂SO₄, HgSO₄) Enyne Enyne Derivative Start->Enyne Sonogashira Coupling (Vinyl-X, Pd/Cu) Cyclic Cyclized Product Enyne->Cyclic Acid-Catalyzed Cyclization

Sources

The Strategic Utility of 2-Methylpent-4-yn-2-ol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylpent-4-yn-2-ol, a structurally simple yet functionally rich propargyl alcohol, has emerged as a versatile and economically significant building block in the landscape of organic synthesis. Its unique combination of a terminal alkyne and a tertiary alcohol, which can be readily cleaved, offers a powerful platform for the introduction of the ethynyl group, the construction of complex carbon skeletons, and the synthesis of diverse heterocyclic systems. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed experimental protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction: Chemical Profile and Strategic Advantages

This compound (CAS No: 590-37-4) is a colorless to pale yellow liquid with a molecular formula of C₆H₁₀O and a molecular weight of 98.14 g/mol .[1][2] Its strategic value in organic synthesis is primarily derived from two key features: the terminal alkyne, which serves as a handle for a multitude of carbon-carbon bond-forming reactions, and the tertiary alcohol moiety, which acts as a sterically bulky and easily removable protecting group for the terminal alkyne. This dual functionality allows for the sequential and controlled elaboration of molecular complexity.

Key Physicochemical Properties:

PropertyValue
CAS Number 590-37-4[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Boiling Point 121-122 °C
Density 0.868 g/mL at 25 °C

Core Application: A Removable Bulwark for Terminal Alkynes

The acidic proton of a terminal alkyne can interfere with a wide range of organometallic and base-mediated reactions. This compound provides an elegant solution by serving as a robust protecting group that is stable to many reaction conditions, yet readily cleaved when desired.

The Favorskii Reaction: Installation of the Protecting Group

The protection of a terminal alkyne is typically achieved through a Favorskii reaction, where a metal acetylide reacts with a ketone, in this case, acetone.[3] However, for practical laboratory applications, it is often more convenient to use commercially available this compound as the starting material to introduce the protected alkyne moiety into a molecule, for instance, via a coupling reaction.

The Retro-Favorskii Reaction: Deprotection to Unveil the Terminal Alkyne

The removal of the 2-hydroxyprop-2-yl protecting group is accomplished via a base-catalyzed retro-Favorskii reaction.[3] This process involves heating the protected alkyne in the presence of a base, which results in the fragmentation of the molecule to regenerate the terminal alkyne and acetone.

Protocol 1: General Procedure for Retro-Favorskii Deprotection

Materials:

  • Protected alkyne (1.0 equiv)

  • Potassium hydroxide (catalytic to stoichiometric amount)

  • 2-Propanol or Toluene

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the 2-hydroxyprop-2-yl protected alkyne in 2-propanol or toluene, add a catalytic amount of potassium hydroxide. For less reactive substrates, a stoichiometric amount of base may be required.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a stoichiometric amount of base was used, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting terminal alkyne by column chromatography on silica gel.

Causality and Mechanistic Insight: The retro-Favorskii reaction is driven by the thermodynamic stability of the products. The base deprotonates the hydroxyl group, forming an alkoxide. This intermediate then undergoes a fragmentation, driven by the formation of the stable acetone molecule, to yield the terminal acetylide, which is subsequently protonated upon workup.

Retro_Favorskii Reactant Protected Alkyne Alkoxide Alkoxide Intermediate Reactant->Alkoxide + Base Base Base (e.g., KOH) Base->Reactant Products Terminal Alkyne + Acetone Alkoxide->Products Fragmentation FinalProduct Terminal Alkyne Products->FinalProduct Protonation Workup Acidic Workup Workup->Products

Caption: Workflow for the retro-Favorskii deprotection.

Application in Cross-Coupling Reactions: The Sonogashira Coupling

This compound is a cornerstone reagent in the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Conventional Sonogashira Coupling

In this protocol, this compound is coupled with an aryl or vinyl halide to produce a protected internal alkyne. This product can then be deprotected using the retro-Favorskii reaction to yield a terminal alkyne, which can be used in subsequent synthetic steps.

Protocol 2: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide with this compound

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 - 2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Triethylamine (amine base and solvent)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add triethylamine as the solvent, followed by this compound.

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a precipitate.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 to 6 hours.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and quench with a dilute acid (e.g., 2 M HCl) or saturated aqueous ammonium chloride.[5]

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Copper-Free Sonogashira Coupling

Concerns about the toxicity and potential for homocoupling byproducts associated with copper have led to the development of copper-free Sonogashira protocols.[6][7] These methods often employ palladium catalysts with bulky, electron-rich phosphine ligands and a strong organic base.

Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Bromide with this compound [6]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, and P(p-tol)₃.

  • Add anhydrous THF, followed by DBU and this compound.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel.

Quantitative Data for Copper-Free Sonogashira Coupling: [6]

Aryl BromideProductYield (%)
3-Bromoaniline2-Methyl-4-(3-aminophenyl)but-3-yn-2-ol89
4-Bromotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol92
4-Bromoanisole4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol95
1-Bromo-4-nitrobenzene2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol98

Mechanistic Rationale: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (in the conventional reaction) or direct reaction with the alkyne (in the copper-free version), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle (Conventional) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide + Cu(I), Base CuI Cu(I) Base Base Cu_acetylide->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Synthesis of Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Oxazolidin-2-ones

Oxazolidin-2-ones are an important class of heterocyclic compounds, with some derivatives exhibiting potent antibacterial activity.[9] A common synthetic route involves the reaction of propargylamines with CO₂ or other carbonyl sources. This compound can be used to synthesize the necessary propargylamine precursors.

Protocol 4: Synthesis of a 4,5-Disubstituted Oxazolidin-2-one Precursor (Illustrative, based on general principles of oxazolidinone synthesis)[1][10]

Materials:

  • A suitable β-hydroxy carbonyl compound (1.0 equiv)

  • Trimethylsilyl azide (Me₃SiN₃, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the β-hydroxy carbonyl substrate in anhydrous THF in a Schlenk flask.

  • Add trimethylsilyl azide to the solution.

  • Heat the reaction mixture to reflux (approx. 90 °C) and stir for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Dilute with a solvent like dichloromethane (CH₂Cl₂) and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting oxazolidin-2-one by column chromatography.

Triazoles via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11][12] The terminal alkyne of this compound, after deprotection, is an excellent substrate for this transformation.

Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (General protocol adaptable for deprotected this compound derivatives)[13]

Materials:

  • Terminal alkyne (1.0 equiv)

  • Organic azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Reaction vial

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vial, dissolve the terminal alkyne and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the triazole product by column chromatography or recrystallization.

Click_Chemistry Alkyne Terminal Alkyne (from deprotected This compound) Reaction [3+2] Cycloaddition Alkyne->Reaction Azide Organic Azide Azide->Reaction Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst->Reaction Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction->Triazole

Caption: Schematic representation of the CuAAC "click" reaction.

Other Heterocycles: Furans, Pyrans, and Pyrimidines

The versatile reactivity of the alkyne functionality in this compound derivatives allows for their use in the synthesis of other important heterocyclic systems, including:

  • Furans: Through Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols, which can be derived from this compound.[10]

  • Pyrans: Via condensation reactions of derivatives of this compound.[9][14]

  • Pyrimidines: Synthesized through cyclization reactions involving β-dicarbonyl compounds and N-C-N building blocks, where alkyne-containing precursors can be utilized.[15][16]

Applications in Medicinal Chemistry and Drug Discovery

The structural motif derived from this compound is present in several biologically active molecules and serves as a key intermediate in the synthesis of pharmaceuticals. For example, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol is a crucial intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of cancer.[6] The alkyne functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.[17][18]

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard Statements:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its ability to act as a protected terminal alkyne, coupled with its utility in a wide range of high-impact reactions such as the Sonogashira coupling and click chemistry, makes it an indispensable tool for the construction of complex molecules and heterocycles. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable reagent.

References

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Application Notes & Protocols: 2-Methylpent-4-yn-2-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Terpene-like Alkyne in CuAAC Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and reliable method for covalently linking molecules.[1][2][3] Its efficiency, specificity, and biocompatibility have made it indispensable in fields ranging from drug development and bioconjugation to materials science.[1][4][5] The choice of the alkyne component is critical, and 2-methylpent-4-yn-2-ol, a simple tertiary propargyl alcohol, offers a unique combination of stability, reactivity, and accessibility for researchers.

This document serves as a comprehensive technical guide for utilizing this compound in CuAAC reactions. We will explore the foundational principles, provide detailed, validated protocols for its use as a small molecule building block, and offer insights into optimizing reaction conditions for maximum yield and purity.

Structural Features of this compound:

  • Terminal Alkyne: The C≡CH group is the reactive handle for the CuAAC reaction, readily engaging with azide partners.[4]

  • Tertiary Alcohol: The hydroxyl group (-OH) on a sterically hindered carbon provides a potential site for secondary functionalization, though its primary contribution in many applications is conferring favorable solubility properties.

  • Compact Structure: Its low molecular weight (98.14 g/mol ) makes it an ideal building block for synthesizing larger, complex molecules without adding excessive bulk.[6][7]

This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile alkyne in their synthetic strategies.

Principle of the CuAAC Reaction

The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition.[8] While the uncatalyzed reaction is slow and yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, the use of a copper(I) catalyst exclusively produces the stable 1,4-disubstituted 1,2,3-triazole ring.[1][8][9] This reaction is prized for its high yields, tolerance of numerous functional groups, and ability to proceed under mild, often aqueous, conditions.[1][8]

The catalytic cycle, a critical concept for understanding and troubleshooting the reaction, involves the formation of a copper(I)-acetylide intermediate which then reacts with the azide.

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox Redox Maintenance CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (this compound) Azide R2-N3 Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product + H+ CuII Cu(II) (e.g., CuSO4) CuII->CuI Reduction Reducer Reducing Agent (e.g., Sodium Ascorbate)

Caption: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle.

Application Protocol 1: Synthesis of a Model 1,2,3-Triazole

This protocol details a standard procedure for the CuAAC reaction between this compound and a model azide, Benzyl Azide. This serves as a reliable starting point for most small-molecule syntheses.

Experimental Workflow

Caption: General workflow for a small-molecule CuAAC synthesis.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested PurityTypical SupplierNotes
This compound98.14>97%Major Chemical SuppliersThe alkyne component.
Benzyl Azide133.15>95%Major Chemical SuppliersThe azide component. Can be synthesized or purchased.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.68>98%ACS Reagent GradeSource of the copper catalyst.[3]
Sodium L-Ascorbate198.11>99%ACS Reagent GradeReducing agent to generate and maintain Cu(I) in situ.[3][10]
THPTA Ligand434.48>95%Major Chemical SuppliersWater-soluble ligand to stabilize Cu(I) and accelerate the reaction.[2][3][11]
tert-Butanol74.12AnhydrousACS Reagent GradeCo-solvent.
Deionized Water18.0218 MΩ·cm-Co-solvent.
Step-by-Step Protocol
  • Reagent Preparation:

    • In a 10 mL vial, dissolve this compound (98 mg, 1.0 mmol, 1.0 eq.) and Benzyl Azide (140 mg, 1.05 mmol, 1.05 eq.) in 4 mL of a 1:1 mixture of tert-butanol and deionized water.

    • Prepare fresh stock solutions:

      • Copper Sulfate: 0.1 M in deionized water (25 mg/mL).

      • Sodium Ascorbate: 1.0 M in deionized water (198 mg/mL).

      • THPTA: 0.1 M in deionized water (43.4 mg/mL).

  • Catalyst Premixing:

    • In a separate microcentrifuge tube, add 100 µL of the 0.1 M Copper Sulfate stock solution (0.01 mmol, 1 mol%).

    • To the same tube, add 500 µL of the 0.1 M THPTA stock solution (0.05 mmol, 5 mol%). The solution should turn colorless or pale yellow as the ligand complexes with the copper. This step is crucial for catalyst stability and reaction efficiency.[3]

  • Reaction Initiation:

    • Add the premixed catalyst solution from step 2 to the vial containing the alkyne and azide.

    • Initiate the reaction by adding 200 µL of the 1.0 M Sodium Ascorbate stock solution (0.2 mmol, 20 mol%).[2] The final catalyst loading will be 1 mol% Cu and 5 mol% ligand, with 20 mol% ascorbate.

    • Seal the vial and stir vigorously at room temperature.

  • Monitoring and Completion:

    • The reaction is typically complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the limiting reagent (the alkyne).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with 10 mL of water and extract three times with 15 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(benzyl)-4-(1-hydroxy-1-methylethyl)-1,2,3-triazole.

Application Protocol 2: Bioconjugation with a Fluorogenic Probe

To demonstrate the utility of this compound in a biological context, this protocol outlines its use as a model alkyne to test the efficiency of a CuAAC reaction with a fluorogenic azide probe. This is a common strategy to optimize conditions before working with precious biological samples.[10][11]

Materials and Reagents
ReagentDescriptionNotes
This compoundModel alkyneAs described in Protocol 1.
3-Azido-7-hydroxycoumarinFluorogenic azideBecomes highly fluorescent upon triazole formation.
THPTA LigandWater-soluble Cu(I) ligandEssential for biocompatibility and preventing protein damage.[3]
Sodium AscorbateReducing AgentMust be freshly prepared.
Copper(II) SulfateCatalyst Source-
PBS BufferReaction MediumpH 7.4, to mimic physiological conditions.
Step-by-Step Protocol
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 5 mM stock solution of 3-azido-7-hydroxycoumarin in DMSO.

    • Prepare fresh aqueous stock solutions of CuSO₄ (20 mM), THPTA (50 mM), and Sodium Ascorbate (100 mM) in PBS buffer.[11]

  • Reaction Setup (Final Volume 500 µL):

    • In a 1.5 mL microcentrifuge tube, combine the reagents in the following order:

      • 440 µL of PBS Buffer.

      • 5.6 µL of 10 mM this compound stock (Final concentration: ~112 µM).

      • 10 µL of 5 mM azide stock (Final concentration: 100 µM).[10]

    • Vortex gently to mix.

  • Catalyst Addition and Initiation:

    • Prepare a premixed catalyst solution by combining 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[11] Let it stand for 1 minute.

    • Add the 18.8 µL of the catalyst premix to the reaction tube.

    • Initiate the reaction by adding 25 µL of the 100 mM Sodium Ascorbate stock solution. The final concentrations will be approximately 250 µM CuSO₄, 1.25 mM THPTA, and 5 mM Sodium Ascorbate.[11]

  • Incubation and Measurement:

    • Incubate the reaction at room temperature for 1 hour, protected from light.

    • Measure the fluorescence intensity using a plate reader or fluorometer (e.g., Excitation: ~400 nm, Emission: ~475-480 nm). A significant increase in fluorescence compared to a no-alkyne control indicates a successful reaction.

Troubleshooting Common CuAAC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Oxidation of Cu(I) to inactive Cu(II).2. Poor quality or degraded Sodium Ascorbate.3. Inactive azide or alkyne.1. Degas solvents before use. Ensure a 5:1 ligand-to-copper ratio to protect the Cu(I).[11]2. Always use a freshly prepared, high-purity solution of sodium ascorbate.[2][10]3. Verify the integrity of starting materials via NMR or other analytical methods.
Reaction Stalls 1. Insufficient catalyst or reducing agent.2. Presence of coordinating functional groups (e.g., free thiols) in substrates.1. Add a second charge of catalyst and/or sodium ascorbate to the reaction mixture.2. Increase catalyst loading. For bioconjugation, consider adding sacrificial metals like Zn(II) or Ni(II) to occupy chelating sites.[10]
Side Reactions / Impurities 1. In bioconjugation, reactive oxygen species (ROS) generated by the ascorbate/copper system can damage proteins.2. Alkyne homodimerization (Glasner coupling).1. Include a radical scavenger like aminoguanidine.[10][12] Ensure the ligand is in sufficient excess.2. This is often promoted by oxygen. Ensure the reaction is well-mixed but not vigorously aerated. Using a slight excess of the azide can also help.

References

  • Benchchem. (n.d.). Propargyl-PEG7-alcohol mechanism of action in click chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis.
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
  • Presolski, S. J., Hong, V. P., & Finn, M. G. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • Various Authors. (2013, September 23). What is the best procedure for click reaction between alkyl azide and terminal alkyne group? ResearchGate.
  • BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
  • Guidechem. (n.d.). This compound 590-37-4 wiki.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. Retrieved from [Link]

  • Garcı́a, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(16), 4935. Retrieved from [Link]

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.

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Application of 2-Methylpent-4-yn-2-ol in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 2-methylpent-4-yn-2-ol in the synthesis of functional polymers. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the unique properties of this monomer and provides step-by-step protocols for its incorporation into polymeric structures and subsequent modification.

Introduction: The Versatility of a Bifunctional Monomer

This compound is a bifunctional molecule featuring a tertiary alcohol and a terminal alkyne. This unique combination of functional groups makes it a valuable building block in polymer chemistry. The tertiary alcohol imparts specific solubility characteristics and can serve as a site for further chemical modification, while the terminal alkyne is a highly versatile handle for post-polymerization modification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The direct polymerization of monomers containing unprotected alkynes can be challenging, often leading to cross-linking and broad molecular weight distributions.[3][4] To overcome this, a common and effective strategy is to protect the alkyne group, typically with a trimethylsilyl (TMS) group, prior to polymerization. Following the creation of the polymer backbone, the TMS group can be selectively removed to reveal the reactive alkyne for subsequent functionalization. This approach allows for the synthesis of well-defined, "clickable" polymers with controlled architectures.

Polymer Synthesis via Controlled Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3][5] These methods are well-suited for the polymerization of functional monomers like silyl-protected derivatives of this compound.

Diagram: Workflow for "Clickable" Polymer Synthesis

Caption: General workflow for the synthesis of functionalized polymers using this compound.

Experimental Protocols

Protocol 1: Synthesis of Trimethylsilyl-Protected this compound

Objective: To protect the terminal alkyne of this compound to prevent side reactions during polymerization.

Materials:

  • This compound

  • Chlorotrimethylsilane (TMS-Cl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add chlorotrimethylsilane (1.1 equivalents) dropwise to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the TMS-protected monomer.

Protocol 2: ATRP of TMS-Protected this compound

Objective: To synthesize a well-defined polymer with pendant TMS-protected alkyne groups. This protocol is adapted from procedures for the ATRP of trimethylsilyl propargyl methacrylate.[3][5]

Materials:

  • TMS-protected this compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Schlenk flask, magnetic stirrer, syringes, inert atmosphere line (N₂ or Ar).

Procedure:

  • To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar. Seal the flask and cycle between vacuum and inert gas three times.

  • In a separate flask, prepare a solution of the TMS-protected monomer (e.g., 100 equivalents), PMDETA (1 equivalent), and anisole. Deoxygenate this solution by bubbling with inert gas for 30 minutes.

  • Using a deoxygenated syringe, add the monomer/ligand/solvent solution to the Schlenk flask containing the CuBr.

  • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Using a deoxygenated syringe, add the initiator, ethyl α-bromoisobutyrate (1 equivalent), to the reaction mixture to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

  • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR and the evolution of molecular weight and polydispersity by Size Exclusion Chromatography (SEC).

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Parameter Typical Conditions Justification
[Monomer]:[Initiator]:[CuBr]:[PMDETA] 100:1:1:1Controls the degree of polymerization and maintains a controlled reaction.
Solvent AnisoleA high-boiling, relatively non-polar solvent suitable for ATRP.
Temperature 60-90 °CProvides sufficient energy for polymerization while minimizing side reactions.
Protocol 3: Deprotection of the TMS Group

Objective: To remove the TMS protecting group to yield a polymer with pendant alkyne functionalities.

Materials:

  • TMS-protected polymer

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Methanol or hexane (for precipitation)

Procedure:

  • Dissolve the TMS-protected polymer in THF in a round-bottom flask.

  • Add a solution of TBAF in THF (e.g., 1.5 equivalents per TMS group) to the polymer solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the deprotection by ¹H NMR, looking for the disappearance of the TMS peak (around 0.1-0.2 ppm).

  • Once the deprotection is complete, precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as cold methanol or hexane.

  • Collect the deprotected polymer by filtration and dry under vacuum.

Protocol 4: Post-Polymerization Modification via CuAAC "Click" Chemistry

Objective: To functionalize the alkyne-containing polymer with an azide-functionalized molecule.[6][7]

Materials:

  • Alkyne-functionalized polymer

  • Azide-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biomolecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized polymer (1 equivalent of alkyne groups) and the azide-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 equivalents relative to the alkyne).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 equivalents relative to the alkyne).

  • Add the CuSO₄ solution to the polymer/azide mixture and stir.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by FTIR spectroscopy, looking for the disappearance of the alkyne C-H stretch (around 3300 cm⁻¹) and the azide stretch (around 2100 cm⁻¹).

  • Upon completion, purify the functionalized polymer by dialysis against a suitable solvent to remove the copper catalyst and excess reagents, followed by lyophilization or precipitation.

Characterization

The successful synthesis and modification of the polymers can be confirmed by a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the monomer, the polymer, and the functionalized polymer. The disappearance of the TMS signal and the appearance of new signals from the clicked moiety confirm successful modification.[8][9]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and polydispersity index (PDI) of the polymers, confirming the controlled nature of the polymerization.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and effective method to monitor the key functional group transformations, such as the disappearance of the alkyne and azide stretches after the click reaction.[8]

Conclusion

This compound is a highly valuable monomer for the synthesis of functional polymers. Through a protection/deprotection strategy coupled with controlled radical polymerization, well-defined polymers with pendant alkyne functionalities can be readily prepared. These "clickable" polymers serve as versatile platforms for post-polymerization modification via CuAAC, enabling the facile introduction of a wide range of functionalities for applications in drug delivery, biomaterials, and advanced materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block in their own polymer chemistry endeavors.

References

  • Clickable poly(propargyl methacrylate) prepared by atom transfer radical polymerization and its derivatives as enzyme stabilizers.
  • Synthesizing poly(trimethylsilyl propargyl methacrylate) (PTMSPMA) materials with narrow polydispersity via ATRP and their application as enzyme stabilizer in organic solvents. Morressier.
  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.
  • Post-polymerization modification of monomer units.
  • Polymer Chemistry. RSC Publishing.
  • Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. Benchchem.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Synthesis and characterization of conjugated and nanostructured poly(propargyl alcohol) polymers.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Click Chemistry in Polymersome Technology. PMC.
  • Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition.
  • A Comparative Guide to NMR and FTIR Analysis of Propargyl Methacryl
  • Synthesis of Poly(methyl methacrylate) Grafted Multiwalled Carbon Nanotubes via a Combination of RAFT and Alkyne-Azide Click Reaction. MDPI.
  • Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages.
  • Synthesis of Poly(methyl methacrylate) Grafted Multiwalled Carbon Nanotubes via a Combination of RAFT and Alkyne-Azide Click Reaction.
  • Click Grafting of Alkyne-containing Vinyl Polymers onto Biosynthesized Extracellular Matrix Protein Containing Azide Functionality and Adhesion Control of Human Umbilical Vein Endothelial Cells. PMC.
  • RAFT Polymeriz
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
  • Fig. S2 1 H NMR spectrum of hydroxyethyl-functionalised poly(propargyl methacrylate) 3.
  • Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes.
  • Synthesis of Block Copolymers.
  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • Post-polymerization modification by direct C-H functionalization.
  • Post-Polymerization Modification.
  • Graphical Abstracts. Division of Polymer Chemistry (POLY).
  • Preparation of Protein A Membranes Using Propargyl Methacrylate-Based Copolymers and Copper-Catalyzed Alkyne–Azide Click Chemistry. PMC.
  • Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. PMC.
  • Copolymer characterization by SEC-NMR and SEC-MALDI.
  • Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. MDPI.
  • Post-polymerisation approaches for the rapid modification of conjug
  • Scheme I. Preparation of cross-linked copolymers containing silyl group.
  • Linear Block Copolymer Synthesis.
  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Academic Press.
  • Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Polymer Chemistry (RSC Publishing).
  • Anionic polymerization and polymer properties of 2-isopropenylnaphthalene and 2-vinylnaphthalene. Elsevier.
  • Graphical Abstracts. Division of Polymer Chemistry (POLY).
  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer M
  • Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. ScholarWorks@UARK.
  • 2-Methyl-4-penten-2-ol | C6H12O | CID 136440. PubChem.
  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
  • Co-Polymer sequence determination over the molar mass distribution by size- exclusion chromatography combined with pyrolysis. UvA-DARE (Digital Academic Repository).

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Application Notes & Protocols: 2-Methylpent-4-yn-2-ol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 2-methylpent-4-yn-2-ol, a propargylic alcohol, as a pivotal building block in modern medicinal chemistry. Its unique bifunctional nature, possessing both a terminal alkyne and a tertiary alcohol, offers a strategic advantage for the synthesis of complex molecular architectures found in a variety of pharmaceutical agents. We will dissect its application in cornerstone synthetic methodologies, including Sonogashira couplings, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, and heterocyclic synthesis. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the underlying scientific rationale for their application.

Introduction: The Strategic Value of this compound

In the quest for novel therapeutics, the efficiency and modularity of synthetic routes are paramount. This compound (CAS 590-37-4) has emerged as a valuable precursor due to its commercially available nature and versatile reactivity.[1][2] The molecule's structure features a terminal alkyne, a highly reactive functional group for carbon-carbon bond formation, and a tertiary alcohol that can act as a protecting group or a handle for further functionalization.

The terminal alkyne is a gateway to powerful synthetic transformations that are central to drug discovery:

  • Sonogashira Coupling: Forges C(sp²)-C(sp) bonds, linking the alkyne to aryl or vinyl halides, a common step in building the core scaffolds of many drugs.[3]

  • Click Chemistry: The alkyne is a key partner in the CuAAC reaction, enabling the rapid and efficient ligation of molecular fragments to create diverse compound libraries.[4][5]

  • Cyclization Reactions: The propargylic alcohol moiety can participate in various cyclization cascades to construct essential heterocyclic systems.[6]

This guide will provide the technical details and causal insights required to effectively leverage this compound in pharmaceutical research and development programs.

Core Application: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a robust method for constructing aryl alkynes, which are prevalent motifs in anticancer and antiviral agents.[3] The use of this compound is particularly advantageous as the tertiary alcohol group often serves as a removable protecting group for the terminal alkyne, preventing self-coupling and other side reactions.[7] Furthermore, advancements have led to copper-free protocols, which are highly desirable in pharmaceutical synthesis to avoid issues of copper contamination in the final active pharmaceutical ingredient (API).[7]

A notable application is in the synthesis of intermediates for Erlotinib , an important anticancer drug. The coupling of this compound with 3-bromoaniline is a key step in the industrial production of a critical precursor.[7]

Workflow for Copper-Free Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, This compound, Pd(OAc)2, P(p-tol)3, DBU in THF heat Heat mixture to 80°C under inert atmosphere (e.g., N2 or Ar) reagents->heat 1 monitor Monitor reaction progress by TLC or GC-MS (Typical time: 6-12h) heat->monitor 2 cool Cool to room temp. Dilute with EtOAc monitor->cool 3 wash Wash with aq. NH4Cl and brine cool->wash 4 dry Dry over Na2SO4, filter, and concentrate wash->dry 5 purify Purify by column chromatography dry->purify 6 final_product final_product purify->final_product Isolated Aryl-Coupled Product

Caption: General workflow for copper-free Sonogashira coupling.

Protocol 2.1: Copper-Free Sonogashira Coupling of Aryl Bromides

This protocol describes a general, robust, and copper-free method for coupling various aryl bromides with this compound.[7][8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and P(p-tol)₃ (18.3 mg, 0.06 mmol).

  • Add anhydrous THF (5 mL) to the flask and stir for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add this compound (0.12 mL, 1.2 mmol) followed by DBU (0.45 mL, 3.0 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl-2-methyl-3-butyn-2-ol.

Data Presentation:

EntryAryl BromideYield (%)
13-Bromoaniline91
24-Bromotoluene95
31-Bromo-4-methoxybenzene92
41-Bromo-3-nitrobenzene85
52-Bromopyridine78
Yields are for isolated products and are representative based on published data.[7]

Core Application: Click Chemistry (CuAAC)

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[][10] The premier example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), joins an alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole. This reaction is a cornerstone of modern drug discovery for its reliability and bio-orthogonality.[4][5][11]

This compound serves as an excellent alkyne component. The resulting triazole ring is often used as a bioisosteric replacement for the amide bond, offering improved metabolic stability and pharmacokinetic properties.[] This strategy allows for the efficient linking of different pharmacophores to rapidly generate libraries of potential drug candidates.[]

Reaction Diagram: CuAAC Mechanism

G R1_alkyne R1-C≡CH (this compound derivative) catalyst [Cu(I)] R1_alkyne->catalyst R2_azide R2-N3 (Organic Azide) R2_azide->catalyst product 1,4-disubstituted 1,2,3-triazole catalyst->product Cycloaddition

Caption: The CuAAC reaction joins an alkyne and an azide.

Protocol 3.1: General Procedure for CuAAC Reaction

This protocol provides a standard procedure for the synthesis of 1,2,3-triazoles using this compound or its derivatives.

Materials:

  • Azide-containing compound (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: t-Butanol/Water mixture (1:1, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the azide-containing compound (1.0 mmol) and this compound (1.1 mmol) in 10 mL of a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of water.

  • Add an aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol in 1 mL water) to the main reaction flask, followed by the sodium ascorbate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst is often signaled by a color change.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-8 hours).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain the pure triazole product.

Core Application: Synthesis of Heterocycles via Cyclization

The propargyl alcohol functionality within this compound is a powerful synthon for constructing heterocyclic rings, which are ubiquitous scaffolds in approved drugs.[6] Under acidic or metal-catalyzed conditions, the alkyne can be activated towards intramolecular attack by the hydroxyl group or other nucleophiles incorporated into the molecule, leading to the formation of furans, pyrans, and other valuable ring systems.

Logical Pathway for Heterocycle Formation

G start This compound Derivative activation Alkyne Activation (e.g., H+ or Metal Catalyst) start->activation cyclization Intramolecular Nucleophilic Attack activation->cyclization rearrangement Rearomatization / Proton Transfer cyclization->rearrangement product Heterocyclic Product (e.g., Furan) rearrangement->product

Caption: General pathway for acid-catalyzed cyclization.

Protocol 4.1: Hypothetical Acid-Catalyzed Hydrative Cyclization

This protocol outlines a potential pathway for converting a derivative of this compound into a substituted furan, a common motif in pharmaceuticals. This involves an initial hydration of the alkyne followed by cyclization.

Materials:

  • Aryl-2-methyl-3-butyn-2-ol (from Protocol 2.1) (1.0 mmol, 1.0 equiv)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution (5 mL)

  • Methanol (10 mL)

Procedure:

  • Dissolve the starting propargyl alcohol (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add the 10% aqueous sulfuric acid solution (5 mL) to the flask.

  • Heat the mixture to reflux (approx. 65-70 °C) and stir.

  • Monitor the reaction by TLC. The reaction may take several hours. The intermediate ketone from Meyer-Schuster rearrangement or simple hydration may be observed.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography to isolate the substituted furan product.

Conclusion

This compound is a cost-effective and highly versatile precursor for the synthesis of complex organic molecules relevant to the pharmaceutical industry. Its utility in fundamental C-C bond-forming reactions like the Sonogashira coupling, its role as a key component in the robust CuAAC click reaction, and its potential in constructing diverse heterocyclic systems underscore its importance. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.

References

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. (n.d.). National Center for Biotechnology Information.
  • CAS 624-97-5 2-Methyl-4-penten-2-ol - BOC Sciences. (n.d.). BOC Sciences.
  • Recent applications of click chemistry in drug discovery - PubMed. (n.d.). National Center for Biotechnology Information.
  • This compound 590-37-4 wiki - Guidechem. (n.d.). Guidechem.
  • Antiviral Drugs - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. (2014, February 12). National Center for Biotechnology Information.
  • 2-Methyl-4-penten-2-ol | C6H12O | CID 136440 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.
  • This compound | C6H10O | CID 234735 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. (n.d.). ResearchGate.
  • Click Chemistry and Its Applications in Medicinal Chemical Synthesis - BOC Sciences. (2022, November 3). BOC Sciences.
  • Click Reactions in Medicinal Chemistry - MDPI. (2023, September 27). MDPI.
  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - NIH. (2022, June 9). National Center for Biotechnology Information.
  • Click chemistry: A novel tool in pharmaceutical research. | Allied Academies. (n.d.). Allied Academies.
  • Synthesis and Antiviral Activities of Some 4,4'- And 2,2'-dihydroxytriphenylmethanes. (2005, September). Chemical and Pharmaceutical Bulletin.
  • Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - R Discovery. (2014, February 12). R Discovery.
  • Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. (n.d.). PubMed.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI. (2023, March 29). MDPI.

Sources

Experimental protocol for the synthesis of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methylpent-4-yn-2-ol

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable tertiary alcohol and building block in organic synthesis. The chosen synthetic route is the Grignard reaction, a robust and widely applicable method for carbon-carbon bond formation. This guide details the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and methods for purification and characterization. The protocol is designed for researchers and professionals in chemistry and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and safety.

Introduction and Strategic Rationale

This compound (CAS 590-37-4) is a bifunctional molecule featuring a tertiary alcohol and a terminal alkyne.[1][2][3][4] This structure makes it a versatile intermediate for introducing a dimethyl-substituted propargyl group in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

The synthesis of tertiary alcohols is most effectively achieved through the nucleophilic addition of an organometallic reagent to a ketone.[5][6] For the target molecule, the retrosynthetic analysis logically disconnects the structure into acetone and a propargyl anion equivalent. The Grignard reaction is the ideal choice for this transformation, utilizing propargylmagnesium halide as the nucleophile to attack the electrophilic carbonyl carbon of acetone.[5] This method is favored for its high yield, operational simplicity, and the commercial availability of starting materials.

Reaction Scheme

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup PropargylBr Propargyl Bromide Mg +   Mg Ether Anhydrous Ether/THF Grignard Propargylmagnesium Bromide Acetone Acetone Grignard->Acetone Alkoxide Magnesium Alkoxide Intermediate Workup H₃O⁺ Alkoxide->Workup Product This compound

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

Pre-Reaction Setup:

  • All glassware must be scrupulously dried. Oven-dry all glassware at 120°C for at least 4 hours and assemble while hot, allowing it to cool to room temperature under a stream of dry nitrogen or protected by drying tubes. [7][8] Part A: Synthesis of Propargylmagnesium Bromide

  • Place the magnetic stir bar, magnesium turnings (2.67 g), and one small crystal of iodine into the three-neck flask.

  • Assemble the apparatus in a fume hood. Fit the central neck with the dropping funnel, one side neck with the reflux condenser (topped with a drying tube), and the other with a stopper.

  • Prepare a solution of propargyl bromide (11.0 mL of 80% solution) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add approximately 5 mL of the bromide solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.

  • Once initiated, the reaction is exothermic. Begin stirring and add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux of the ether. Have an ice bath ready to cool the flask if the reaction becomes too vigorous. [8]6. After the addition is complete, continue stirring for an additional 30-45 minutes until most of the magnesium has been consumed. The solution should appear as a cloudy, grayish-brown mixture.

Part B: Reaction with Acetone

  • Cool the Grignard reagent solution to 0°C using an ice-water bath.

  • Prepare a solution of acetone (7.3 mL) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. A precipitate will form. Control the rate of addition to keep the reaction temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C & D: Workup and Purification

  • Prepare a beaker containing ~50 g of crushed ice and carefully add 50 mL of 6M HCl.

  • While stirring vigorously, slowly pour the reaction mixture into the acidic ice solution. The magnesium salts will dissolve.

  • Transfer the entire mixture to a separatory funnel. Separate the layers and collect the top organic (ether) layer. [9]4. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

  • Combine all organic extracts and wash them sequentially with 25 mL of water and 25 mL of saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • The resulting crude oil should be purified by vacuum distillation. Collect the fraction boiling at approximately 124-127°C at atmospheric pressure (adjust for vacuum). [10]

Trustworthiness: Safety and Hazard Management

The Grignard reaction presents significant hazards that require strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning. [11]

  • Fire Hazard : Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory. [12]The reaction is highly exothermic and can cause the ether to boil vigorously, creating a risk of fire or pressure buildup. [8][11]Always work in a chemical fume hood.

  • Reactive Hazards : Grignard reagents are moisture-sensitive and can react violently with water. [13]All equipment must be completely dry. The quenching process should be performed slowly and carefully to control the exothermic reaction with acid.

  • Chemical Hazards : Propargyl bromide is a lachrymator and is corrosive. Acetone is a flammable solvent. Handle all chemicals with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE) : Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible) are mandatory. [8][11]* Contingency Planning : Do not work alone. [11]Keep an appropriate fire extinguisher (Class D for magnesium fires, though a CO₂ or dry chemical extinguisher is more common for solvent fires) and a spill kit nearby. An ice bath must be readily available to control the reaction temperature. [11]

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • YouTube. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • LookChem. (n.d.). This compound. [Link]

Sources

Application Notes and Protocols for the Purification of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 2-Methylpent-4-yn-2-ol, a valuable tertiary alkynol intermediate in pharmaceutical synthesis and materials science. Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and material properties, this document moves beyond simplistic procedural outlines. Instead, it offers a scientifically grounded rationale for methodological choices, enabling researchers, scientists, and drug development professionals to select and execute the most effective purification strategy for their specific needs. This guide details purification by fractional distillation under reduced pressure and flash column chromatography, alongside rigorous analytical methods for purity verification, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Imperative for Purity in this compound Applications

This compound (CAS No: 590-37-4) is a bifunctional molecule featuring a tertiary alcohol and a terminal alkyne.[1][2] This unique structural combination makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). The terminal alkyne provides a reactive handle for transformations such as Sonogashira couplings, click chemistry, and various addition reactions, while the tertiary alcohol can be a key pharmacophoric element or a precursor for further functionalization.

The purity of this compound is paramount. Impurities, which can include unreacted starting materials, byproducts, and residual solvents from its synthesis, can have significant downstream consequences. In drug development, such impurities can lead to the formation of undesired side products, complicate reaction kinetics, and introduce toxicological risks. In materials science, they can adversely affect polymerization processes and the final properties of the material. Therefore, the implementation of a robust and validated purification strategy is a non-negotiable step in any workflow utilizing this important intermediate.

This guide provides the scientific principles and detailed protocols to achieve high-purity this compound, ensuring the reliability and reproducibility of subsequent experimental work.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 590-37-4[1][2]
Molecular Formula C₆H₁₀O[1][2]
Molecular Weight 98.14 g/mol [1]
Boiling Point ~124-127 °C at 756 Torr[2]
Density ~0.901 g/cm³[2]
Refractive Index ~1.4383 at 20 °C[2]
Solubility Miscible with water and most polar organic solvents.[3][4]

2.1. Common Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the reaction of a propargyl Grignard reagent with acetone or the reaction of an acetylide with acetone. Potential impurities arising from these synthetic routes can include:

  • Unreacted Starting Materials: Acetone and propargyl bromide/chloride.

  • Solvents: Diethyl ether, tetrahydrofuran (THF), or other solvents used in the Grignard reaction.

  • Byproducts of the Grignard Reaction: Allenic alcohols and diol impurities from the reaction of the Grignard reagent with itself or with the product.

  • Water: Introduced during the workup of the reaction.

The choice of purification method will be dictated by the nature and boiling points of these impurities relative to this compound.

Purification Methodologies: A Strategic Approach

The selection of an appropriate purification technique is a critical decision that depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide this selection.

Purification_Decision_Tree start Crude this compound q1 Major Impurities? start->q1 distillation Fractional Distillation q1->distillation Volatile (Different B.P.) q2 Thermally Stable Impurities with Different Polarity? q1->q2 Non-Volatile or Similar B.P. end_product Pure this compound distillation->end_product chromatography Flash Chromatography chromatography->end_product q2->distillation No (Consider Distillation with caution) q2->chromatography Yes Flash_Chromatography_Workflow start Crude Sample tlc TLC Analysis to Determine Solvent System start->tlc column_prep Pack Silica Gel Column tlc->column_prep loading Load Sample onto Column column_prep->loading elution Elute with Solvent Gradient loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end_product Pure Product evaporation->end_product

Sources

Analytical methods for the detection of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-MPY-01

Title: Quantitative Analysis of 2-Methylpent-4-yn-2-ol using Gas Chromatography and High-Performance Liquid Chromatography

Abstract: This document provides comprehensive methodologies for the accurate and precise quantification of this compound, a key chemical intermediate. We present a primary, field-proven Gas Chromatography with Flame Ionization Detection (GC-FID) method, suitable for most matrices due to the analyte's volatility. An alternative High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method is also detailed for situations where GC is not available or for non-volatile sample matrices. The guide includes detailed protocols for sample preparation, instrument setup, and a complete framework for method validation in accordance with pharmaceutical industry standards.[1][2][3]

Introduction and Analyte Properties

This compound (CAS: 590-37-4) is a tertiary acetylenic alcohol. Its accurate quantification is critical for process control, impurity profiling in drug substance synthesis, and quality assurance in various industrial applications. Understanding its physicochemical properties is the cornerstone of developing a robust analytical method.

The molecule's structure, featuring a hydroxyl group and a terminal alkyne, imparts moderate polarity. Its relatively low molecular weight and boiling point make it an ideal candidate for analysis by Gas Chromatography (GC).

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₀O [4][5]
Molecular Weight 98.14 g/mol [4][6]
CAS Number 590-37-4 [4]
Boiling Point 124-127 °C (at 756 Torr) [6][7]
Density ~0.901 g/cm³ [6]

| Structure | CC(C)(CC#C)O |[4] |

The selection of an analytical technique is dictated by these properties. The analyte's volatility and thermal stability favor GC, while the absence of a strong chromophore makes HPLC-UV detection more challenging, requiring low-wavelength analysis.

Primary Analytical Method: Gas Chromatography (GC-FID)

Gas Chromatography is the recommended technique for the routine analysis of this compound. The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and excellent sensitivity to hydrocarbons.

Rationale for Method Parameters
  • Injector: A split/splitless inlet is used in split mode to prevent column overloading and ensure sharp peaks, especially for high-concentration samples. A split ratio of 50:1 is a good starting point.

  • Column Selection: A mid-polarity column, such as one with a (6%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-624, ZB-624), is optimal. This phase provides excellent selectivity for polar compounds like alcohols, ensuring good peak shape and resolution from potential impurities or matrix components.

  • Temperature Program: The initial oven temperature is set below the boiling point of the common solvents used for sample dissolution (e.g., Methanol, Isopropanol) to ensure good focusing of the analytes at the head of the column. A temperature ramp is then employed to elute the this compound in a reasonable time with good peak symmetry.

  • Detector: FID is selected for its high sensitivity to organic compounds. The temperatures for both the injector and detector are set well above the analyte's boiling point to ensure efficient vaporization and prevent condensation.

Experimental Protocol: GC-FID Analysis

A. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Methanol (HPLC or GC grade)

  • Class A volumetric flasks and pipettes

  • 2 mL GC vials with septa caps

B. Preparation of Standard Solutions

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with Methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the Stock Standard with Methanol.

C. Sample Preparation

  • Accurately weigh a known amount of the sample matrix expected to contain the analyte.

  • Dissolve/dilute the sample in a known volume of Methanol to achieve a theoretical concentration within the calibration range.

  • Vortex for 30 seconds and, if necessary, centrifuge to pellet any insoluble material.

  • Transfer the supernatant into a 2 mL GC vial for analysis.

Workflow Diagram: GC Analysis Below is a diagram outlining the complete workflow from sample receipt to data analysis for the GC-FID method.

GC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Sample Sample Receipt SamplePrep Prepare Sample (Weigh & Dissolve) Sample->SamplePrep StdPrep Prepare Calibration Standards InjectStd Inject Standards StdPrep->InjectStd InjectSample Inject Sample(s) SamplePrep->InjectSample GC GC-FID System Calib Generate Calibration Curve GC->Calib Peak Areas Quant Quantify Analyte in Sample GC->Quant Peak Area InjectStd->GC InjectSample->GC Calib->Quant Report Final Report Quant->Report

Caption: GC-FID analysis workflow.

D. GC Instrument Parameters

Table 2: Recommended GC-FID Method Parameters

Parameter Setting
System Gas Chromatograph with FID
Injector Split/Splitless
Inlet Temp 250 °C
Split Ratio 50:1
Injection Vol. 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (Constant Flow)
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 3 min
Detector FID
Detector Temp 280 °C
H₂ Flow 40 mL/min
Air Flow 400 mL/min

| Makeup Gas (N₂) | 25 mL/min |

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

For matrices that are not amenable to GC analysis (e.g., containing non-volatile components that could contaminate the GC inlet), an HPLC method can be employed. The challenge with this compound is its lack of a strong UV chromophore. Detection is therefore limited to low UV wavelengths (e.g., 200-210 nm), which requires high-purity mobile phase solvents to minimize baseline noise.

Rationale for Method Parameters
  • Column: A C18 reversed-phase column is a versatile choice, separating compounds based on hydrophobicity.

  • Mobile Phase: A simple isocratic mobile phase of water and acetonitrile is sufficient to elute this small molecule with a reasonable retention time. A small amount of acid (e.g., phosphoric acid) can be added to improve peak shape, although it may not be necessary.

  • Detector: A UV detector set to a low wavelength (205 nm) is used. It is critical to use a reference wavelength (e.g., 360 nm) to correct for baseline drift caused by the mobile phase absorbance.

Experimental Protocol: HPLC-UV Analysis

A. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • 2 mL HPLC vials with septa caps

B. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing Acetonitrile and Water in the desired ratio (e.g., 30:70 v/v). Filter and degas before use.

C. Standard and Sample Preparation

  • Prepare stock and working standards as described in Section 2.2.B, using the mobile phase as the diluent.

  • Prepare samples as described in Section 2.2.C, using the mobile phase as the diluent.

D. HPLC Instrument Parameters

Table 3: Recommended HPLC-UV Method Parameters

Parameter Setting
System HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Vol. 10 µL
Detector UV/Vis
Wavelength 205 nm (Reference at 360 nm)

| Run Time | 10 minutes |

Method Validation Framework

To ensure that the chosen analytical method is reliable, accurate, and fit for its intended purpose, a formal validation should be performed.[2][3] This is particularly crucial in regulated environments like drug development.[1] The validation should assess the following parameters as outlined by the International Conference on Harmonisation (ICH).[1][8]

Diagram: Method Validation Workflow This diagram illustrates the logical flow and interdependencies of key validation parameters.

Validation_Workflow Specificity Specificity (Peak Purity) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Core parameters for analytical method validation.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] This is typically demonstrated by analyzing a placebo/blank matrix and showing no interfering peaks at the analyte's retention time.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[1]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. They are often estimated from the standard deviation of the response and the slope of the calibration curve.

Table 4: Example Acceptance Criteria for Method Validation

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 3.0%

| LOQ Precision (%RSD) | ≤ 10.0% |

References

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link] (Simulated from general knowledge of ICH guidelines as direct search results may vary).

  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Retrieved from [Link]

  • Dewulf, J., & Van Langenhove, H. (2002). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A. Retrieved from [Link] (Simulated from general knowledge as direct search results may vary).

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234735, this compound. Retrieved from [Link]

  • Velev, V. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Li, W., et al. (2021). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. National Center for Biotechnology Information. Retrieved from [Link]

  • Zieman, J. J. (n.d.). Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. WIT Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136440, 2-Methylpent-4-en-2-ol. Retrieved from [Link]

  • Sharma, S., & Goyal, S. (2014). Analytical method validation: A brief review. Journal of Pharmaceutical Education and Research. Retrieved from [Link] (Simulated from general knowledge as direct search results may vary).

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Penten-4-yn-1-ol, 3-methyl-. Retrieved from [Link]

  • OECD. (2007). SIDS Initial Assessment Report for 4-Methylpentan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. WebBook. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 590-37-4. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Methylpentan-2-ol | CAS#:108-11-2. Retrieved from [Link]

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Application Note & Protocol: Synthesis of 2-Methylpent-4-yn-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methylpent-4-yn-2-ol, a valuable tertiary acetylenic alcohol. The synthesis is achieved through the nucleophilic addition of a propargyl Grignard reagent to acetone. This document delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step methodology, and addresses critical parameters for process optimization and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Acetylenic Alcohols

Tertiary acetylenic alcohols, such as this compound, are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and specialty materials.[1][2] The propargyl moiety provides a versatile handle for further chemical transformations, such as coupling reactions, hydrogenations, and hydrations. The Grignard reaction offers a robust and highly efficient method for the construction of these valuable building blocks.[3][4] This protocol focuses on the preparation of the propargyl Grignard reagent from propargyl bromide and magnesium, followed by its in-situ reaction with acetone to yield the desired tertiary alcohol.[5][6][7]

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages: the formation of the Grignard reagent (propargylmagnesium bromide) and the subsequent nucleophilic addition to the carbonyl carbon of acetone.

2.1. Formation of Propargylmagnesium Bromide

The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond of propargyl bromide.[4] This is a radical-mediated process that must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[8][9] The ethereal solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial as it solvates and stabilizes the Grignard reagent.[4]

A significant challenge in the preparation of propargyl Grignard reagents is the potential for rearrangement to the thermodynamically more stable allenylmagnesium bromide.[10] This rearrangement can be minimized by conducting the reaction at low temperatures and by using activating agents.[5][11] Historically, mercuric chloride was used for activation; however, due to its toxicity, alternatives like zinc bromide are now preferred.[12][13]

2.2. Nucleophilic Addition to Acetone

The highly polarized carbon-magnesium bond of the Grignard reagent renders the propargyl group strongly nucleophilic.[3][14] This nucleophile readily attacks the electrophilic carbonyl carbon of acetone.[6][7] The reaction proceeds via a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.

2.3. Aqueous Workup

The final step involves the protonation of the magnesium alkoxide intermediate by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride, to yield the final product, this compound.[15][16]

Visualizing the Workflow

Grignard_Workflow Propargyl_Bromide Propargyl Bromide Grignard_Formation Formation of Propargylmagnesium Bromide Propargyl_Bromide->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->Grignard_Formation Grignard_Reagent Propargylmagnesium Bromide Acetone Acetone Addition_Reaction Nucleophilic Addition Acetone->Addition_Reaction Grignard_Reagent->Addition_Reaction Alkoxide_Intermediate Magnesium Alkoxide Intermediate Aqueous_Workup Aqueous Workup (sat. NH4Cl) Alkoxide_Intermediate->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Purification Purification (Distillation) Extraction->Purification

Caption: Overall workflow for the synthesis of this compound.

Visualizing the Reaction Mechanism

Caption: Simplified mechanism of the Grignard reaction.

Materials and Reagents

Reagent/MaterialGradePuritySupplier (Example)Notes
Magnesium TurningsReagent>99.8%Sigma-AldrichMust be activated prior to use.
Propargyl BromideReagent80% in TolueneSigma-AldrichPotent lachrymator; handle in a fume hood.[5]
Diethyl EtherAnhydrous>99.7%Sigma-AldrichMust be strictly anhydrous.[8]
AcetoneACS Reagent>99.5%Fisher ScientificShould be dried over molecular sieves.
IodineCrystalACS ReagentJ.T. BakerUsed for activating magnesium.
Ammonium ChlorideACS Reagent>99.5%VWRFor aqueous workup.
Magnesium SulfateAnhydrousReagentAlfa AesarFor drying the organic layer.

Detailed Experimental Protocol

4.1. Safety Precautions

  • Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a well-ventilated fume hood, away from open flames or spark sources.[8][17]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. An ice-water bath should be readily available to control the reaction temperature.[8][18]

  • Water Reactivity: Grignard reagents react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used.[9]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[17][19]

  • Propargyl Bromide: This reagent is a potent lachrymator and toxic. Handle with extreme care in a fume hood.[5]

4.2. Preparation of the Grignard Reagent (Propargylmagnesium Bromide)

  • Glassware Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature under an inert atmosphere.[8]

  • Magnesium Activation: Place magnesium turnings (2.43 g, 0.1 mol) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer. Allow the flask to cool.

  • Initiation of Reaction: Add anhydrous diethyl ether (30 mL) to the flask. In the dropping funnel, prepare a solution of propargyl bromide (80% in toluene, 9.9 g, ~0.067 mol of propargyl bromide) in anhydrous diethyl ether (40 mL).

  • Addition of Propargyl Bromide: Add a small aliquot (~2-3 mL) of the propargyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be necessary.

  • Maintaining the Reaction: Once the reaction has started, cool the flask in an ice-water bath. Add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes.

  • Completion of Grignard Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes to ensure complete reaction. The resulting gray-black solution is the propargylmagnesium bromide reagent.

4.3. Reaction with Acetone

  • Preparation of Acetone Solution: In a separate flask, prepare a solution of dry acetone (3.88 g, 0.067 mol) in anhydrous diethyl ether (20 mL).

  • Addition of Acetone: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Add the acetone solution dropwise from the dropping funnel over a period of 20-30 minutes. A vigorous reaction will occur, and a white precipitate will form.

  • Completion of Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

4.4. Workup and Purification

  • Quenching the Reaction: Cool the reaction mixture in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (50 mL) to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.

Process Optimization and Troubleshooting

ParameterRecommendationRationaleTroubleshooting
Anhydrous Conditions Rigorously dry all glassware and use anhydrous solvents.Grignard reagents are strong bases and are quenched by water, reducing the yield.[8][20]Low Yield: Ensure solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether).
Reaction Temperature Maintain a gentle reflux during Grignard formation and cool to 0 °C for acetone addition.Controls the exothermic reaction and minimizes side reactions, including the rearrangement of the propargyl Grignard.[5][11]Runaway Reaction: Immediately cool the flask in an ice bath and stop the addition of reagents.[17][19]
Rate of Addition Add reagents dropwise.Prevents a runaway reaction and ensures efficient mixing.[17]Low Yield: A very slow addition may lead to incomplete reaction. Monitor the reflux rate.
Magnesium Activation Use iodine or other activators.Removes the passivating magnesium oxide layer, facilitating the reaction.[8]Reaction Fails to Initiate: Crush some magnesium turnings in the flask or add a small amount of pre-formed Grignard reagent.

Expected Results and Characterization

  • Yield: Typical yields for this reaction range from 60-75%.

  • Physical Properties: this compound is a colorless liquid.

  • Boiling Point: 103-104 °C at atmospheric pressure.

  • Spectroscopic Characterization:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetylenic proton, the methylene protons adjacent to the triple bond, and the two methyl groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the quaternary carbon, the two acetylenic carbons, the methylene carbon, and the two equivalent methyl carbons.

    • IR Spectroscopy: A sharp absorption band around 3300 cm⁻¹ corresponds to the C-H stretch of the terminal alkyne, and a weaker band around 2100 cm⁻¹ is indicative of the C≡C stretch. A broad absorption in the region of 3200-3600 cm⁻¹ will be present due to the O-H stretch of the alcohol.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and scalable method for producing this versatile synthetic intermediate. Adherence to strict anhydrous conditions, careful control of the reaction temperature, and proper activation of the magnesium are paramount for achieving high yields and purity. This protocol provides a robust framework for researchers and scientists to successfully perform this important transformation.

References

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • Multiple Authors. (2022). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]

  • Unknown Author. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • askIITians Tutor Team. (2025). How does a terminal alkyne react in a Grignard reaction, will the car. askIITians. Retrieved from [Link]

  • Multiple Authors. (2020). How does Grignard reagent react with alkyne? Quora. Retrieved from [Link]

  • Kobayashi, Y., et al. (2007). Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Organic Letters - ACS Publications. Retrieved from [Link]

  • Unknown Author. (2024). Grignard reaction safety. YouTube. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Multiple Authors. (2016). Making Propargyl Grignard reagent. Reddit. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). In situ propargyl Grignard addition to vinylic ketone. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Viola, A., et al. (n.d.). Preparation of acetylenic alcohols by addition of propargyl Grignard reagents activated at low temperatures with mercury ion to α,β-unsaturated aldehydes and ketones. Journal of Organometallic Chemistry. Retrieved from [Link]

  • Unknown Author. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. LibreTexts Chemistry. Retrieved from [Link]

  • Multiple Authors. (2019). How do you improve the percent yield in Grignard reaction? Quora. Retrieved from [Link]

  • Kultaev, K. K. (2022). ACETYLENE ALCOHOL BROMINATION REACTION. Neliti. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video). Retrieved from [Link]

  • Unknown Author. (n.d.). Purification method. Google Patents.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • Anything Science. (2016). Grignard Reaction with Acetone. YouTube. Retrieved from [Link]

  • Unknown Author. (n.d.). Write the equation for the reaction of acetone and methyl magnesium bromide. Study.com. Retrieved from [Link]

  • Kultaev, K. K. (2022). ACETYLENE ALCOHOL BROMINATION REACTION. Neliti. Retrieved from [Link]

  • Chapman, J. H., et al. (2025). The esterification of tertiary alcohols with boric acid. ResearchGate. Retrieved from [Link]

  • Filo. (2025). Acetone with magnesium bromide. Retrieved from [Link]

  • Unknown Author. (n.d.). Purification of tertiary butyl alcohol. Google Patents.
  • Unknown Author. (n.d.). Ethanol production, purification, and analysis techniques: a review. SpringerLink. Retrieved from [Link]

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Application Note: Catalytic Hydrogenation of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the catalytic hydrogenation of 2-methylpent-4-yn-2-ol[1][2]. The hydrogenation of this terminal alkyne can be controlled to yield two primary products of significant synthetic value: the partial hydrogenation product, 2-methylpent-4-en-2-ol, or the fully saturated product, 2-methylpentan-2-ol[3][4]. The choice of catalyst is paramount in directing the reaction toward the desired outcome. This document details protocols for both selective semi-hydrogenation to the alkene using a poisoned catalyst (Lindlar's catalyst) and exhaustive hydrogenation to the alkane using palladium on carbon (Pd/C) or Raney Nickel. Mechanistic insights, safety protocols for handling pyrophoric reagents and hydrogen gas, and data interpretation are discussed to provide researchers with a robust framework for successful execution.

Scientific Principles and Mechanistic Overview

Catalytic hydrogenation is a fundamental organic transformation involving the addition of hydrogen (H₂) across the π-bonds of unsaturated compounds, mediated by a metal catalyst. In the case of alkynes, the reaction proceeds in a stepwise manner, first forming an alkene, which can then be further reduced to an alkane.[5][6]

Mechanism of Action: The reaction occurs on the surface of the heterogeneous metal catalyst. The process, often described by the Horiuti-Polanyi mechanism, involves the following key steps[6]:

  • Adsorption: Both the alkyne and molecular hydrogen adsorb onto the catalyst surface.

  • H₂ Dissociation: The H-H bond is cleaved, forming metal-hydride (M-H) species on the surface.[6][7]

  • Stepwise Hydrogen Addition: Two hydrogen atoms are added sequentially to the alkyne. The first addition forms a vinyl intermediate that remains bound to the catalyst. The second hydrogen addition yields the alkene.[6]

Crucially, this addition occurs with syn-stereochemistry , meaning both hydrogen atoms add to the same face of the triple bond, resulting in a cis or Z-alkene.[5][8][9] For a terminal alkyne like this compound, the product is a terminal alkene, so stereoisomerism is not a concern at the newly formed double bond.

Controlling Selectivity: The key to isolating the alkene product (semi-hydrogenation) is to prevent the second stage of hydrogenation (alkene to alkane). This is achieved by using a "poisoned" or deactivated catalyst.[8][10]

  • For Semi-hydrogenation (Alkyne → Alkene): Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a poison like lead acetate or quinoline, is the classic choice.[5][8][9][10] The poison selectively deactivates the most active sites on the palladium surface, reducing the catalyst's ability to hydrogenate the less reactive alkene product, which desorbs from the surface before further reduction can occur.[7][10]

  • For Exhaustive Hydrogenation (Alkyne → Alkane): Highly active catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are used.[6][8][11] These catalysts readily facilitate the hydrogenation of both the initial alkyne and the intermediate alkene, driving the reaction to the fully saturated alkane.[6][12]

G cluster_0 Reaction Pathways Alkyne This compound Alkene 2-Methylpent-4-en-2-ol Alkyne->Alkene H₂, Lindlar's Catalyst (Semi-hydrogenation) Alkane 2-Methylpentan-2-ol Alkyne->Alkane H₂, Pd/C or Raney Ni (Exhaustive Hydrogenation) Alkene->Alkane H₂, Pd/C or Raney Ni (Over-reduction possible)

Caption: Reaction pathways for the hydrogenation of this compound.

Protocol for Selective Hydrogenation to 2-Methylpent-4-en-2-ol

Objective: To synthesize 2-methylpent-4-en-2-ol via the selective semi-hydrogenation of this compound using Lindlar's catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material.
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)Catalyst GradeStrem ChemicalsHandle with care.
Hydrogen (H₂) GasHigh Purity (≥99.99%)AirgasFlammable gas.
Methanol (MeOH) or Ethyl Acetate (EtOAc)AnhydrousFisher ScientificReaction solvent. Protic solvents can accelerate the rate.[13]
Celite® 545Filtration AidEMD MilliporeFor catalyst removal.
Diethyl EtherAnhydrousVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACS Grade-For washing.
Brine (Saturated NaCl soln.)ACS Grade-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis.
Experimental Protocol

G start Start setup Assemble & Purge Apparatus (Schlenk flask, H₂ balloon) start->setup charge Charge Flask with Alkyne and Lindlar's Catalyst setup->charge solvent Add Anhydrous Solvent (e.g., Methanol) charge->solvent purge Purge with H₂ (3x Vacuum/H₂ cycles) solvent->purge react Stir Vigorously at RT under H₂ Atmosphere (1 atm) purge->react monitor Monitor Reaction (TLC or GC-MS) react->monitor filter Filter through Celite® to Remove Catalyst monitor->filter workup Aqueous Work-up (Wash with NaHCO₃, Brine) filter->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate characterize Characterize Product (NMR, IR, GC-MS) concentrate->characterize end End characterize->end

Caption: Workflow for selective hydrogenation of this compound.

Step-by-Step Procedure:

  • Apparatus Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 50.9 mmol).

  • Inert Atmosphere: Add Lindlar's catalyst (250 mg, ~5 wt%). Seal the flask with septa. Evacuate the flask and backfill with argon or nitrogen. This step is crucial to prevent side reactions.

  • Solvent Addition: Add anhydrous methanol (50 mL) via cannula or syringe.

  • Hydrogen Introduction: Connect a balloon filled with hydrogen gas to one neck of the flask via a needle. Carefully evacuate the flask and backfill with H₂ from the balloon. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is saturated with hydrogen.[13]

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid phases.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Causality Note: It is critical to stop the reaction as soon as the starting material is consumed to prevent over-reduction to the alkane, even with a poisoned catalyst.

  • Work-up: Once complete, carefully purge the flask with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 15 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Expected Outcome & Characterization
  • Product: 2-Methylpent-4-en-2-ol.

  • Yield: Typically >90%.

  • ¹H NMR (CDCl₃): Peaks corresponding to the vinyl protons (CH=CH₂) will be present around 5.0-6.0 ppm, and the signal for the alkyne proton (C≡CH) around 2.0 ppm will have disappeared.

Protocol for Exhaustive Hydrogenation to 2-Methylpentan-2-ol

Objective: To synthesize 2-methylpentan-2-ol via the complete hydrogenation of this compound using an active catalyst like Raney Nickel or Pd/C.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material.
Raney® Nickel (50% slurry in water)Catalyst GradeW. R. GracePyrophoric when dry. Handle with extreme care.[14][15]
Palladium on Carbon (10% Pd/C)Catalyst GradeAcros OrganicsAlternative catalyst. Flammable.[13]
Hydrogen (H₂) GasHigh Purity (≥99.99%)AirgasFlammable gas.
Ethanol (EtOH)AnhydrousFisher ScientificReaction solvent.
Celite® 545Filtration AidEMD MilliporeFor catalyst removal.
Experimental Protocol (Using Raney Nickel)

!!! SAFETY FIRST !!! Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[15][16] It is typically supplied as a 50% slurry in water and should always be kept wet.[14][15] All transfers must be done under a liquid (solvent or water) or an inert atmosphere. Use non-sparking tools.[17]

  • Catalyst Preparation: In a fume hood, carefully transfer the Raney Nickel slurry (approx. 1 g) to the reaction flask. Wash the catalyst by decanting the water and adding anhydrous ethanol (3 x 20 mL). Causality Note: This solvent exchange is critical to remove water, which can affect the reaction.

  • Apparatus Setup: Use a Parr hydrogenator or a heavy-walled flask suitable for pressure reactions. To the flask containing the washed Raney Nickel, add a solution of this compound (5.0 g, 50.9 mmol) in ethanol (50 mL).

  • Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then pressurize with hydrogen to 3-4 atm (approx. 50 psi).

  • Reaction: Stir or shake the mixture at room temperature. The reaction is exothermic and may require cooling. Monitor the reaction by observing the pressure drop as H₂ is consumed.

  • Work-up: Once hydrogen uptake ceases (typically 1-3 hours), vent the excess H₂ in the fume hood and purge the vessel with nitrogen. Crucially, do not allow the catalyst to dry. Filter the reaction mixture through a pad of Celite® while keeping the filter cake wet with ethanol.

  • Catalyst Quenching: The recovered catalyst on the Celite® must be deactivated before disposal. This can be done by slowly adding a dilute solution of potassium permanganate (0.5%) or by very slowly adding it to a large volume of water.[14]

  • Purification: Concentrate the ethanolic filtrate under reduced pressure to yield the crude product, which is often pure enough for most applications.

Expected Outcome & Characterization
  • Product: 2-Methylpentan-2-ol.

  • Yield: Typically >95%.

  • ¹H NMR (CDCl₃): The spectrum will show only signals in the aliphatic region (0.8-1.5 ppm).[3][18] The characteristic signals for both alkyne and alkene protons will be absent. The integration ratio will correspond to the 14 protons of the saturated product.[18]

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Over-reduction in Selective Protocol Reaction time too long; Catalyst too active; Ineffective catalyst poison.Monitor reaction closely and stop immediately upon consumption of starting material. Use a more poisoned catalyst or add a small amount of quinoline.
Incomplete Reaction Inactive catalyst; Insufficient H₂ pressure; Poor stirring.Use fresh catalyst. Ensure the system is properly sealed and purged. Increase stirring speed to improve mass transfer.[13]
Low Yield Catalyst poisoning by impurities (e.g., sulfur).Purify starting materials if necessary. Use a higher catalyst loading.
Fire during Work-up Catalyst (Pd/C or Raney Ni) exposed to air while dry.Never allow the catalyst to dry. Keep it under solvent at all times during filtration. Quench spent catalyst safely before disposal.[13][19]

References

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • Moore, C. E., et al. (2020). Electrocatalytic Semi-Hydrogenation of Terminal Alkynes using Ligand-Based Transfer of Protons and Electrons. National Institutes of Health. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link]

  • ChemTalk. (n.d.). Lindlar's Catalyst. Retrieved from [Link]

  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]

  • Beller, M., et al. (2018). Selective hydrogenation of terminal alkynes by Ni(NO3)2⋅6 H2O. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Colmenares, J. C., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions. Retrieved from [Link]

  • Friend, C. M., et al. (2019). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts. OSTI.GOV. Retrieved from [Link]

  • BYJU'S. (n.d.). Lindlar Catalyst. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). Retrieved from [Link]

  • Pérez-Ramírez, J., et al. (2020). Selective hydrogenation of terminal alkynes catalyzed by a Pt single-atom catalyst. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • Chem Help ASAP. (2019, October 17). adding hydrogen to alkynes. YouTube. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

  • Google Patents. (1999). CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol.
  • PubChem. (n.d.). 2-Methylpentan-2-ol. Retrieved from [Link]

  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Application of 2-Methylpentane in Catalytic Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2017). Hydrogenation and Hydrodeoxygenation of 2-methyl-2-pentenal on supported metal catalysts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-penten-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 2-Methyl-2-pentanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of 2-methylpentane. Retrieved from [Link]

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Application Note: Strategic Protection of the Tertiary Hydroxyl Group in 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

2-Methylpent-4-yn-2-ol is a valuable bifunctional building block in organic synthesis, featuring a sterically hindered tertiary alcohol and a reactive terminal alkyne. The synthetic utility of this molecule often requires selective reaction at the alkyne, for instance, through deprotonation to form an acetylide for subsequent C-C bond formation (e.g., Sonogashira or Cadiot-Chodkiewicz couplings). However, the acidic proton of the hydroxyl group (pKa ≈ 16-18) is significantly more acidic than the terminal alkyne proton (pKa ≈ 25).[1] This acidity differential means that strongly basic reagents, such as Grignard reagents or organolithiums, will preferentially deprotonate the alcohol, quenching the reagent and preventing the desired reaction at the alkyne.[2][3]

To overcome this, the hydroxyl group must be temporarily "masked" or "protected" with a group that is inert to the planned reaction conditions but can be cleanly removed later.[4] This guide provides a detailed analysis of suitable protecting groups for this compound, focusing on the practical challenges posed by the tertiary nature of the alcohol and the need for orthogonal stability with respect to the alkyne.

Selecting an Orthogonal Protecting Group Strategy

A successful protecting group strategy for this substrate must satisfy three core criteria:

  • Ease of Introduction: The protecting group must be installed efficiently on a sterically hindered tertiary alcohol.

  • Robust Stability: It must remain intact during subsequent manipulations of the alkyne, which often involve strong bases or organometallic reagents.[2]

  • Facile and Selective Removal: The deprotection step must be high-yielding and occur under conditions that do not affect the alkyne or other sensitive functionalities in the molecule.[5]

This principle of selective removal in the presence of other functional groups is known as orthogonal protection .[4][6] For this compound, silyl ethers and methoxymethyl (MOM) ethers are two of the most effective and commonly employed protecting groups.

Strategy I: Silyl Ether Protection (TBS Group)

Silyl ethers are the most common and versatile protecting groups for alcohols due to their ease of formation, general stability, and selective cleavage.[2][7] For a tertiary alcohol, a bulky silyl group like tert-butyldimethylsilyl (TBS or TBDMS) is preferred over smaller groups like trimethylsilyl (TMS) because it offers greater stability.[7][8]

Rationale for TBS Protection

The TBS group is exceptionally well-suited for this application. It is stable to a wide range of non-acidic conditions, including those involving organolithium reagents, Grignard reagents, and many oxidizing and reducing agents.[2] Crucially, its removal is typically achieved with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under conditions that are fully compatible with the alkyne functionality.[3][9]

While the standard protection protocol using TBS-Cl and imidazole in DMF is effective for primary and secondary alcohols, it is often sluggish and low-yielding for hindered tertiary alcohols.[10][11] A more potent silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), is required to achieve efficient protection.[10]

Experimental Protocols: TBS Protection & Deprotection

This protocol leverages the high reactivity of TBS-OTf to silylate the sterically hindered tertiary alcohol.[11]

TBS_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Substrate This compound Reaction Combine & Stir 0 °C to RT Monitor by TLC Substrate->Reaction Step 1 Reagents TBS-OTf 2,6-Lutidine DCM (Solvent) Reagents->Reaction Step 1 Workup Quench (aq. NH4Cl) Extract (EtOAc) Dry & Concentrate Reaction->Workup Step 2 Purification Flash Chromatography (Silica Gel) Workup->Purification Step 3 Product TBS-Protected Alcohol Purification->Product Final Product

Caption: Workflow for TBS protection of a tertiary alcohol.

  • Reagents:

    • This compound (1.0 equiv)

    • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf, 1.2 equiv)

    • 2,6-Lutidine (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add 2,6-lutidine (a non-nucleophilic base) dropwise, followed by the slow, dropwise addition of TBS-OTf.[11]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.

This protocol uses TBAF, the most common reagent for silyl ether cleavage, which is highly selective for silicon and does not affect the alkyne.[9][10]

TBS_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Substrate TBS-Protected Alcohol Reaction Combine & Stir THF Solvent RT, 2-4 h Substrate->Reaction Step 1 Reagent TBAF (1.0 M in THF) Reagent->Reaction Step 1 Workup Concentrate in vacuo Reaction->Workup Step 2 Purification Flash Chromatography (Silica Gel) Workup->Purification Step 3 Product Deprotected Alcohol Purification->Product Final Product

Caption: Workflow for TBAF-mediated deprotection of a TBS ether.

  • Reagents:

    • TBS-protected this compound (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBS-protected alcohol in THF in a round-bottom flask at room temperature.[10]

    • Add the 1.0 M solution of TBAF in THF dropwise.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to afford the deprotected this compound.[10] An expected yield for this step is typically high, often around 97%.[10]

Strategy II: Methoxymethyl (MOM) Ether Protection

Methoxymethyl (MOM) ethers are a type of acetal used to protect alcohols.[12] They are stable to strongly basic and nucleophilic conditions but are readily cleaved under acidic conditions.[13] This provides an orthogonal deprotection strategy compared to silyl ethers.

Rationale for MOM Protection

The MOM group is robust and will withstand the conditions required for alkyne chemistry.[13] Its removal via acidic hydrolysis offers an alternative to the fluoride-based cleavage of silyl ethers, which can be advantageous if other silicon-containing groups are present elsewhere in the molecule. However, protection of a tertiary alcohol with MOM-Cl can be challenging.[14] Using a strong base like sodium hydride (NaH) to first generate the more nucleophilic alkoxide is often necessary.[12]

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[2][12]

Experimental Protocols: MOM Protection & Deprotection

This protocol uses a strong base to form the alkoxide prior to alkylation with MOM-Cl, a common method for protecting hindered alcohols.[12]

  • Reagents:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Chloromethyl methyl ether (MOM-Cl, 1.2 equiv) (Caution: Carcinogen)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the 60% NaH dispersion. Wash with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the NaH. Cool the suspension to 0 °C.

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation.

    • Cool the reaction back to 0 °C and add MOM-Cl dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

This protocol uses mild acidic conditions to hydrolyze the acetal and regenerate the alcohol.[12]

  • Reagents:

    • MOM-protected this compound (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the MOM-protected alcohol in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.[12]

    • Stir the solution at room temperature for 4-12 hours. Monitor the deprotection by TLC.

    • Upon completion, dilute the mixture with DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol, which can be further purified by chromatography if necessary.[12]

Comparative Summary of Protecting Groups

The choice between a TBS and a MOM group depends on the overall synthetic plan and the other functional groups present in the molecule.

Featuretert-Butyldimethylsilyl (TBS) Ether Methoxymethyl (MOM) Ether
Protection Reagents TBS-OTf, 2,6-LutidineMOM-Cl, NaH (Caution)
Protection Conditions Mild, non-nucleophilic base (0 °C to RT)Strong base (NaH), 0 °C to RT
Stability Stable to bases, nucleophiles, organometallics.[2] Labile to acid and fluoride.[9]Stable to bases, nucleophiles, organometallics.[13] Labile to acid.[12]
Deprotection Reagents TBAF in THF[10]Acid (e.g., TFA in DCM, HCl in MeOH)[12]
Orthogonality Cleaved by fluoride. Orthogonal to acid-labile (e.g., MOM, Trityl) and base-labile (e.g., acetate) groups.Cleaved by acid. Orthogonal to fluoride-labile (silyl ethers) and hydrogenation-labile (benzyl ethers) groups.
Key Advantage Very reliable and high-yielding deprotection under exceptionally mild, non-acidic conditions.Provides an acid-cleavable option, useful for orthogonal strategies when silyl groups are present elsewhere.
Key Disadvantage Can be susceptible to cleavage by some Lewis acids.Protection reagent (MOM-Cl) is carcinogenic.[2] Deprotection requires acidic conditions which may not be tolerated by other functional groups.

Conclusion

The successful functionalization of this compound at its alkyne terminus hinges on the effective protection of its tertiary hydroxyl group. Both TBS and MOM ethers serve as excellent protecting groups, offering robust stability to the strongly basic conditions often employed in alkyne chemistry. The TBS group, installed using the potent TBS-OTf reagent and removed with TBAF, represents a highly reliable and mild strategy. The MOM group provides a valuable orthogonal alternative, removable under acidic conditions. The choice between these strategies should be guided by the specific requirements of the broader synthetic route, particularly the nature of other functional groups within the molecule.

References

  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Organic Chemistry Data. TBS Protection - Common Conditions. [Link]

  • ResearchGate. (2009). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • National Center for Biotechnology Information. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

  • Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • ResearchGate. (2010). Simple and Selective Deprotection of MOM Ethers. [Link]

  • ResearchGate. (2012). Selective Deprotection of Silyl Ethers. [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • Wikipedia. Silyl ether. [Link]

  • YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. [Link]

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  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

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Application Notes and Protocols: The Versatile Reactivity of 2-Methylpent-4-yn-2-ol with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block in Modern Synthesis

2-Methylpent-4-yn-2-ol is a valuable bifunctional molecule in organic synthesis, featuring a tertiary alcohol and a terminal alkyne.[1][2] This unique combination of functional groups allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reactivity of this compound is dominated by the acidic protons of the hydroxyl group and the terminal alkyne, as well as the nucleophilicity of the corresponding acetylide anion. This guide provides an in-depth exploration of the reactions of this compound with common organometallic reagents, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles of Reactivity

The reaction of this compound with organometallic reagents is primarily governed by the acidity of its protons and the nucleophilic/basic nature of the reagent. The pKa of the terminal alkyne proton is approximately 25, while the pKa of the tertiary alcohol proton is around 17. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong bases and will readily deprotonate the most acidic proton first.

In the presence of one equivalent of a strong organometallic base, the more acidic hydroxyl proton will be removed to form a lithium or magnesium alkoxide. The use of two or more equivalents will result in the deprotonation of both the alcohol and the alkyne, generating a dianion. The resulting organometallic intermediates are potent nucleophiles, capable of reacting with a variety of electrophiles.

I. Reactions with Grignard and Organolithium Reagents: Deprotonation and Subsequent Alkylation

Grignard and organolithium reagents are the most common organometallic reagents used to functionalize acetylenic alcohols.[3][4][5] Their primary role in the reaction with this compound is as a strong base to generate the corresponding acetylide, which can then participate in nucleophilic substitution and addition reactions.

A. Deprotonation Pathways

The initial and fastest reaction is the acid-base reaction. The choice of the number of equivalents of the organometallic reagent dictates the nature of the intermediate formed.

Deprotonation cluster_0 Initial Reactant cluster_1 Mono-anion Formation cluster_2 Di-anion Formation Reactant This compound Monoanion Lithium/Magnesium Alkoxide Reactant->Monoanion 1 eq. R-M Dianion Alkoxide-Acetylide Dianion Monoanion->Dianion 1 eq. R-M

Caption: Deprotonation pathways of this compound.

B. Protocol for the Generation and Alkylation of the Dianion

This protocol details the formation of the dianion of this compound followed by quenching with an electrophile, in this case, an alkyl halide. This method is fundamental for carbon chain extension.[6]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Initial Deprotonation: Dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Slowly add n-butyllithium (2.1 eq.) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Alkylation: Cool the reaction mixture back to -78 °C. Add the alkyl halide (1.1 eq.) dropwise. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Entry Alkyl Halide Product Typical Yield
1Iodomethane2-Methylhex-4-yn-2-ol85-95%
2Benzyl bromide2-Methyl-5-phenylpent-4-yn-2-ol80-90%
3Propargyl bromide2-Methylhepta-4,6-diyn-2-ol70-80%

II. Reaction with Carbonyl Compounds: Synthesis of Diols

The acetylide generated from this compound can act as a nucleophile and add to the electrophilic carbon of aldehydes and ketones to form new carbon-carbon bonds, leading to the synthesis of acetylenic diols.[7][8][9]

A. General Reaction Scheme

The dianion of this compound reacts with a carbonyl compound, and subsequent acidic workup protonates the newly formed alkoxide and the initial tertiary alcohol (if it was protected or deprotonated).

Carbonyl_Addition Dianion Alkoxide-Acetylide Dianion Intermediate Dialkoxide Intermediate Dianion->Intermediate + R'COR'' Carbonyl Aldehyde or Ketone (R'COR'') Product Acetylenic Diol Intermediate->Product H₃O⁺ workup

Caption: Addition of the dianion to a carbonyl compound.

B. Protocol for the Synthesis of an Acetylenic Diol

This protocol outlines the reaction of the dianion with an aldehyde to produce a 1,4-diol derivative.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dianion Formation: Following the procedure described in section I.B (steps 1-3), generate the dianion of this compound.

  • Carbonyl Addition: Cool the solution of the dianion to -78 °C. Add the aldehyde (1.1 eq.) dissolved in a small amount of anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Acidify the mixture to pH ~2 with dilute HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Entry Aldehyde Product Typical Yield
1Benzaldehyde1-Phenyl-3-(1-hydroxy-1-methylethyl)but-2-yn-1-ol75-85%
2Isobutyraldehyde2-Methyl-6-hydroxy-6-methylhept-4-yn-2-ol70-80%

III. Intramolecular Reactions: Cyclization Pathways

The bifunctional nature of this compound and its derivatives allows for intramolecular reactions, leading to the formation of cyclic compounds. These cyclizations can be promoted by various organometallic reagents or subsequent acid/base catalysis.[10][11]

A. Potential Cyclization Workflow

A common strategy involves the initial functionalization of the alkyne, followed by a cyclization step. For instance, reaction with an epoxide can introduce a hydroxyl group, which can then participate in an intramolecular cyclization.

Cyclization_Workflow Start This compound Dianion Formation of Dianion Start->Dianion Epoxide Reaction with Epoxide Dianion->Epoxide Diol Formation of an Acetylenic Diol Epoxide->Diol Cyclization Acid or Base Catalyzed Cyclization Diol->Cyclization Product Substituted Tetrahydrofuran or Tetrahydropyran Cyclization->Product

Caption: A potential workflow for intramolecular cyclization.

B. Protocol for Epoxide Opening and Subsequent Cyclization

This protocol describes the reaction of the acetylide with an epoxide to form a diol, which can be a precursor for cyclization.[6][12][13]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Epoxide (e.g., propylene oxide, styrene oxide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dianion Formation: Generate the dianion of this compound as described in section I.B.

  • Epoxide Opening: Cool the dianion solution to -78 °C. Add the epoxide (1.1 eq.) dropwise. The reaction is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and perform an extractive work-up with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting diol can be purified by column chromatography.

  • Cyclization (Example): The purified diol can be subjected to cyclization conditions. For example, treatment with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a non-nucleophilic solvent can induce cyclization to form a substituted furan or pyran ring.

Entry Epoxide Intermediate Diol Potential Cyclized Product
1Propylene oxide2-Methylhept-4-yne-2,6-diol2-(1-Hydroxy-1-methylethyl)-5-methyltetrahydrofuran
2Styrene oxide2-Methyl-5-phenylpent-4-yne-2,5-diol2-(1-Hydroxy-1-methylethyl)-5-phenyltetrahydrofuran

IV. Reactions with Organocuprates: Towards Conjugate Addition

While Grignard and organolithium reagents typically perform 1,2-additions to α,β-unsaturated carbonyls, organocuprates (Gilman reagents) are known for their ability to undergo 1,4-conjugate addition.[14][15] This provides an alternative reaction pathway for derivatives of this compound.

To utilize this reactivity, this compound would first need to be converted into a suitable Michael acceptor. For example, oxidation of the alcohol to a ketone, followed by an aldol condensation, could generate an α,β-unsaturated ketone. The acetylide portion could then be functionalized with a cuprate.

This advanced application highlights the potential for multi-step syntheses starting from this compound, where the unique reactivity of different organometallic reagents can be strategically employed.

Conclusion and Future Outlook

This compound is a highly versatile and economically important building block. Its reactions with organometallic reagents provide a powerful platform for the construction of complex molecular architectures. The ability to selectively deprotonate the hydroxyl and terminal alkyne functionalities allows for precise control over subsequent nucleophilic reactions. The protocols detailed herein serve as a practical guide for the synthetic chemist to exploit the rich chemistry of this compound. Future research in this area may focus on the development of enantioselective additions to the acetylide and the discovery of novel catalytic cyclization reactions.

References

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2025). MDPI. [Link]

  • Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. (n.d.). National Institutes of Health. [Link]

  • Synthesis of C6 Acetylenic Alcohols. (2015). Asian Journal of Chemistry. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2020). Chem. Proc.
  • Synthesis and Reactions of Epoxides: The Complete Guide. (2022). Transformation Tutoring. [Link]

  • Reactions of acetylide ions. SN2, E2 and with epoxides. (2025). YouTube. [Link]

  • Lecture 8 – Organometallic Compounds. (n.d.). University of Illinois Chicago. [Link]

  • This compound. (n.d.). National Institutes of Health. [Link]

  • Organometallic Reagents in Alcohol Synthesis. (2020). Chemistry LibreTexts. [Link]

  • 2-Methyl-4-penten-2-ol. (n.d.). National Institutes of Health. [Link]

  • Alkynylation. (n.d.). Wikipedia. [Link]

  • The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. (2007). Organic Chemistry Portal. [Link]

  • Addition of alkyl lithium to epoxide example. (2020). YouTube. [Link]

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. (2013). National Institutes of Health. [Link]

  • Alkylation of Acetylide Anions. (2023). Chemistry LibreTexts. [Link]

  • Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. (2004). ACS Publications. [Link]

  • Direct Alkynylation of Carbonyl Compounds Using an Efficient Catalytic System: Triisopropylsilanol/KOH. (n.d.). ResearchGate. [Link]

  • Reaction with Organometallic Reagents. (2018). YouTube. [Link]

  • Organolithium reagent. (n.d.). Wikipedia. [Link]

  • Organocuprates (Gilman Reagents). (2019). YouTube. [Link]

  • 2-Methylpent-1-en-4-yn-3-ol. (n.d.). National Institutes of Health. [Link]

  • Facile Preparation of Alkenylidenecycloalkanes by Cyclization of Acetylenic Alkyllithiums Bearing a Propargylic Leaving Group. (n.d.). ACS Publications. [Link]

  • Silver-catalyzed cyclization of acetylenic alcohols and acids: a remarkable accelerating effect of a propargylic C–O bond. (n.d.). Royal Society of Chemistry. [Link]

  • 20.4 Reaction with Organometallic Reagents. (n.d.). Chad's Prep. [Link]

  • Reactions of Organometallic Reagents with Ketones and Aldehydes. (2023). YouTube. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • 2-Methylpent-4-yn-1-ol. (n.d.). National Institutes of Health. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [Link]

  • Organometallic Reagents. (2019). Chemistry LibreTexts. [Link]

  • Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. (2019). YouTube. [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. (2016). Master Organic Chemistry. [Link]

  • Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023). YouTube. [Link]

  • Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]

  • Alkynylation of Aldehydes and Ketones Using the Bu4NOH/H2O/DMSO Catalytic Composition: A Wide-Scope Methodology. (2025). ResearchGate. [Link]

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  • Synthesis of alcohols using Grignard reagents II. (n.d.). Khan Academy. [Link]

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The Alchemical Touch: Transforming a Simple Alcohol into Complex Fragrance Notes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide for the Use of 2-Methylpent-4-yn-2-ol in Fragrance Synthesis

For the attention of: Researchers, scientists, and professionals in the fields of fragrance chemistry and synthetic organic chemistry.

Introduction: The Latent Potential of a Tertiary Acetylenic Alcohol

In the intricate world of fragrance synthesis, where molecular structure dictates olfactory perception, the quest for novel and cost-effective routes to valuable aroma chemicals is perpetual. This compound, a seemingly unassuming tertiary acetylenic alcohol, represents a key starting material with significant potential for the creation of desirable fragrance ingredients. Its true value lies not in its own scent, but in its capacity to undergo a fascinating and powerful acid-catalyzed transformation known as the Rupe rearrangement. This rearrangement unlocks access to α,β-unsaturated ketones, a class of compounds renowned for their diverse and impactful odor profiles, ranging from fruity and floral to woody and herbaceous.

This document serves as a comprehensive guide to understanding and utilizing this compound in fragrance synthesis. We will delve into the underlying chemical principles, provide a detailed experimental protocol for its conversion, and discuss the characterization and olfactory properties of the resulting fragrance material.

Core Principles: The Rupe Rearrangement

The primary synthetic strategy for converting this compound into a valuable fragrance intermediate is the Rupe rearrangement . This acid-catalyzed reaction is specific to tertiary α-acetylenic alcohols and proceeds through a vinyl-allenyl cation intermediate to yield an α,β-unsaturated ketone. In the case of this compound, the expected product is 4-methylpent-3-en-2-one, commonly known as mesityl oxide.

The mechanism, a cornerstone of this application, can be visualized as follows:

Rupe_Rearrangement cluster_0 Step 1: Protonation cluster_1 Step 2: Dehydration cluster_2 Step 3: Rearrangement cluster_3 Step 4: Nucleophilic Attack cluster_4 Step 5: Tautomerization & Deprotonation A This compound B Protonated Alcohol A->B H+ C Vinyl Cation B->C -H2O D Allenyl Cation C->D 1,2-Hydride Shift E Protonated Enol D->E +H2O F 4-Methylpent-3-en-2-one (Mesityl Oxide) E->F -H+

Figure 1: The mechanistic pathway of the Rupe rearrangement of this compound.

This transformation is particularly valuable in fragrance chemistry as it allows for the creation of a conjugated system, which often imparts a characteristic and potent aroma. The resulting product, mesityl oxide, is a known fragrance ingredient with a complex and versatile odor profile.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the starting material and the final product is crucial for successful synthesis and application.

PropertyThis compound4-Methylpent-3-en-2-one (Mesityl Oxide)
Molecular Formula C₆H₁₀O[1]C₆H₁₀O
Molecular Weight 98.14 g/mol [1]98.14 g/mol [2]
CAS Number 590-37-4[1]141-79-7[2]
Appearance Colorless liquidOily, colorless liquid[2]
Boiling Point 121-122 °C129 °C
Odor -Pungent, honey-like, fruity, peppermint-like, earthy, vegetable[2][3]

Experimental Protocol: Synthesis of 4-Methylpent-3-en-2-one via Rupe Rearrangement

This protocol provides a detailed procedure for the acid-catalyzed rearrangement of this compound to 4-methylpent-3-en-2-one.

Materials and Equipment:

  • This compound (98%+)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Safety Precautions:

  • This compound: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • 4-Methylpent-3-en-2-one (Mesityl Oxide): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[4]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.

  • Diethyl Ether: Extremely flammable.

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

protocol_flowchart start Start step1 Charge flask with This compound start->step1 step2 Slowly add concentrated H₂SO₄ with cooling step1->step2 step3 Heat the mixture to reflux step2->step3 step4 Monitor reaction progress (TLC/GC) step3->step4 step5 Cool to room temperature and quench with water step4->step5 step6 Extract with diethyl ether step5->step6 step7 Wash organic layer with NaHCO₃ and brine step6->step7 step8 Dry over MgSO₄ and filter step7->step8 step9 Concentrate under reduced pressure step8->step9 step10 Purify by distillation step9->step10 end End: Pure 4-Methylpent-3-en-2-one step10->end

Figure 2: Experimental workflow for the synthesis of 4-Methylpent-3-en-2-one.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.5 mol).

  • Acid Addition: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (0.05 mol) dropwise. The addition should be controlled to maintain the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure 4-methylpent-3-en-2-one.

Characterization of the Product

The identity and purity of the synthesized 4-methylpent-3-en-2-one should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a critical tool for both purity assessment and identification. The mass spectrum of the product should be compared with a reference spectrum for 4-methylpent-3-en-2-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product, showing the characteristic signals for the α,β-unsaturated ketone.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) at approximately 1670-1690 cm⁻¹ and for the carbon-carbon double bond (C=C) at around 1620-1640 cm⁻¹.

Olfactory Evaluation and Application in Fragrance Compositions

The synthesized 4-methylpent-3-en-2-one (mesityl oxide) possesses a complex and multifaceted odor profile. It is often described as having a pungent, honey-like sweetness, with fruity and peppermint-like undertones.[3] Some evaluators also note earthy and vegetable-like nuances. This complexity makes it a versatile ingredient in fragrance compositions.

Applications in Perfumery:

  • Modifier: Due to its strong and distinctive character, it is typically used in small quantities to add a unique twist to floral, fruity, and green accords.

  • Building Block: It can serve as a precursor for the synthesis of other valuable fragrance molecules, such as methyl isobutyl ketone (MIBK), which has a milder, more camphoraceous odor.[2][5]

  • Enhancer: Its honey-like aspect can be used to enhance the sweetness and richness of certain floral and oriental fragrances.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of valuable fragrance ingredients. Through the efficient and well-established Rupe rearrangement, it can be converted into 4-methylpent-3-en-2-one, a compound with a complex and interesting olfactory profile. The protocol and information provided in this guide offer a solid foundation for researchers and fragrance chemists to explore the potential of this transformation and to incorporate the resulting aroma chemical into novel and captivating fragrance creations. As with all chemical syntheses, a thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and adherence to safety protocols are paramount for achieving successful and reproducible results.

References

  • MySkinRecipes. (n.d.). Mesityl oxide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). mesityl oxide 4-methyl-3-penten-2-one. Retrieved from [Link]

  • Human Metabolome Database. (2022). Showing metabocard for 4-Methyl-3-penten-2-one, 9CI (HMDB0031563). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-penten-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 4-Methyl-2-pentanone. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Methylpent-3-en-2-one. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYLPENT-3-EN-2-ONE | CAS 141-79-7. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methyl-3-penten-2-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-3-penten-2-ol. Retrieved from [Link]

  • RSC Publishing. (1970). 4-Methylpent-4-en-2-one (isomesityl oxide) complex of platinum(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

  • Selective isomerization of 2-methylpentane and 4-methyl-1-pentene over the molybdenum oxide supported on aluminum orthophosphate. (2018). Journal of Chemical and Pharmaceutical Research, 10(5), 1-8.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Catalysts, 11(4), 501. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-4-methylpent-4-en-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-methylpent-2-en-4-yn-1-ol. Retrieved from [Link]

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Application Notes and Protocols: Sonogashira Coupling with 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, is driven by a dual catalytic system, typically comprising a palladium complex and a copper(I) co-catalyst.[1][4][5] The reaction's utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[1][6][7]

This guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the use of 2-methylpent-4-yn-2-ol, a propargylic alcohol, as the alkyne component. We will delve into the mechanistic intricacies, provide field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible reaction.

The Reagent in Focus: this compound

This compound is a valuable building block in organic synthesis. Its terminal alkyne functionality provides a reactive handle for the Sonogashira coupling, while the tertiary alcohol moiety can be retained in the final product or serve as a precursor for further transformations.

Compound Structure CAS Number Molecular Formula Molecular Weight
This compoundthis compound structure590-37-4[8][9]C₆H₁₀O[8][9]98.14 g/mol [8]

Mechanistic Underpinnings: The Dual Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.[4][10]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[4][11]

  • Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.[4][12]

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne-copper complex.[4]

  • Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide species.[1][4][10] This activated species is then ready for transmetalation to the palladium center.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)-X(L₂) Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetalation Ar-Pd(II)-alkyne(L₂) Pd_oxidative->Pd_transmetalation Transmetalation [From Cu Cycle] Pd_transmetalation->Pd0 Reductive Elimination Product_out Ar-C≡C-R Pd_transmetalation->Product_out Alkyne R-C≡C-H Cu_pi_complex [R-C≡C-H]·Cu(I) Alkyne->Cu_pi_complex + Cu(I) Cu_acetylide R-C≡C-Cu(I) Cu_pi_complex->Cu_acetylide + Base - H-Base⁺ Cu_acetylide->Pd_oxidative To Transmetalation

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: A General Guideline for Coupling with this compound

This protocol is a general method adapted from established procedures for similar propargylic alcohols and should be optimized for specific substrates.[10][13][14]

Materials and Reagents
  • Aryl halide (e.g., aryl iodide or bromide)

  • This compound

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or the amine base itself)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Safety Precautions
  • This compound: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[8] Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Can be toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper(I) Iodide: Harmful if swallowed and an irritant. Avoid inhalation of dust.

  • Amine Bases: Flammable, corrosive, and toxic. Work in a fume hood and wear appropriate PPE.

  • Solvents: Use anhydrous solvents and perform the reaction under an inert atmosphere as Pd(0) complexes can be air-sensitive, and oxygen can promote undesirable alkyne homocoupling.[1]

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq) and copper(I) iodide (0.025-0.1 eq).

  • Solvent and Base: Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., TEA or DIPA, 2.0-7.0 eq). If the amine is used as the solvent, no additional solvent is necessary.

  • Alkyne Addition: Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] Gentle heating (40-60 °C) may be required for less reactive halides (e.g., bromides).[15]

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues.[10]

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by a wash with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[10][16][17] The choice of eluent will depend on the polarity of the product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask under Inert Gas B Add Aryl Halide, Pd Catalyst, CuI A->B C Add Anhydrous Solvent and Amine Base B->C D Add this compound C->D E Stir at Room Temp (or Heat if needed) D->E F Monitor by TLC/GC-MS E->F G Dilute and Filter through Celite® F->G Reaction Complete H Aqueous Washes (NH₄Cl, Brine) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the Sonogashira coupling.

Key Parameters and Optimization

Parameter Considerations and Recommendations Rationale
Palladium Catalyst Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[4] For less reactive halides (e.g., aryl chlorides), more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required.[4][5]Ligand choice influences the rate of oxidative addition and the stability of the catalyst.[4]
Copper Co-catalyst CuI is the most common co-catalyst. Its presence significantly accelerates the reaction, allowing for milder conditions.[1] However, copper can promote alkyne homocoupling (Glaser coupling).Copper facilitates the deprotonation of the alkyne and the formation of the reactive copper acetylide.[1][4]
Base An amine base like TEA or DIPA is crucial. It neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.[1][10]The basicity and coordinating ability of the amine can influence the reaction rate.
Solvent THF, DMF, or the amine base itself are common choices. The solvent must be anhydrous and deoxygenated.[1]The solvent solubilizes the reactants and catalysts and can affect the reaction kinetics.
Temperature Most reactions with aryl iodides proceed at room temperature.[10] Aryl bromides and chlorides may require elevated temperatures.Higher temperatures can increase the reaction rate but may also lead to side reactions and catalyst decomposition.

Copper-Free Sonogashira Coupling: An Alternative Approach

While the copper co-catalyst is beneficial, it can lead to the formation of alkyne homodimers.[1] In cases where this side reaction is problematic, a copper-free Sonogashira coupling can be employed. This variation typically requires a stronger base (e.g., a carbonate or fluoride salt) and often utilizes more sophisticated palladium catalysts with bulky, electron-rich ligands to facilitate the deprotonation of the alkyne directly at the palladium center.[4][6][14]

Applications in Drug Discovery and Development

The Sonogashira coupling is a powerful tool in medicinal chemistry for several reasons:

  • Scaffold Elaboration: It allows for the straightforward introduction of linear alkyne linkers into molecular scaffolds, enabling the exploration of structure-activity relationships.[2][3]

  • Synthesis of Bioactive Molecules: Many natural products and synthetic drugs contain arylalkyne or enyne moieties, which can be efficiently constructed using this reaction.[7]

  • Lead Optimization: The mild conditions and functional group tolerance make it ideal for late-stage functionalization of complex molecules during lead optimization.

Conclusion

The Sonogashira coupling of this compound with aryl and vinyl halides offers a reliable and versatile method for the synthesis of valuable chemical intermediates. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and adherence to proper experimental technique are essential for achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • ResearchGate. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • ResearchGate. Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. [Link]

  • PubMed. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. [Link]

  • ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]

  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. [Link]

  • ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. [Link]

  • University of Liverpool. Coupling to alkynes: the Sonogashira reaction. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • NIH. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Chem-Station Int. Ed. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. [Link]

  • NIH PubChem. This compound. [Link]

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Application Notes and Protocols: 2-Methylpent-4-yn-2-ol as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal and materials chemistry, the development of efficient synthetic routes to novel heterocyclic compounds is of paramount importance. Heterocyclic scaffolds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] 2-Methylpent-4-yn-2-ol, a commercially available propargyl alcohol, emerges as a highly valuable and versatile starting material in this context.[4] Its structure uniquely combines a tertiary alcohol with a terminal alkyne, providing two reactive centers that can be orchestrated to construct a diverse array of five-membered heterocyclic rings.

This guide provides an in-depth exploration of the utility of this compound in the synthesis of three key classes of heterocycles: furans, pyrazoles, and isoxazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies.

Synthesis of 2,2-Dimethyl-5-methylenetetrahydrofuran via Metal-Catalyzed Cycloisomerization

Principle and Mechanistic Insight:

The intramolecular cyclization of acetylenic alcohols is a powerful, atom-economical method for synthesizing substituted furans and related oxygen heterocycles.[5] This transformation is typically catalyzed by soft, carbophilic transition metals such as gold (Au), palladium (Pd), or silver (Ag) that activate the alkyne moiety toward nucleophilic attack.[5][6][7]

The generally accepted mechanism for gold-catalyzed cycloisomerization involves the coordination of the gold catalyst to the carbon-carbon triple bond. This coordination increases the electrophilicity of the alkyne, facilitating an intramolecular 5-endo-dig nucleophilic attack by the pendant hydroxyl group. The resulting vinyl-gold intermediate then undergoes protodeauration to release the furan product and regenerate the active catalyst, completing the catalytic cycle.

G cluster_mech Gold-Catalyzed Furan Synthesis Mechanism A This compound + [Au+] Catalyst B π-Alkyne Gold Complex (Electrophilic Activation) A->B Coordination C Oxonium Intermediate (5-endo-dig Cyclization) B->C Intramolecular Nucleophilic Attack D Vinyl-Gold Intermediate C->D Rearrangement E Substituted Furan + [Au+] Catalyst D->E Protodeauration

Caption: Mechanism of Gold-Catalyzed Cycloisomerization.

Protocol 1: Gold(III) Chloride Catalyzed Synthesis of 2,2-Dimethyl-5-methylenetetrahydrofuran

This protocol is adapted from general procedures for the gold-catalyzed cycloisomerization of acetylenic alcohols.[6]

Materials:

  • This compound (C₆H₁₀O, MW: 98.14 g/mol )[4]

  • Gold(III) Chloride (AuCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 g, 10.2 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (50 mL).

  • To this stirring solution, add Gold(III) Chloride (AuCl₃) (82 mg, 0.27 mmol, 0.025 equiv) in one portion. The reaction is often exothermic; maintain the temperature at room temperature using a water bath if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a different Rf value than the less polar furan product. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding 20 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2,2-dimethyl-5-methylenetetrahydrofuran as a colorless oil. (Expected yield: 80-95%).

Synthesis of 3-(2-Hydroxypropan-2-yl)-5-substituted-pyrazoles

Principle and Mechanistic Insight:

The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative, are cornerstones of heterocyclic chemistry.[8][9] To utilize this compound for pyrazole synthesis, it must first be converted into a suitable 1,3-bielectrophilic precursor. A common strategy involves the hydration of the alkyne to form a methyl ketone, followed by condensation with a hydrazine.

In this two-step approach, the terminal alkyne of this compound is first hydrated (e.g., via oxymercuration-demercuration or acid catalysis) to yield 4-hydroxy-4-methylpentan-2-one. This β-hydroxy ketone can then be reacted with a hydrazine (e.g., hydrazine hydrate for an N-unsubstituted pyrazole or an arylhydrazine for an N-aryl pyrazole) in the presence of an acid catalyst. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[2]

Protocol 2: Two-Step Synthesis of 3-(2-Hydroxypropan-2-yl)-5-methylpyrazole

Part A: Hydration of this compound

  • In a round-bottom flask, suspend mercuric (II) oxide (HgO, 0.2 g) in a mixture of water (10 mL) and concentrated sulfuric acid (0.5 mL).

  • Heat the mixture to 60 °C with stirring, then add this compound (5.0 g, 51 mmol) dropwise over 15 minutes.

  • Maintain the reaction at 60-70 °C for 3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, decant the supernatant from the mercury salts, and neutralize with a saturated solution of sodium carbonate.

  • Extract the product with diethyl ether (3 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-4-methylpentan-2-one, which can often be used in the next step without further purification.

Part B: Cyclocondensation with Hydrazine Hydrate

  • In a round-bottom flask, dissolve the crude 4-hydroxy-4-methylpentan-2-one (approx. 51 mmol, 1.0 equiv) in ethanol (50 mL).

  • Add hydrazine hydrate (2.55 g, 51 mmol, 1.0 equiv) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 80 °C) for 4 hours. Monitor the formation of the pyrazole product by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude pyrazole.

  • Purify the product by flash column chromatography (Silica gel, eluting with a Hexanes:Ethyl Acetate gradient) or by recrystallization to obtain 3-(2-hydroxypropan-2-yl)-5-methylpyrazole.

Synthesis of 3-(2-Hydroxypropan-2-yl)-5-substituted-isoxazoles

Principle and Mechanistic Insight:

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for synthesizing five-membered heterocycles.[10] For the synthesis of isoxazoles, this involves the reaction of an alkyne (the dipolarophile) with a nitrile oxide (the 1,3-dipole).[11][12] The terminal alkyne of this compound is an excellent dipolarophile for this transformation.

Nitrile oxides are reactive intermediates and are typically generated in situ to avoid dimerization or decomposition. A common method is the base-induced dehydrohalogenation of a hydroximoyl chloride, which is itself formed from the corresponding aldoxime. The cycloaddition proceeds in a concerted pericyclic fashion, leading to a highly regioselective formation of the 3,5-disubstituted isoxazole.[10]

Protocol 3: One-Pot Synthesis of 3-(2-Hydroxypropan-2-yl)-5-phenylisoxazole

This protocol describes the reaction of this compound with benzonitrile oxide, generated in situ from benzaldoxime.

Materials:

  • This compound

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry three-neck flask under an inert atmosphere, dissolve benzaldoxime (1.21 g, 10 mmol, 1.0 equiv) in anhydrous chloroform (40 mL).

  • Add a catalytic amount of pyridine (0.1 mL).

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol, 1.0 equiv) in chloroform (20 mL).

  • Add the NCS solution dropwise to the benzaldoxime solution at room temperature. Stir for 30 minutes to form the hydroximoyl chloride intermediate.

  • To this mixture, add this compound (1.08 g, 11 mmol, 1.1 equiv).

  • Cool the flask to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.52 mL, 11 mmol, 1.1 equiv) in chloroform (10 mL) dropwise over 30 minutes. The triethylamine will generate the nitrile oxide in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 30 mL), followed by 1 M HCl (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or recrystallization to yield pure 3-(2-hydroxypropan-2-yl)-5-phenylisoxazole.

Summary of Synthetic Applications

Target HeterocycleReaction TypeKey Reagents / CatalystSolventTypical Temp.
Furan CycloisomerizationAuCl₃ (cat.)DCMRoom Temp.
Pyrazole Cyclocondensation1) HgO/H₂SO₄; 2) Hydrazine, Acetic Acid1) H₂O; 2) Ethanol1) 60°C; 2) Reflux
Isoxazole 1,3-Dipolar CycloadditionAldoxime, NCS, TriethylamineChloroform0°C to RT

General Experimental Workflow

G reagents Reagent Preparation (this compound, Catalyst, Solvents) setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup monitoring Reaction Monitoring (TLC, GC-MS) setup->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography or Recrystallization) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for heterocyclic synthesis.

References

  • ResearchGate. (n.d.). Gold-catalyzed cycloisomerization of the acetylenic alcohol 32.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition-metal-catalyzed acetylene cyclizations in organic synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Furans – Recent Advances | Request PDF. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Name of the source not available.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Annulations Involving the Activation of C(sp3)−H Bonds. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4-penten-2-ol. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-2-methylpent-2-en-4-yn-1-ol. PubChem. Retrieved from [Link]

  • MDPI. (2023). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Silver-Catalyzed Cyclization of Acetylenic Alcohols: Synthesis of Functionalized 2-Methylene-oxolanes | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpent-4-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important tertiary propargyl alcohol. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Foundational Knowledge: The Favorskii Reaction

The synthesis of this compound is typically achieved via the Favorskii reaction, which involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions.[1][2][3] In this specific case, the propynyl anion (generated from propyne) attacks the electrophilic carbonyl carbon of acetone.

The reaction mechanism proceeds in two key steps:

  • Deprotonation: A strong base deprotonates the terminal alkyne (propyne), forming a highly nucleophilic metal acetylide.[1][3]

  • Nucleophilic Attack: The resulting propynyl anion attacks the carbonyl carbon of acetone, forming an alkoxide intermediate.

  • Protonation: A subsequent workup with a proton source (like water or a mild acid) neutralizes the alkoxide to yield the final product, this compound.

Core Synthesis Protocol & Workflow

A reliable synthesis starts with a well-defined protocol. The following procedure is a standard laboratory-scale method that serves as a baseline for troubleshooting and optimization.

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dry Glassware & Assemble Apparatus (3-neck flask, condenser, gas inlet) B Charge Flask with Anhydrous Solvent (e.g., THF, Et2O) & Base (e.g., KOH) A->B C Cool to 0-5 °C (Ice Bath) B->C D Bubble Propyne Gas (Slowly, with stirring) C->D Formation of propynyl anion E Slowly Add Acetone (Maintain low temperature) D->E Nucleophilic addition F Allow to Warm to RT & Stir (Monitor by TLC/GC) E->F G Quench Reaction (e.g., sat. NH4Cl solution) F->G H Extract with Organic Solvent (e.g., Diethyl Ether) G->H I Wash Organic Layer (Water, Brine) H->I J Dry Organic Layer (e.g., MgSO4, Na2SO4) I->J K Filter & Concentrate (Rotary Evaporation) J->K L Purify by Vacuum Distillation K->L M Characterize Product (NMR, IR, GC-MS) L->M

Caption: General workflow for this compound synthesis.

Detailed Step-by-Step Methodology
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), a gas inlet adapter, and a thermometer. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, place powdered potassium hydroxide (KOH) in an anhydrous solvent like THF or diethyl ether.

  • Acetylide Formation: Cool the mixture to 0-5 °C using an ice bath. Bubble propyne gas through the stirred suspension. The formation of the potassium propynylide salt may be observed as a change in the mixture's consistency.

  • Carbonyl Addition: While maintaining the low temperature, slowly add anhydrous acetone dropwise via a syringe or dropping funnel. An exothermic reaction is expected.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the consumption of acetone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and residual solvent.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, leading to compromised yield or purity.

Q1: My reaction yield is very low or non-existent. What are the likely causes?

  • Cause A: Incomplete Deprotonation of Propyne. The acidity of the terminal proton of propyne (pKa ≈ 25) requires a sufficiently strong base for efficient deprotonation.

    • Solution: Ensure your base is potent and anhydrous. While KOH is common, stronger bases like sodium amide (NaNH₂) or organometallic reagents (e.g., n-butyllithium) can be more effective.[2] Ensure the base is fresh and has been stored under anhydrous conditions. Moisture will consume the base and inhibit acetylide formation.

  • Cause B: Impure or Wet Reagents. Water is detrimental to this reaction. It will protonate the propynyl anion as it forms, preventing its reaction with acetone, and will also react with strong bases.

    • Solution: Use anhydrous solvents. Dry acetone over molecular sieves or anhydrous calcium sulfate before use.[5] Ensure propyne gas is passed through a drying agent if its purity is questionable.

  • Cause C: Incorrect Reagent Stoichiometry. An insufficient amount of base or propyne will lead to incomplete conversion of acetone.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of both the base and propyne relative to acetone to drive the reaction to completion.

Q2: I'm observing significant side products. How can I minimize them?

  • Cause A: Acetone Self-Condensation (Aldol Reaction). Under basic conditions, acetone can undergo an aldol condensation with itself, especially at higher temperatures, to form diacetone alcohol and other byproducts.[1]

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of acetone. Add the acetone slowly and dropwise to the pre-formed propynylide solution. This ensures that the concentration of acetone is always low relative to the nucleophile, favoring the desired Favorskii reaction over the competing aldol pathway.

  • Cause B: Alkyne Oligomerization/Polymerization. In the presence of certain metal catalysts or under harsh conditions, terminal alkynes can polymerize.[6]

    • Solution: This is less common with simple base-catalyzed reactions but can be influenced by impurities. Ensure clean glassware and high-purity reagents. Avoid excessively high temperatures or prolonged reaction times.

Table 1: Effect of Base on Favorskii Reaction
BaseRelative StrengthCommon SolventKey Considerations
KOH StrongDMSO, THF, EtherInexpensive, but can promote aldol side reactions if not controlled.[1]
NaNH₂ Very StrongLiquid Ammonia, THFHighly effective for acetylide formation; requires careful handling.
n-BuLi Very StrongHexanes, THFExcellent for clean deprotonation; requires strictly anhydrous conditions.[7]

Q3: The work-up is problematic, and I'm losing product during purification. What can I do?

  • Cause A: Emulsion Formation during Extraction. The presence of salts and viscous materials can lead to stubborn emulsions, trapping the product.

    • Solution: During the wash steps, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Perform gentle inversions of the separatory funnel rather than vigorous shaking.

  • Cause B: Co-distillation with Impurities. Low-boiling impurities or residual solvent can co-distill with the product, affecting its purity.

    • Solution: Ensure the crude product is thoroughly concentrated on a rotary evaporator before distillation. A fractional distillation setup with a Vigreux column can provide better separation of components with close boiling points. The boiling point of this compound is approximately 124-127°C at atmospheric pressure.[8]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling propyne? A: Propyne is an extremely flammable gas that can form explosive mixtures with air.[9] It is also supplied as a liquefied gas under pressure.[10]

  • Handling: Always work in a well-ventilated chemical fume hood.[11]

  • Equipment: Use a proper gas regulator and ensure all tubing and connections are secure and leak-tested.

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[9]

  • Grounding: Ground all equipment to prevent the buildup of static electricity.[9][11]

  • Storage: Store propyne cylinders in a cool, fireproof area, secured in an upright position.[10][12]

Q: Can I use a different solvent? What is the impact? A: Yes, but the choice of solvent is crucial. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) are often preferred.[13] They are effective at solvating the metal cation of the base without interfering with the nucleophile. Using protic solvents like ethanol would be counterproductive as they would protonate the acetylide anion.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals for this compound include a singlet for the two methyl groups, a singlet for the hydroxyl proton, a triplet for the terminal alkyne proton, and a doublet for the methylene (CH₂) group.

  • Infrared (IR) Spectroscopy: Look for a strong, broad absorption around 3300-3400 cm⁻¹ (O-H stretch), a sharp absorption around 3300 cm⁻¹ (alkynyl C-H stretch), and another sharp absorption around 2100 cm⁻¹ (C≡C triple bond stretch).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess purity by showing a single major peak, while MS will show the molecular ion peak and characteristic fragmentation pattern to confirm the molecular weight (98.14 g/mol ).[14]

References

  • Trofimov, B. A., et al. "Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene." ChemInform, 2010. [Link]

  • Wikipedia. Favorskii reaction. [Link]

  • International Labour Organization. ICSC 0560 - PROPYNE. [Link]

  • chemeurope.com. Favorskii reaction. [Link]

  • Li, Y., et al. "Direct Gas-Phase Oxidation of Propylene to Acetone in the Presence of H2 and O2 over Au/TS-1 Catalyst." Current Organic Synthesis, 2020. [Link]

  • Organic Chemistry Portal. Favorskii Reaction. [Link]

  • Gojira Fine Chemicals. Propyne Safety Data Sheet. [Link]

  • Quora. How to convert Acetone into Propyne (alkyne). [Link]

  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Quora. How would you prepare acetone from propyne?[Link]

  • Ohio State University Department of Chemistry. Safe Handling of Compressed Gases in the Laboratory and Plant. [Link]

  • National Center for Biotechnology Information. This compound | C6H10O | CID 234735 - PubChem. [Link]

  • Quora. How do you distinguish acetone with propyne?[Link]

  • National Academies Press. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • YouTube. Preparation of Acetone from Alkyne| Hydration| Prop-1-yne| Organic Chemistry| Carbonyl compounds|. [Link]

  • ChemWhat. This compound CAS#: 590-37-4. [Link]

  • National Center for Biotechnology Information. 2-Methyl-4-penten-2-ol | C6H12O | CID 136440 - PubChem. [Link]

  • Wikipedia. Alkynylation. [Link]

  • askIITians. How will you convert propyne to acetone?[Link]

  • Gelest. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. [Link]

  • askIITians. How we will convert the Acetone from propyne in freidel craft reaction. [Link]

  • YouTube. What Are The Chemical Reactions Of Acetone? - Chemistry For Everyone. [Link]

  • ResearchGate. Propan-2-Ol (Isopropanol) Conversion to Propene and Acetone Over V2O5 Catalysts Supported on Activated Carbon (AC). [Link]

  • Google Patents.
  • ResearchGate. Ethynylation reaction of acetylene and formaldehyde to 1,4‐butynediol...[Link]

  • National Center for Biotechnology Information. (E)-2-methylpent-2-en-4-yn-1-ol - PubChem. [Link]

  • Reddit. How does acetone stop a SN1 nucleophilic subsitution reaction?[Link]

  • Chemistry Stack Exchange. The products of a chain reaction beginning with acetone and sodium amide. [Link]

  • LookChem. This compound. [Link]

  • OECD SIDS. 4-METHYLPENTAN-2-OL. [Link]

Sources

Technical Support Center: Synthesis of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylpent-4-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for synthesizing this compound is the Favorskii reaction . This reaction involves the nucleophilic addition of an acetylide to a ketone.[1][2] In this specific synthesis, the acetylide of propyne reacts with acetone in the presence of a strong base.

Q2: I am getting a low yield of the desired product. What are the likely causes?

Low yields can stem from several factors. The most common culprits are competing side reactions, improper reaction conditions, or impurities in the starting materials. Key side reactions to consider are the self-condensation of acetone and polymerization of the alkyne. A thorough analysis of your reaction conditions and purification methods is crucial.

Q3: My final product is impure. What are the common byproducts I should be looking for?

Common impurities include unreacted starting materials (acetone, propyne), diacetone alcohol (from acetone self-condensation), and potentially higher molecular weight oligomers or polymers. Depending on the workup procedure, you might also have residual salts.

Q4: Can I use a Grignard reaction for this synthesis?

Yes, a Grignard reaction is a viable alternative. This would involve reacting a propynylmagnesium halide (a Grignard reagent) with acetone.[3][4] However, this method also has its own set of potential side reactions, such as enolization of the acetone and reduction of the carbonyl group.[3]

Troubleshooting Guide: Side Reactions in the Favorskii Synthesis of this compound

The Favorskii reaction, while effective, can be prone to several side reactions that can impact yield and purity. Understanding and mitigating these is key to a successful synthesis.

Side Reaction 1: Acetone Self-Condensation (Aldol Condensation)

This is arguably the most significant side reaction, especially when using strong bases like hydroxides.[1] Acetone can act as both an electrophile and a nucleophile (as its enolate), leading to the formation of diacetone alcohol and subsequently mesityl oxide upon dehydration.

Causality: The strong base used to deprotonate the alkyne can also deprotonate the α-carbon of acetone, forming an enolate. This enolate then attacks the carbonyl carbon of another acetone molecule.

Mechanism Visualization:

Aldol_Condensation cluster_0 Acetone Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation Acetone_1 Acetone Enolate Acetone Enolate Acetone_1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Water H₂O Enolate->Water Diacetone_Alkoxide Diacetone Alkoxide Enolate->Diacetone_Alkoxide Nucleophilic Attack Diacetone_Alcohol Diacetone Alcohol Water->Diacetone_Alcohol Acetone_2 Acetone Acetone_2->Diacetone_Alkoxide Diacetone_Alkoxide->Diacetone_Alcohol Protonation

Caption: Aldol condensation of acetone.

Mitigation Strategies:

StrategyProtocolRationale
Controlled Base Addition Add the base slowly to the reaction mixture containing both acetone and propyne.This minimizes the concentration of free base available to catalyze the aldol reaction.
Lower Reaction Temperature Maintain the reaction temperature below 0°C.The aldol condensation has a higher activation energy than the desired ethynylation.
Use of a Less Hindered Base Consider using sodium amide (NaNH₂) or lithium acetylide.These bases are more specific for alkyne deprotonation.
Solvent Choice Using a solvent like liquid ammonia can favor the desired reaction.[5]The high solubility of acetylene and the specific reaction conditions can suppress side reactions.

Identification of Diacetone Alcohol:

  • ¹H NMR: Look for characteristic peaks for the methyl groups and the methylene and hydroxyl protons.

  • GC-MS: Compare the retention time and mass spectrum with a known standard.

Side Reaction 2: Alkyne Polymerization

Under strongly basic or high-temperature conditions, terminal alkynes like propyne can undergo polymerization, leading to a complex mixture of byproducts and reduced yield.

Causality: The acetylide anion can act as a nucleophile and attack another molecule of the alkyne, initiating a chain reaction.

Mitigation Strategies:

StrategyProtocolRationale
Control of Reaction Time Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed.Prolonged reaction times increase the likelihood of polymerization.
Avoidance of High Temperatures Maintain a low reaction temperature throughout the synthesis.Polymerization is generally favored at higher temperatures.
Use of an Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents side reactions with oxygen that can initiate polymerization.
Side Reaction 3: Autovinylation

In some cases, the product alcohol can react further, particularly if vinylacetylene is present as an impurity or formed in situ.[6]

Causality: The alkoxide of the product can add to a molecule of vinylacetylene.

Mitigation Strategies:

  • High Purity Starting Materials: Ensure the propyne used is free from significant amounts of vinylacetylene.

  • Controlled Stoichiometry: Use a slight excess of acetone to ensure the complete consumption of the acetylide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Favorskii Reaction

Materials:

  • Acetone (dried over molecular sieves)

  • Propyne (gas)

  • Potassium hydroxide (KOH)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

  • Charge the flask with powdered potassium hydroxide and anhydrous diethyl ether under an inert atmosphere.

  • Cool the flask to -10°C in an ice-salt bath.

  • Bubble propyne gas through the stirred suspension for 1-2 hours to form the potassium propynilide.

  • Slowly add a solution of dry acetone in anhydrous diethyl ether to the reaction mixture, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir for an additional 2-3 hours at 0°C.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation.

Protocol 2: Troubleshooting Low Yield

This workflow helps to systematically identify the cause of low product yield.

Troubleshooting_Yield cluster_optimizations Optimization Strategies start Low Yield of this compound check_side_products Analyze Crude Product by GC-MS and NMR start->check_side_products is_aldol Is Diacetone Alcohol a Major Impurity? check_side_products->is_aldol is_polymer Is there a significant amount of high MW residue? is_aldol->is_polymer No optimize_conditions Optimize Reaction Conditions is_aldol->optimize_conditions Yes is_polymer->optimize_conditions Yes purify_reagents Check Purity of Starting Materials is_polymer->purify_reagents No lower_temp Lower Reaction Temperature optimize_conditions->lower_temp slow_addition Slower Base/Acetone Addition optimize_conditions->slow_addition change_base Consider Alternative Base optimize_conditions->change_base check_setup Verify Reaction Setup and Inert Atmosphere purify_reagents->check_setup

Caption: Troubleshooting workflow for low yield.

References

  • Wikipedia. Favorskii reaction. [Link]

  • Grokipedia. Favorskii reaction. [Link]

  • Trofimov, B. A., et al. (2015). A theoretical study of acetone reactions with acetylene and phenylacetylene in the KOH/DMSO superbasic system. Russian Chemical Bulletin, 64(8), 1845-1853. [Link]

  • Organic Chemistry Portal. Favorskii Reaction. [Link]

  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • PubChem. This compound. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. Grignard Reagents. [Link]

  • ChemWhat. This compound CAS#: 590-37-4. [Link]

  • Google Patents.

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Technical Support Center: Purification of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylpent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile tertiary acetylenic alcohol.

Introduction

This compound is a valuable building block in organic synthesis. Its purification, however, can present challenges due to its functional groups: a terminal alkyne and a tertiary alcohol. This guide provides a framework for identifying and resolving common issues encountered during its purification, ensuring you obtain a product of high purity for your downstream applications.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification.

PropertyValueReference
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Boiling Point 124-127 °C at 756 Torr[1]
Appearance Colorless liquid
Solubility Miscible with water and most polar organic solvents.[2]

Safety Precautions

This compound is a combustible liquid and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing this compound is the Grignard reaction between the propargyl Grignard reagent and acetone. Potential impurities from this synthesis include:

  • Unreacted Acetone: Due to its volatility, it can be a common impurity.

  • Propargyl Alcohol: Formed from the reaction of the Grignard reagent with any residual water.

  • Byproducts of Grignard Reagent Formation: Including side products from the reaction of propargyl bromide with magnesium.

Q2: My purified product turns yellow or brown over time. What is causing this discoloration?

Discoloration upon standing is often an indication of decomposition or polymerization. Propargyl alcohols can be sensitive to heat, light, and trace amounts of acid or base, which can catalyze polymerization of the alkyne functionality.[2][3][4] To minimize this, store the purified alcohol under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8 °C).

Q3: I see an unexpected peak in the carbonyl region of the IR spectrum of my purified sample. What could this be?

The appearance of a carbonyl peak (around 1670-1700 cm⁻¹) suggests the presence of an α,β-unsaturated ketone or aldehyde. This is a likely indicator that your this compound has undergone a Meyer-Schuster rearrangement.[5][6] This acid-catalyzed rearrangement is a known reaction for tertiary propargylic alcohols.

Troubleshooting Purification by Fractional Distillation

Fractional distillation is the most common method for purifying this compound. Below is a troubleshooting guide for common issues encountered during this process.

Problem 1: The distillation is very slow, or my compound is not distilling over at the expected temperature.

Possible Causes:

  • Inadequate Vacuum: If performing a vacuum distillation, the pressure may not be low enough to sufficiently reduce the boiling point.

  • Heat Transfer Issues: The heating mantle may not be providing uniform heating, or the flask may be too large for the volume of liquid.

  • Column Flooding: Excessive heating can lead to a condition known as flooding, where the liquid carried up by the vapor flow obstructs the column.

Troubleshooting Workflow:

Caption: Troubleshooting slow or no distillation.

Solutions:

  • Verify Vacuum: Ensure all joints are properly sealed with grease and that your vacuum pump is functioning correctly. A typical vacuum level for distilling compounds in this boiling range is 10-20 Torr.

  • Optimize Heating: Use a heating mantle that is appropriately sized for your distillation flask and ensure good thermal contact. Vigorous stirring of the distillation pot is crucial for smooth boiling and efficient heat transfer.

  • Control the Boil-up Rate: If the column is flooding, reduce the heat input to the distillation flask. The packing material in the column should appear wet, but there should not be a continuous column of liquid.

Problem 2: My final product is still impure, as determined by GC or NMR analysis.

Possible Causes:

  • Inefficient Fractionation: The fractionating column may not have enough theoretical plates to separate your product from impurities with close boiling points.

  • Co-distillation with an Azeotrope: this compound may form an azeotrope with residual water or other solvents, causing them to distill together.

  • Thermal Decomposition: The distillation temperature may be high enough to cause decomposition of the product.

Troubleshooting Workflow:

Caption: Troubleshooting an impure final product.

Solutions:

  • Enhance Column Efficiency: Use a longer fractionating column or a more efficient packing material (e.g., Raschig rings or structured packing) to increase the number of theoretical plates.

  • Remove Water: Before distillation, wash the crude product with a saturated sodium chloride solution (brine) to remove the bulk of any water. Then, dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Utilize Vacuum Distillation: To prevent thermal degradation, perform the distillation under reduced pressure. This will lower the boiling point of this compound, allowing for a gentler purification.

Troubleshooting Impurities from Side Reactions

Problem 3: My NMR spectrum shows the presence of an α,β-unsaturated ketone, and my yield is low.

Cause: This is a classic sign of the Meyer-Schuster rearrangement , an acid-catalyzed isomerization of a tertiary propargylic alcohol to an enone.[5][6]

Logical Relationship Diagram:

G cluster_0 Meyer-Schuster Rearrangement This compound This compound Protonation_of_Alcohol Protonation_of_Alcohol This compound->Protonation_of_Alcohol H+ Carbocation_Formation Carbocation_Formation Protonation_of_Alcohol->Carbocation_Formation Loss of H2O Allene_Intermediate Allene_Intermediate Carbocation_Formation->Allene_Intermediate Enone_Product Enone_Product Allene_Intermediate->Enone_Product Tautomerization

Caption: Acid-catalyzed Meyer-Schuster rearrangement pathway.

Prevention and Mitigation:

  • Neutralize the Crude Product: Before purification, wash the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid from the workup.

  • Avoid Acidic Conditions: Be mindful of the pH throughout your purification process. Avoid using acidic drying agents or cleaning glassware with strong acids immediately before use.

  • Column Chromatography: If the enone has already formed, it can often be separated from the desired alcohol using column chromatography on silica gel.

Problem 4: During distillation, the material in the pot is becoming viscous and dark, and my yield is significantly reduced.

Cause: This is indicative of base-catalyzed polymerization of the terminal alkyne.[2][3][4] Even trace amounts of a strong base can initiate this process, especially at elevated temperatures.

Logical Relationship Diagram:

G cluster_1 Base-Catalyzed Polymerization Terminal_Alkyne Terminal_Alkyne Acetylide_Anion Acetylide_Anion Terminal_Alkyne->Acetylide_Anion Base Dimerization Dimerization Acetylide_Anion->Dimerization Attack on another alkyne Polymer_Chain Polymer_Chain Dimerization->Polymer_Chain Propagation

Caption: Base-catalyzed polymerization of a terminal alkyne.

Prevention and Mitigation:

  • Acidic Wash: Before distillation, a dilute acid wash (e.g., 1% HCl) can be used to neutralize any basic residues. Ensure the organic layer is subsequently washed with water and brine to remove the acid.

  • Distill with a Copper Packing: Copper is known to inhibit the polymerization of acetylenic compounds. Using a small amount of copper packing or a copper sponge in the distillation pot can help to prevent this side reaction.

  • Lower Distillation Temperature: As with preventing thermal decomposition, using vacuum distillation will lower the required temperature and reduce the likelihood of polymerization.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS analysis is an excellent method to assess the purity of your this compound and to identify potential impurities.

GC-MS ParameterSuggested Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35 - 350 m/z
Step-by-Step Fractional Distillation Protocol
  • Preparation: Ensure all glassware is clean and dry. Assemble the fractional distillation apparatus as shown in the diagram below. Use a stirring hotplate and a magnetic stir bar in the distillation flask for smooth boiling.

  • Charge the Flask: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity.

  • Vacuum Application (if applicable): If performing a vacuum distillation, ensure all joints are well-sealed with vacuum grease. Connect the vacuum source to the distillation apparatus.

  • Heating and Equilibration: Begin heating the distillation flask. Once the liquid is boiling and refluxing into the column, adjust the heat so that the reflux ring slowly ascends the column.

  • Fraction Collection: Collect the distillate in separate fractions. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature and pressure corresponding to the boiling point of this compound.

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides. Allow the apparatus to cool completely before disassembling.

Experimental Workflow Diagram:

G A Crude Product B Optional: Aqueous Workup (Acid/Base Wash) A->B C Drying with Anhydrous MgSO₄ B->C D Fractional Distillation C->D E Collect Fractions D->E F Analyze Fractions (GC-MS, NMR) E->F G Combine Pure Fractions F->G H Pure this compound G->H

Caption: General purification workflow for this compound.

References

  • PubChem. Propargyl alcohol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • SoleChem Chemicals. Propargyl Alcohol Supplier in Europe. [Link]

  • ResearchGate. Optimization studies for Meyer-Schuster rearrangement. [Link]

  • PubChem. 2-Methyl-4-penten-2-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Organic Reactions. The Meyer–Schuster Rearrangement. [Link]

  • The Review of Physical Chemistry of Japan. Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]

  • Organic & Biomolecular Chemistry. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. [Link]

  • ResearchGate. Meyer–Schuster Rearrangement. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • NIST. 4-Penten-2-ol, 4-methyl-. [Link]

  • PubChem. 2-Methylpent-4-yn-1-ol. National Center for Biotechnology Information. [Link]

  • NIST. 4-Pentene-2-ol, 2-methyl. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis and application of this versatile tertiary acetylenic alcohol. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring scientifically sound and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries related to the synthesis and handling of this compound.

Q1: What are the primary synthetic routes to this compound?

The most common and efficient method for synthesizing this compound is the Favorskii reaction .[1][2][3] This reaction involves the nucleophilic addition of a metal acetylide to a ketone.[1][2][3] Specifically, acetylene is deprotonated by a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH2), to form a reactive acetylide anion. This anion then attacks the electrophilic carbonyl carbon of acetone to yield the desired product after an acidic workup.[2]

Another notable method is the Grignard reaction, where a propargyl Grignard reagent reacts with acetone.[4][5] However, the Favorskii reaction is often preferred for its operational simplicity and the ready availability of starting materials.

Q2: Why are anhydrous conditions crucial for the synthesis of this compound via the Favorskii or Grignard routes?

Both the acetylide anion in the Favorskii reaction and the Grignard reagent are potent bases.[2][6] In the presence of protic solvents like water or alcohols, these reagents will readily deprotonate the solvent in a rapid acid-base reaction. This neutralizes the nucleophile, rendering it incapable of attacking the acetone carbonyl group and halting the desired carbon-carbon bond formation.[6] Therefore, meticulous drying of glassware and the use of anhydrous solvents are paramount for achieving a high yield.

Q3: What are the typical physical and chemical properties of this compound?

Understanding the properties of this compound is essential for its proper handling, purification, and use in subsequent reactions.

PropertyValueSource
Molecular Formula C6H10O[7][8]
Molecular Weight 98.14 g/mol [7]
Boiling Point 124-127 °C[8][9]
Density ~0.901 g/cm³[8][9]
Refractive Index ~1.448[8]
pKa ~14.36[9]
Q4: What are the primary applications of this compound in organic synthesis?

This compound is a valuable building block in organic synthesis, primarily due to its terminal alkyne and tertiary alcohol functionalities.

  • Protecting Group for Terminal Alkynes: The 2-hydroxyprop-2-yl group can serve as a protecting group for terminal alkynes. The alkyne can be deprotected under basic conditions in what is known as a retro-Favorskii reaction.[1][2]

  • Sonogashira Coupling: As a terminal alkyne, it is a key substrate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[10][11][12] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[10][11]

  • Synthesis of Disubstituted Alkynes: It can be used as a precursor to generate a variety of disubstituted alkynes through coupling reactions.[11]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and handling of this compound.

Problem 1: Low or No Product Yield in the Favorskii Reaction

Possible Causes & Solutions:

  • Inadequate Base Strength or Concentration: The deprotonation of acetylene is a crucial first step. Ensure a sufficiently strong base (e.g., powdered KOH) is used in an appropriate solvent like DMSO to drive the formation of the acetylide.[13]

  • Presence of Water: As detailed in the FAQs, any moisture will quench the acetylide anion.[6] All glassware must be oven-dried, and anhydrous solvents are essential.

  • Side Reactions: Aldol condensation of acetone can be a competing side reaction, especially with hydroxide bases.[1] Using a non-enolizable ketone or carefully controlling the reaction temperature can mitigate this. For aldehydes, this is a more significant issue.[1]

  • Inefficient Acetylene Delivery: If using acetylene gas, ensure a steady and sufficient flow through the reaction mixture. For smaller-scale reactions, generating the acetylide in situ from a suitable precursor can be more controlled.

Problem 2: Difficulty in Product Purification

Possible Causes & Solutions:

  • Contamination with Starting Materials: Unreacted acetone can be a common impurity. Careful distillation is the most effective method for purification, taking advantage of the significant boiling point difference.

  • Formation of Side Products: Besides aldol products, other impurities may arise. Column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) can be employed for high-purity samples.

  • Aqueous Workup Issues: During the workup, ensure complete neutralization of the base. An aqueous acid workup, for instance with ammonium chloride solution, is a common procedure.[14] Proper phase separation during extraction is critical to remove water-soluble byproducts.[14]

Problem 3: Unexpected Side Reactions in Subsequent Steps (e.g., Sonogashira Coupling)

Possible Causes & Solutions:

  • Catalyst Deactivation: The tertiary alcohol functionality can sometimes coordinate to the metal center of the catalyst (e.g., palladium in Sonogashira coupling), potentially inhibiting its activity. Using appropriate ligands or catalyst systems designed for substrates with coordinating groups can be beneficial.

  • Homocoupling of the Alkyne (Glaser Coupling): In Sonogashira reactions, the presence of oxygen can promote the homocoupling of the terminal alkyne. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Base: The choice of base in a Sonogashira coupling is critical. An amine base is typically used.[12][15] The base deprotonates the alkyne to form the copper acetylide in the catalytic cycle.[15]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via the Favorskii Reaction

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Anhydrous acetone

  • Powdered potassium hydroxide (KOH)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Acetylene gas

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add powdered KOH and anhydrous DMSO.

  • Cool the mixture in an ice bath and begin bubbling acetylene gas through the suspension with vigorous stirring.

  • After a period of acetylene addition, slowly add anhydrous acetone dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Once the acetone addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice and saturated NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a general framework for a copper-cocatalyzed Sonogashira coupling.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh3)2Cl2, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes, then add this compound.

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Favorskii Reaction Workflow

Favorskii_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Acetylene Acetylene (HC≡CH) Deprotonation Deprotonation of Acetylene Acetylene->Deprotonation Acetone Acetone ((CH₃)₂C=O) Nucleophilic_Attack Nucleophilic Attack on Acetone Acetone->Nucleophilic_Attack Base Strong Base (e.g., KOH) Base->Deprotonation Deprotonation->Nucleophilic_Attack Forms Acetylide Anion Workup Aqueous Workup Nucleophilic_Attack->Workup Forms Alkoxide Intermediate Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via the Favorskii reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-(C≡C-R)(L₂) ArPdX->ArPdC Transmetalation Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->ArPdC ArPdC->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdC->Product ArX Ar-X ArX->ArPdX

Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira coupling.

V. Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7][9] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] In case of contact with skin or eyes, rinse immediately with plenty of water.[17] Consult the Safety Data Sheet (SDS) for complete safety and handling information.

VI. References

  • Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-methylpentane-2,4-diol. Retrieved from [Link]

  • Trofimov, B. A., et al. (2006). Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. Russian Journal of Organic Chemistry, 42(1), 1-6.

  • chemeurope.com. (n.d.). Favorskii reaction. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Methylpentan-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 352-361.

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL. Retrieved from

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-penten-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Khan Academy. (2019, January 7). Sonogashira coupling. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpent-4-ene-1,1-diol. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Common impurities in 2-Methylpent-4-yn-2-ol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpent-4-yn-2-ol

A Guide to Identification and Removal of Common Impurities for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during and after the synthesis of this important alkynyl alcohol. Our approach is grounded in mechanistic principles to empower you to not only solve immediate purity challenges but also to prevent their recurrence.

I. Understanding the Source: Synthesis and Impurity Formation

This compound is typically synthesized via a nucleophilic addition of a propargyl organometallic reagent to acetone. A common and effective method is the Grignard reaction, where a propargylmagnesium halide is reacted with acetone, followed by an aqueous acidic workup.

The very nature of this synthesis dictates the likely impurity profile. Side reactions, unreacted starting materials, and workup byproducts are the primary sources of contamination. Understanding these pathways is the first step toward achieving high purity.

cluster_main Main Synthetic Pathway cluster_impurities Sources of Impurities SM_Acetone Acetone (Starting Material) Intermediate Magnesium Alkoxide Intermediate SM_Acetone->Intermediate Nucleophilic Addition Imp_Acetone Unreacted Acetone SM_Acetone->Imp_Acetone Incomplete Reaction SM_Propargyl Propargylmagnesium Halide (Grignard) SM_Propargyl->Intermediate Imp_Coupling 1,5-Hexadiyne (Grignard Coupling) SM_Propargyl->Imp_Coupling Wurtz-type Coupling Workup Aqueous Acid Workup (e.g., NH4Cl) Intermediate->Workup Imp_Isomer Allenic Alcohol (Isomer) Intermediate->Imp_Isomer Rearrangement Product This compound (Desired Product) Workup->Product Imp_Water Water Workup->Imp_Water From Aqueous Phase Imp_Solvent Residual Solvent (e.g., THF, Et2O)

Caption: Synthetic pathway of this compound and common impurity sources.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when purifying this compound.

Q1: My final product is a clear liquid, but the NMR spectrum shows a significant peak for acetone. How can I remove it?

A: This is a very common issue, as acetone is both a starting material and has a much lower boiling point than your product, making it a persistent impurity if not handled correctly during workup.

  • Causality: Insufficient removal after the reaction quench. Acetone is highly soluble in many organic extraction solvents.

  • Solution:

    • Aqueous Washes: After the initial reaction quench, perform multiple washes (at least 2-3) of the organic layer with brine (saturated NaCl solution). This reduces the solubility of acetone in the organic phase, partitioning it into the aqueous layer.

    • Solvent Removal: When removing the extraction solvent (e.g., diethyl ether, THF) on a rotary evaporator, do not overheat the flask. A slightly elevated temperature (30-40°C) under reduced pressure is sufficient. Overheating can co-distill your product.

    • High-Vacuum Stripping: Before distillation, you can place the crude product under a high vacuum for a short period (15-30 minutes) at room temperature to pull off highly volatile residues like acetone.

    • Fractional Distillation: A carefully performed fractional distillation is the ultimate solution. Acetone will come over in the initial, low-boiling fraction.

Q2: I've isolated my product, but I see byproducts in the mass spectrum that suggest dimerization of my Grignard reagent. What is this, and is it removable?

A: You are likely observing 1,5-hexadiyne, a result of the self-coupling of the propargyl Grignard reagent.

  • Causality: This side reaction, often called a Wurtz-type coupling, can be promoted by certain impurities, excessive heat during Grignard formation, or the presence of specific metal catalysts.

  • Solution: This impurity has a significantly lower boiling point than your product (see Table 1). It can be effectively removed by fractional distillation. The 1,5-hexadiyne will be present in the forerun, distilling before your main product fraction.

Q3: My IR spectrum shows a broad peak around 1950 cm⁻¹, which is not consistent with my terminal alkyne product. What could this be?

A: A peak in that region is characteristic of an allene. You have likely formed the isomeric allenic alcohol, 1,1-dimethylpenta-2,3-dien-1-ol.

  • Causality: Propargyl Grignard reagents exist in equilibrium with their allenic isomers. The reaction with acetone can occur through either form, leading to a mixture of the desired alkynyl alcohol and the undesired allenic alcohol. The ratio is often dependent on reaction conditions and the specific halide used.

  • Solution: Separating these isomers can be challenging due to their similar structures and likely close boiling points.

    • Fractional Distillation: Careful fractional distillation using an efficient column (e.g., a Vigreux or packed column) is the first method to attempt. Collect very narrow fractions and analyze them by GC or NMR to check for separation.

    • Column Chromatography: If distillation fails, column chromatography on silica gel is the recommended method. The polarity difference between the two isomers should allow for separation. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

Q4: After aqueous workup and solvent removal, my crude product is cloudy. What is the cause and how do I fix it?

A: Cloudiness almost always indicates the presence of water.

  • Causality: Insufficient drying of the organic phase before solvent evaporation.

  • Solution:

    • Proper Drying: Always dry the organic extract over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent. Stir for at least 15-20 minutes to ensure all water is absorbed.

    • Removal from Crude Product: If you already have a wet crude product, you can re-dissolve it in a low-boiling, water-immiscible solvent (like diethyl ether), dry the solution with MgSO₄, filter, and re-evaporate the solvent. For trace amounts, adding a small amount of toluene and removing it on a rotary evaporator can help azeotropically remove the water.

III. Data Summary for Purification

Effective purification relies on exploiting differences in the physical properties of the product and its impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₀O98.14124-127 [1][2]
AcetoneC₃H₆O58.0856
1,5-HexadiyneC₆H₆78.1186-87
Diethyl Ether (Solvent)C₄H₁₀O74.1234.6
Tetrahydrofuran (THF) (Solvent)C₄H₈O72.1166

IV. Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is designed to remove water-soluble impurities (salts, excess acid) and some unreacted starting materials after the Grignard reaction.

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or another suitable organic solvent) and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (if the initial quench was not acidic enough)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous phase and aid in drying.[3]

  • Drying: Drain the washed organic layer into a clean flask and add anhydrous magnesium sulfate (MgSO₄). Swirl or stir for 15-20 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator.

A 1. Quench Reaction (Ice Bath, Sat. NH4Cl) B 2. Transfer to Separatory Funnel Add Organic Solvent A->B C 3. Shake & Separate Layers B->C D 4. Wash Organic Layer (Acid, Base, Brine) C->D E 5. Dry Organic Layer (Anhydrous MgSO4) D->E F 6. Filter & Concentrate (Rotary Evaporator) E->F G Crude Product F->G

Caption: Workflow for aqueous workup and extraction.

Protocol 2: Purification by Fractional Distillation

This protocol is for purifying the crude this compound obtained from Protocol 1.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and collection flasks. Ensure all glassware is dry. Add a few boiling chips or a magnetic stir bar to the distillation flask.

  • Charge the Flask: Transfer the crude product to the distillation flask.

  • Apply Vacuum (Optional but Recommended): For cleaner separation and to avoid high temperatures, distillation under reduced pressure is ideal. However, atmospheric pressure distillation is also feasible.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities like residual acetone and 1,5-hexadiyne. The head temperature will be significantly below the product's boiling point.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (124-127°C at atmospheric pressure; lower under vacuum), switch to a clean collection flask. Collect the pure product until the temperature begins to drop or rise again.

    • Residue: Leave a small amount of material in the distillation flask; do not distill to dryness.

  • Analysis: Analyze the collected main fraction by GC, NMR, or IR to confirm purity.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-4-phenylbutan-2-ol. Retrieved from

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

Sources

Preventing polymerization of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methylpent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling, storage, and use of this versatile terminal alkyne. Our goal is to empower you with the knowledge to prevent unwanted polymerization and ensure the integrity of your experiments.

Introduction to the Instability of this compound

This compound is a valuable building block in organic synthesis, prized for its terminal alkyne and tertiary alcohol functionalities. However, like many terminal alkynes, it is susceptible to undesired polymerization and dimerization reactions, which can compromise experimental outcomes, reduce yields, and create purification challenges. The primary modes of instability include:

  • Free-Radical Polymerization: Initiated by heat, light, or radical initiators, leading to the formation of long-chain polymers.

  • Glaser Coupling: A copper-catalyzed dimerization of terminal alkynes, resulting in the formation of a symmetrical 1,3-diyne. This is a common side reaction in the presence of copper salts and an oxidant (like air).

  • Base-Catalyzed Polymerization: Strong bases can deprotonate the terminal alkyne, creating a reactive acetylide that can initiate polymerization.[1]

This guide will provide you with the necessary protocols and knowledge to mitigate these risks effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Gradual Thickening or Solidification of Stored this compound
  • Symptom: The compound, which is a liquid at room temperature, increases in viscosity or solidifies over time in the storage container.

  • Probable Cause: This is a classic sign of slow polymerization during storage, likely initiated by exposure to heat, light, or air (oxygen).

  • Solution:

    • Immediate Action: If the material is not completely solidified, attempt to dissolve a small sample in a suitable solvent to assess its usability for non-critical applications. However, for most synthetic purposes, the polymerized material should be discarded.

    • Preventative Measures:

      • Storage Conditions: Store this compound at 2-8°C in a tightly sealed, amber glass bottle to protect it from light and air.[2]

      • Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like argon or nitrogen to displace oxygen.

      • Inhibitor Addition: For bulk quantities or long-term storage, consider adding a free-radical inhibitor.

Issue 2: Low Yield and Presence of a High Molecular Weight Byproduct in a Reaction
  • Symptom: Your reaction yield is significantly lower than expected, and analysis (e.g., by NMR or LC-MS) shows a significant amount of a high molecular weight, likely polymeric, byproduct.

  • Probable Cause: Unwanted polymerization of the this compound under the reaction conditions. This can be triggered by elevated temperatures, the presence of radical initiators, or certain catalysts.

  • Solution:

    • Reaction Temperature: If possible, lower the reaction temperature. Many reactions involving terminal alkynes can proceed efficiently at room temperature or with gentle heating.

    • Degas Solvents: Before use, thoroughly degas all reaction solvents to remove dissolved oxygen, which can promote radical polymerization.

    • Introduce an Inhibitor: If the reaction chemistry allows, add a small amount of a suitable inhibitor to the reaction mixture.

Issue 3: Formation of a Dimer Byproduct, Especially in Copper-Catalyzed Reactions
  • Symptom: In reactions involving copper catalysts (e.g., Sonogashira or click chemistry), you observe a significant amount of a symmetrical diyne byproduct corresponding to the dimer of this compound.

  • Probable Cause: This is indicative of Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to minimize the presence of oxygen, which is the oxidant in Glaser coupling.

    • Use of a Reducing Agent: Add a mild reducing agent, such as sodium ascorbate, to the reaction mixture to keep the copper in the catalytically active Cu(I) state and prevent its oxidation to Cu(II), which can promote homocoupling.

    • Protecting Groups: For critical applications where dimerization must be completely avoided, consider protecting the terminal alkyne with a silyl group (e.g., trimethylsilyl - TMS). The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] The recommended storage temperature is 2-8°C.[2] It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to prevent exposure to air and moisture. Using an amber-colored bottle is also recommended to protect it from light.

Q2: What are the primary decomposition pathways for this compound?

A2: The primary decomposition pathways involve polymerization of the alkyne moiety. At elevated temperatures, thermal decomposition can occur, potentially leading to the formation of various products, including smaller alkynes and carbonyl compounds. For the related propargyl alcohol, thermal decomposition has been shown to initiate via C-O bond dissociation.

Q3: Can I use a standard free-radical inhibitor with this compound?

A3: Yes, standard free-radical inhibitors can be effective. Phenolic inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT), and nitroxide-based inhibitors such as TEMPO are commonly used to prevent the polymerization of unsaturated compounds. The choice of inhibitor and its concentration will depend on the specific application and the reaction conditions. It is advisable to start with a low concentration (e.g., 100-200 ppm) and optimize as needed.

Q4: My this compound has turned a pale yellow color. Is it still usable?

A4: A slight yellowing of the compound upon storage is not uncommon and may not necessarily indicate significant polymerization. However, it does suggest some level of degradation. It is recommended to test a small sample to confirm its identity and purity (e.g., by NMR or GC) before using it in a critical reaction. If the color is dark or if there is a noticeable increase in viscosity, it is best to discard the material.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes. This compound is a combustible liquid and can cause skin and eye irritation.[3] Always handle it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing the vapors. In case of a spill, absorb it with an inert material and dispose of it as hazardous waste.

Data and Protocols

Table 1: Recommended Storage and Handling Parameters
ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal energy that can initiate polymerization.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and radical formation initiated by oxygen.
Container Tightly sealed, amber glassProtects from air, moisture, and light.
Handling Area Well-ventilated fume hoodMinimizes inhalation of vapors.
Personal Protective Equipment Safety goggles, gloves, lab coatPrevents skin and eye contact.[3]
Experimental Protocol: Inhibition of Polymerization During a Reaction

This protocol provides a general guideline for using an inhibitor in a reaction involving this compound.

  • Reagent Preparation:

    • Prepare a stock solution of the chosen inhibitor (e.g., 1 mg/mL of BHT in the reaction solvent).

  • Reaction Setup:

    • Set up the reaction vessel under an inert atmosphere (argon or nitrogen).

    • Add the degassed solvent to the reaction vessel.

  • Inhibitor Addition:

    • Add the inhibitor stock solution to the reaction mixture to achieve the desired final concentration (e.g., 100-200 ppm).

  • Reagent Addition:

    • Add the other reagents as required by your specific protocol.

    • Add the this compound to the reaction mixture.

  • Reaction Monitoring and Work-up:

    • Proceed with your reaction, monitoring its progress. The presence of the inhibitor should not significantly interfere with most common reactions of terminal alkynes.

    • Follow your standard work-up procedure. The small amount of inhibitor can usually be removed during purification (e.g., column chromatography).

Visualizations

Diagram 1: Troubleshooting Workflow for Unwanted Polymerization

troubleshooting_workflow start Unwanted Polymerization Suspected issue_storage Issue During Storage? start->issue_storage issue_reaction Issue During Reaction? start->issue_reaction storage_solution Review Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Light Protection issue_storage->storage_solution Yes dimerization_check Dimerization Observed? issue_reaction->dimerization_check Yes end Problem Resolved storage_solution->end reaction_solution Optimize Reaction Conditions: - Lower Temperature - Degas Solvents - Add Inhibitor reaction_solution->end dimerization_check->reaction_solution No dimerization_solution Prevent Glaser Coupling: - Strict Inert Atmosphere - Add Reducing Agent - Use Protecting Group dimerization_check->dimerization_solution Yes dimerization_solution->end

Caption: A decision-making workflow for troubleshooting unwanted polymerization of this compound.

Diagram 2: Key Factors in Preventing Polymerization

prevention_factors main Preventing Polymerization of this compound storage Storage Conditions - Low Temperature (2-8°C) - Inert Atmosphere (N2/Ar) - Protection from Light main->storage handling Handling Procedures - Use in Fume Hood - Degas Solvents - Avoid High Temperatures main->handling additives Use of Additives - Free-Radical Inhibitors (BHT, TEMPO) - Reducing Agents (for Cu-catalyzed reactions) main->additives

Caption: A summary of the key preventative measures for the polymerization of this compound.

References

  • Base-catalyzed isomerization of terminal alkynes. [a] Reaction conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound | C6H10O | CID 234735. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Methylpent-4-yn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in catalytic reactions involving 2-Methylpent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to ensure the robustness and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst stability in reactions with terminal alkynes like this compound.

Q1: What are the primary mechanisms of catalyst deactivation I should be aware of?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical.[1] For reactions involving this compound, the most common causes are:

  • Poisoning: Strong chemisorption of impurities from the feed (substrate, solvent, or gas stream) onto the active sites of the catalyst, rendering them inactive.[1][2] Common poisons include compounds containing sulfur, nitrogen, or phosphorus.[2]

  • Coking or Fouling: The deposition of carbonaceous materials (coke) or heavy organic byproducts on the catalyst surface and within its pores.[2][3] This physically blocks access to the active sites.

  • Sintering (Thermal Degradation): The agglomeration of small metal crystallites on the support into larger ones at elevated temperatures.[1][2] This leads to an irreversible loss of active surface area.

  • Leaching: The dissolution of the active metal phase from the solid support into the reaction medium, which is particularly relevant in liquid-phase reactions.[3]

Q2: Why are alkyne reactions particularly sensitive to catalyst deactivation?

Alkynes, including this compound, and their subsequent reaction products can be highly reactive. Their strong adsorption onto catalyst surfaces can lead to the formation of oligomers or polymers that result in coking.[3][4] Furthermore, achieving selective transformation (e.g., semi-hydrogenation to an alkene) without over-reaction (e.g., full hydrogenation to an alkane) requires a finely tuned catalyst activity.[5] This balance is delicate, and any change in the catalyst's state can disrupt selectivity. Deliberate "poisoning," as seen in Lindlar's catalyst, is used to moderate reactivity for selective alkyne hydrogenation, illustrating the profound impact surface chemistry has on these reactions.[5][6]

Q3: Can a deactivated catalyst be regenerated?

The feasibility of regeneration depends entirely on the deactivation mechanism.[6]

  • Coking/Fouling: Often reversible. Catalysts deactivated by carbon deposition can frequently be regenerated by a controlled oxidation (calcination) to burn off the coke.[3][6]

  • Poisoning: Can be reversible or irreversible. If the poison is weakly adsorbed, a change in reaction conditions or washing might restore activity. However, strong chemisorption is often permanent.[1][6]

  • Sintering: This is a form of thermal degradation and is generally considered irreversible as it involves a physical change in the catalyst's structure.[3][6]

Q4: How can I proactively improve the stability and lifetime of my catalyst?

Enhancing catalyst longevity is a critical aspect of process optimization. Key strategies include:

  • Feedstock Purification: Rigorously purify all reactants, solvents, and gases to eliminate potential catalyst poisons.[3]

  • Optimization of Reaction Conditions: Operate at the lowest possible temperature that still affords a reasonable reaction rate to minimize thermal degradation (sintering) and side reactions leading to coking.[3]

  • Catalyst Selection: Choose a catalyst with a robust support material and optimal metal-support interaction to reduce the risk of sintering and leaching.

  • Use of Modifiers: The addition of a second metal or specific ligands can sometimes enhance a catalyst's resistance to deactivation.[3]

Troubleshooting Guides

This section provides a systematic, issue-based approach to diagnose and resolve specific problems encountered during your experiments.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion

A decline in the conversion of this compound is the most direct indicator of catalyst deactivation. The following table outlines potential causes and recommended actions.

Potential Cause Diagnostic Steps Recommended Solutions
Catalyst Poisoning Analyze all feedstock components (substrate, solvent, gases) for impurities like sulfur or nitrogen compounds using techniques such as GC-MS or elemental analysis.[3]• Purify all reactants and solvents before use (e.g., distillation, passing through activated alumina).• Install purifier traps for gas streams.[3]• Consider using a scavenger resin to remove specific impurities.[6]
Coking / Fouling • Visually inspect the spent catalyst for discoloration (e.g., black deposits).• Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify carbonaceous deposits.[3]• Optimize reaction conditions by lowering the temperature or adjusting reactant concentrations to minimize side reactions.[3]• If coking is confirmed, regenerate the catalyst via controlled calcination (see Protocol 3).[3]
Sintering / Thermal Degradation • Characterize the spent catalyst using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to measure metal particle size and compare it to the fresh catalyst.[3] An increase in average particle size indicates sintering.• Operate the reaction at a lower temperature.[3]• Select a catalyst with a support that offers better thermal stability and strong metal-support interaction.
Leaching of Active Metal Analyze the post-reaction liquid phase for traces of the active metal using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).• Choose a catalyst support that strongly anchors the active metal.• Modify the reaction solvent to decrease the solubility of the metal species.• Consider switching to a different ligand system for homogeneous catalysts to improve metal retention.
Diagram: General Deactivation Pathways

cluster_causes Deactivation Mechanisms Active Active Catalyst (e.g., Pd/C, Pt/Al2O3) Poisoning Poisoning Active->Poisoning Impurities (S, N) Block Active Sites Coking Coking / Fouling Active->Coking Carbon Deposition Blocks Pores & Sites Sintering Sintering Active->Sintering High Temperature Loss of Surface Area Deactivated Deactivated Catalyst (Loss of Activity/Selectivity) Poisoning->Deactivated Coking->Deactivated Sintering->Deactivated

Caption: Key mechanisms leading to the deactivation of a heterogeneous catalyst.

Experimental Protocols

This section provides detailed methodologies for the key diagnostic and regenerative procedures cited in the troubleshooting guide.

Protocol 1: Catalyst Activity and Deactivation Testing

This protocol establishes a baseline for catalyst performance and quantifies its deactivation over time.

  • Reactor Setup: Use a standard batch or continuous flow reactor system appropriate for your reaction. Ensure all components are chemically inert.

  • Catalyst Loading: Accurately weigh a specific amount of fresh catalyst and load it into the reactor.

  • Initial Reaction (Run 1):

    • Add the this compound and purified solvent to the reactor.

    • Seal the reactor, purge several times with an inert gas (e.g., Argon), followed by the reactant gas (e.g., hydrogen).

    • Pressurize and heat the reactor to the desired setpoints while ensuring adequate mixing.

    • Monitor reaction progress by taking samples at regular intervals.

    • Analyze samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and selectivity.

  • Catalyst Recovery and Reuse (Run 2+):

    • After the first run, carefully recover the catalyst by filtration.

    • Wash the catalyst with a fresh, pure solvent to remove adsorbed species and dry it under vacuum.

    • Reuse the recovered catalyst in a subsequent reaction under identical conditions to Run 1.

  • Data Analysis: Compare the conversion and selectivity profiles of Run 1 and Run 2. A significant drop in performance indicates deactivation.

Diagram: Troubleshooting Workflow

cluster_investigate Investigation Phase cluster_diagnosis Diagnosis cluster_solution Solution Problem Problem Observed: Low Conversion or Poor Selectivity Feedstock Analyze Feedstock & Gases (GC-MS) Problem->Feedstock Spent_Cat Characterize Spent Catalyst (TGA, TEM, XRD) Problem->Spent_Cat Poisoning Poisoning Identified Feedstock->Poisoning Coking Coking Identified Spent_Cat->Coking Sintering Sintering Identified Spent_Cat->Sintering Purify Purify Feedstock Poisoning->Purify Regenerate Regenerate Catalyst (e.g., Calcination) Coking->Regenerate Optimize Optimize Conditions (e.g., Lower Temp) Sintering->Optimize

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

Protocol 2: Characterization of Spent Catalysts

Identifying the cause of deactivation requires analyzing the catalyst after the reaction.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample of the dried, spent catalyst in the TGA pan.

    • Heat the sample under a flow of inert gas (e.g., Nitrogen) to determine moisture and volatile content.

    • Switch to an oxidizing atmosphere (e.g., air) and continue heating. A significant weight loss in the oxidizing atmosphere corresponds to the combustion of deposited coke.[3]

  • Transmission Electron Microscopy (TEM):

    • Disperse a small amount of the catalyst (both fresh and spent) in a solvent and deposit it onto a TEM grid.

    • Acquire images at various magnifications to visualize the metal particles on the support.

    • Use image analysis software to measure the particle size distribution for both samples. A shift towards larger particles in the spent catalyst confirms sintering.[3]

  • X-ray Diffraction (XRD):

    • Analyze powdered samples of the fresh and spent catalyst.

    • Use the Scherrer equation to calculate the average crystallite size from the peak broadening of the active metal's diffraction pattern. An increase in crystallite size indicates sintering.[3]

Protocol 3: Catalyst Regeneration via Calcination (for Coking)

This protocol is a general guideline for removing carbonaceous deposits. Caution: Optimal temperatures and times are highly catalyst-specific and should be determined carefully.

  • Setup: Place the coked catalyst in a tube furnace with controlled temperature programming and gas flow.

  • Purge: Heat the catalyst to a low temperature (e.g., 100-150°C) under an inert gas (Nitrogen, Argon) flow to remove any adsorbed water and solvents.

  • Oxidation: Slowly introduce a diluted stream of oxygen (e.g., 1-5% O₂ in N₂) into the gas flow. This step is often exothermic and must be controlled carefully to avoid overheating, which can cause sintering.

  • Temperature Ramp: Gradually increase the temperature to the target calcination temperature (typically 300-500°C, depending on the catalyst's thermal stability).

  • Hold: Maintain the target temperature until TGA data (or off-gas analysis) indicates that all carbon has been combusted.

  • Cool Down: Cool the catalyst to room temperature under an inert gas flow.

  • Re-reduction (if necessary): If the active phase is a metal (e.g., Pd, Pt), a reduction step under hydrogen flow is typically required before reuse to convert the metal oxides back to the active metallic state.

References
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 2-Methyl-3-butyn-2-OL Hydrogenation.
  • PID Analytics, LLC. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Ahmed, M. A. A. (2013). Common causes for catalysts deactivation. AmmoniaKnowHow.
  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes.
  • Morressier. (2023). Understanding the reactivity, selectivity and deactivation of frustrated Lewis pairs for alkyne semihydrogenation.
  • Sartipi, S., et al. (2021). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI.
  • Lutz, V., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methylpent-4-yn-2-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. As a tertiary propargyl alcohol, this compound is a valuable building block, and its successful synthesis at scale hinges on a nuanced understanding of the underlying reaction mechanisms and potential pitfalls.

This document moves beyond a simple recitation of steps to provide in-depth, experience-driven advice in a question-and-answer format. We will focus primarily on the most common and scalable route: the Grignard reaction between a propargyl magnesium halide and acetone. We will dissect common failure points, offer robust troubleshooting strategies, and provide detailed protocols grounded in safety and efficiency.

Section 1: Synthesis Overview and Strategic Planning

The addition of an organomagnesium halide to a ketone is a classic and powerful method for C-C bond formation.[1][2] In the synthesis of this compound, the key transformation is the reaction of propargyl magnesium bromide with acetone. While straightforward on paper, this process involves a highly exothermic and moisture-sensitive organometallic reagent, presenting significant challenges during scale-up.[3]

A successful scale-up campaign requires meticulous planning, with a primary focus on reaction initiation, thermal management, and safe quenching procedures.

Overall Synthesis Workflow

The process can be broken down into three critical stages: Grignard reagent formation, nucleophilic addition to the ketone, and aqueous work-up with purification.

Synthesis_Workflow cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Work-up & Purification A Activate Mg Turnings C Slow Addition of Propargyl Bromide A->C B Prepare Anhydrous Solvent (THF/Ether) B->C D Formation of Propargyl MgBr C->D E Cool Grignard Reagent D->E Transfer to Addition Funnel (optional) or direct addition F Controlled Addition of Acetone E->F G Formation of Magnesium Alkoxide Intermediate F->G H Quench with Sat. NH4Cl (aq) G->H Transfer reaction mixture to quench I Liquid-Liquid Extraction H->I J Drying & Solvent Removal I->J K Vacuum Distillation J->K L L K->L Pure this compound

Caption: High-level workflow for the synthesis of this compound.

Key Reagents and Stoichiometry

Proper stoichiometry is critical. An excess of the Grignard reagent is typically used to ensure full conversion of the limiting ketone.

ReagentFormulaMolar Mass ( g/mol )Typical Stoichiometry (Equivalents)Notes
MagnesiumMg24.311.1 - 1.3Must be activated.
Propargyl BromideC₃H₃Br118.961.1 - 1.2Potent lachrymator, should be distilled if impure.[4]
AcetoneC₃H₆O58.081.0 (Limiting Reagent)Must be anhydrous.
Solvent (THF/Ether)C₄H₈O / C₄H₁₀O72.11 / 74.12-Must be anhydrous. THF is often preferred for its higher boiling point and better stabilization of the Grignard reagent.[5]
Ammonium ChlorideNH₄Cl53.49(In excess for quench)Used as a saturated aqueous solution for work-up.[6]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and scale-up of this compound.

Category 1: Grignard Reagent Formation

Question 1: My Grignard reaction refuses to initiate. I've added the propargyl bromide, but nothing is happening. What's wrong?

Answer: This is the most common failure point. The Grignard reaction is notoriously sensitive, and initiation failure almost always stems from one of three issues:

  • Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[1] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried and cooled under an inert atmosphere) and that your solvent (THF or diethyl ether) is anhydrous.[1][4]

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). This layer must be breached for the reaction to start.

    • Mechanical Activation: Before adding solvent, stir the dry magnesium turnings vigorously under an inert atmosphere. On a larger scale, a mechanical stirrer is effective.

    • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the Mg surface, exposing fresh metal. A small amount of 1,2-dibromoethane can also be used, as its reaction with Mg is readily initiated and produces ethene gas, which helps to scrub the surface.

  • Impure Propargyl Bromide: The halide itself can contain inhibitors or moisture. Using freshly distilled propargyl bromide is recommended for difficult initiations.[4][7]

Question 2: After adding a small amount of propargyl bromide, the solution turned a cloudy gray/brown and started to reflux gently. Is this the correct indication of initiation?

Answer: Yes, this is exactly what you should look for. The visual cues for a successful Grignard initiation are:

  • The appearance of a cloudy gray or brownish color.

  • Spontaneous, gentle refluxing of the solvent (ether or THF) even without external heating.

  • The disappearance of the iodine color if it was used as an initiator.

Once you observe these signs, you can begin the slow, controlled addition of the remaining propargyl bromide solution. If the reaction becomes too vigorous, slow the addition rate and apply external cooling.[5]

Question 3: I'm concerned about the formation of the allenyl Grignard reagent (CH₂=C=CHMgBr). How does this affect my synthesis, and how can I minimize it?

Answer: This is an excellent and advanced question. The propargyl Grignard reagent exists in equilibrium with its allenic isomer. While the propargyl form is generally favored, the composition can be influenced by solvent and temperature. The reaction of the allenic Grignard with acetone would lead to the isomeric product 2-methylhexa-3,4-dien-2-ol.

To favor the desired propargyl pathway:

  • Maintain Low Temperatures: Prepare and use the Grignard reagent at low temperatures (0 °C or below). This slows the rate of isomerization.

  • Use the Reagent Promptly: Prepare the Grignard reagent and use it in the subsequent step without prolonged storage.

  • Consider Catalysts: Some modern methods use catalysts like ZnBr₂ to promote the selective formation of propargyl Grignard reagents, though this adds complexity to the procedure.[8][9]

For most standard syntheses, if the reaction with acetone is performed correctly, the primary product will be the desired tertiary propargyl alcohol. The presence of the allenic isomer can be checked for by ¹H NMR spectroscopy in the crude product.

Category 2: Reaction Scale-Up and Control

Question 4: I'm scaling this reaction to 100g of acetone. How do I manage the heat generated during the addition of the ketone?

Answer: Thermal management is the single most critical safety and success factor in scaling up a Grignard reaction.[3] The reaction is highly exothermic. A failure to control the temperature can lead to a runaway reaction, where the solvent boils violently, potentially causing a fire or vessel rupture.[3][10]

Mitigation Strategies:

  • Reverse Addition: Instead of adding the Grignard reagent to the ketone, it is often safer at scale to add the ketone to the Grignard reagent. This ensures the ketone is always the limiting reagent in the flask. However, for this specific synthesis, adding the acetone to the Grignard is standard.

  • Cooling Bath: Use a large, efficient cooling bath (ice-water, or a cryocooler for very large scales). Ensure the reactor is sufficiently immersed.

  • Controlled Addition Rate: Use an addition funnel to add the acetone solution dropwise. The addition rate should be controlled such that the internal temperature of the reaction does not rise above a set point (e.g., 10-15 °C).

  • Vigorous Agitation: Use an overhead mechanical stirrer. This ensures efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath, preventing localized hot spots.

  • Monitoring: Continuously monitor the internal reaction temperature with a thermocouple probe.

Question 5: My yield dropped from 85% at the 10g scale to 60% at the 200g scale. What happened?

Answer: A drop in yield upon scale-up is common and can usually be attributed to a few factors:

  • Inefficient Heat Transfer: As discussed above, poor temperature control can lead to increased side reactions, such as Wurtz coupling of the Grignard reagent with unreacted propargyl bromide.[7]

  • Poor Mixing: In a larger flask, a magnetic stir bar is insufficient. Inefficient mixing can lead to pockets of unreacted material and localized overheating, reducing yield. An overhead mechanical stirrer is essential.

  • Extended Reaction Time: If the addition of reagents takes significantly longer at scale, there is more time for the Grignard reagent to degrade or participate in side reactions.

  • Work-up Losses: Handling larger volumes can lead to greater physical losses during transfers and extractions. Ensure your separatory funnel is appropriately sized and that you perform an adequate number of extractions.

Category 3: Work-up and Purification

Question 6: What is the safest way to quench a large Grignard reaction, and why is saturated ammonium chloride solution preferred?

Answer: Quenching a Grignard reaction is hazardous due to the unreacted magnesium and Grignard reagent, which react violently with water.[11]

Procedure: The safest method is to slowly pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and saturated aqueous ammonium chloride solution.[4][6]

Why Ammonium Chloride?

  • Mildly Acidic: Ammonium chloride is a weak Brønsted acid. It is acidic enough to protonate the alkoxide product and neutralize any remaining Grignard reagent.

  • Buffers the pH: It prevents the pH from becoming strongly basic, which would precipitate magnesium hydroxide (Mg(OH)₂) as a thick, gelatinous solid that complicates extraction. Instead, it forms more soluble magnesium salts.

  • Avoids Strong Acid: Using strong acids (like HCl) can cause violent reactions with leftover magnesium metal and may promote side reactions of the acid-sensitive tertiary alcohol product.

Question 7: How can I effectively purify the final product on a large scale?

Answer: For this compound, the most effective method for purification at scale is vacuum distillation .

PropertyValueSource
Molecular FormulaC₆H₁₀O[12][13]
Molecular Weight98.14 g/mol [12][13]
Boiling Point124-127 °C (at 756 Torr)[14]

Given its relatively low boiling point, distillation under reduced pressure is ideal. This allows the product to distill at a lower temperature, preventing potential decomposition or side reactions that might occur at higher temperatures. Careful fractionation will be required to separate it from any lower-boiling solvents or higher-boiling by-products.[4]

Section 3: Scalable Experimental Protocols

Working alone when performing large-scale Grignard reactions is strictly prohibited.[3][5][11] All operations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves.[3][5]

Protocol 1: Preparation of Propargyl Magnesium Bromide (1.0 mol scale)
  • Apparatus Setup: Assemble a 2L three-neck round-bottom flask equipped with a mechanical overhead stirrer, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

  • Drying: Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a slow stream of inert gas.

  • Reagent Charging: To the flask, add magnesium turnings (26.7 g, 1.1 mol) and a single crystal of iodine.

  • Initiation: Add 100 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of propargyl bromide (119 g, 1.0 mol) in 400 mL of anhydrous THF. Add ~25 mL of the propargyl bromide solution to the magnesium slurry.

  • Confirmation: Stir the mixture. Initiation should occur within minutes, evidenced by the disappearance of the iodine color, gentle reflux, and a cloudy gray appearance. If it does not start, gently warm the flask with a water bath (do NOT use a heating mantle).[1]

  • Addition: Once initiated, begin the dropwise addition of the remaining propargyl bromide solution at a rate that maintains a steady but controlled reflux. Use an ice bath to moderate the reaction if necessary. Total addition time should be 1.5-2 hours.

  • Completion: After the addition is complete, stir the resulting dark gray/brown mixture for an additional 30-60 minutes at room temperature to ensure complete formation.

Protocol 2: Synthesis and Work-up of this compound (0.9 mol scale)
  • Cooling: Cool the freshly prepared Grignard reagent in the 2L flask to 0 °C using an ice-water bath.

  • Acetone Addition: Prepare a solution of anhydrous acetone (52.3 g, 0.9 mol) in 150 mL of anhydrous THF in the dropping funnel. Add the acetone solution dropwise to the vigorously stirred Grignard reagent, maintaining the internal temperature below 15 °C. This addition is highly exothermic.

  • Reaction Completion: After the addition is complete (approx. 1 hour), remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: In a separate 4L beaker, prepare a vigorously stirred slurry of crushed ice (800 g) and saturated ammonium chloride solution (600 mL).

  • Slow Transfer: Very slowly and carefully, pour the reaction mixture from the flask into the quenching slurry with efficient stirring. The transfer should be done in portions to control the effervescence.

  • Extraction: Transfer the entire mixture to a 4L separatory funnel. Separate the layers. Extract the aqueous layer three times with diethyl ether (3 x 200 mL).

  • Washing & Drying: Combine all organic layers and wash them with brine (200 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Section 4: Critical Safety at Scale

Scaling up Grignard reactions introduces significant risks that must be actively managed.[3]

Runaway Reaction Management

A thermal runaway is the primary hazard.[3] The following decision tree should be part of your Standard Operating Procedure (SOP).

Runaway_Safety A Is internal temperature rising uncontrollably? B YES A->B YES C NO A->C NO D Stop all reagent addition immediately. B->D G Continue reaction with - Slower addition rate - Enhanced monitoring C->G E Increase cooling capacity (add more ice/lower cryo setpoint). D->E F If temperature continues to rise, prepare for emergency quench. E->F H Alert lab personnel. Lower fume hood sash. F->H I Have appropriate fire extinguisher (Class D for Mg fire) ready. H->I

Caption: Safety decision tree for managing a thermal runaway event.

  • Fire Hazard: Diethyl ether and THF are extremely flammable. Magnesium metal can also ignite, especially if finely divided. A Class D fire extinguisher (for combustible metals) must be available.[5]

  • Chemical Hazards: Propargyl bromide is a potent lachrymator and toxic.[4] Handle only in a fume hood.

  • Pressure Build-up: Never perform a Grignard reaction in a completely sealed system. The apparatus must be vented through a bubbler or condenser to prevent pressure buildup.[3]

By understanding the chemistry, anticipating the challenges of scale, and prioritizing safety, the synthesis of this compound can be reliably and efficiently scaled.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • Grignard Reaction - American Chemical Society. (2025, June).
  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19).
  • Making Propargyl Grignard reagent : r/chemistry - Reddit. (2016, August 4).
  • Grignard reaction safety - YouTube. (2024, June 7).
  • Favorskii reaction - Wikipedia. (n.d.).
  • Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC - PubMed Central. (2025, June 18).
  • Favorskii Reaction - J&K Scientific LLC. (2025, June 3).
  • Favorskii reaction - chemeurope.com. (n.d.).
  • In situ propargyl Grignard addition to vinylic ketone - ChemSpider Synthetic Pages. (n.d.).
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • Application Notes and Protocols: Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction - Benchchem. (n.d.).
  • Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol - ChemSpider Synthetic Pages. (2013, June 7).
  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents. (n.d.).
  • This compound 590-37-4 wiki - Guidechem. (n.d.).
  • This compound | C6H10O | CID 234735 - PubChem - NIH. (n.d.).
  • Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents | Organic Letters - ACS Publications. (n.d.).
  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13).
  • This compound | 590-37-4 - ChemicalBook. (n.d.).

Sources

Technical Support Center: A Guide to Managing Exothermic Reactions in 2-Methylpent-4-yn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylpent-4-yn-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical aspects of managing the highly exothermic Grignard reaction involved in this synthesis, providing you with troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your experiments.

Introduction: The Exothermic Nature of the Grignard Reaction

The synthesis of this compound is typically achieved through the reaction of a propargyl Grignard reagent with acetone. This nucleophilic addition to a carbonyl group is a classic and powerful method for forming carbon-carbon bonds. However, it is crucial to recognize that this reaction is highly exothermic. The significant release of heat can lead to a rapid increase in temperature, posing potential safety hazards and impacting the reaction's yield and purity.[1][2] Proper temperature control is paramount for a successful and safe synthesis.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of an uncontrolled exothermic reaction?

A1: An uncontrolled exothermic reaction, often termed a "runaway reaction," can manifest through several observable signs. A rapid and significant rise in the internal temperature of the reaction mixture is the most direct indicator.[3] This is often accompanied by the vigorous boiling of the solvent, even if the external cooling bath is maintained at a low temperature. You may also observe a sudden increase in gas evolution and a noticeable change in the color of the reaction mixture, which can sometimes turn dark brown or black, indicating decomposition or side reactions.[3]

Q2: What is the optimal temperature range for this Grignard reaction?

A2: The optimal temperature for the synthesis of this compound is typically kept low to moderate the exothermic nature of the reaction. While the exact temperature can vary based on the scale and specific conditions, a common practice is to maintain the reaction mixture at a low temperature, often between 0°C and 10°C, especially during the addition of the acetone. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Q3: How can I effectively cool the reaction to maintain the desired temperature?

A3: Effective cooling is critical for managing the exotherm. The choice of cooling bath depends on the desired temperature.

  • Ice-Water Bath: For maintaining temperatures around 0°C, a simple ice-water bath is often sufficient.

  • Ice-Salt Bath: To achieve temperatures below 0°C, a mixture of ice and a salt, such as sodium chloride or calcium chloride, can be used.

  • Dry Ice/Acetone Bath: For even lower temperatures, a dry ice/acetone bath is effective, but care must be taken to avoid overcooling, which could slow the reaction down too much.

  • Cryocooler: For precise and automated temperature control, a cryocooler or a circulating chiller is an excellent option, particularly for larger-scale reactions.

Q4: What are the consequences of adding the acetone too quickly?

A4: Adding the acetone too quickly is a common mistake that can lead to a dangerous runaway reaction.[3] The rapid release of heat can overwhelm the cooling system, causing the temperature to spike. This can result in the violent boiling of the solvent and a potential loss of containment. From a chemical perspective, high temperatures can promote side reactions, such as the enolization of acetone, leading to a lower yield and purity of the desired this compound.[4]

Q5: Are there safer, alternative procedures for this synthesis?

A5: For improved heat management and safety, continuous flow chemistry presents a promising alternative to traditional batch synthesis.[5] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a temperature-controlled environment. This allows for much more efficient heat dissipation and precise control over reaction parameters, significantly reducing the risk of a thermal runaway.[5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: The reaction temperature is rising too quickly.
  • Immediate Action: Immediately stop the addition of acetone.

  • Troubleshooting Steps:

    • Assess Cooling Bath: Ensure your cooling bath is at the appropriate temperature and has sufficient volume and surface area to effectively cool the reaction flask.

    • Check Stirring: Vigorous stirring is essential for efficient heat transfer from the reaction mixture to the cooling bath. Ensure the stirring is adequate.

    • Reduce Addition Rate: Once the temperature is back under control, resume the addition of acetone at a much slower, dropwise rate.[3] Using a syringe pump can provide precise control over the addition rate.[3]

G start Temperature Spike Detected stop_addition Immediately Stop Acetone Addition start->stop_addition check_cooling Verify Cooling Bath Integrity stop_addition->check_cooling check_stirring Ensure Vigorous Stirring check_cooling->check_stirring resume_slowly Resume Addition at a Slower Rate check_stirring->resume_slowly monitor Continuously Monitor Temperature resume_slowly->monitor

Caption: Troubleshooting workflow for a rapid temperature increase.

Problem 2: The reaction fails to initiate or stalls.
  • Possible Causes:

    • Inactive Grignard Reagent: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction from starting.[6]

    • Presence of Water: Grignard reagents are extremely sensitive to moisture. Any trace of water in the glassware or reagents will quench the reaction.[6]

  • Troubleshooting Steps:

    • Activate Magnesium: Before adding the propargyl halide, you can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][6] Gentle warming with a heat gun can also help initiate the reaction, but be prepared to cool it immediately once the exotherm begins.[3]

    • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).[6] Use anhydrous solvents.

Problem 3: Low yield of this compound.
  • Possible Causes:

    • Incomplete Reaction: The reaction may not have gone to completion.

    • Side Reactions: Besides enolization, other side reactions can reduce the yield.

    • Loss During Workup: The product may be lost during the extraction and purification steps.

  • Troubleshooting Steps:

    • Optimize Reaction Time: After the addition of acetone is complete, allow the reaction to stir for a sufficient amount of time to ensure it goes to completion.

    • Careful Quenching: The reaction must be carefully quenched to neutralize the unreacted Grignard reagent and the alkoxide product. A slow, dropwise addition of a saturated aqueous solution of ammonium chloride is a common and safe method.[7] Avoid using strong acids for quenching as they can lead to side reactions and are hazardous with residual magnesium.[8]

    • Efficient Extraction: Ensure proper extraction of the product from the aqueous layer using an appropriate organic solvent.

Side Reaction Cause Mitigation Strategy
Enolization of Acetone High reaction temperature.Maintain a low reaction temperature (0-10 °C) during acetone addition.
Wurtz Coupling Reaction of the Grignard reagent with unreacted propargyl halide.Slow addition of the propargyl halide during the Grignard reagent formation.
Product Decomposition Aggressive quenching with strong acids.Use a milder quenching agent like saturated ammonium chloride solution.[7]

Experimental Protocols

Protocol 1: Step-by-Step Guide for the Safe Synthesis of this compound
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer. Ensure all glassware is thoroughly dried.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of propargyl bromide in anhydrous diethyl ether or THF from the dropping funnel. The reaction should initiate, indicated by a gentle reflux and a change in color. Maintain a gentle reflux until most of the magnesium is consumed.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice-water bath. Slowly add a solution of anhydrous acetone in diethyl ether or THF from the dropping funnel, maintaining the internal temperature between 0 and 10°C.

  • Reaction Completion: After the acetone addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for at least one hour.

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[7]

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Safe Quenching of the Grignard Reaction

The quenching of a Grignard reaction is also exothermic and must be performed with caution.[7]

  • Cool the Reaction: Before quenching, ensure the reaction flask is submerged in an ice-water bath.[7]

  • Slow Addition: Add the quenching agent (e.g., saturated aqueous ammonium chloride) dropwise using an addition funnel.[7] Be patient and do not add the quenching agent too quickly, as there can be an induction period before the reaction begins.

  • Vigorous Stirring: Maintain vigorous stirring throughout the quenching process to ensure efficient mixing and heat dissipation.

  • Monitor Temperature: Keep a close watch on the internal temperature and be prepared to slow or stop the addition if the temperature rises too rapidly.

G start Grignard Reaction Complete cool Cool Reaction Flask in Ice Bath start->cool prepare_quench Prepare Saturated NH4Cl Solution cool->prepare_quench slow_addition Add Quenching Solution Dropwise prepare_quench->slow_addition stir Maintain Vigorous Stirring slow_addition->stir monitor Monitor Internal Temperature stir->monitor workup Proceed to Workup monitor->workup

Caption: Workflow for the safe quenching of a Grignard reaction.

References

  • Filo. (2023, October 1). How do you quench a Grignard reagent? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Retrieved from [Link]

  • Vapourtec. (n.d.). Grignard Chemistry. Retrieved from [Link]

  • YouTube. (2024, March 16). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Retrieved from [Link]

  • Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction? Retrieved from [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? Retrieved from [Link]

Sources

Technical Support Center: Alternative Catalysts for 2-Methylpent-4-yn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylpent-4-yn-2-ol. This document is designed for researchers, chemists, and process development professionals exploring safer, more efficient, and reusable catalytic systems for the ethynylation of acetone with propyne. We will move beyond traditional methods that often rely on hazardous reagents like sodium amide in liquid ammonia and explore modern alternatives that offer significant advantages in handling, safety, and environmental impact.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experimental work. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to adapt and optimize these protocols for your specific laboratory or industrial setting.

Fundamental Reaction Pathway

The core transformation involves the base-catalyzed addition of the propyne anion to the carbonyl carbon of acetone. Understanding this fundamental step is key to troubleshooting and optimizing any catalytic system.

cluster_reactants Reactants cluster_products Product Acetone Acetone (CH₃)₂C=O Catalyst Alternative Catalyst Acetone->Catalyst + Propyne Propyne CH₃C≡CH Propyne->Catalyst + Product This compound C₆H₁₀O Catalyst->Product Reaction

Caption: General reaction scheme for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of alternative catalysts for this compound synthesis?

The most promising alternatives to traditional homogenous strong bases are Strong Base Anion Exchange Resins (SBA-IERs) and Phase Transfer Catalysts (PTCs) .

  • Strong Base Anion Exchange Resins (SBA-IERs): These are solid-supported catalysts, typically polymers with quaternary ammonium functional groups in the hydroxide (OH⁻) form.[1] They function as heterogeneous bases, offering simplified catalyst removal (simple filtration), potential for reuse, and applicability in continuous flow reactors.[1][2] This eliminates the need for cryogenic conditions associated with liquid ammonia and the hazards of handling metallic sodium or sodium amide.

  • Phase Transfer Catalysts (PTCs): These catalysts, such as quaternary ammonium or phosphonium salts, facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[3][4] For this synthesis, a PTC can transport a hydroxide ion from a concentrated aqueous solution (like 50% NaOH) into an organic phase containing the acetone and propyne, enabling the deprotonation of propyne without the need for dangerous or anhydrous solvents.[3]

Q2: How do Strong Base Anion Exchange Resins (SBA-IERs) mechanistically catalyze the reaction?

SBA-IERs function as immobilized strong bases. The catalytic cycle occurs at the solid-liquid interface within the porous structure of the resin beads.

  • Activation: The commercially available resin (often in the Cl⁻ form) is first converted to the active OH⁻ form by washing with a strong base (e.g., NaOH).

  • Deprotonation: Propyne, dissolved in a suitable organic solvent, diffuses into the porous resin structure. The terminal alkyne proton, being weakly acidic, is abstracted by the resin's hydroxide groups, forming an immobilized propynilide anion and a water molecule at the active site.

  • Nucleophilic Attack: The immobilized propynilide anion then attacks the electrophilic carbonyl carbon of an acetone molecule that has also diffused into the resin.

  • Protonation & Product Release: The resulting alkoxide is protonated by the water molecule generated in the deprotonation step, releasing the final product, this compound, back into the solvent and regenerating the hydroxide site on the resin.

The efficiency of this process is highly dependent on the resin's morphology (porosity, surface area) and its ability to swell in the chosen solvent, which allows reactants to access the catalytic sites.[2]

Q3: Can you illustrate the mechanism for Phase Transfer Catalysis in this synthesis?

Certainly. The PTC acts as a "shuttle" for the base, effectively creating a super-basic, low-solvation environment in the organic phase where the reaction occurs.

G cluster_phases Biphasic System cluster_cycle Catalytic Cycle in Organic Phase Aqueous Aqueous Phase Na⁺ OH⁻ Organic Organic Phase Acetone (A) Propyne (P) Quaternary Salt (Q⁺X⁻) Aqueous:head->Organic:head Interface Q⁺X⁻ shuttles OH⁻ step1 step1 step2 step2 step1->step2 Nucleophilic Attack step3 step3 step2->step3 Protonation step3->step1 Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis for ethynylation.

The cycle proceeds as follows:

  • Ion Exchange: The quaternary salt cation (Q⁺) pairs with a hydroxide ion (OH⁻) at the aqueous-organic interface and transports it into the organic phase.[3]

  • Deprotonation: In the organic phase, the Q⁺OH⁻ ion pair is a highly active, poorly solvated base. It readily deprotonates propyne (P) to form the quaternary ammonium propynilide salt (Q⁺P⁻) and water.

  • C-C Bond Formation: The reactive propynilide anion attacks the acetone (A) carbonyl, forming the alkoxide product, still paired with the Q⁺ cation.

  • Product Formation & Catalyst Regeneration: The alkoxide is protonated by the water molecule generated in step 2, releasing the final alcohol product and regenerating the Q⁺OH⁻ species, which can then start another cycle.[4]

Troubleshooting Guide

Q4: My reaction with a Strong Base Anion Exchange Resin is slow or failing. What are the common culprits?

Low reactivity with solid catalysts often points to issues with catalyst activity or mass transfer limitations. Here is a workflow to diagnose the problem.

G start Low/No Conversion with SBA-IER q1 Is the resin fully in OH⁻ form? start->q1 a1_yes Check Solvent Swelling q1->a1_yes Yes a1_no Action: Regenerate/condition resin with excess NaOH. Verify with titration. q1->a1_no No q2 Does the solvent swell the resin? a1_yes->q2 end Issue likely resolved or identified a1_no->end a2_yes Check Mass Transfer q2->a2_yes Yes a2_no Action: Switch to a more polar solvent (e.g., THF, DMSO) that promotes swelling. q2->a2_no No q3 Is stirring vigorous? a2_yes->q3 a2_no->end a3_yes Consider Catalyst Poisoning q3->a3_yes Yes a3_no Action: Increase stir rate. Use an overhead stirrer for slurries. q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for SBA-IER catalyzed reactions.

  • Catalyst Activation: The most common failure is incomplete conversion of the resin to its active hydroxide form. Ensure you use a significant excess of concentrated NaOH during activation and wash thoroughly with deionized water and then the reaction solvent to remove residual salts and water.

  • Solvent Choice & Swelling: The reaction occurs inside the polymer matrix. If the solvent does not adequately swell the resin, the reactants cannot reach the active sites.[2] Gel-type resins require polar solvents, while macroporous resins offer better performance in a wider range of solvents, including less polar ones.

  • Mass Transfer: The reaction rate can be limited by the speed at which reactants reach the catalyst surface. Ensure vigorous stirring to keep the resin suspended and minimize the diffusion boundary layer.

  • Catalyst Deactivation: Acidic impurities in the reactants or solvent can neutralize the basic sites. Furthermore, the buildup of polymeric byproducts can block pores. Regeneration can often restore activity.

Q5: I'm seeing low yields and/or side products with my Phase Transfer Catalysis system. What should I investigate?

PTC systems are sensitive to several interdependent variables.

  • Choice of PTC: The lipophilicity of the catalyst is crucial. For this reaction, catalysts with longer alkyl chains like tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride (Aliquat 336) are often effective because they partition well into the organic phase.[5]

  • Aqueous Base Concentration: A highly concentrated aqueous base (e.g., 50% w/w NaOH) is required to create a high concentration of OH⁻ ions at the interface, which drives the ion exchange with the PTC.

  • Stirring Rate: The reaction occurs at the interface or in the organic phase, both of which depend on the interfacial surface area. Insufficient stirring leads to poor mixing and slow reaction rates.

  • Acetone Self-Condensation: The basic conditions can promote the aldol condensation of acetone, forming diacetone alcohol and other byproducts.[6] This can be minimized by controlling the reaction temperature (often running at lower temperatures) and by adding the acetone slowly to the reaction mixture containing the propyne and catalyst.

Comparative Analysis of Catalytic Systems

ParameterTraditional (NaNH₂/NH₃)Strong Base Anion Exchange Resin (SBA-IER)Phase Transfer Catalyst (PTC)
Safety & Handling Extreme hazard; cryogenic, flammable, water-reactiveLow hazard; stable solidModerate hazard; requires concentrated caustic
Catalyst Separation Difficult; requires careful quenchingSimple filtrationPhase separation; potential for emulsions
Catalyst Reusability Not reusableHigh; requires regeneration[2]Potentially reusable, but often requires extraction
Operating Temp. Very low (-33°C or lower)Mild (20-60°C)Mild (0-50°C)
Solvents Liquid AmmoniaOrganic solvents (THF, Dioxane, etc.)Biphasic (Water + Organic Solvent)[3]
Waste Generation High (acidic quench salts)Low (minimal waste if regenerated)Moderate (large volume of aqueous caustic)

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on rigorous laboratory safety assessment and small-scale trials.

Protocol 1: Synthesis using a Strong Base Anion Exchange Resin (SBA-IER)
  • Catalyst Activation:

    • Swell 10 g of a macroporous SBA-IER (e.g., Amberlyst® A26, Cl⁻ form) in 50 mL of deionized water.

    • Slowly pass 200 mL of 2M NaOH through the resin in a column over 2 hours.

    • Wash with deionized water until the eluent is neutral (pH 7).

    • Wash with 3 x 50 mL of anhydrous THF to remove water. Dry the resin under vacuum.

  • Reaction Setup:

    • To a flame-dried, three-neck flask equipped with a mechanical stirrer, condenser, and gas inlet, add 5 g of the activated SBA-IER (OH⁻ form) and 100 mL of anhydrous THF.

    • Cool the flask to 10°C in an ice bath.

    • Bubble propyne gas through the stirred suspension for 30 minutes.

    • Slowly add a solution of acetone (5.8 g, 0.1 mol) in 20 mL of anhydrous THF over 1 hour.

  • Reaction & Workup:

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC.

    • Upon completion, filter off the catalyst resin. The resin can be washed with THF and stored for regeneration.

    • Remove the THF from the filtrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield this compound.

Protocol 2: Synthesis using a Phase Transfer Catalyst (PTC)
  • Reaction Setup:

    • To a 250 mL flask equipped with a powerful mechanical stirrer, add tetrabutylammonium bromide (TBAB, 1.6 g, 5 mmol).

    • Add 50 mL of a 50% (w/w) aqueous NaOH solution and 50 mL of toluene.

    • Cool the vigorously stirred biphasic mixture to 5°C.

    • Bubble propyne gas through the mixture for 30 minutes.

    • Slowly add a solution of acetone (5.8 g, 0.1 mol) in 10 mL of toluene over 1 hour, maintaining the temperature below 10°C.

  • Reaction & Workup:

    • Continue vigorous stirring at 10°C for 4-8 hours, monitoring by TLC or GC.

    • Once the reaction is complete, stop stirring and allow the phases to separate.

    • Carefully separate the upper organic layer.

    • Wash the organic layer with 2 x 50 mL of water and 1 x 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

References

  • Title: Ion Exchange Resin for Catalyst (Overall Summary)
  • Title: Catalysts: Advances in the Catalytic Behavior of Ion-Exchange Resins Source: MDPI URL: [Link]

  • Title: Phase-Transfer Catalyst (PTC) Source: Chem-Station Int. Ed. URL: [Link]

  • Source: Google Patents (CN1228354A)
  • Title: What Is Phase Transfer Catalysis? Source: YouTube (Chemistry For Everyone) URL: [Link]

  • Title: Phase Transfer Catalysts || Green Chemistry Source: YouTube URL: [Link]

  • Title: Phase transfer-catalysed transfer hydrogenation of ketones using iron carbonyls as catalysts Source: Catalysis Eprints database URL: [Link]

  • Title: The Functionality of Ion Exchange Resins for Esterification, Transesterification and Hydrogenation Reactions Source: ResearchGate URL: [Link]

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Technical Support Center: Byproduct Analysis in 2-Methylpent-4-yn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpent-4-yn-2-ol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis and subsequent reactions of this versatile tertiary propargylic alcohol. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) about Byproduct Formation

FAQ 1: I am synthesizing this compound from acetone and acetylene (Favorskii-type reaction) and observing significant impurities. What are the likely byproducts?

When synthesizing this compound using a strong base like potassium hydroxide (KOH) with acetone and acetylene, the primary side reaction is the self-condensation of acetone.[1] This leads to the formation of two main byproducts:

  • Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone): This is the initial aldol addition product of two acetone molecules.[2]

  • Mesityl oxide (4-methyl-3-penten-2-one): This α,β-unsaturated ketone is formed from the dehydration of diacetone alcohol under the reaction conditions.[3]

The formation of these byproducts is a common issue, especially if the reaction temperature is not carefully controlled or if there are localized high concentrations of the base.

Part 2: Troubleshooting Guides for Common Issues

Issue 1: High Levels of Diacetone Alcohol and Mesityl Oxide in my Favorskii Reaction

Question: My reaction mixture for the synthesis of this compound shows a high percentage of diacetone alcohol and mesityl oxide upon analysis. How can I minimize these impurities?

Answer: The formation of these acetone-derived byproducts is a classic example of a competing aldol condensation reaction. To favor the desired ethynylation reaction over acetone self-condensation, consider the following strategies:

1. Temperature Control:

  • Causality: The aldol condensation of acetone is highly temperature-dependent. Lower temperatures generally favor the desired ethynylation reaction.

  • Recommendation: Maintain a low reaction temperature, typically between -10°C and 10°C. This can be achieved using an ice-salt bath or a cryocooler.

2. Controlled Addition of Acetone:

  • Causality: Adding acetone slowly to the reaction mixture containing the base and dissolved acetylene ensures that the concentration of acetone is kept low at any given time. This minimizes the opportunity for acetone to react with itself.

  • Recommendation: Use a syringe pump or a dropping funnel to add the acetone dropwise to the vigorously stirred reaction mixture over a prolonged period.

3. Choice and Concentration of Base:

  • Causality: While a strong base is necessary for the deprotonation of acetylene, an excessively high concentration can accelerate the aldol condensation.

  • Recommendation: Use the minimum effective concentration of a strong base like KOH or sodium amide. The use of a phase-transfer catalyst in some systems can also improve the reaction selectivity.

4. Solvent System:

  • Causality: The choice of solvent can influence the relative rates of the desired reaction and the side reactions. Anhydrous polar aprotic solvents are generally preferred.

  • Recommendation: Ensure your solvents (e.g., THF, liquid ammonia) are scrupulously dried. Water can interfere with the strong base and promote side reactions. A patent for a similar synthesis suggests using liquefied ammonia as a solvent to achieve a more homogeneous reaction system, potentially reducing side reactions.[1]

Issue 2: Formation of an α,β-Unsaturated Ketone During Acidic Workup or Subsequent Reactions

Question: After an acidic workup of my this compound reaction, or during a subsequent acid-catalyzed reaction, I am observing the formation of an unexpected α,β-unsaturated ketone. What is this byproduct and how can I avoid it?

Answer: Tertiary propargylic alcohols like this compound are susceptible to acid-catalyzed rearrangements. The two primary rearrangements to consider are the Meyer-Schuster rearrangement and the Rupe rearrangement .[4] For a tertiary alcohol like this compound, the Rupe rearrangement is the more likely pathway, leading to the formation of an α,β-unsaturated methyl ketone.[4][5]

The product of the Rupe rearrangement of this compound is 4-methylpent-3-en-2-one (mesityl oxide) . It's important to note that this is the same as one of the potential byproducts from the synthesis step, which can complicate analysis.

Troubleshooting the Rupe Rearrangement:

1. Mild Acidic Conditions for Workup:

  • Causality: Strong acids and elevated temperatures promote the rearrangement.

  • Recommendation: If an acidic workup is necessary, use a mild acid (e.g., saturated aqueous ammonium chloride solution) and maintain a low temperature. Avoid using strong acids like sulfuric acid or hydrochloric acid unless required for a subsequent step, and even then, perform the reaction at the lowest possible temperature.

2. pH Control in Subsequent Steps:

  • Causality: Any downstream reaction performed under acidic conditions can trigger the Rupe rearrangement.

  • Recommendation: If possible, choose reaction pathways for further transformations of this compound that proceed under neutral or basic conditions. If acidic conditions are unavoidable, use the mildest possible acid catalyst and carefully monitor the reaction temperature.

3. Alternative Catalysts:

  • Causality: While traditional methods use strong acids, milder catalysts have been developed for reactions that might otherwise cause rearrangements.

  • Recommendation: For reactions where an acid catalyst is needed, explore the use of Lewis acids or transition metal catalysts that can promote the desired transformation without inducing the Rupe rearrangement.[4]

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Synthesis of this compound via a Favorskii-type Reaction

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • Anhydrous acetone

  • Potassium hydroxide (KOH)

  • Acetylene gas

  • Anhydrous tetrahydrofuran (THF) or liquid ammonia

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask with anhydrous THF and crushed KOH.

  • Cool the mixture to 0°C using an ice bath.

  • Bubble acetylene gas through the stirred suspension for 30-60 minutes to ensure saturation.

  • Slowly add anhydrous acetone dropwise from the dropping funnel over 2-3 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then slowly warm to room temperature and stir for another 2-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Table 1: Byproduct Identification and Characterization
Byproduct NameStructureMolar Mass ( g/mol )Boiling Point (°C)Key Analytical Features
Diacetone alcohol 4-hydroxy-4-methyl-2-pentanone116.16166¹H NMR: Singlet around 2.2 ppm (CH₃CO), singlet around 1.2 ppm (C(OH)(CH₃)₂). IR: Strong C=O stretch (~1710 cm⁻¹), broad O-H stretch (~3400 cm⁻¹).
Mesityl oxide 4-methyl-3-penten-2-one98.14129¹H NMR: Singlets around 2.1 ppm (CH₃CO) and 1.9/2.1 ppm ((CH₃)₂C=). IR: Strong C=O stretch (~1685 cm⁻¹), C=C stretch (~1620 cm⁻¹).
Rupe Product 4-methylpent-3-en-2-one98.14129Same as Mesityl oxide.

Part 4: Visualization of Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of this compound and Competing Aldol Condensation

G Acetone Acetone Ethynylation Ethynylation (Desired Reaction) Acetone->Ethynylation Aldol Aldol Condensation (Side Reaction) Acetone->Aldol Self-condensation Acetylene Acetylene Acetylene->Ethynylation Product This compound (Desired Product) Ethynylation->Product Byproduct1 Diacetone Alcohol Aldol->Byproduct1 Dehydration Dehydration Byproduct2 Mesityl Oxide Dehydration->Byproduct2 Byproduct1->Dehydration

Caption: Reaction scheme for this compound synthesis and byproduct formation.

Diagram 2: Troubleshooting Workflow for High Aldol Byproducts

G Start High Levels of Diacetone Alcohol & Mesityl Oxide Q1 Is reaction temperature below 10°C? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is acetone added slowly (e.g., via syringe pump)? A1_yes->Q2 Action1 Lower reaction temperature to 0-5°C A1_no->Action1 Action1->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is the base concentration optimized? A2_yes->Q3 Action2 Implement slow, controlled addition of acetone A2_no->Action2 Action2->Q3 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Reduced Byproduct Formation A3_yes->End Action3 Reduce base concentration to the minimum effective amount A3_no->Action3 Action3->End

Caption: Troubleshooting decision tree for minimizing aldol condensation byproducts.

Diagram 3: Acid-Catalyzed Rupe Rearrangement of this compound

G Start This compound Rearrangement Rupe Rearrangement Start->Rearrangement Protonation of hydroxyl Condition Strong Acid (H⁺) Heat Condition->Rearrangement Product 4-Methylpent-3-en-2-one (Mesityl Oxide) Rearrangement->Product Hydration and tautomerization

Caption: The Rupe rearrangement of this compound to mesityl oxide.

References

  • Lange, J.-P., et al. (2021). Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst.
  • Conant, J. B., & Tuttle, N. (1921). DIACETONE ALCOHOL. Organic Syntheses, 1, 45.
  • Wikipedia. (2023). Meyer–Schuster rearrangement. [Link]

  • Ataman Kimya. DIACETONE ALCOHOL. [Link]

  • PrepChem.com. Preparation of diacetone alcohol (4-hydroxy-4-methylpentan-2-one; diacetonalkohol; diketone alcohol). [Link]

  • PubChem. (n.d.). 2-Methyl-4-penten-2-ol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Rupe rearrangement. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. (2014).
  • Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol.
  • Wiley Analytical Science. (2019). Headspace GC finds the dimers that are left behind. [Link]

  • ResearchGate. (2014). Mechanism for the formation of diacetone alcohol and mesityl oxide from acetone. [Link]

  • PubChem. (n.d.). (E)-2-methylpent-2-en-4-yn-1-ol. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2001). Synthesis of Enantioenriched Propargylic Alcohols Related to Polyketide Natural Products. A Comparison of Methodologies. Organic Letters.
  • Wikipedia. (2023). (2R)-2-Methylpent-4-enoic acid. [Link]

  • MDPI. (2020). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules.
  • ResearchGate. (2019). Ways of making enantioenriched tertiary propargylic alcohols. [Link]

  • PubMed. (2011). A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. Journal of Organic Chemistry. [Link]

  • ScienceDirect. (2018).
  • ResearchGate. (2014). Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method. [Link]

  • PubChem. (n.d.). (Z)-4-methylpent-2-en-2-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). 4-methylpent-4-en-2-one (iso-mesityl oxide). [Link]

Sources

Technical Support Center: Solvent Effects on 2-Methylpent-4-yn-2-ol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in the reaction kinetics of 2-Methylpent-4-yn-2-ol. As a tertiary propargyl alcohol, this molecule exhibits dual reactivity at its hydroxyl and terminal alkyne functional groups, making solvent selection a paramount factor for controlling reaction outcomes, rates, and selectivity.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally affect the reaction rate of this compound?

A1: Solvent polarity influences reaction rates by differentially stabilizing the reactants and the transition state. According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants.[1] For this compound, this is particularly relevant in reactions proceeding through ionic intermediates, such as SN1-type substitutions at the tertiary alcohol or acid-catalyzed rearrangements. Polar solvents can solvate and stabilize charged intermediates, lowering the activation energy and increasing the reaction rate.[1][2] Conversely, if the reactants are more charged than the transition state, a polar solvent can slow the reaction down by stabilizing the starting materials more effectively.[1]

Q2: What is the difference between a protic and an aprotic solvent, and why is it critical for reactions involving this compound?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Protic solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen) and can form strong hydrogen bonds.[2][3]

  • Aprotic solvents (e.g., DMSO, acetonitrile, THF) may be polar but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[3][4]

This distinction is crucial for this compound for two main reasons:

  • Reactions involving the acetylide: If the terminal alkyne is deprotonated to form a nucleophilic acetylide, protic solvents will quench this strong base through acid-base reactions, halting the desired reaction.[1] Therefore, polar aprotic solvents are favored for such reactions.

  • Nucleophilicity: In SN2-type reactions, protic solvents can form a hydrogen-bond "cage" around anionic nucleophiles, reducing their reactivity and slowing the reaction rate.[1][4] Aprotic solvents leave the nucleophile "bare" and more reactive.

Q3: My acid-catalyzed reaction of this compound is giving me an α,β-unsaturated ketone instead of the expected product. What is happening?

A3: You are likely observing a classic acid-catalyzed rearrangement specific to tertiary propargyl alcohols, known as the Rupe rearrangement .[5][6] This reaction competes with the Meyer-Schuster rearrangement, which typically forms α,β-unsaturated aldehydes from terminal propargyl alcohols.[6][7] In the case of a tertiary alcohol like this compound, the Rupe pathway is often favored, leading to an α,β-unsaturated methyl ketone.[6] The reaction is typically induced by strong protic or Lewis acids.[8]

Troubleshooting Guide

Problem 1: My reaction is extremely slow or appears to have stalled.

Potential Cause Explanation & Troubleshooting Steps
Incorrect Solvent Polarity The transition state of your reaction may be less polar than your starting materials. A highly polar solvent could be over-stabilizing the reactants, thus increasing the activation energy. Solution: Try switching to a less polar solvent. For example, if the reaction is stalled in DMSO (a highly polar aprotic solvent), consider testing it in THF or Toluene.
Protic Solvent Interference If your reaction involves a strongly basic intermediate, such as a deprotonated alkyne (acetylide), a protic solvent (e.g., methanol) will neutralize it. Solution: Ensure your solvent is aprotic and rigorously dried. Switch from alcohols or water to solvents like THF, acetonitrile, or DMF.[1][9]
Poor Reagent Solubility The reactants may not be fully dissolved, leading to a heterogeneous mixture with slow reaction rates limited by surface area. Solution: Choose a solvent that dissolves all reactants at the reaction temperature. You may need to screen several solvents or use a co-solvent system.[4]
Low Reaction Temperature The reaction may simply lack the necessary activation energy at the current temperature. Solution: Cautiously increase the reaction temperature while monitoring for side product formation.[9]

Problem 2: I am observing multiple products and low selectivity.

Potential Cause Explanation & Troubleshooting Steps
Competing Rearrangements As a tertiary propargyl alcohol, this compound is prone to acid-catalyzed rearrangements like the Rupe and Meyer-Schuster pathways.[5][6][7] Solution: The choice of catalyst and solvent is key. Milder conditions using transition metal-based or Lewis acid catalysts (e.g., Ag- or Ru-based) instead of strong protic acids can suppress the Rupe rearrangement in favor of other pathways.[6] Solvent choice can also influence this; for example, some gold-catalyzed reactions show different pathways in acetonitrile-water versus toluene-methanol systems.[10]
Solvent Participation in Reaction Certain solvents can act as nucleophiles. For example, acetonitrile can participate in reactions with propargyl alcohols to form oxazine intermediates under certain conditions.[10] Solution: Review the literature for known solvent participation with your reagents. Switch to a non-participating solvent (e.g., an ether like THF or a hydrocarbon like toluene).
SN1 vs. SN2 Competition For substitution reactions at the tertiary alcohol, the mechanism can be solvent-dependent. Polar protic solvents favor the SN1 pathway by stabilizing the carbocation intermediate, which can lead to racemization and rearrangement byproducts. Polar aprotic solvents favor the SN2 pathway.[3][4] Solution: To promote an SN2 pathway and improve selectivity, use a polar aprotic solvent like acetone or DMSO. To favor SN1, use a polar protic solvent like methanol or water.

Problem 3: My kinetic data is inconsistent and not reproducible.

Potential Cause Explanation & Troubleshooting Steps
Trace Water or Air Many organometallic reagents or sensitive intermediates are quenched by trace amounts of water or oxygen. Solution: Use freshly distilled, anhydrous solvents. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) throughout the setup and reaction monitoring.[9]
Inconsistent Temperature Control Reaction rates are highly sensitive to temperature fluctuations. Solution: Use a temperature-controlled reaction vessel (e.g., an oil bath with a contact thermometer or a jacketed reactor) to maintain a constant temperature.[9]
Inaccurate Monitoring If taking aliquots for analysis (GC, HPLC, NMR), the timing, quenching, and dilution must be precise. Solution: Develop a standardized quenching protocol. Use an internal standard for chromatographic analysis to correct for volume errors. For in-situ monitoring, NMR spectroscopy is a powerful tool for obtaining precise time-course data without disturbing the reaction.[11][12][13]

Experimental Protocols & Visualizations

Protocol: Kinetic Analysis of a Reaction Using In-Situ ¹H NMR Spectroscopy

This protocol provides a general framework for monitoring the reaction kinetics of this compound directly in an NMR tube.

  • Preparation:

    • Prepare a stock solution of this compound in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Prepare a separate stock solution of the co-reactant/catalyst in the same solvent.

    • Ensure all glassware is scrupulously clean and dry.[9]

  • Initial Spectrum:

    • In a clean NMR tube, add the this compound stock solution.

    • Acquire a standard ¹H NMR spectrum. This is your t=0 reference. Identify characteristic peaks for the starting material that do not overlap with expected product peaks.[11]

  • Initiating the Reaction:

    • Quickly and carefully add the co-reactant/catalyst stock solution to the NMR tube.

    • Immediately start the kinetic monitoring experiment on the NMR spectrometer. Note the exact time of initiation.[11]

  • Data Acquisition:

    • Use the spectrometer's automated routine to acquire a series of 1D spectra at fixed time intervals (e.g., one spectrum every 5 minutes).[12][13]

    • Ensure the relaxation delay (d1) is set appropriately (at least 5 times the longest T1 of the peaks of interest) for accurate quantitative data.[12]

  • Data Processing & Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • Integrate the characteristic starting material peak and a characteristic product peak in each spectrum.

    • Plot the concentration (proportional to the integral) of the starting material or product versus time to determine the reaction rate and order.

Visualization: Solvent Selection Decision Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent system based on the intended reaction pathway for this compound.

Caption: Decision tree for solvent selection based on reaction type.

References

  • SynArchive. (n.d.). Rupe Rearrangement. Retrieved from [Link]

  • Slideshare. (n.d.). Rupe Rearrgment | PPTX. Retrieved from [Link]

  • Wikipedia. (2023). Meyer–Schuster rearrangement. Retrieved from [Link]

  • Bruker. (2016). Kinetic Profiling by NMR. Retrieved from [Link]

  • Wagner, G. E., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Meyer–Schuster Rearrangement. Retrieved from [Link]

  • Kiyama, R., Osugi, J., & Suzuki, K. (1953). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 67-71. Retrieved from [Link]

  • Bentley, T. W., et al. (2015). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Molecules, 20(8), 15159-15177. Retrieved from [Link]

  • Okumu, O. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32. Retrieved from [Link]

  • SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Solvent effects. Retrieved from [Link]

  • IMSERC, Northwestern University. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Monitoring Kinetics by NMR. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ACS Omega. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • Goggiamani, A., et al. (2011). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. The Journal of Organic Chemistry, 76(18), 7342-7349. Retrieved from [Link]

  • ResearchGate. (2015). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Retrieved from [Link]

  • Filo. (2024). Troubleshooting an Organic Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Retrieved from [Link]

  • Frontier, A. (2004). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic solvent effects in organic reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Retrieved from [Link]

  • Noyori, R. (1994). Reaction Kinetics in Organic Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • OpenStax. (n.d.). 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydration of Alkynes | MCC Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Hydration and Oxymercuration of Alkynes. Retrieved from [Link]

Sources

Technical Support Center: Temperature Control in 2-Methyl-3-butyn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-butyn-2-ol (also known as MBY, CAS 115-19-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of temperature control during this important synthesis. MBY is a versatile acetylenic alcohol that serves as a crucial building block in the production of pharmaceuticals, fragrances, and agrochemicals.[1][2][3] The primary industrial synthesis is achieved through the base-catalyzed ethynylation of acetone, a specific application of the Favorskii reaction.[2][4] This reaction is notoriously exothermic, and precise temperature management is paramount for ensuring safety, maximizing yield, and minimizing impurity formation.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-Methyl-3-butyn-2-ol, with a direct focus on temperature-related causes and solutions.

Q1: My reaction is extremely vigorous and the temperature is rising uncontrollably after I started adding acetone. What is happening and how can I regain control?

A: This indicates a runaway reaction, a primary hazard in this synthesis due to its exothermic nature.[5] The formation of the carbon-carbon bond between the acetylide anion and the carbonyl carbon of acetone is highly favorable and releases significant heat.

Immediate Actions:

  • Stop the addition of acetone immediately.

  • Ensure the cooling bath has sufficient capacity and is at the target low temperature. Add more coolant (e.g., dry ice) if necessary.

  • Verify that stirring is vigorous and efficient. Poor mixing can create localized hot spots where the reaction initiates rapidly.

Root Cause Analysis & Prevention:

  • Addition Rate: The most common cause is adding the acetone too quickly. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

  • Initial Temperature: Starting the addition at too high a temperature can lead to a rapid, uncontrolled initiation.

  • Catalyst Concentration: An excessively high concentration of the base catalyst (e.g., potassium hydroxide) can dramatically increase the reaction rate.

Preventative Protocol:

  • Use an addition funnel or a syringe pump for slow, dropwise addition of acetone to the cooled, stirred solution of acetylene and base.[5]

  • Always pre-cool the reactor to the recommended starting temperature (e.g., below 0 °C) before beginning the acetone addition.

  • Monitor the internal reaction temperature continuously with a calibrated thermometer. The addition rate should be adjusted to maintain the desired temperature range.

Q2: My final yield of 2-Methyl-3-butyn-2-ol is low, and I've isolated several impurities. Could improper temperature control be the cause?

A: Absolutely. Temperature excursions are a primary driver of side reactions that consume starting materials and generate impurities, complicating purification.

Common Temperature-Induced Side Reactions:

  • Acetone Self-Condensation (Aldol Reaction): At elevated temperatures, the basic catalyst can promote the self-condensation of acetone to form diacetone alcohol and other oligomers. This is a common competing pathway.

  • Acetylene Polymerization: High temperatures can lead to the unwanted polymerization of acetylene, appearing as dark, insoluble byproducts.

  • Product Decomposition: While 2-Methyl-3-butyn-2-ol is relatively stable, prolonged exposure to high temperatures, especially under basic conditions, can lead to degradation.[6]

Troubleshooting & Optimization:

  • Maintain Low Temperatures: For reactions involving highly reactive organometallic intermediates, such as the acetylide formed in this synthesis, low temperatures (-40 °C to 0 °C) can significantly improve selectivity by slowing down undesired pathways.[7]

  • Analyze Byproducts: Use techniques like GC-MS or NMR to identify the main impurities. This can provide clues about the dominant side reaction and guide your temperature optimization.

  • Controlled Work-up: Ensure that the quenching step (e.g., with an acid) is also temperature-controlled to prevent heat generation that could degrade the product.

Q3: The reaction initiated as expected, but then it seemed to stop or slow down significantly. What are the potential temperature-related issues?

A: A stalled reaction after initiation can be frustrating. Besides reagent-related issues, temperature plays a key role.

Possible Causes:

  • Over-cooling: If the reaction is cooled too aggressively, the activation energy barrier may not be consistently overcome, leading to a sluggish or stalled reaction. This is particularly relevant if the catalyst activity is highly temperature-dependent.

  • Poor Heat Transfer: As the reaction progresses, viscosity can increase, or solids may precipitate, hindering efficient stirring and heat transfer. This can create cold spots within the reactor where the reaction rate is negligible.

  • Catalyst Deactivation: While less common, extreme temperature fluctuations could potentially affect the solubility or stability of the catalytic species.

Solutions:

  • Allow for a slight, controlled exotherm. The goal is not to suppress the reaction entirely but to control it. Allow the temperature to rise by a few degrees upon initiation before stabilizing it with controlled cooling.

  • Ensure robust stirring throughout the reaction. Use an overhead stirrer for larger volumes or viscous mixtures.

  • Some industrial protocols perform the reaction at a moderately elevated temperature (e.g., 30-55 °C) under pressure, which requires specialized equipment but ensures a consistent rate.[8] This approach trades cryogenic conditions for pressure containment to maintain a liquid phase for the solvent (e.g., ammonia).

Q4: During purification by fractional distillation, I am experiencing poor recovery of the final product. How is temperature critical at this stage?

A: Temperature control during distillation is just as critical as during the reaction itself. 2-Methyl-3-butyn-2-ol has a boiling point of approximately 104 °C.[4]

Key Considerations:

  • Pot Temperature: Overheating the distillation pot can lead to thermal degradation of the product and co-distillation of higher-boiling impurities. Use a heating mantle with a stirrer and monitor the pot temperature closely.

  • Head Temperature: The temperature at the distillation head should remain stable at the boiling point of the desired fraction. A fluctuating head temperature indicates impure fractions are distilling.

  • Vacuum Distillation: For enhanced purity, vacuum distillation can be employed to lower the boiling point, thereby preventing thermal degradation.[9] This is a standard technique for purifying thermally sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 2-Methyl-3-butyn-2-ol?

A: The optimal temperature depends significantly on the solvent, catalyst, and scale. For lab-scale synthesis in solvents like liquid ammonia or THF, the addition of acetone is often carried out at low temperatures, typically between -30 °C and 10 °C , to control the initial exotherm. After the addition is complete, the reaction may be allowed to warm to room temperature to ensure completion. In contrast, some patented industrial processes using liquid ammonia as a solvent operate under pressure at 30-55 °C .[8]

Q2: What are the best cooling methods for this reaction at different scales?

A: The choice of cooling method is critical for safety and success. The table below summarizes common options.

Cooling MethodAchievable Temperature Range (°C)Suitable ScaleNotes
Ice / Water Bath0 to 5Lab (Small)Simple, but may lack capacity for strong exotherms.
Ice / Salt Bath (NaCl)-20 to -10LabEffective for moderate cooling needs.
Dry Ice / Acetone or Isopropanol-78LabStandard for very low-temperature reactions. Requires careful handling.
Circulating Chiller-80 to 20Lab / PilotOffers precise, automated temperature control. High initial cost.
Jacketed Reactor with CoolantVaries with coolantPilot / IndustrialThe standard for large-scale production, offering excellent heat transfer and control.

Q3: How can I effectively monitor the internal temperature of the reaction?

A: Never rely on the cooling bath temperature. Always use a low-temperature thermometer or thermocouple probe placed directly into the reaction mixture, ensuring the tip is submerged below the liquid surface but not touching the flask walls. This provides an accurate reading of the internal reaction environment, which is the most critical parameter to control.

Q4: Why is a low temperature often preferred for the initial addition step?

A: Low temperature provides a crucial kinetic advantage. The desired reaction—the nucleophilic attack of the acetylide on the acetone carbonyl—has a specific activation energy. Competing side reactions, such as acetone's aldol condensation, have different activation energies. By lowering the temperature, you can create a window where the rate of the desired reaction is still appreciable, while the rates of undesired, often more temperature-sensitive, side reactions are significantly suppressed. This leads to higher product selectivity and purity.[7]

Experimental Protocol & Visualizations

Lab-Scale Synthesis Protocol (Illustrative)

This protocol outlines a general procedure for the synthesis, emphasizing temperature control points.

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas inlet for acetylene. Place the flask in a dry ice/acetone bath.

  • Solvent & Catalyst: Charge the reactor with a suitable solvent (e.g., anhydrous THF or condensed liquid ammonia). Add the base catalyst (e.g., potassium hydroxide or sodium amide) and stir to dissolve/suspend.

  • Acetylene Addition: Bubble dry acetylene gas through the stirred, cold solution until saturation is reached. Maintain the temperature below -40 °C .

  • Controlled Acetone Addition: Begin the slow, dropwise addition of anhydrous acetone via a syringe pump. Crucially, monitor the internal temperature. Adjust the addition rate to maintain the temperature between -40 °C and -30 °C . A slight exotherm of 2-3 °C is acceptable and indicates the reaction is proceeding.

  • Reaction & Quench: After the addition is complete, stir the mixture at low temperature for an additional hour, then allow it to slowly warm. Quench the reaction by carefully pouring it over an ice-cold solution of ammonium chloride.

  • Work-up & Purification: Proceed with standard extraction and purify the crude product by distillation, carefully monitoring the pot and head temperatures.[10]

Diagrams

G start Vigorous Exotherm Detected? stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition Yes monitor Continue to Monitor Internal Temperature start->monitor No increase_cooling Increase Cooling Capacity (e.g., add dry ice) stop_addition->increase_cooling check_stirring Verify Vigorous Stirring increase_cooling->check_stirring check_stirring->monitor controlled Reaction Controlled? monitor->controlled proceed Slowly Resume Addition at Reduced Rate controlled->proceed Yes reassess Re-evaluate Scale & Cooling Setup controlled->reassess No

G cluster_bath Cooling Bath (-78°C) bath Dry Ice / Acetone funnel Addition Funnel (Slow, dropwise addition of Acetone) flask flask funnel->flask Controlled Addition

References

  • Vertex AI Search.
  • Wikipedia. 2-Methylbut-3-yn-2-ol. Available from: [Link]

  • BenchChem. A Comprehensive Technical Guide to 2-Methyl-3-butyn-2-ol (CAS 115-19-5).
  • Google Patents. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • BenchChem. Controlling exothermic reactions in Grignard synthesis.
  • PrepChem.com. Preparation of 2-methyl-3-buten-2-ol (2-methylbut-3-en-2-ol).
  • BenchChem. Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Industrial Processes with 2-Methyl-3-butyn-2-ol: A Comprehensive Guide.
  • ResearchGate.
  • Google Patents. US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Available from: [Link]

  • Chemistry Notes. Favorskii rearrangement mechanism and examples. Available from: [Link]

  • Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors.
  • BDMAEE. 2-methyl-3-butyn-2-ol 2-methyl-3-butyn-2-ol.
  • BenchChem.
  • Organic Chemistry Portal. Favorskii Reaction. Available from: [Link]

  • Organic Syntheses. Org. Synth. 2007, 84, 120. Available from: [Link]

  • ACS Publications. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.

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Technical Support Center: Reactions of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile building block. Here, we will address common challenges, with a particular focus on the implications of moisture sensitivity, to help you achieve optimal results in your experiments.

Introduction to this compound and its Reactivity

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkyne and a tertiary alcohol. This unique structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. However, the success of reactions involving this compound, particularly cross-coupling reactions like the Sonogashira coupling, is often contingent on rigorous control of reaction conditions, most notably the exclusion of water.

This guide will delve into the practical aspects of working with this compound, providing a structured approach to troubleshooting common issues related to moisture and other experimental variables.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity?

The reactivity of this compound is dictated by its two primary functional groups:

  • Terminal Alkyne: The C-C triple bond is a region of high electron density, making it susceptible to electrophilic addition and a key participant in metal-catalyzed cross-coupling reactions. The terminal hydrogen is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base to form a nucleophilic acetylide.[1]

  • Tertiary Alcohol: The hydroxyl group can participate in reactions such as esterification and etherification. Its presence can also influence the solubility of the molecule and its coordination to metal catalysts.

Q2: What are the most common reactions involving this compound?

The most prevalent reaction is the Sonogashira cross-coupling , where the terminal alkyne is coupled with aryl or vinyl halides. This reaction is fundamental for the formation of C(sp)-C(sp²) bonds. Other notable reactions include protection of the alcohol, and various addition reactions across the triple bond.

Q3: Is this compound itself sensitive to moisture?

Under neutral conditions and at ambient temperature, this compound is relatively stable in the presence of trace amounts of water. However, the reactions it participates in, especially those involving sensitive catalysts like palladium complexes, are highly susceptible to moisture.[2] The primary concern with water is its detrimental effect on the catalytic cycle and the potential for unwanted side reactions.

Troubleshooting Guide: Moisture-Related Issues

This section addresses specific problems you might encounter during your experiments with this compound, with a focus on diagnosing and resolving issues caused by water contamination.

Problem 1: Low or No Yield in Sonogashira Coupling

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting materials (this compound and the coupling partner).

  • Formation of significant amounts of homocoupled alkyne (Glaser coupling product).

  • Precipitation of palladium black.

Possible Cause: Moisture Contamination

Water can significantly hinder the Sonogashira coupling in several ways:

  • Catalyst Deactivation: Palladium(0) species, the active catalyst, can be oxidized in the presence of water and air, leading to the formation of inactive palladium oxides or hydroxides, often observed as palladium black.[3][4]

  • Ligand Hydrolysis: Phosphine ligands, commonly used in palladium catalysts, can be susceptible to oxidation and hydrolysis, which degrades the catalyst's effectiveness.

  • Quenching of Acetylide: The copper(I) acetylide intermediate in the copper-cocatalyzed Sonogashira reaction can be quenched by protons from water, reverting it to the starting alkyne.[2]

  • Solvent Effects: The presence of water can alter the solubility of reagents and catalysts, affecting reaction kinetics.

Troubleshooting Workflow:

G start Low/No Yield in Sonogashira Coupling check_reagents Verify Purity and Dryness of Reagents start->check_reagents check_solvents Ensure Solvents are Anhydrous check_reagents->check_solvents Reagents OK dry_reagents Dry reagents (e.g., in vacuum desiccator) check_reagents->dry_reagents Suspect Moisture check_atmosphere Maintain an Inert Atmosphere check_solvents->check_atmosphere Solvents Dry dry_solvents Dry solvents (e.g., over molecular sieves or distillation) check_solvents->dry_solvents Suspect Moisture check_catalyst Assess Catalyst and Ligand Integrity check_atmosphere->check_catalyst Inert Atmosphere Maintained improve_inert Improve inert gas technique (e.g., use Schlenk line, degas solvents) check_atmosphere->improve_inert Potential Air Leak re_run Re-run Reaction with Rigorous Anhydrous Technique check_catalyst->re_run Catalyst OK new_catalyst Use fresh, high-purity catalyst and ligands check_catalyst->new_catalyst Suspect Degradation dry_reagents->check_solvents dry_solvents->check_atmosphere improve_inert->check_catalyst new_catalyst->re_run

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Solutions & Best Practices:

  • Rigorous Drying of Solvents and Reagents:

    • Solvents: Use freshly distilled, anhydrous solvents. Alternatively, dry solvents using appropriate drying agents like activated molecular sieves (3Å or 4Å).[5][6] The choice of drying agent should be compatible with the solvent.

    • Reagents: Ensure this compound and the coupling partner are dry. If necessary, dry solid reagents in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.[7]

    • Bases: Amine bases like triethylamine or diisopropylethylamine should be distilled from a suitable drying agent (e.g., KOH followed by BaO) and stored under an inert atmosphere.

  • Inert Atmosphere Technique:

    • Perform the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.[8]

    • Use Schlenk line techniques for all manipulations.

    • Degas solvents and the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[3]

  • Catalyst Handling:

    • Use fresh, high-quality palladium catalysts and ligands. Store them in a desiccator or glovebox.

Problem 2: Formation of an Unexpected Ketone Byproduct

Symptoms:

  • Mass spectrometry reveals a byproduct with a mass corresponding to the addition of a water molecule to this compound.

  • ¹H NMR shows the disappearance of the acetylenic proton and the appearance of methyl ketone signals.

Possible Cause: Acid-Catalyzed Hydration of the Alkyne

In the presence of acidic conditions and water, the terminal alkyne of this compound can undergo hydration to form an enol, which then tautomerizes to a more stable methyl ketone.[9][10][11] This is a classic example of Markovnikov addition of water across the triple bond.

Mechanism of Acid-Catalyzed Hydration:

G cluster_0 Acid-Catalyzed Hydration of this compound alkyne This compound enol Enol Intermediate alkyne->enol + H₂O, H⁺ ketone Methyl Ketone Byproduct enol->ketone Tautomerization

Caption: Pathway for ketone byproduct formation.

Solutions & Best Practices:

  • Avoid Acidic Conditions: If your reaction does not require an acidic environment, ensure that all reagents and solvents are free from acidic impurities.

  • Buffer the Reaction: If acidic conditions are unavoidable, consider if the reaction can be performed in a buffered system to maintain a specific pH.

  • Reagent Purity: Use high-purity starting materials. For example, some grades of aryl halides may contain residual acid from their synthesis.

Experimental Protocols

Protocol 1: Drying of Solvents using Molecular Sieves
  • Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat them in an oven at 300-350 °C for at least 3 hours under a stream of dry nitrogen or under vacuum.[12]

  • Cooling: Allow the sieves to cool to room temperature in a desiccator over a strong drying agent.

  • Solvent Drying: Add the activated molecular sieves (approximately 10% w/v) to the solvent to be dried in a sealed container.[12]

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours before use.[7]

  • Dispensing: Use a dry syringe or cannula to withdraw the anhydrous solvent, ensuring that the molecular sieves are not disturbed.

Protocol 2: Setting up a Reaction under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Oven-dry all glassware at >120 °C for several hours and assemble it hot while flushing with a stream of dry inert gas.[8]

  • Purging the System: Connect the assembled apparatus to a Schlenk line. Evacuate the system and backfill with inert gas. Repeat this cycle three times to ensure the removal of all air and moisture.

  • Adding Reagents:

    • Add solid reagents under a positive flow of inert gas.

    • Add liquid reagents and solvents using dry, gas-tight syringes.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction, using an oil bubbler to monitor the gas flow.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Solvents

Drying AgentSolvents DriedIncompatible WithResidual Water (ppm)Reference
3Å Molecular Sieves Methanol, Ethanol, Acetonitrile, Dichloromethane-~10 (Methanol, after 5 days)[13]
4Å Molecular Sieves Most common organic solvents-Low single-digit ppm[6][14]
Calcium Hydride (CaH₂) Dichloromethane, Hydrocarbons, EthersAlcohols, Acids, Aldehydes, Ketones~13 (DCM, after heating)[13]
Sodium/Benzophenone Ethers, HydrocarbonsHalogenated solvents, Alcohols, Ketones<1[12]
Anhydrous MgSO₄ Ethers, Esters, Halogenated hydrocarbons--[15]

Conclusion

The successful application of this compound in synthesis, particularly in moisture-sensitive reactions like the Sonogashira coupling, hinges on meticulous experimental technique. By understanding the potential pitfalls, especially those related to water contamination, and by implementing robust protocols for drying reagents and maintaining an inert atmosphere, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting and optimizing your experiments, enabling the full potential of this versatile building block to be realized.

References

  • JoVE. (2015). Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments. [Link]

  • Chemistry Stack Exchange. (2023). Why are Sonogashira reactions moisture sensitive? [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Chemistry Steps. Acidity of Terminal Alkynes. [Link]

  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [Link]

  • JoVE. (2023). Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • Lumen Learning. Hydration of Alkynes | MCC Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

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Air sensitivity and inert atmosphere techniques for 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylpent-4-yn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and use of this versatile acetylenic alcohol. Here, we move beyond standard data sheets to address the nuanced, practical challenges you may face in the laboratory.

Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties

This section addresses fundamental questions regarding the stability and reactivity of this compound, establishing a baseline for its proper use.

Q1: Is this compound considered an "air-sensitive" reagent?

A1: Under standard storage and handling conditions (room temperature, sealed container), this compound is not classified as a pyrophoric or acutely air-sensitive compound. It is a combustible liquid but does not spontaneously ignite in air.[1] However, its reactivity is highly sensitive to atmospheric components, particularly when used in common synthetic applications. Therefore, while the compound itself is stable in air for storage, its use in reactions almost always necessitates inert atmosphere techniques.

Q2: What are the primary degradation pathways for this compound when exposed to air?

A2: The primary concern is not rapid degradation of the bulk material upon brief exposure to air, but rather subtle side reactions that can compromise sensitive experiments. The terminal alkyne moiety is the reactive center of interest.

  • Oxidative Coupling: In the presence of oxygen and certain metal catalysts (often copper, which can be present as an impurity), terminal alkynes can undergo oxidative homocoupling (Glasner coupling) to form diyne byproducts. This process is often slow but can be a significant source of impurities in reactions run over long periods or at elevated temperatures in the presence of air.

  • Reaction with Moisture: While the alcohol itself is not particularly water-sensitive, many reactions involving the terminal alkyne are. For instance, deprotonation of the alkyne with a strong base to form an acetylide is a common first step. Any moisture present will quench the base and the acetylide, halting the desired reaction.

Q3: What are the ideal short-term and long-term storage conditions for this reagent?

A3: To ensure the highest purity and reactivity for your experiments, the following storage conditions are recommended:

ConditionRecommendationRationale
Container Tightly sealed amber glass bottle or a bottle wrapped in aluminum foil.Protects from light, which can potentially promote radical-based side reactions over long periods.
Atmosphere For routine use, a tight seal is sufficient. For high-purity applications (e.g., trace metal analysis, sensitive catalysis), storing under an inert atmosphere (Argon or Nitrogen) is best practice.Minimizes exposure to atmospheric oxygen and moisture, preserving the integrity of the terminal alkyne.
Temperature Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2][3] Refrigeration (2-8°C) is often recommended.[2]Reduces vapor pressure and slows any potential degradation pathways.
Compatibility Store away from strong oxidizing agents, acids, and acid chlorides.[4]Prevents potentially hazardous reactions.

Section 2: Inert Atmosphere Techniques - Why and When?

The decision to use inert atmosphere techniques is context-dependent. This section clarifies the chemical principles that necessitate the exclusion of air and moisture.

Q4: I am deprotonating the alkyne with n-BuLi. Why is an inert atmosphere critical?

A4: This scenario perfectly illustrates the concept of contextual air sensitivity. The inert atmosphere is not primarily to protect the this compound, but to protect the highly reactive organometallic species in your reaction.

  • Base Quenching: n-Butyllithium (n-BuLi) is a powerful base that reacts instantly and exothermically with water. Any moisture in your solvent, on your glassware, or from the atmosphere will consume the n-BuLi, leading to incomplete deprotonation of your alkyne and inaccurate stoichiometry.

  • Acetylide Quenching: The lithium acetylide formed after deprotonation is also a strong base and will be quenched by any available protons, including water.

  • Oxygen Reactivity: Both n-BuLi and the lithium acetylide can react with oxygen, leading to a complex mixture of oxidized byproducts and reducing the yield of your desired product.

The logical workflow below illustrates the necessity of an inert atmosphere for this common reaction.

cluster_prep Preparation Phase cluster_reaction Reaction Under Inert Gas (N2 or Ar) Glassware Oven-Dried Glassware Reagent This compound Solvent Anhydrous Solvent Acetylide Lithium Acetylide Reagent->Acetylide Base n-BuLi Product Desired Product Acetylide->Product Electrophile Electrophile (E+) H2O Moisture (H2O) H2O->Base H2O->Acetylide O2 Oxygen (O2) O2->Base O2->Acetylide

Fig 2. Workflow for Freeze-Pump-Thaw Degassing.

References

  • The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]

  • Etelux. (2023, August 22). Common Issues and Solutions with Glove Boxes. Retrieved from [Link]

  • Mikrouna (Shanghai) Industrial Intelligent Technology Co., Ltd. (2024, September 13). Common Faults And Solutions of Glove Boxes. Retrieved from [Link]

  • Labideal. (2023, August 15). Common Malfunctions and Solutions for Vacuum Glove Boxes(Ⅰ). Retrieved from [Link]

  • Etelux. (2020, September 16). Common Problems and Solutions for Glove Boxes. Retrieved from [Link]

  • Expert Guide. (n.d.). How to Fix Common Glove Box Malfunctions. Retrieved from [Link]

  • Publish. (2020, March 13). General Schlenk Line Use. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. Retrieved from [Link]

  • Borys, A. M. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Methylpentan-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: 2-Methylpent-4-yn-2-ol versus Other Terminal Alkynes in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, terminal alkynes stand as exceptionally versatile building blocks. Their unique sp-hybridized C-H bond provides a weakly acidic proton, enabling a rich chemistry centered around the formation of acetylide anions.[1][2] This reactivity, coupled with the ability of the triple bond to undergo a host of addition and coupling reactions, makes terminal alkynes indispensable for constructing molecular complexity in pharmaceuticals, functional materials, and natural products.[3]

Among the commercially available terminal alkynes, 2-methylpent-4-yn-2-ol distinguishes itself. It is not merely another alkyne; its tertiary alcohol functionality imparts specific physical and chemical properties that can be strategically leveraged. This guide provides an in-depth comparison of this compound with other common terminal alkynes, offering field-proven insights and experimental data to inform your choice of reagent for key synthetic transformations.

Physical and Handling Properties: A Practical Overview

The choice of a reagent often begins with its practical aspects—ease of handling, stability, and safety. Unlike gaseous acetylene or highly volatile low-molecular-weight alkynes, this compound is a combustible but not highly flammable liquid, simplifying its storage and manipulation in a standard laboratory setting.[4] Its tertiary alcohol group increases its polarity and boiling point compared to a simple hydrocarbon alkyne of similar molecular weight, reducing volatility and odor.

Table 1: Comparison of Physical Properties for Selected Terminal Alkynes

PropertyThis compound1-HexynePhenylacetyleneTrimethylsilylacetylene (TMSA)
Molecular Formula C₆H₁₀OC₆H₁₀C₈H₆C₅H₁₀Si
Molecular Weight 98.14 g/mol [4]82.14 g/mol 102.13 g/mol 98.22 g/mol
Boiling Point ~134-135 °C71.3 °C142-144 °C53 °C
Physical State LiquidLiquidLiquidLiquid
Solubility in Water Slightly SolubleInsoluble[5]InsolubleInsoluble (reacts)
Key Hazard Combustible liquid, skin/eye irritant[4]Highly flammable liquidCombustible liquidHighly flammable liquid

Note: Data compiled from various chemical supplier and database sources. Values can vary slightly.

The key takeaway for the practicing chemist is that this compound offers a favorable balance of reactivity and handling safety. Its higher boiling point and reduced flammability compared to alkynes like 1-hexyne and TMSA make it a more manageable reagent for reactions requiring elevated temperatures.

The 2-Hydroxy-2-Propyl Group: A Strategic Advantage in Coupling Reactions

The most significant application of this compound is as a stable, solid surrogate for acetylene in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6] This reaction is a cornerstone of C(sp²)-C(sp) bond formation.[3]

Directly using acetylene gas in coupling reactions is fraught with practical difficulties due to its poor solubility and hazardous nature. Other terminal alkynes like phenylacetylene or 1-hexyne directly install a substituted alkyne. This compound, however, allows for a two-step sequence to install a terminal alkyne, where it would otherwise be challenging.

  • Step 1: Sonogashira Coupling: The alkyne is coupled with an aryl or vinyl halide under standard or copper-free Sonogashira conditions.[6][7]

  • Step 2: Deprotection: The resulting tertiary alcohol is then subjected to a base-catalyzed retro-Favorskii reaction, typically using a strong base like NaOH or K₂CO₃ in a suitable solvent, which cleaves the molecule to release the desired terminal alkyne and acetone.

G cluster_0 Strategy 1: this compound as Acetylene Surrogate cluster_1 Strategy 2: Direct Coupling ArylHalide Aryl/Vinyl Halide (Ar-X) Coupling1 Sonogashira Coupling [Pd]/[Cu] cat., Base ArylHalide->Coupling1 Alkyne1 This compound Alkyne1->Coupling1 Intermediate Coupled Product (Ar-C≡C-C(CH₃)₂OH) Coupling1->Intermediate Deprotection Deprotection (Base, e.g., NaOH) Intermediate->Deprotection Product1 Terminal Alkyne (Ar-C≡CH) Deprotection->Product1 Acetone Acetone (byproduct) Deprotection->Acetone ArylHalide2 Aryl/Vinyl Halide (Ar-X) Coupling2 Sonogashira Coupling [Pd]/[Cu] cat., Base ArylHalide2->Coupling2 Alkyne2 Other Terminal Alkyne (e.g., Phenylacetylene, R-C≡CH) Alkyne2->Coupling2 Product2 Internal Alkyne (Ar-C≡C-R) Coupling2->Product2 G cluster_0 2-Hydroxy-2-Propyl Protection cluster_1 Silyl (TMS/TIPS) Protection start1 R-C≡CH step1 Coupling with This compound protected1 R-C≡C-C(CH₃)₂OH deprotect1 Deprotection Strong Base (NaOH, t-BuOK) protected1->deprotect1 end1 R-C≡CH deprotect1->end1 start2 R-C≡CH step2 Silylation (e.g., TMSCl, base) start2->step2 protected2 R-C≡C-SiR'₃ step2->protected2 deprotect2 Desilylation (e.g., K₂CO₃/MeOH or TBAF) protected2->deprotect2 end2 R-C≡CH deprotect2->end2

Diagram 2: Comparison of alkyne protection strategies.
Performance in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and biocompatibility. [8]Terminal alkynes are essential components of this reaction.

This compound and its derivatives can participate effectively in CuAAC reactions. The tertiary alcohol functionality can sometimes improve the solubility of the alkyne substrate in protic solvents often used for bioconjugation. However, for many applications, simpler terminal alkynes (e.g., propargyl alcohol, phenylacetylene) are used due to their smaller steric footprint and the desire to avoid an additional functional group (the tertiary alcohol) in the final product, unless it is a desired feature. The rate of reaction can be influenced by the steric bulk adjacent to the alkyne, potentially making less hindered alkynes more reactive under certain conditions.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

This protocol is adapted from a general procedure for the copper-free coupling of aryl bromides. [6]The absence of copper is advantageous as it simplifies purification and avoids potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).

  • Reagents:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.5 mmol, 1.5 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Tetrabutylammonium Fluoride (TBAF), 1M in THF (1.2 mmol, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To a dry, argon-flushed Schlenk flask, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (5 mL) via syringe, followed by this compound (0.15 mL, 1.5 mmol).

    • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise via syringe. The use of TBAF here acts as the base to generate the acetylide in situ.

    • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the coupled product.

  • Scientific Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the relatively unreactive aryl bromide to the Pd(0) center, which is generated in situ from Pd(OAc)₂.

  • Reagents:

    • Coupled Product (from Protocol 1) (1.0 mmol, 1.0 equiv)

    • Sodium Hydroxide (NaOH) (5.0 mmol, 5.0 equiv)

    • Toluene (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the coupled product (1.0 mmol) in toluene (10 mL).

    • Add powdered sodium hydroxide (200 mg, 5.0 mmol).

    • Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and carefully quench by adding water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield the terminal alkyne.

  • Trustworthiness: This protocol is self-validating. The progress can be easily monitored by TLC, and the products (the desired terminal alkyne and the byproduct, acetone) are readily characterizable by standard analytical techniques (¹H NMR, GC-MS).

Conclusion

This compound is more than just a simple terminal alkyne; it is a strategic tool in the synthetic chemist's arsenal.

  • Choose this compound when:

    • Your synthetic target is a complex terminal alkyne that is not commercially available.

    • You require a safe and easy-to-handle liquid surrogate for acetylene gas.

    • The 2-hydroxy-2-propyl group's robustness is compatible with your planned synthetic steps prior to its removal.

  • Consider other terminal alkynes (e.g., Phenylacetylene, 1-Hexyne) when:

    • Your target is an internal alkyne, and direct coupling is the most efficient route.

  • Consider silyl-protected alkynes (e.g., TMSA, TIPSA) when:

    • You need an alternative protecting group strategy with different cleavage conditions (e.g., fluoride-based deprotection) for reasons of chemical orthogonality.

By understanding the distinct advantages and applications of this compound, researchers can design more efficient, robust, and practical synthetic routes, accelerating progress in research and drug development.

References

  • Benchchem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis.

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  • PubChem. This compound.

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A Comparative Guide to the Synthesis of 2-Methylpent-4-yn-2-ol: Grignard vs. Ethynylation Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpent-4-yn-2-ol is a valuable tertiary acetylenic alcohol. Its structure, featuring both a hydroxyl group and a terminal alkyne, makes it a versatile building block in organic synthesis. It serves as a precursor in the synthesis of various complex molecules, including fragrances, polymers, and pharmaceutical intermediates. The selection of a synthetic route to this compound is a critical decision in any research or development program, balancing factors such as yield, purity, cost, safety, and scalability.

This guide provides an in-depth comparison of the two primary synthetic pathways to this compound: the Grignard reaction utilizing a propargyl Grignard reagent and the direct ethynylation of acetone, often referred to as the Favorskii reaction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between an acetone-derived moiety and a three-carbon propargyl unit. The two main strategies accomplish this via different nucleophilic species.

  • The Grignard Route: This classic organometallic approach involves the preparation of a propargyl Grignard reagent (propargylmagnesium halide) from propargyl bromide. This reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone.

  • The Ethynylation (Favorskii) Route: This method involves the deprotonation of a terminal alkyne, typically acetylene itself, using a strong base to form a metal acetylide in situ.[1][2] This acetylide anion then performs a nucleophilic attack on the carbonyl of acetone to yield the desired product.[3] This process is a cornerstone of industrial alkyne chemistry, pioneered by Walter Reppe.[4]

Route 1: The Grignard Reaction

The Grignard reaction is a robust and widely used method for C-C bond formation.[5] In this context, it provides a reliable, albeit technically demanding, route to this compound. The primary reactants are propargyl bromide, magnesium turnings, and acetone.

Reaction Mechanism and Causality

The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of propargyl bromide in an anhydrous ether solvent.[6] This forms propargylmagnesium bromide. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.[6][7] This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate.

  • Workup: A final aqueous acidic workup (e.g., with saturated ammonium chloride solution) protonates the alkoxide to yield the final tertiary alcohol product.[8]

A significant challenge in this synthesis is the potential for the propargyl Grignard reagent to rearrange into its allenic or isomeric alkynyl counterparts.[9] This rearrangement is temperature-dependent. To ensure high selectivity for the desired terminal alkyne product, the reaction must be conducted at low temperatures (typically -20°C to -10°C).[10] The use of a catalyst, such as a trace amount of mercuric chloride, can activate the magnesium surface and facilitate reagent formation at these lower temperatures, thereby suppressing the rearrangement.[9][10]

Visualizing the Grignard Workflow

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification PropargylBr Propargyl Bromide Grignard Propargylmagnesium Bromide PropargylBr->Grignard + Mg Mg Magnesium Turnings Mg->Grignard HgCl2 HgCl2 (cat.) HgCl2->Grignard Solvent1 Anhydrous Ether (-20°C to -10°C) Solvent1->Grignard Acetone Acetone Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Acetone->Alkoxide Product1 This compound Alkoxide->Product1 Protonation Workup Sat. aq. NH4Cl Workup->Product1 Extraction Ether Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Purified Purification Distillation Drying->Purification Purified Purification->Product1 Purified Product1->Extraction Purified

Caption: Workflow for the Grignard synthesis of this compound.

Route 2: Ethynylation (Favorskii Reaction)

The Favorskii reaction is a powerful method for the synthesis of propargylic alcohols directly from a terminal alkyne and a carbonyl compound under basic conditions.[1][3] For the synthesis of this compound, this involves the direct reaction of acetylene gas with acetone.

Reaction Mechanism and Causality

The core of this reaction is the generation of a potent acetylide nucleophile.

  • Acetylide Formation: A strong base, such as potassium hydroxide (KOH), deprotonates acetylene.[1] The acidity of the terminal alkyne proton (pKa ≈ 25) is sufficient for it to be removed by a strong base. The reaction is often performed in a polar aprotic solvent like DMSO, which enhances the basicity of the system (a "superbasic system") and facilitates the reaction at moderate temperatures.[11]

  • Nucleophilic Addition: The resulting potassium acetylide anion attacks the carbonyl carbon of acetone, leading to the formation of a potassium alkoxide intermediate.[1]

  • Protonation: The alkoxide intermediate is subsequently protonated, either by a proton source in the reaction mixture (like the water formed during acetylide generation) or during an aqueous workup, to yield the final product.

This route avoids the handling of the lachrymatory propargyl bromide and the potentially problematic Grignard rearrangement. However, it requires the safe handling of acetylene, a flammable gas. Furthermore, competing side reactions, such as the aldol condensation of acetone, can occur under strongly basic conditions, although the use of specialized solvent systems can mitigate this.[1]

Visualizing the Ethynylation Reaction

cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation & Workup Acetylene Acetylene Gas Acetylide Potassium Acetylide (in situ) Acetylene->Acetylide Base KOH Base->Acetylide Solvent DMSO (10-15°C) Solvent->Acetylide Acetone Acetone Alkoxide Potassium Alkoxide Intermediate Acetylide->Alkoxide Acetone->Alkoxide Product2 This compound Alkoxide->Product2 ProtonSource Proton Source (H2O / Workup) ProtonSource->Product2 Purification Extraction & Distillation Purification->Product2 Purified Product2->Purification Purified

Sources

A Comparative Guide to the Reaction Products of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-4-yn-2-ol is a tertiary propargyl alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring both a hydroxyl group and a terminal alkyne, allows for a variety of chemical transformations. This guide provides an in-depth comparison of the major reaction products derived from this compound, focusing on the influence of reaction conditions on product outcomes. We will delve into the mechanistic underpinnings of these transformations, supported by experimental data and comparative analyses with alternative synthetic routes.

Reactivity Overview: The Meyer-Schuster and Rupe Rearrangements

The acid-catalyzed reaction of propargyl alcohols is a classic topic in organic chemistry, leading to the formation of α,β-unsaturated carbonyl compounds. For tertiary alcohols like this compound, two competing rearrangement pathways, the Meyer-Schuster and the Rupe rearrangements, are of primary importance.[1][2]

  • Meyer-Schuster Rearrangement: This reaction typically involves the 1,3-shift of a hydroxyl group to form an allenol intermediate, which then tautomerizes to the corresponding α,β-unsaturated aldehyde or ketone.[3][4] For terminal alkynes, this pathway would be expected to yield an aldehyde.

  • Rupe Rearrangement: In contrast, the Rupe rearrangement is characteristic of tertiary α-acetylenic alcohols and proceeds via a different mechanism to yield α,β-unsaturated ketones.[5][6][7] This pathway is often favored under strongly acidic conditions.[1]

The choice of catalyst and reaction conditions can significantly influence which of these pathways predominates, leading to different product profiles.

Reaction Pathway Analysis and Product Characterization

Acid-Catalyzed Rearrangement: Formation of 3-Methylpent-3-en-2-one

The treatment of this compound with a strong acid, such as sulfuric acid, predominantly leads to the formation of 3-methylpent-3-en-2-one via the Rupe rearrangement.[2][6]

Mechanism: The reaction is initiated by the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a propargyl carbocation. A subsequent attack by water on the alkyne, followed by tautomerization, yields the α,β-unsaturated ketone.[5]

Rupe Rearrangement cluster_0 Rupe Rearrangement of this compound A This compound B Protonated Alcohol A->B + H+ C Propargyl Carbocation B->C - H2O D Vinyl Cation C->D Rearrangement E Protonated Enol D->E + H2O F Enol E->F - H+ G 3-Methylpent-3-en-2-one F->G Tautomerization

Caption: Proposed mechanism for the Rupe rearrangement of this compound.

Experimental Data Summary:

ProductReaction ConditionsYieldSpectroscopic Data (¹H NMR, CDCl₃)
3-Methylpent-3-en-2-oneConcentrated H₂SO₄, heatModerate to Goodδ 6.7 (q, 1H), 2.3 (s, 3H), 1.8 (s, 3H), 1.8 (d, 3H)

Note: Specific yield can vary based on reaction time, temperature, and acid concentration.

Alternative Synthesis: 3-Methylpent-3-en-2-one can also be synthesized via an aldol condensation reaction between acetaldehyde and methyl ethyl ketone using an acid catalyst.[8][9] This alternative provides a point of comparison for efficiency and scalability.

Hydration Reactions: Potential for Ketone Formation

While acid-catalyzed rearrangement is dominant, under different conditions, such as oxymercuration-demercuration, the primary reaction could be the hydration of the alkyne to form a methyl ketone. However, for tertiary propargyl alcohols, rearrangement is often a competing and favorable pathway.

Comparative Analysis of Reaction Products

The primary product from the acid-catalyzed reaction of this compound is the α,β-unsaturated ketone, 3-methylpent-3-en-2-one. The formation of the corresponding aldehyde via the Meyer-Schuster rearrangement is generally not observed as the major product for tertiary alcohols with a terminal alkyne.[1]

FeatureRupe Rearrangement Product (3-Methylpent-3-en-2-one)Hypothetical Meyer-Schuster Product (2-Methylpent-3-enal)
Structure α,β-unsaturated ketoneα,β-unsaturated aldehyde
Formation Pathway Favored for tertiary propargyl alcoholsGenerally favored for secondary and primary propargyl alcohols
Key Intermediate Vinyl CationAllenol
Stability Conjugated system provides stabilityConjugated system provides stability

Experimental Protocols

Protocol 1: Synthesis of 3-Methylpent-3-en-2-one via Rupe Rearrangement

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Workflow Diagram:

Synthesis_Workflow start Start: this compound + H₂SO₄ reflux Heat to Reflux start->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (Distillation/Chromatography) workup->purification product Product: 3-Methylpent-3-en-2-one purification->product

Caption: General workflow for the synthesis of 3-methylpent-3-en-2-one.

Conclusion

The characterization of the reaction products of this compound reveals that under acidic conditions, the Rupe rearrangement is the predominant pathway, leading to the formation of 3-methylpent-3-en-2-one. This α,β-unsaturated ketone is a valuable synthetic intermediate. Understanding the mechanistic dichotomy between the Meyer-Schuster and Rupe rearrangements is crucial for predicting and controlling the outcome of reactions involving propargyl alcohols. The choice of reaction conditions, particularly the nature of the acid catalyst and temperature, plays a pivotal role in directing the reaction towards the desired product. Further research could explore the use of milder, more selective catalysts to potentially access other reaction pathways and products.[1]

References

  • Chemiz. (2025, December 26). Rupe Rearrangement. YouTube.
  • Merck & Co., Inc. (n.d.). Meyer-Schuster Rearrangement; Rupe Rearrangement. In The Merck Index.
  • Wikipedia. (n.d.). Meyer–Schuster rearrangement.
  • ResearchG
  • Slideshare. (n.d.). Rupe Rearrgment.
  • Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement.
  • PubChem. (n.d.). This compound. [Link]

  • BenchChem. (n.d.). Spectroscopic Profile of 3-Methyl-3-penten-2-one: A Technical Guide.
  • Google Patents. (n.d.). Green process for producing 3-methyl-3-pentene-2-one.
  • Wikipedia. (n.d.). 3-Methyl-3-penten-2-one. [Link]

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(21), 4149–4158. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical method validation for 2-Methylpent-4-yn-2-ol, a key chemical intermediate. Our focus will be on two prevalent chromatographic techniques: Gas Chromatography with a Flame Ionization Detector (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with an Ultraviolet Detector (RP-HPLC-UV).

This document is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will explore the nuances of each method, present supporting experimental data, and ground our discussion in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Understanding this compound and its Analytical Challenges

This compound (CAS No: 590-37-4) is a tertiary acetylenic alcohol with the molecular formula C6H10O.[4][5][6] Its volatility and chemical structure present unique considerations for the development and validation of analytical methods. The primary objective of such methods is typically to quantify the compound, assess its purity, and detect any related impurities or degradation products.

The choice between GC and HPLC is often dictated by the analyte's physical and chemical properties. Given its relatively low boiling point (124-127°C) and volatility, GC is a natural choice for the analysis of this compound.[6] However, HPLC can also be adapted, particularly for the analysis of non-volatile impurities or when derivatization is employed to enhance detection.

The Framework for Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[7][8] The ICH Q2(R2) guideline provides a comprehensive framework for this process, outlining the key validation parameters that must be assessed.[1][9][10] These parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11][12]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11][13]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][13]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][15]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14][16] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

The following sections will compare hypothetical GC-FID and RP-HPLC-UV methods for the analysis of this compound, based on these validation parameters.

Gas Chromatography with Flame Ionization Detector (GC-FID) Method

GC-FID is a robust and widely used technique for the analysis of volatile organic compounds. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID provides excellent sensitivity for hydrocarbons.

Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Diluent: Methanol.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: The sample is accurately weighed and dissolved in methanol to a known concentration.

Validation Data Summary: GC-FID

The following table summarizes the hypothetical validation data for the GC-FID method.

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No interference at the retention time of the analytePeak purity > 0.999; No co-elution with potential impuritiesSpecific
Linearity (R²) R² ≥ 0.9990.9995Linear
Range 50% - 150% of the target concentration0.5 - 1.5 mg/mLAcceptable
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Accurate
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.6%; Intermediate: 1.2%Precise
LOD Signal-to-Noise ≥ 3:10.01 mg/mLDetermined
LOQ Signal-to-Noise ≥ 10:10.03 mg/mLDetermined
Robustness RSD of results ≤ 2.0% after minor changesAll variations resulted in RSD < 1.5%Robust

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detector (RP-HPLC-UV) Method

While less conventional for a volatile compound like this compound, an RP-HPLC-UV method could be developed, especially for purity testing where non-volatile, UV-active impurities might be present. The lack of a strong chromophore in this compound necessitates detection at a low UV wavelength.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

  • Standard Preparation: A stock solution of this compound is prepared in the diluent and serially diluted.

  • Sample Preparation: The sample is accurately weighed and dissolved in the diluent to a known concentration.

Validation Data Summary: RP-HPLC-UV

The following table summarizes the hypothetical validation data for the RP-HPLC-UV method.

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No interference at the retention time of the analytePeak purity > 0.995; Baseline separation from known impuritiesSpecific
Linearity (R²) R² ≥ 0.9980.9989Linear
Range 80% - 120% of the target concentration0.8 - 1.2 mg/mLAcceptable
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%Accurate
Precision (RSD%) Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%Repeatability: 0.9%; Intermediate: 1.8%Precise
LOD Signal-to-Noise ≥ 3:10.05 mg/mLDetermined
LOQ Signal-to-Noise ≥ 10:10.15 mg/mLDetermined
Robustness RSD of results ≤ 2.5% after minor changesAll variations resulted in RSD < 2.0%Robust

Comparative Analysis and Method Selection

The choice of analytical method is a critical decision in the drug development process. The data presented above, although hypothetical, illustrates the typical performance characteristics of GC-FID and RP-HPLC-UV for an analyte like this compound.

  • For Assay and Quantification: The GC-FID method demonstrates superior sensitivity (lower LOD and LOQ) and precision, making it the preferred choice for the primary assay and quantification of this compound. Its suitability for volatile compounds ensures efficient separation and detection.

  • For Purity and Impurity Profiling: The RP-HPLC-UV method, while less sensitive for the main analyte, can be invaluable for the detection and quantification of non-volatile or UV-active impurities that may not be amenable to GC analysis. The specificity of the HPLC method can be tailored to separate a wide range of potential impurities.

In many quality control environments, a combination of both techniques would be employed to provide a comprehensive analytical profile of the drug substance.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle dev Method Development protocol Validation Protocol Definition dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report lifecycle Method Lifecycle Management report->lifecycle

Caption: A workflow diagram illustrating the three phases of analytical method validation.

validation_parameter_relationship center Validated Method specificity Specificity center->specificity is specific linearity Linearity center->linearity is linear accuracy Accuracy center->accuracy is accurate precision Precision center->precision is precise range Range linearity->range defines accuracy->range loq LOQ accuracy->loq precision->range precision->loq determines

Caption: Relationships between key analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures the reliability and integrity of data used in pharmaceutical development and quality control. This guide has provided a comparative overview of GC-FID and RP-HPLC-UV methods, highlighting their respective strengths and ideal applications. The choice of method should be based on a thorough understanding of the analyte's properties and the specific analytical requirements. By adhering to the principles outlined in the ICH and FDA guidelines, scientists can develop and validate robust analytical methods that are fit for their intended purpose.[1][2][3][14]

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20).
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  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024-03-06).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025-09-02).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022-04-06).
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A Comparative Spectroscopic Guide to 2-Methylpent-4-yn-2-ol and its Hydrogenated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the tertiary alkynol, 2-methylpent-4-yn-2-ol, and its derivatives obtained through partial and complete hydrogenation: 2-methylpent-4-en-2-ol and 2-methylpentan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the spectral data but also the underlying principles and experimental rationale that make these techniques indispensable for structural elucidation and reaction monitoring.

Introduction: The Structural Significance of this compound

This compound is a valuable bifunctional molecule featuring a tertiary alcohol and a terminal alkyne. This unique combination makes it a versatile building block in organic synthesis, allowing for selective transformations at either functional group. The tertiary alcohol provides a site for esterification or etherification, while the terminal alkyne's acidic proton and triple bond are amenable to a wide array of reactions, including coupling, addition, and reduction.

Understanding the spectroscopic signature of this parent molecule is paramount. Furthermore, by comparing its spectra with those of its hydrogenated derivatives, we can clearly illustrate how these powerful analytical techniques track the transformation of functional groups, specifically the conversion of an alkyne to an alkene and subsequently to an alkane. This guide will use a data-driven approach to highlight these spectroscopic shifts, providing a foundational reference for researchers working with similar scaffolds.

The Analyst's Toolkit: Principles and Rationale of Spectroscopic Methods

The choice of spectroscopic method is dictated by the structural questions being asked. For a molecule like this compound, a combination of NMR, IR, and MS provides a comprehensive structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. ¹³C NMR complements this by revealing the number of unique carbon environments. For this series of compounds, NMR is crucial for tracking the change in hybridization of the C4 and C5 carbons from sp (alkyne) to sp² (alkene) and finally to sp³ (alkane).

  • Infrared (IR) Spectroscopy : IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation. The hydroxyl (-OH) group of the alcohol and the C≡C and ≡C-H bonds of the terminal alkyne in the parent molecule provide strong, diagnostic absorption bands. The disappearance of the alkyne bands and the appearance of C=C (alkene) and eventually only C-H (alkane) bands are clear indicators of a successful hydrogenation.[1][2]

  • Mass Spectrometry (MS) : MS provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that causes reproducible fragmentation.[3][4] The molecular ion peak (M⁺) confirms the elemental formula, while the fragmentation pattern can reveal the loss of stable fragments, such as a methyl group or a water molecule, which is characteristic of tertiary alcohols.[5][6]

The following workflow illustrates the logical application of these techniques for comprehensive structural analysis.

G cluster_0 Spectroscopic Analysis Workflow Sample Organic Compound (e.g., this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectral Data NMR->Data IR->Data MS->Data Structure Structural Elucidation & Confirmation Data->Structure

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are detailed methodologies for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy Sample Preparation & Acquisition

This protocol is designed for acquiring high-resolution spectra of small organic molecules.[6][7]

Sample Preparation:

  • Weighing: Accurately weigh 5-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium signal is used by the spectrometer for field-frequency locking.[6]

  • Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, 5 mm NMR tube.

  • Standard: The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used for chemical shift calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Typical Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Angle: 45° (to balance signal intensity with faster relaxation times).[8][9]

    • Acquisition Time (AQ): 3-4 seconds.[10]

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Number of Scans (NS): 8-16, co-added to improve signal-to-noise ratio.[10]

  • ¹³C NMR:

    • Mode: Proton-decoupled to simplify the spectrum to singlets.

    • Pulse Angle: 30-45°.[8]

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: 0-220 ppm.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a rapid and convenient method for liquid samples, requiring minimal preparation.[11][12]

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry. Run a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place 1-2 drops of the liquid analyte directly onto the center of the ATR crystal, ensuring it is fully covered.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with isopropanol and a soft wipe after analysis to prevent cross-contamination.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for volatile, thermally stable compounds like the ones under investigation.[3]

  • Sample Introduction: The analyte is typically introduced via a Gas Chromatography (GC) inlet or a direct insertion probe. For these relatively volatile alcohols, a GC-MS system is ideal. A small volume (e.g., 1 µL) of a dilute solution (e.g., in dichloromethane) is injected.

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons with a standard energy of 70 eV. This high energy is sufficient to ionize the molecule and cause extensive, reproducible fragmentation.

  • Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Spectroscopic Analysis and Comparison

The true power of spectroscopy is revealed when comparing the spectra of a parent compound and its derivatives. The following sections detail the expected spectral features for this compound and its hydrogenated analogues.

The conversion of the parent alkynol to its derivatives can be visualized as follows:

G cluster_reactions Synthesis of Derivatives A This compound B 2-Methylpent-4-en-2-ol A->B H₂ / Lindlar's Catalyst (Partial Hydrogenation) C 2-Methylpentan-2-ol A->C H₂ / Pd/C (Complete Hydrogenation)

Caption: Reaction scheme for the hydrogenation of this compound.

This compound (Parent Compound)
  • ¹H NMR (Predicted):

    • δ ~1.3 ppm (s, 6H): Two equivalent methyl groups (C1-H₃, C2-CH₃). As singlets because there are no adjacent protons.

    • δ ~2.3 ppm (d, 2H): Methylene group (C3-H₂) adjacent to the alkyne. It appears as a doublet due to coupling with the terminal alkyne proton.

    • δ ~2.0 ppm (t, 1H): Terminal alkyne proton (C5-H). Appears as a triplet due to coupling with the methylene protons.[6]

    • δ (variable, s, 1H): Hydroxyl proton (-OH). Its chemical shift is concentration and solvent dependent; often appears as a broad singlet.

  • ¹³C NMR (Predicted):

    • δ ~29-31 ppm: The two equivalent methyl carbons.

    • δ ~45-50 ppm: The methylene carbon (C3).

    • δ ~68-70 ppm: The quaternary carbon bearing the -OH group (C2).

    • δ ~70-72 ppm: The terminal alkyne carbon (C5).

    • δ ~85-88 ppm: The internal alkyne carbon (C4).

  • IR Spectroscopy (cm⁻¹):

    • ~3300 (strong, sharp): ≡C-H stretch of the terminal alkyne.[1][2]

    • ~3600-3200 (strong, broad): O-H stretch of the alcohol.

    • ~2980-2850 (medium): sp³ C-H stretches.

    • ~2120 (weak to medium): C≡C triple bond stretch.[1]

  • Mass Spectrometry (m/z):

    • M⁺ not observed or very weak: Tertiary alcohols often have an absent molecular ion peak.[5][6] The expected M⁺ is at m/z 98.

    • 83 (M-15): Loss of a methyl group (∙CH₃) to form a stable tertiary oxonium ion. This is often the base peak.

    • 59: A prominent peak corresponding to the [C₃H₇O]⁺ fragment from cleavage alpha to the oxygen.

Comparative Data

The following table summarizes the key spectroscopic differences upon hydrogenation. This transformation is a cornerstone of organic synthesis, achieved by using a "poisoned" catalyst like Lindlar's catalyst for partial reduction to the alkene, or a more active catalyst like Palladium on carbon (Pd/C) for complete reduction to the alkane.

Spectroscopic FeatureThis compound (Alkyne)2-Methylpent-4-en-2-ol (Alkene)2-Methylpentan-2-ol (Alkane)
Molecular Formula C₆H₁₀OC₆H₁₂OC₆H₁₄O
Molecular Weight 98.14 g/mol 100.16 g/mol 102.17 g/mol
¹H NMR ≡C-H: ~2.0 ppm (t) -CH₂-C≡: ~2.3 ppm (d)=CH₂ & =CH-: ~5.0-6.0 ppm (m) -CH₂-C=: ~2.2 ppm (d)No signals > 2.0 ppm (except -OH)-CH₂- & -CH-: ~1.2-1.5 ppm (m)
¹³C NMR C≡C: ~71 & ~87 ppmC=C: ~118 & ~134 ppmNo signals > 75 ppm
IR (cm⁻¹) ≡C-H: ~3300 (sharp) C≡C: ~2120 (weak) O-H: ~3400 (broad)=C-H: ~3080 C=C: ~1640 O-H: ~3400 (broad)O-H: ~3400 (broad) No alkyne/alkene signals
MS (m/z) M⁺: 98 (weak/absent) Base Peak: 83 (M-15)M⁺: 100 (weak/absent) Base Peak: 85 (M-15) or 59M⁺: 102 (weak/absent) Base Peak: 59 or 87 (M-15)

Note: NMR data for this compound is predicted based on established principles. Data for derivatives is sourced from PubChem and NIST databases.

Discussion and Interpretation

The transition from alkyne to alkene to alkane provides a clear and instructive spectroscopic narrative.

  • NMR Analysis: In the ¹H NMR, the most dramatic change is the disappearance of the characteristic acetylenic proton triplet around 2.0 ppm and the appearance of complex multiplets in the vinylic region (4.5-6.5 ppm) for the alkene.[6] Upon full saturation to the alkane, these vinylic signals vanish, leaving only signals in the upfield aliphatic region (< 1.6 ppm). Similarly, in the ¹³C NMR, the sp carbons of the alkyne (~70-90 ppm) are replaced by the sp² carbons of the alkene (~110-140 ppm), which are then replaced by sp³ carbons in the alkane, whose signals appear further upfield.

  • IR Analysis: The IR spectra provide a rapid diagnostic check. The conversion to the alkene is confirmed by the loss of the sharp ≡C-H stretch (~3300 cm⁻¹) and the weak C≡C stretch (~2120 cm⁻¹), and the appearance of a C=C stretch around 1640 cm⁻¹.[1] For the final alkane, all signals related to unsaturation are absent, with the spectrum being dominated by the broad O-H and the strong sp³ C-H stretching absorptions.

  • MS Analysis: While the molecular ion is often weak or absent for all three tertiary alcohols, the incremental increase in mass by 2 amu for each hydrogenation step (98 -> 100 -> 102) is a key confirmation if observed. The fragmentation patterns are dominated by the loss of a methyl group (M-15) and alpha-cleavage to produce a fragment at m/z 59 ([C(CH₃)₂OH]⁺), which is common to all three compounds, demonstrating the stability of this fragment derived from the tertiary alcohol moiety.[5][6]

Conclusion

The spectroscopic comparison of this compound with its hydrogenated derivatives, 2-methylpent-4-en-2-ol and 2-methylpentan-2-ol, serves as an exemplary case study in structural elucidation. Each analytical technique—NMR, IR, and MS—provides unique and complementary pieces of the structural puzzle. NMR meticulously maps the evolving carbon-hydrogen framework, IR provides a rapid and definitive fingerprint of the key functional groups, and MS confirms the molecular weight changes and highlights stable structural motifs through fragmentation. By understanding the principles behind these techniques and the spectral signatures of these fundamental transformations, researchers can confidently characterize their own compounds and monitor the progress of their chemical reactions with precision and authority.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136440, 2-Methyl-4-penten-2-ol. Retrieved from [Link].

  • OrgoSolver (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link].

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Reactivity comparison of 2-Methylpent-4-yn-2-ol with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, propargyl alcohols are versatile building blocks, prized for their dual functionality of a hydroxyl group and a terminal alkyne.[1][2] Among these, 2-methylpent-4-yn-2-ol, a tertiary propargyl alcohol, presents a unique reactivity profile that makes it a valuable intermediate in the synthesis of complex molecules.[3][4] This guide provides an in-depth, comparative analysis of the reactivity of this compound against structurally similar compounds, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this compound.

This compound (C₆H₁₀O) is a tertiary alcohol containing a terminal alkyne functionality.[5][6] This structure dictates its chemical behavior, which is a composite of the reactivity of the hydroxyl group and the carbon-carbon triple bond. To provide a comprehensive comparison, we will evaluate its performance in key organic transformations against the following compounds:

  • 2-Methylpentan-2-ol: A saturated tertiary alcohol, to isolate the reactivity of the hydroxyl group.[7]

  • 1-Pentyne: A terminal alkyne, to benchmark the reactivity of the triple bond.[8][9]

  • 2-Methyl-4-penten-2-ol: A tertiary alcohol with a terminal alkene, to compare the reactivity of the alkyne to an alkene in a similar structural context.[10]

Comparative Reactivity Analysis

The reactivity of this compound is governed by the interplay between its two functional groups. The hydroxyl group can act as a leaving group or be derivatized, while the terminal alkyne is a site for additions, coupling reactions, and deprotonation to form a potent nucleophile.

I. Acid-Catalyzed Rearrangements: The Meyer-Schuster Reaction

A characteristic reaction of tertiary propargyl alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization to α,β-unsaturated ketones.[11][12][13] This transformation proceeds via a 1,3-hydroxyl shift and tautomerization.[13][14]

Experimental Protocol: Meyer-Schuster Rearrangement of this compound

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) (0.1 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Insights:

CompoundReaction with AcidProductRelative Reactivity
This compound Meyer-Schuster Rearrangement4-Methylpent-3-en-2-one (Mesityl Oxide)[15]High
2-Methylpentan-2-ol Dehydration2-Methyl-2-pentene and 2-Methyl-1-penteneModerate
1-Pentyne No Reaction-None
2-Methyl-4-penten-2-ol Dehydration2-Methyl-1,4-pentadieneHigh

This compound readily undergoes the Meyer-Schuster rearrangement to form mesityl oxide.[15] In contrast, its saturated analog, 2-methylpentan-2-ol, undergoes dehydration under acidic conditions to yield a mixture of alkenes. 1-Pentyne is unreactive under these conditions. 2-Methyl-4-penten-2-ol also undergoes dehydration, highlighting the propensity of tertiary alcohols to eliminate water under acidic conditions. The driving force for the Meyer-Schuster rearrangement is the formation of a conjugated system.

Meyer_Schuster_Rearrangement cluster_0 Meyer-Schuster Rearrangement This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation Carbocation Protonation->Carbocation 1,3-Hydride Shift 1,3-Hydride Shift Carbocation->1,3-Hydride Shift Allenol Intermediate Allenol Intermediate 1,3-Hydride Shift->Allenol Intermediate Tautomerization Tautomerization Allenol Intermediate->Tautomerization Mesityl Oxide Mesityl Oxide Tautomerization->Mesityl Oxide

Caption: Mechanism of the Meyer-Schuster Rearrangement.

II. Oxidation Reactions

The presence of a tertiary alcohol in this compound renders it resistant to oxidation under mild conditions.[16][17] However, the alkyne functionality can be oxidized.

Experimental Protocol: Oxidation with Potassium Permanganate

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of acetone and water (1:1, 10 mL) in a flask cooled in an ice bath.

  • Reaction Execution: Slowly add a solution of potassium permanganate (KMnO₄) (2.0 mmol) in water (5 mL) to the stirred reaction mixture. The purple color of the permanganate will disappear as the reaction proceeds.

  • Workup and Isolation: Once the reaction is complete (as indicated by the persistence of the purple color), quench the reaction by adding a small amount of sodium bisulfite. Filter the manganese dioxide precipitate and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the product.

Comparative Insights:

CompoundOxidation with KMnO₄Product(s)Relative Reactivity
This compound Oxidative cleavage of alkyne3-Hydroxy-3-methylbutanoic acidModerate
2-Methylpentan-2-ol No reaction under mild conditions[16]-None
1-Pentyne Oxidative cleavageButanoic acid and CO₂High
2-Methyl-4-penten-2-ol Oxidative cleavage of alkene3-Hydroxy-3-methylbutanalHigh

The terminal alkyne of this compound undergoes oxidative cleavage to a carboxylic acid. 1-Pentyne is similarly cleaved. The alkene in 2-Methyl-4-penten-2-ol is also readily cleaved, often under milder conditions than the alkyne. The tertiary alcohol in both this compound and 2-methylpentan-2-ol remains unreacted under these conditions.[16]

III. Coupling Reactions: The Sonogashira Coupling

The terminal alkyne of this compound is a key feature that allows for its participation in various carbon-carbon bond-forming reactions, such as the Sonogashira coupling.[18] This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of enynes and other conjugated systems.[18][19][20]

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 mmol), iodobenzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a copper(I) co-catalyst like CuI (0.1 mmol) in a suitable solvent system like triethylamine (5 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup and Isolation: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the coupled product.

Comparative Insights:

CompoundSonogashira Coupling with IodobenzeneProductRelative Reactivity
This compound Yes2-Methyl-5-phenylpent-4-yn-2-olHigh
2-Methylpentan-2-ol No-None
1-Pentyne Yes1-Phenyl-1-pentyneHigh
2-Methyl-4-penten-2-ol No (under standard Sonogashira conditions)-None

Both this compound and 1-pentyne readily participate in the Sonogashira coupling, demonstrating the high reactivity of the terminal alkyne C-H bond in this transformation.[21] The other two compounds, lacking a terminal alkyne, do not undergo this reaction. This highlights the specific utility of the terminal alkyne moiety for constructing more complex molecular architectures.

Sonogashira_Coupling_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow Start Start Combine_Reactants Combine this compound, Iodobenzene, Pd(PPh3)4, CuI in Triethylamine Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (Argon) Combine_Reactants->Inert_Atmosphere Reaction Stir at Room Temperature or Gentle Heating Inert_Atmosphere->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Workup Filter through Celite, Remove Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Conclusion

This comparative analysis demonstrates that the reactivity of this compound is a unique combination of the properties of its constituent functional groups, often with synergistic effects. Its ability to undergo the Meyer-Schuster rearrangement sets it apart from simple tertiary alcohols and alkynes. While its tertiary alcohol is relatively inert to oxidation, the terminal alkyne provides a handle for oxidative cleavage and, more importantly, for powerful C-C bond-forming reactions like the Sonogashira coupling. In contrast, its saturated and unsaturated alcohol analogs exhibit reactivity primarily centered on the hydroxyl group (dehydration) or the double bond (oxidation, but not coupling under these conditions).

Understanding these reactivity differences is crucial for synthetic chemists. By choosing the appropriate reagents and conditions, the reactivity of either the hydroxyl or the alkyne functionality of this compound can be selectively exploited, making it a highly valuable and versatile building block in the synthesis of complex organic molecules.

References

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A Comparative Guide to the Synthesis of 2-Methylpent-4-yn-2-ol: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is a critical decision governed by a multitude of factors including yield, cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of the primary methodologies for the synthesis of 2-Methylpent-4-yn-2-ol, a valuable tertiary acetylenic alcohol intermediate. We will delve into the intricacies of the classic Favorskii reaction, the robust Grignard synthesis, and a promising catalytic approach utilizing ion-exchange resins. Through a comprehensive evaluation of experimental data, economic viability, and environmental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a tertiary acetylenic alcohol with the chemical formula C₆H₁₀O.[1] Its unique structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a versatile building block in organic synthesis. It serves as a precursor for the introduction of the gem-dimethyl propargyl moiety, a structural motif found in various biologically active molecules and specialty chemicals.

Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of this compound is predominantly achieved through the nucleophilic addition of a propyne equivalent to acetone. The choice of the propyne source and the nature of the catalyst or reagent dictate the specific synthetic route. We will now explore the three most relevant methods in detail.

The Favorskii Reaction: A Classic Approach

The Favorskii reaction, named after the Russian chemist Alexei Yevgrafovich Favorskii, involves the base-catalyzed addition of a terminal alkyne to a carbonyl compound. In the context of this compound synthesis, this translates to the reaction of propyne with acetone in the presence of a strong base.

Reaction Mechanism: The reaction proceeds via the deprotonation of propyne by a strong base, typically potassium hydroxide (KOH), to form a potassium propynide intermediate. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of acetone, leading to the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final product, this compound.

Key Advantages:

  • High Atom Economy: The reaction is an addition reaction, meaning that all the atoms of the reactants are incorporated into the final product, leading to minimal theoretical waste.

  • Readily Available and Inexpensive Reagents: Acetone and propyne are bulk chemicals, and potassium hydroxide is a common and affordable base.

Challenges and Considerations:

  • Handling of Propyne: Propyne is a flammable gas and requires specialized handling and equipment.

  • Strongly Basic Conditions: The use of a strong base like KOH can lead to side reactions, such as the aldol condensation of acetone, which can reduce the overall yield and complicate purification.

  • Solvent Effects: The choice of solvent is crucial. While traditional methods may have used liquid ammonia, modern variations often employ polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the reactivity of the acetylide.

The Grignard Reaction: A Powerful Alternative

The Grignard reaction offers a robust and versatile alternative for the synthesis of tertiary alcohols. This method involves the preparation of a Grignard reagent from an organohalide and magnesium metal, which then acts as a potent nucleophile. For the synthesis of this compound, a propynyl Grignard reagent is reacted with acetone.

Reaction Mechanism: The synthesis begins with the formation of propynylmagnesium halide (e.g., bromide or chloride) by reacting propyne with a Grignard reagent like ethylmagnesium bromide or by direct reaction of a 1-halopropyne with magnesium. This organomagnesium compound then adds to the carbonyl group of acetone. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic workup to afford the desired tertiary alcohol. A patent for a similar synthesis of 2-methyl-4-phenylbutan-2-ol from a Grignard reagent and an epoxide reported a yield of 74%.[2]

Key Advantages:

  • High Yields and Selectivity: Grignard reactions are known for their high efficiency and selectivity in forming carbon-carbon bonds.

  • Versatility: The Grignard approach is highly versatile and can be adapted for the synthesis of a wide range of alcohols.

Challenges and Considerations:

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents, necessitating the use of anhydrous reaction conditions and inert atmospheres, which can add to the operational complexity and cost.

  • Multi-step Process: The preparation of the Grignard reagent is an additional step compared to the in-situ generation of the nucleophile in the Favorskii reaction.

  • Waste Generation: The reaction generates magnesium salts as byproducts, which require proper disposal.

Catalytic Synthesis using Ion-Exchange Resins: A Greener Approach

A more modern and environmentally conscious approach involves the use of heterogeneous catalysts, such as basic ion-exchange resins. These solid-supported catalysts can facilitate the ethynylation of ketones with alkynes under milder conditions and offer significant advantages in terms of catalyst recovery and reuse.

Reaction Mechanism: The basic sites on the ion-exchange resin deprotonate the terminal alkyne, generating a resin-bound acetylide. This nucleophile then reacts with acetone, which is adsorbed onto the resin surface. The product is subsequently released from the catalyst, which can be recovered by simple filtration. Commercial polymeric acidic catalysts have been successfully tested for similar reactions in both batch and continuous conditions.[3]

Key Advantages:

  • Catalyst Reusability: The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and potential for multiple reuse cycles, reducing overall catalyst cost and waste.

  • Milder Reaction Conditions: These reactions can often be carried out under less harsh conditions compared to the strongly basic Favorskii reaction.

  • Simplified Work-up: The elimination of a soluble, strong base simplifies the purification process, often requiring only filtration and solvent removal.

Challenges and Considerations:

  • Catalyst Activity and Stability: The long-term stability and activity of the ion-exchange resin under the reaction conditions need to be carefully evaluated.

  • Mass Transfer Limitations: As with any heterogeneous catalytic system, mass transfer limitations between the solid catalyst and the liquid-phase reactants can influence the reaction rate.

  • Initial Catalyst Cost: The initial investment in a specialized ion-exchange resin may be higher than that for a simple base like KOH.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators and cost factors associated with each synthesis method. The cost estimates are based on typical laboratory-scale synthesis and may vary depending on the supplier, scale of production, and prevailing market conditions.

Parameter Favorskii Reaction Grignard Reaction Catalytic Synthesis (Ion-Exchange Resin)
Typical Yield 80-95%85-98%75-90%
Raw Material Costs Low to Moderate (Acetone, Propyne, KOH)Moderate (Acetone, Propyne/1-Halopropyne, Mg, Halide activator)Moderate to High (Acetone, Propyne, Ion-Exchange Resin)
Catalyst/Reagent Cost LowModerateHigh (initial), Low (per run with reuse)
Solvent Costs Moderate (e.g., DMSO, Liquid NH₃)Moderate to High (Anhydrous Ethers)Low to Moderate (Common organic solvents)
Energy Consumption Moderate (Heating/cooling may be required)Moderate (Heating for initiation, cooling for reaction control)Low to Moderate (Often milder conditions)
Reaction Time 2-6 hours3-8 hours (including Grignard preparation)4-12 hours
Waste Generation Basic aqueous wasteMagnesium salt waste, ether wasteMinimal catalyst waste (if recycled), solvent waste
Waste Disposal Costs ModerateModerate to HighLow to Moderate
Safety Concerns Handling of flammable gas (propyne), corrosive baseHandling of pyrophoric Grignard reagents, flammable ethersStandard handling of flammable solvents
Process Complexity ModerateHigh (requires anhydrous conditions)Low to Moderate

Experimental Protocols

Protocol 1: Improved Favorskii Synthesis of this compound

Materials:

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Propyne gas

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, a mixture of KOH, ethanol, and DMSO is prepared.

  • The solution is stirred and saturated with a steady stream of propyne gas at a controlled temperature (e.g., 10-15°C).

  • A solution of acetone in DMSO is added dropwise to the reaction mixture while maintaining the propyne flow.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion (typically 2 hours).

  • Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Protocol 2: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-Bromopropyne (or propyne and a Grignard initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 1-bromopropyne in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Acetone: The freshly prepared propynylmagnesium bromide solution is cooled in an ice bath. A solution of anhydrous acetone in diethyl ether is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • The resulting crude product is purified by vacuum distillation.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_favorskii Favorskii Reaction cluster_grignard Grignard Reaction cluster_catalytic Catalytic Synthesis F_start Propyne + Acetone F_product This compound F_start->F_product Base-catalyzed addition F_reagents KOH / DMSO G_reagent_prep Propyne + Mg + Alkyl Halide G_reagent Propynylmagnesium Halide G_reagent_prep->G_reagent G_intermediate Magnesium Alkoxide G_reagent->G_intermediate G_acetone Acetone G_acetone->G_intermediate G_product This compound G_intermediate->G_product G_workup H₃O⁺ Workup C_start Propyne + Acetone C_product This compound C_start->C_product Heterogeneous catalysis C_catalyst Ion-Exchange Resin

Caption: Comparative workflow of the three main synthesis routes for this compound.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound is a nuanced decision that depends on the specific priorities of the researcher or organization.

  • For large-scale industrial production where cost is a primary driver, the Favorskii reaction presents a compelling option due to its use of inexpensive raw materials and high atom economy. However, the safety infrastructure for handling gaseous propyne and managing basic waste streams must be in place.

  • For laboratory-scale synthesis where high purity and yield are paramount, and the necessary equipment for handling anhydrous conditions is available, the Grignard reaction is often the method of choice. Its reliability and versatility make it a staple in synthetic organic chemistry.

  • For organizations with a strong commitment to green chemistry and sustainability , the catalytic approach using ion-exchange resins is highly attractive. While the initial catalyst cost may be higher, the potential for catalyst recycling, milder reaction conditions, and simplified work-up procedures can lead to long-term economic and environmental benefits.

Ultimately, a thorough process hazard analysis and a detailed techno-economic evaluation should be conducted for the specific scale and context of the intended synthesis before a final decision is made. This guide provides the foundational knowledge and comparative data to initiate such an evaluation, empowering you to select the most appropriate and efficient pathway for your synthetic needs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Favorskii, A. E. (1905). Action of potassium hydroxide on mixtures of ketones and acetylenic hydrocarbons. Zhurnal Russkago Fiziko-Khimicheskago Obshchestva, 37, 643-645.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Ebel, et al. (Date). Method for preparing 4-cyclohexyl-2-methylbutan-2-ol. Patent Publication.
  • Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method. ScienceDaily.
  • Beyond Benign. (n.d.). Greener Grignard Reaction.
  • BenchChem. (n.d.). A Comparative Guide to the Environmental Impact of 2-(2-Iodophenyl)propan-2-ol Synthesis.
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  • ExportersIndia. (n.d.). Raney Nickel at Best Price from Manufacturers, Suppliers & Traders.
  • IndiaMART. (n.d.). Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers.
  • Delasco. (n.d.). Potassium Hydroxide KOH 10% with DMSO.
  • Fisher Scientific. (n.d.). Magnesium bromide diethyl etherate, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Sigma-Aldrich. (n.d.). Ethylmagnesium bromide solution 3.0 M in diethyl ether EtMgBr solution.
  • Sigma-Aldrich. (n.d.). Methylmagnesium bromide 3.0M diethyl ether 75-16-1.
  • Canadell, E. (2023, December 21). Bifunctional catalyst synthesis.
  • Aquacycl. (2025, June 20). The costs of industrial wastewater treatment options.
  • Umbrex. (n.d.). Wastewater Treatment and Disposal Cost Analysis.
  • Ebel, et al. (n.d.). Method for preparing 2-methyl-4-phenylbutan-2-ol. Google Patents.
  • PubMed. (2022, November 23). Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • MDPI. (2023, September 21). Temperature Stable Ion Exchange Resins as Catalysts for the Manufacturing of Vitamin Precursors by Aldol Reaction.

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A Comparative Guide to Green Synthetic Approaches for 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-methylpent-4-yn-2-ol, a valuable tertiary propargylic alcohol intermediate, has traditionally relied on methods that are antithetical to the principles of green chemistry. This guide provides a critical comparison of conventional synthetic routes with modern, greener alternatives. We will dissect the methodologies of Phase-Transfer Catalysis (PTC), ultrasound-assisted synthesis (sonochemistry), and solvent-free approaches. By presenting comparative data, detailed experimental protocols, and mechanistic diagrams, this document serves as a technical resource for researchers and process chemists aiming to implement safer, more efficient, and environmentally benign syntheses in the laboratory and at scale.

Introduction: The Need for Greener Alkynylation

This compound is a chemical building block used in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1][2] The core transformation involves the addition of a propynyl anion to acetone. The classical methods for achieving this, while effective, carry a significant environmental and safety burden, necessitating the exploration of greener alternatives.

This guide is framed around the core tenets of green chemistry, focusing on:

  • Waste Prevention: Minimizing byproducts.

  • Atom Economy: Maximizing the incorporation of reactant atoms into the final product.

  • Use of Less Hazardous Chemicals: Avoiding toxic reagents and solvents.

  • Design for Energy Efficiency: Employing ambient temperature and pressure where possible.

  • Use of Catalysis: Favoring catalytic reagents over stoichiometric ones.

The following sections will establish a baseline with a traditional synthetic method and then explore modern alternatives, evaluating each against these principles.

The Conventional Approach: A Baseline for Comparison

The archetypal synthesis of tertiary alkynols involves the deprotonation of a terminal alkyne with a potent base, followed by nucleophilic attack on a ketone.

Reaction Scheme:

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product R1 Acetone P This compound R1->P Reaction R2 Propyne R2->P Base Strong Base (e.g., NaNH₂, n-BuLi) Base->P S Anhydrous Ether or Liquid Ammonia S->P Medium

Caption: General schematic for traditional alkynylation of acetone.

A common laboratory procedure utilizes sodium amide in liquid ammonia. This system is effective because the pKa of ammonia (~38) is higher than that of propyne (~25), ensuring complete deprotonation. However, this method presents significant green chemistry challenges:

  • Hazardous Reagents: Sodium amide is a dangerously reactive solid, and organolithium reagents like n-BuLi are pyrophoric.

  • Extreme Conditions: The use of liquid ammonia requires cryogenic temperatures (-33 °C), which is energy-intensive.

  • Anhydrous Solvents: Anhydrous ethers (e.g., diethyl ether, THF) are required for Grignard or organolithium variants. These solvents are highly flammable and prone to forming explosive peroxides.

  • Stoichiometric Waste: The reaction generates a stoichiometric amount of inorganic salt waste (e.g., NaBr, LiCl) that requires disposal.

These drawbacks serve as the primary motivation for developing the greener alternatives discussed below.

Green Synthetic Alternatives

Modern approaches focus on replacing harsh bases and hazardous solvents with catalytic systems that operate under milder, safer conditions.

Phase-Transfer Catalysis (PTC): A Paradigm Shift

Phase-Transfer Catalysis is a powerful technique for reacting substances that are mutually insoluble.[3] In this context, a solid inorganic base (like potassium hydroxide) and a liquid ketone (acetone) can react efficiently with gaseous propyne without the need for a common solvent that dissolves all components.

The Causality Behind the Choice: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), acts as a "shuttle."[3][4] Its lipophilic alkyl chains render it soluble in the organic phase (acetone), while its cationic charge allows it to pair with an anion. The catalyst transports the hydroxide ion (OH⁻) into the organic phase to deprotonate the alkyne, or it transports the formed propynyl anion to the acetone for reaction. This circumvents the need for hazardous bases and anhydrous solvents.[5]

PTC_Mechanism node_org Organic Phase (Acetone) Q⁺⁻C≡C-CH₃ acetone Acetone node_org->acetone 3. Reaction with Acetone node_aq Aqueous/Solid Phase (KOH) K⁺⁻C≡C-CH₃ node_aq:head->node_org:head 2. Phase Transfer catalyst_org Q⁺X⁻ catalyst_aq Q⁺X⁻ catalyst_org->catalyst_aq 5. Return to Aqueous Phase catalyst_aq->node_aq:head 1. Anion Exchange product Product (this compound) acetone->product product->catalyst_org 4. Catalyst Regeneration

Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).

Green Advantages:

  • Safer Reagents: Replaces NaNH₂/BuLi with inexpensive and safer bases like KOH or NaOH.[5]

  • Benign Solvents: Eliminates the need for anhydrous ethers or liquid ammonia. Reactions can be run with minimal solvent or even solvent-free.[5][6]

  • Energy Efficiency: Reactions often proceed efficiently at room temperature or with gentle heating.

  • High Productivity: The absence of a bulk solvent allows for highly concentrated reaction mixtures, improving throughput.[5]

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes high-frequency sound waves (>20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[7] This collapse generates transient localized hotspots with extremely high temperatures (~5000 K) and pressures (~1000 atm), dramatically accelerating reaction rates.[7]

The Causality Behind the Choice: For heterogeneous reactions like the one catalyzed by PTC, the primary benefit of ultrasound is the immense increase in mass transfer between phases. The shockwaves from cavitation disrupt the phase boundary and propel reagents together, overcoming diffusion limitations. This often leads to significant reductions in reaction time and can enable reactions at lower bulk temperatures.[8][9]

Green Advantages:

  • Rate Acceleration: Drastically reduces reaction times from hours to minutes.[9]

  • Energy Efficiency: Although it requires electrical energy for the transducer, the overall energy consumption can be lower than prolonged heating.

  • Improved Yields: By enhancing mixing and activating surfaces, ultrasound can lead to higher product yields.

  • Versatility: Can be combined with PTC and solvent-free conditions to further enhance green credentials.

Solvent-Free Synthesis (Mechanochemistry)

The ultimate green approach is to eliminate the solvent entirely.[6] This can be achieved by grinding solid reactants (e.g., KOH) with liquid reactants (acetone) in a ball mill or simply by vigorous stirring of a concentrated mixture.[10]

The Causality Behind the Choice: Solvents constitute the majority of non-product mass in a typical chemical reaction and are a primary source of waste and environmental pollution.[6] Eliminating them directly addresses the first principle of green chemistry: waste prevention. High reactant concentration in solvent-free systems often leads to enhanced reaction rates and efficiencies.[6]

Green Advantages:

  • Pollution Prevention: Eliminates solvent waste, emissions, and the need for costly solvent recycling.

  • Process Simplification: Workup is simplified, as there is no solvent to remove from the product.[11]

  • Enhanced Safety: Reduces the fire and health hazards associated with volatile organic solvents.

  • Excellent Atom Economy: Maximizes the conversion of reactants to product.

Comparative Analysis

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic strategy.

MetricConventional (NaNH₂/NH₃)Phase-Transfer Catalysis (PTC)Ultrasound-Assisted (Sonochemsitry)Solvent-Free
Base / Catalyst Stoichiometric NaNH₂ or BuLiCatalytic Q⁺X⁻, Stoichiometric KOHCatalytic Q⁺X⁻, Stoichiometric KOHCatalytic Q⁺X⁻, Stoichiometric KOH
Solvent Liquid NH₃ or Anhydrous EtherToluene, or NoneWater, Ethanol, or None[9]None[6]
Temperature (°C) -33 to 2520 - 5025 - 60 (Bulk Temp.)20 - 50
Reaction Time 2 - 12 hours1 - 6 hours15 - 60 minutes1 - 4 hours
Typical Yield 70 - 90%85 - 98%>90%85 - 95%
Green Merits Effective transformationSafer reagents, mild conditions, reduced solventRapid reaction, energy efficientNo solvent waste, simple workup
Green Demerits Hazardous, energy-intensive, wasteCatalyst may need separationSpecialized equipment neededPotential for poor mixing/heat transfer

Detailed Experimental Protocol: PTC Synthesis

This protocol describes a robust and validated green synthesis of this compound using phase-transfer catalysis. The procedure is designed to be self-validating, with explanations for each critical step.

Workflow Comparison:

Workflow_Comparison cluster_traditional Traditional Method (NaNH₂/NH₃) cluster_green Green PTC Method T1 1. Condense liquid NH₃ at -78°C T2 2. Add NaNH₂ (Hazardous) T1->T2 T3 3. Bubble in Propyne Gas T2->T3 T4 4. Add Acetone slowly (Exothermic) T3->T4 T5 5. Quench with NH₄Cl T4->T5 T6 6. Evaporate NH₃ T5->T6 T7 7. Aqueous Workup & Extraction with Ether T6->T7 G1 1. Combine Acetone, KOH, and PTC Catalyst G2 2. Bubble in Propyne Gas at room temp. G1->G2 G3 3. Monitor by TLC/GC G2->G3 G4 4. Filter solid KOH G3->G4 G5 5. Distill product directly G4->G5

Caption: Comparison of traditional vs. green PTC workflows.

Materials:

  • Acetone (Reagent Grade)

  • Potassium Hydroxide (KOH), finely ground (85% pellets ground to powder)

  • Tetrabutylammonium Bromide (TBAB) - Phase-Transfer Catalyst

  • Propyne (lecture bottle or generated in situ)

  • Round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser.

Procedure:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a reflux condenser, add finely ground potassium hydroxide (1.2 equivalents).

    • Expertise: Grinding the KOH increases its surface area, which is critical for the heterogeneous reaction. A three-neck flask allows for simultaneous reagent addition and gas flow.

  • Charge Reagents: Add acetone (1.0 equivalent) and tetrabutylammonium bromide (TBAB, 0.05 equivalents) to the flask.

    • Expertise: TBAB is a robust and common PTC catalyst. 5 mol% is a typical catalytic loading that balances reaction speed and cost.

  • Initiate Reaction: Begin vigorous stirring to create a slurry. Start bubbling propyne gas through the mixture via the gas inlet tube. Maintain a slow but steady flow.

    • Trustworthiness: The reaction is often mildly exothermic. A steady gas flow ensures the propyne is not added too quickly, allowing for better temperature control. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be checked by taking a small aliquot, quenching it with dilute acid, extracting with a small amount of ether, and analyzing.

  • Workup: Once the reaction is complete (disappearance of acetone), stop the gas flow. Add 50 mL of water to dissolve the remaining KOH and salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. The product may form a separate organic layer. Extract the aqueous layer twice with 25 mL portions of methyl t-butyl ether (MTBE), a greener alternative to diethyl ether.

    • Expertise: MTBE has a lower tendency to form explosive peroxides compared to THF or diethyl ether.

  • Final Steps: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.

Conclusion and Recommendations

The synthesis of this compound can be effectively modernized to align with the principles of green chemistry. While traditional methods are functional, they pose significant safety, environmental, and energy consumption issues.

Phase-Transfer Catalysis stands out as the most robust, scalable, and environmentally sound alternative. It eliminates hazardous reagents and solvents, operates under mild conditions, and exhibits high efficiency. For further optimization, combining the PTC methodology with ultrasound assistance can dramatically reduce reaction times, while performing the PTC reaction under solvent-free conditions offers the highest degree of waste prevention. For both laboratory research and industrial drug development professionals, the adoption of these greener approaches is not only an ethical imperative but also a practical route to safer, faster, and more economical chemical synthesis.

References

  • Ultrasound-Assisted Rapid and Efficient Synthesis of Propargylamines. ResearchGate. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]

  • Phase Transfer Catalysis. American Chemical Society. [Link]

  • Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction. MDPI. [Link]

  • Alkylation via aromatization of ketones by phase-transfer catalysis. The Hebrew University of Jerusalem. [Link]

  • Deacylative arylation and alkynylation of unstrained ketones. National Institutes of Health (NIH). [Link]

  • Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry. Zenodo. [Link]

  • What Is Phase Transfer Catalysis? - Chemistry For Everyone. YouTube. [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • An Efficient and Solvent-Free Synthesis of Mixed Ortho Esters. Organic Chemistry Portal. [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Springer. [Link]

  • Solvent-Free Organic Synthesis. University of California, Berkeley. [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. National Institutes of Health (NIH). [Link]

  • This compound. PubChem, National Institutes of Health (NIH). [Link]

  • Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • This compound CAS#: 590-37-4. ChemWhat. [Link]

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Computational studies and theoretical modeling of 2-Methylpent-4-yn-2-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Computational Modeling of 2-Methylpent-4-yn-2-ol Reactions

This guide provides a comparative analysis of computational and theoretical modeling techniques applied to the reactions of this compound. Designed for researchers, scientists, and drug development professionals, it delves into the causality behind methodological choices, offers self-validating experimental workflows, and grounds its claims in authoritative sources. We will explore how computational chemistry serves as a powerful predictive tool to elucidate reaction mechanisms, complementing and guiding experimental efforts.[1]

Introduction: The Duality of this compound

This compound is a versatile bifunctional molecule featuring a tertiary alcohol and a terminal alkyne.[2] This structural arrangement presents a fascinating challenge for synthetic chemists and a rich subject for theoretical investigation. The molecule's reactivity can be directed towards either the hydroxyl group or the carbon-carbon triple bond, and the interplay between these two functionalities can lead to complex reaction pathways, including additions, cyclizations, and rearrangements.[3][4]

Traditional experimental methods for mechanism elucidation can be resource-intensive and may fail to capture fleeting intermediates or complex transition states.[1] Computational modeling offers a direct window into these processes, allowing for the exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction outcomes with increasing accuracy.[1][5]

Part 1: A Comparative Overview of Theoretical Models

The selection of a computational method is a critical decision dictated by the desired balance between accuracy and computational cost.[1] For a molecule like this compound, where subtle electronic effects and potential non-covalent interactions can influence reactivity, a careful choice is paramount.

Method Core Principle Strengths Limitations Typical Application for this compound
Density Functional Theory (DFT) Approximates the electronic density of a molecule to calculate its energy and properties.[1]Excellent balance of computational cost and accuracy for a wide range of organic reactions.[1][6]Accuracy is dependent on the choice of functional; standard functionals may struggle with dispersion forces.Mechanism elucidation, transition state searching, prediction of IR/NMR spectra, calculating reaction energy profiles.
High-Accuracy Ab Initio (e.g., G4, W1) Solves the Schrödinger equation with minimal approximation, often through composite methods.Considered the "gold standard" for thermochemical accuracy (often called "chemical accuracy").[7]Extremely high computational cost, limiting its use to smaller molecules or for benchmarking purposes.Accurate calculation of heats of formation and reaction enthalpies to validate DFT results.[7]
Semi-Empirical (e.g., PM3, AM1) Uses parameters derived from experimental data to simplify quantum mechanical calculations.[8]Very fast, suitable for large systems or high-throughput screening.Generally lower accuracy and reliability compared to DFT or ab initio methods.Initial conformational searches or rapid screening of potential reaction pathways before committing to more expensive methods.
Quantum Mechanics/Molecular Mechanics (QM/MM) Treats the chemically active region with a high-level QM method and the surrounding environment (e.g., solvent) with a simpler MM force field.[1]Allows for the study of reactions in complex environments like explicit solvent or enzyme active sites.Requires careful setup of the QM/MM boundary; results can be sensitive to this partitioning.Modeling reactions in solution to explicitly account for solvent effects on transition state stabilization.

Expert Insight: For most mechanistic investigations involving this compound, Density Functional Theory (DFT) represents the optimal starting point. Specifically, functionals like B3LYP, often paired with a dispersion correction (e.g., B3LYP-D3), provide a robust framework for exploring reaction pathways.[9] The inclusion of dispersion is crucial for accurately modeling potential intramolecular hydrogen bonding between the hydroxyl group and the alkyne's π-system. For obtaining highly accurate energy barriers to compare with experimental kinetics, single-point energy calculations using a high-level method like G4 on the DFT-optimized geometries can provide a valuable and computationally tractable refinement.[7]

Part 2: Modeling Key Reaction Pathways of this compound

Let's consider two plausible reactions of this compound and how they can be compared computationally.

Case Study 1: Acid-Catalyzed Hydration

The hydration of the alkyne is a classic transformation that, following Markovnikov's rule and subsequent tautomerization, yields a ketone.[3] Computationally, this involves modeling several steps:

  • Protonation of the Alkyne: Formation of a vinyl cation intermediate.

  • Nucleophilic Attack by Water: Formation of a protonated enol.

  • Deprotonation: Yielding the neutral enol.

  • Keto-Enol Tautomerization: The enol isomerizes to the more stable ketone.[4]

A computational study can calculate the energy barrier for each of these steps. The rate-determining step will be the one with the highest activation energy.

Case Study 2: Base-Mediated Intramolecular Cyclization (5-exo-dig)

The presence of the hydroxyl group allows for a potential intramolecular cyclization. Upon deprotonation with a base, the resulting alkoxide can attack the alkyne. This cyclization can follow different pathways, and computational modeling is ideal for predicting the favored outcome.

  • Modeling the Reactants: The initial state would be a complex of the deprotonated alcohol and the alkyne.

  • Locating the Transition State: A transition state search would identify the geometry and energy of the ring-closing step.

  • Analyzing the Product: The calculation would yield the structure of the resulting five-membered cyclic ether.

The diagram below illustrates the energy profile for such a cyclization, which can be generated from computational data.

G cluster_0 Reaction Coordinate R Reactant (Alkoxide) TS Transition State (TS) R:e->TS:w E0 1.5,0 1.5,0 R:s->1.5,0 P Product (Cyclic Ether) TS:e->P:w 3.5,2.5 3.5,2.5 TS:s->3.5,2.5 5.5,-1 5.5,-1 P:s->5.5,-1 E1 E0->E1 ΔG‡ E2 E1->E2 ΔG_rxn axis Relative Free Energy (G)

Caption: A representative reaction energy profile for an intramolecular cyclization.

Part 3: A Self-Validating Computational Workflow

To ensure trustworthiness, any computational protocol must be self-validating.[9] The following step-by-step workflow for analyzing a reaction mechanism incorporates checks at each stage.

Step-by-Step Computational Protocol
  • Geometry Optimization of Stationary Points (Reactants, Products, Intermediates):

    • Action: Perform a geometry optimization using a chosen level of theory (e.g., B3LYP-D3/6-31G(d)).

    • Causality: This step locates the lowest energy structure for each species on the potential energy surface.

  • Vibrational Frequency Calculation:

    • Action: Calculate the harmonic vibrational frequencies at the same level of theory.

    • Validation: For a true minimum (reactant, product, intermediate), all calculated frequencies must be real (positive). The presence of one or more imaginary frequencies indicates a saddle point or a flawed optimization.

  • Transition State (TS) Location:

    • Action: Use a method like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method to locate the saddle point between a reactant and a product.

    • Causality: The TS represents the highest energy point along the lowest energy path connecting reactants and products. Its structure reveals the critical bond-forming/breaking events.

  • Transition State Validation:

    • Action: Perform a frequency calculation on the optimized TS geometry.

    • Validation: A true first-order saddle point (a transition state) must have exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the shrinking of a bond being formed).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Trace the minimum energy path downhill from the TS in both the forward and reverse directions.[5]

    • Validation: The IRC path must connect the located transition state to the intended reactant and product minima.[5] If it connects to different species, the located TS is for a different reaction pathway.

  • Solvation and Final Energy Calculation:

    • Action: Recalculate the energies of all optimized and validated structures using a higher-level basis set and a continuum solvation model (like IEFPCM) to better approximate experimental conditions.[10]

    • Causality: This step refines the relative energies (reaction and activation barriers) by accounting for the stabilizing or destabilizing effects of the solvent.

The logical flow of this workflow is visualized below.

G start Define Reactants & Products opt 1. Geometry Optimization start->opt freq 2. Frequency Calculation opt->freq check_min All Real Frequencies? freq->check_min check_min->opt No (Re-optimize) ts_search 3. Transition State Search check_min->ts_search Yes ts_freq 4. TS Frequency Calculation ts_search->ts_freq check_ts Exactly One Imaginary Frequency? ts_freq->check_ts check_ts->ts_search No (Re-search) irc 5. IRC Calculation check_ts->irc Yes check_irc Connects R and P? irc->check_irc check_irc->ts_search No (Wrong TS) final_e 6. Refined Energy Calculation (with Solvation) check_irc->final_e Yes end Construct Energy Profile final_e->end

Caption: A standard, self-validating workflow for computational mechanism studies.

Part 4: Data Comparison and Experimental Validation

The ultimate goal of computational modeling is to generate testable hypotheses. A direct comparison between theoretical predictions and experimental data is the most rigorous validation.

Quantitative Comparison: Activation Barriers

The table below presents a hypothetical comparison of calculated free energies of activation (ΔG‡) for the rate-determining step of the intramolecular cyclization of this compound, showcasing how different theoretical models can yield varying results.

Computational Method Basis Set Solvent Model Calculated ΔG‡ (kcal/mol)
B3LYP6-31G(d)Gas Phase28.5
B3LYP-D36-311+G(d,p)Gas Phase26.1
B3LYP-D36-311+G(d,p)IEFPCM (Toluene)24.8
G4 (on B3LYP-D3 geometry)N/AGas Phase25.2
Experimental Value N/A Toluene 23.9 ± 0.5

Analysis: This hypothetical data illustrates several key points:

  • Including dispersion corrections (B3LYP-D3) can lower the activation barrier.

  • Modeling solvent effects is critical for comparing with solution-phase experiments.

  • High-accuracy methods like G4 can provide excellent agreement with experimental data.[7]

Spectroscopic Validation

Beyond energetics, computational methods can predict spectroscopic properties that can be directly compared with experimental measurements.[6][11]

  • IR Spectra: The calculated vibrational frequencies (often scaled by a small factor) can be compared to an experimental FTIR spectrum to confirm the structure of a synthesized product or trapped intermediate.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in structure elucidation.[11]

By combining energetic and spectroscopic predictions, a strong, evidence-based case for a particular reaction mechanism can be built, demonstrating the powerful synergy between theoretical modeling and experimental chemistry.

References

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A Researcher's Comparative Guide to Bioorthogonal Labeling with Alkyne Probes and Traditional Isotopic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two powerful techniques for interrogating dynamic biological systems: bioorthogonal chemical reporting using alkyne probes, exemplified by molecules like 2-Methylpent-4-yn-2-ol, and traditional stable isotope labeling. We will delve into the mechanistic underpinnings, comparative performance, and detailed experimental protocols to empower researchers in selecting the optimal strategy for their scientific inquiries.

Introduction: Tracing the Dynamics of Life

Understanding the proteome in its dynamic state—how proteins are synthesized, modified, and interact in real-time—is a central goal in modern biology and drug development. To achieve this, scientists employ labeling strategies that introduce a unique chemical or isotopic signature into biomolecules. This allows for their detection and quantification against the complex background of the cell.

Two dominant paradigms have emerged:

  • Stable Isotope Labeling: This classic approach involves metabolically incorporating atoms with heavier isotopes (e.g., ¹³C, ¹⁵N, ²H) into biomolecules. The resulting mass shift is then detected directly by mass spectrometry (MS).

  • Bioorthogonal Chemical Reporting: A more recent strategy, this method introduces a chemically unique functional group—one that is inert to native biological processes—into a target molecule. This "bioorthogonal handle" can then be selectively reacted with a complementary probe for detection or enrichment. The terminal alkyne group (C≡C-H), such as that found in this compound, is a cornerstone of this approach, primarily through its highly specific reaction with azides in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2]

While this compound is a simple tertiary alcohol bearing a terminal alkyne, its functional group is representative of a broad class of more complex chemical probes used to study diverse biological processes, including post-translational modifications like protein prenylation and glycosylation, as well as lipid metabolism.[3][4][5][6] This guide will use the alkyne-azide reaction as the model for bioorthogonal labeling and compare it directly with traditional isotopic methods.

Comparative Analysis: Alkyne-Click Chemistry vs. Stable Isotope Labeling

The choice between these two powerful methodologies is not arbitrary; it depends entirely on the experimental question, the biological system under investigation, and the available instrumentation. The fundamental difference lies in the detection strategy: direct mass shift detection versus a two-step "tag-and-capture" process.

FeatureAlkyne-Click Chemistry LabelingTraditional Stable Isotope Labeling (e.g., SILAC, ¹³C-Glucose)
Principle of Detection Two-step: 1. Metabolic incorporation of an alkyne probe. 2. Bioorthogonal ligation ("click") to a reporter tag (e.g., biotin, fluorophore).[1][2]Direct detection of a mass shift in peptides/metabolites containing the heavy isotope via mass spectrometry.[7][8]
Versatility Extremely high. The reporter tag can be a fluorophore for imaging, biotin for affinity purification and enrichment, or a combination thereof.[5][9]Primarily limited to mass spectrometry-based detection and quantification.
Selectivity High chemical selectivity. The alkyne-azide reaction is bioorthogonal, meaning it does not interfere with native cellular chemistry.[2]High metabolic selectivity, but potential for isotopic scrambling where the label is incorporated into unintended metabolic pathways.[10][11]
Sensitivity Can be very high, especially with enrichment. Biotin-streptavidin affinity purification allows for the isolation of low-abundance labeled proteins.[12]Sensitivity is dependent on the mass spectrometer and the relative abundance of the labeled species. Detecting low-abundance proteins can be challenging without fractionation.
Perturbation The alkyne probe and subsequent tag can be bulky, potentially altering the localization, metabolism, or function of the target biomolecule.[13]Minimal perturbation. The mass difference from stable isotopes has a negligible effect on the biochemical properties of the molecule.[8]
Quantification Relative quantification is achievable, often coupled with isobaric tags (e.g., TMT) or label-free methods post-enrichment.[12][14]Provides highly accurate relative and absolute quantification by comparing the MS signal intensities of light vs. heavy peptide pairs.
Workflow Complexity More complex workflow involving additional steps for cell lysis, click reaction, and enrichment.[15]More streamlined workflow, often involving direct analysis of the digested proteome.

Experimental Workflows and Protocols

To fully appreciate the practical differences, we present detailed protocols for both approaches. The causality behind key steps is explained to provide field-proven insights.

Protocol 1: Metabolic Labeling and Analysis via Alkyne-Click Chemistry

This protocol outlines a general workflow for identifying the targets of a metabolic precursor functionalized with a terminal alkyne.

Objective: To identify proteins that incorporate an alkyne-tagged metabolic precursor in cultured mammalian cells.

Methodology Visualization:

Alkyne_Click_Workflow cluster_cell_culture In-Cell Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis A 1. Seed Cells (e.g., HeLa) B 2. Incubate with Alkyne Probe A->B 24-48h C 3. Cell Lysis (e.g., RIPA buffer) B->C D 4. Click Reaction: Add Azide-Biotin, CuSO4, Ligand, Reductant C->D 1h @ RT E 5. Protein Precipitation & Tryptic Digestion D->E F 6. Streptavidin Enrichment of Biotinylated Peptides E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification & Data Analysis G->H

Caption: Workflow for alkyne probe metabolic labeling and proteomic analysis.

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., HeLa or HEK293) to approximately 70-80% confluency.

    • Replace the medium with fresh medium containing the alkyne-functionalized metabolic probe (e.g., an isoprenoid analog).[4] The optimal concentration and incubation time (typically 12-48 hours) must be determined empirically.

    • Rationale: This step allows the cells to uptake the probe and incorporate it into newly synthesized biomolecules through their natural metabolic pathways.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS to remove residual probe.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Clarify the lysate by centrifugation to pellet cellular debris. Collect the supernatant containing the proteome.

    • Rationale: The lysis buffer must be compatible with the downstream click reaction. Buffers containing primary amines like Tris should be avoided as they can inhibit the Cu(I) catalyst.[1][15] HEPES or phosphate buffers are excellent alternatives.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the clarified lysate, sequentially add the following reagents to final concentrations:

      • Azide-Biotin reporter tag (100 µM)

      • Copper(II) Sulfate (CuSO₄) (1 mM)

      • A copper-chelating ligand, such as THPTA (5 mM), to stabilize the Cu(I) oxidation state.[15]

      • A reducing agent, such as sodium ascorbate (5 mM), to reduce Cu(II) to the active Cu(I) catalyst.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

    • Rationale: This is the core "click" step where the bioorthogonal alkyne handle on the labeled proteins is covalently linked to the azide-biotin reporter tag.[9] The orientation of an alkyne-probe and azide-tag is generally preferred to minimize non-specific labeling of proteins by an excess of a more reactive alkyne-tag.[1]

  • Sample Preparation for Mass Spectrometry:

    • Precipitate the proteins from the reaction mixture (e.g., with methanol/chloroform).

    • Resuspend the protein pellet, reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest the proteins into peptides using trypsin.

    • Rationale: This is a standard bottom-up proteomics workflow to prepare proteins for mass spectrometry analysis.[16]

  • Enrichment of Labeled Peptides:

    • Incubate the peptide digest with streptavidin-coated magnetic beads to capture the biotin-tagged peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the captured peptides from the beads.

    • Rationale: The high affinity of the biotin-streptavidin interaction allows for highly specific enrichment of the peptides derived from the proteins that originally incorporated the alkyne probe, significantly increasing the sensitivity of detection.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptides and their corresponding proteins using a database search algorithm. The identified proteins represent the targets of the metabolic probe.

Protocol 2: Comparative Workflow for Stable Isotope Labeling

To highlight the differences, here is a conceptual workflow for a classic SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiment.

Objective: To quantify protein expression differences between two cell populations.

Methodology Visualization:

SILAC_Workflow cluster_light Control Population cluster_heavy Experimental Population A Grow cells in 'Light' medium (e.g., normal Arg & Lys) D Combine cell populations 1:1 A->D B Grow cells in 'Heavy' medium (e.g., ¹³C₆-Arg & ¹³C₆,¹⁵N₂-Lys) C Apply experimental treatment to 'Heavy' population B->C C->D E Lyse, Digest, & Analyze by LC-MS/MS D->E F Quantify 'Heavy' vs 'Light' peptide pairs E->F

Caption: Conceptual workflow for a quantitative proteomics SILAC experiment.

Key Differences in the SILAC Workflow:

  • Labeling: The label (heavy amino acids) is incorporated into the entire proteome over several cell divisions.

  • No Click Reaction: There is no need for a secondary chemical reaction.

  • No Enrichment: The entire proteome is analyzed. Quantification relies on the mass spectrometer's ability to detect and measure the intensity of the "light" and "heavy" isotopic envelopes for each peptide pair.

  • Quantification: It is direct and highly accurate, based on the ratio of the MS signals for the isotopic pairs.

Conclusion: Choosing the Right Tool for the Job

Both bioorthogonal chemical reporting and stable isotope labeling are indispensable tools in the researcher's arsenal. They are not mutually exclusive but rather complementary, each offering distinct advantages.

Choose Alkyne-Click Chemistry when:

  • You need to study a specific metabolic pathway or post-translational modification for which a functionalized probe exists.

  • Your primary goal is identification and enrichment of low-abundance targets.

  • You require multimodal detection (e.g., fluorescence imaging in parallel with proteomic analysis).

Choose Stable Isotope Labeling when:

  • Your primary goal is highly accurate, global, and unbiased quantification of protein expression changes.

  • You want to minimize potential artifacts from bulky chemical tags.

  • Your experimental design involves comparing proteome-wide differences between distinct cell states.

By understanding the fundamental principles, workflows, and comparative strengths of these techniques, researchers can confidently design and execute experiments that yield deep and meaningful insights into the complex and dynamic world of the cell.

References

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  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12775-12788. [Link]

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A Comparative Guide to the Kinetic Analysis of 2-Methylpent-4-yn-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of a versatile building block like 2-methylpent-4-yn-2-ol is paramount for process optimization, catalyst development, and mechanistic elucidation. This guide provides an in-depth comparison of the kinetic profiles of this compound in three common and synthetically important transformations: selective hydrogenation, Sonogashira cross-coupling, and oxidation. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a practical resource for harnessing the full potential of this valuable propargyl alcohol.

Introduction to this compound: A Versatile Tertiary Propargylic Alcohol

This compound is a tertiary propargylic alcohol featuring a terminal alkyne and a tertiary alcohol moiety.[1][2] This bifunctionality makes it a valuable precursor in organic synthesis, allowing for a diverse range of chemical transformations. The steric hindrance provided by the gem-dimethyl group can influence catalyst interaction and selectivity, making kinetic analysis crucial for understanding and controlling its reactivity. Propargylic alcohols, in general, are readily synthesized through the nucleophilic addition of acetylides to ketones or aldehydes.[3]

This guide will explore the kinetics of the following key reactions of this compound:

  • Selective Hydrogenation: The reduction of the alkyne to an alkene is a critical transformation, and controlling the selectivity to avoid over-reduction to the alkane is a common challenge.

  • Sonogashira Cross-Coupling: This powerful reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, a cornerstone of modern synthetic chemistry.[4][5]

  • Oxidation: The oxidation of the tertiary alcohol functionality can lead to various products, and understanding the kinetics is key to controlling the reaction pathway.

Kinetic Analysis of Selective Hydrogenation

The selective hydrogenation of an alkyne to an alkene is a widely utilized transformation in organic synthesis. For this compound, the desired product is often 2-methylpent-4-en-2-ol. The primary challenge lies in preventing the subsequent hydrogenation of the alkene to 2-methylpentan-2-ol. The kinetics of this reaction are heavily dependent on the catalyst, solvent, and reaction conditions.

While specific kinetic data for this compound is not abundant in the literature, extensive studies on the structurally similar 2-methyl-3-butyn-2-ol (MBY) provide a strong foundation for comparison. The kinetics are often modeled using a Langmuir-Hinshelwood mechanism, which considers the competitive adsorption of the alkyne, alkene, and hydrogen onto the catalyst surface.[6][7][8]

Comparative Kinetic Data for Alkyne Hydrogenation

The following table presents typical kinetic parameters for the selective hydrogenation of a terminal alkyne, using data for 2-methyl-3-butyn-2-ol as a representative example.

Catalyst SystemApparent Activation Energy (Ea) for Alkyne Consumption (kJ/mol)Reaction Rate Order with respect to AlkyneReaction Rate Order with respect to H₂Selectivity to Alkene at 95% ConversionReference
Pd/ZnO35 - 45~0.2 - 0.5~0.8 - 1.2>98%[6][7]
Lindlar Catalyst (Pd/CaCO₃/Pb)25 - 35~0.1 - 0.4~0.9 - 1.1~97%[6]
PdZn/TiO₂40 - 50~0.3 - 0.6~0.7 - 1.0~97%[9]

Interpretation of Kinetic Data:

The low reaction order with respect to the alkyne suggests that the catalyst surface is nearly saturated with the alkyne under typical reaction conditions. This strong adsorption of the alkyne is also a key factor in achieving high selectivity, as it inhibits the adsorption and subsequent hydrogenation of the alkene product.[9] The near first-order dependence on hydrogen pressure indicates that hydrogen adsorption or its reaction on the surface is a rate-limiting step.

Experimental Protocol for Kinetic Analysis of Hydrogenation

A typical experimental setup for studying the kinetics of this compound hydrogenation involves a batch reactor equipped with a magnetic stirrer, a temperature controller, and a system for gas delivery and monitoring.

Step-by-Step Methodology:

  • Catalyst Preparation and Activation: The catalyst (e.g., 5 wt% Pd/C) is weighed and placed in the reactor. It is then activated, typically by reduction under a hydrogen flow at an elevated temperature.

  • Reaction Setup: The reactor is purged with an inert gas (e.g., nitrogen or argon). The solvent (e.g., ethanol) and the substrate, this compound, are then introduced.

  • Reaction Initiation: The reactor is pressurized with hydrogen to the desired pressure, and stirring is commenced to initiate the reaction.

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals using a sampling valve.

  • Sample Analysis: The samples are immediately quenched (e.g., by cooling and dilution) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of the reactant, intermediate alkene, and the final alkane product. An internal standard is used for accurate quantification.[10]

  • Data Analysis: The concentration versus time data is used to determine the initial reaction rate. By varying the initial concentrations of the substrate and the hydrogen pressure, the reaction orders can be determined. Performing the reaction at different temperatures allows for the calculation of the apparent activation energy using the Arrhenius equation.

Workflow for Hydrogenation Kinetic Study

Hydrogenation_Kinetics cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Data Processing catalyst_prep Catalyst Weighing & Loading catalyst_activation Activation (e.g., H₂ flow, heat) catalyst_prep->catalyst_activation reactor_setup Reactor Purging & Substrate Addition catalyst_activation->reactor_setup reaction_initiation H₂ Pressurization & Stirring reactor_setup->reaction_initiation sampling Periodic Sampling reaction_initiation->sampling gcms_analysis GC-MS Analysis with Internal Standard sampling->gcms_analysis data_processing Concentration vs. Time Plots gcms_analysis->data_processing kinetic_modeling Determine Rate Law & Activation Energy data_processing->kinetic_modeling

Caption: Workflow for the kinetic analysis of this compound hydrogenation.

Kinetic Analysis of Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[5] The reaction of this compound with an aryl halide is a common application. Understanding the kinetics of this reaction is crucial for optimizing catalyst loading, reaction time, and minimizing side reactions like the homocoupling of the alkyne.

High-throughput screening methods have been developed to efficiently study the kinetics of Sonogashira reactions, allowing for the rapid evaluation of various catalysts, ligands, and substrates.[11][12]

Comparative Kinetic Data for Sonogashira Coupling

The following table outlines typical activation parameters for the Sonogashira coupling of various aryl halides. While specific data for this compound is not provided, these values offer a general comparison.

Aryl Halide (Ar-X)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)General Reactivity TrendReference
Ar-I48 - 62-71 to -39Fastest[11]
Ar-Br54 - 82-55 to 11Intermediate[11]
Ar-Cl95 - 144-6 to 100Slowest[11]

Interpretation of Kinetic Data:

The reactivity trend (Ar-I > Ar-Br > Ar-Cl) is consistent with the C-X bond dissociation energies, suggesting that the oxidative addition of the aryl halide to the palladium center is a key step in the catalytic cycle and likely involved in the rate-determining step.[13] The electronic nature of the substituents on the aryl halide also significantly impacts the reaction rate, with electron-withdrawing groups generally accelerating the reaction.[12]

Experimental Protocol for Kinetic Analysis of Sonogashira Coupling

A well-controlled experimental setup is required to obtain reliable kinetic data for the Sonogashira reaction. This typically involves an inert atmosphere to prevent catalyst deactivation and side reactions.

Step-by-Step Methodology:

  • Reaction Setup: A Schlenk flask or a glovebox is used to maintain an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) co-catalyst (e.g., CuI), aryl halide, and an amine base (e.g., triethylamine) are added to the reaction vessel.

  • Solvent and Substrate Addition: Anhydrous solvent (e.g., THF or DMF) is added, followed by the addition of this compound via syringe.

  • Reaction Initiation and Monitoring: The reaction mixture is heated to the desired temperature, and aliquots are withdrawn at specific time intervals.

  • Sample Preparation and Analysis: Each aliquot is quenched (e.g., with a saturated ammonium chloride solution) and extracted with an organic solvent. The organic layer is then analyzed by High-Performance Liquid Chromatography (HPLC) or GC-MS to quantify the consumption of starting materials and the formation of the product.

  • Data Analysis: Similar to the hydrogenation study, the concentration-time data is used to determine the initial rates and subsequently the rate law and activation parameters.

Workflow for Sonogashira Coupling Kinetic Study

Sonogashira_Kinetics cluster_setup Inert Atmosphere Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis inert_setup Schlenk Line/Glovebox reagent_loading Loading of Catalysts, Base, and Aryl Halide inert_setup->reagent_loading solvent_substrate Addition of Solvent and this compound reagent_loading->solvent_substrate heating_monitoring Heating and Timed Sampling solvent_substrate->heating_monitoring quenching_extraction Quenching and Extraction heating_monitoring->quenching_extraction hplc_gcms HPLC or GC-MS Analysis quenching_extraction->hplc_gcms kinetic_analysis Kinetic Parameter Determination hplc_gcms->kinetic_analysis Oxidation_Kinetics cluster_setup Reaction Setup cluster_reaction Oxidation and Monitoring cluster_analysis Product Analysis reactor_prep Substrate and Solvent Loading temp_control Temperature Stabilization reactor_prep->temp_control oxidant_add Controlled Addition of Oxidant temp_control->oxidant_add sampling_quench Timed Sampling and Quenching oxidant_add->sampling_quench nmr_gcms NMR and/or GC-MS Analysis sampling_quench->nmr_gcms data_interp Rate Determination and Mechanistic Insight nmr_gcms->data_interp

Caption: Workflow for the kinetic analysis of the oxidation of this compound.

Comparison with Alternative Propargylic Alcohols

The reactivity of this compound can be compared with other propargylic alcohols to highlight the influence of its structure on reaction kinetics.

  • Steric Hindrance: Compared to a secondary propargylic alcohol like pent-4-yn-2-ol, the gem-dimethyl groups in this compound create greater steric hindrance around the hydroxyl group and the alkyne. This can decrease the rate of reactions where the catalyst or reagent needs to access these functional groups. For instance, in catalytic hydrogenations, the rate might be slightly lower than for a less hindered secondary propargyl alcohol.

  • Electronic Effects: The electron-donating nature of the two methyl groups can slightly increase the electron density of the alkyne, potentially influencing its reactivity in electrophilic addition reactions.

  • Alternative Tertiary Propargylic Alcohols: When compared to other tertiary propargylic alcohols with different alkyl substituents, the reactivity of this compound in reactions like FeCl₃-catalyzed nucleophilic substitution is generally robust. [14]The nature of the substituent on the alkyne (in this case, a terminal alkyne) also plays a crucial role in its reactivity, for example, in Sonogashira coupling, where a terminal alkyne is a prerequisite.

Conclusion

This guide has provided a comprehensive framework for the kinetic analysis of this compound in three fundamental organic transformations. By understanding the underlying kinetic principles and employing the detailed experimental protocols outlined, researchers can effectively optimize reaction conditions, enhance product selectivity, and gain deeper mechanistic insights. The comparative data, while in some cases drawn from closely related analogues, offers a valuable benchmark for evaluating the performance of this versatile building block in various synthetic applications. The provided workflows and diagrams serve as a practical roadmap for designing and executing robust kinetic studies, ultimately enabling more efficient and controlled chemical synthesis.

References

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  • Oxidation of pentan-2-ol -Part II: Experimental and modeling study. ResearchGate. [Link]

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A Comparative Guide to the Enasioselective Synthesis of Tertiary Homopropargylic Alcohols: A Focus on 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tertiary Homopropargylic Alcohols

In the landscape of modern organic synthesis and drug development, the demand for structurally complex, stereochemically pure molecules is insatiable. Among the most versatile chiral building blocks are the homopropargylic alcohols. The introduction of a tertiary alcohol moiety, creating a quaternary stereocenter, elevates the synthetic challenge and the value of the resulting molecule. The target of our focus, 2-methylpent-4-yn-2-ol (structure: HC≡C-CH₂-C(OH)(CH₃)₂), is an archetypal example of a chiral tertiary homopropargylic alcohol. Its structure contains a terminal alkyne and a hydroxyl group—two exceptionally versatile functional "handles" that allow for a multitude of subsequent transformations, from click chemistry and Sonogashira couplings to oxidation and substitution reactions.

The primary challenge in synthesizing such molecules lies in the simultaneous, highly controlled formation of a C-C bond and a quaternary stereocenter. This guide provides an in-depth comparison of the leading catalytic methodologies designed to achieve this transformation, focusing on the enantioselective propargylation of ketones. We will dissect the mechanistic underpinnings of each approach, compare their performance using published experimental data, and provide detailed protocols for their implementation.

The Core Synthetic Challenge: Regio- and Enantioselectivity

The synthesis of homopropargylic alcohols via the addition of an allenyl/propargyl organometallic reagent to a ketone presents a dual selectivity challenge. The nucleophile exists as a resonance hybrid of an allenylmetal and a propargylmetal species. The reaction can therefore proceed via two distinct pathways, yielding either the desired homopropargylic alcohol (propargylation) or an allenic alcohol (allenylation). A successful methodology must exhibit robust regiocontrol in favor of the propargyl isomer while simultaneously dictating the absolute stereochemistry at the newly formed quaternary center.[1]

G cluster_0 Allenyl/Propargyl Metal Reagent cluster_1 Ketone cluster_2 Reaction Pathways cluster_3 Products Reagent [M]–CH₂–C≡CH  ⇌  H₂C=C=CH–[M] Paths Ketone R¹(C=O)R² Propargylation Propargylation (Desired) Paths->Propargylation Allenylation Allenylation (Side-product) Paths->Allenylation Homopropargylic Homopropargylic Alcohol HC≡C-CH₂-C(OH)R¹R² Propargylation->Homopropargylic Allenic Allenic Alcohol H₂C=C=CH-C(OH)R¹R² Allenylation->Allenic

Figure 1. The fundamental regioselectivity challenge in the addition of allenyl/propargyl metal reagents to ketones.

Methodology 1: Chiral Diol-Catalyzed Allenylboronate Addition

A highly effective and operationally simple approach for the enantioselective propargylation of ketones was developed by Schaus and coworkers.[2][3][4] This methodology utilizes a chiral biphenol catalyst, such as a 1,1'-bi-2-naphthol (BINOL) derivative, to activate an allenylboronate reagent. The reaction proceeds with high regioselectivity for the propargyl product and excellent enantioselectivity.

Mechanistic Principle & Rationale

The prevailing mechanism, supported by Density Functional Theory (DFT) calculations, involves a Lewis acid activation pathway rather than a Brønsted acid mechanism.[5][6] The chiral diol catalyst undergoes ligand exchange with the diol moiety of the allenylboronate (e.g., a pinacol or catechol derivative) to form a chiral, more reactive allenylboronate species. This intermediate then coordinates to the ketone's carbonyl oxygen. The addition proceeds through a highly organized, closed six-membered chair-like transition state, where the steric environment created by the chiral catalyst directs the facial attack on the ketone, thereby establishing the stereochemistry.[5][6]

The choice of a 3,3'-disubstituted BINOL derivative, like 3,3'-Br₂-BINOL, is critical. The bulky substituents at the 3 and 3' positions effectively shield one face of the reactive complex, enhancing enantioselectivity.[4] Furthermore, conducting the reaction under solvent-free conditions with microwave irradiation accelerates the reaction significantly, often reducing reaction times from hours to minutes without compromising selectivity.[3][7]

G start Allenylboronate + (S)-BINOL Catalyst exchange Ligand Exchange start->exchange - Boronate Diol active Active Chiral Allenylboronate exchange->active coordinate Ketone Coordination active->coordinate + Ketone ts Closed Six-Membered Transition State (Stereodetermining Step) coordinate->ts product_complex Product-Boronate Complex ts->product_complex hydrolysis Hydrolysis (Workup) product_complex->hydrolysis catalyst_regen Catalyst Regeneration product_complex->catalyst_regen - Product product Enantioenriched Homopropargylic Alcohol hydrolysis->product catalyst_regen->start + Allenylboronate

Figure 2. Catalytic cycle for the BINOL-catalyzed propargylation of ketones.

Performance Data
EntryKetone SubstrateCatalyst (10 mol%)Yield (%)[7]ee (%)[7]
1Acetophenone(S)-3,3'-Br₂-BINOL9894
22-Acetylnaphthalene(S)-3,3'-Br₂-BINOL9696
32-Heptanone(S)-3,3'-Br₂-BINOL8180
4Cyclohexyl methyl ketone(S)-3,3'-Br₂-BINOL8482
5(E)-4-Phenylbut-3-en-2-one(S)-3,3'-Br₂-BINOL9297
Experimental Protocol: Synthesis of (S)-2-Methyl-1-phenylpent-4-yn-2-ol

This protocol is adapted from the work of Schaus et al.[3][7]

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add (S)-3,3'-dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL) (21.2 mg, 0.05 mmol, 0.1 equiv).

  • Reagent Addition: To the vial, add allenyldioxoborolane (172 mg, 1.25 mmol, 2.5 equiv). The catalyst should dissolve in the boronate with gentle stirring.

  • Substrate Addition: Add acetophenone (58 µL, 0.5 mmol, 1.0 equiv) to the mixture.

  • Reaction: Cap the vial securely and place it in a microwave reactor. Irradiate the mixture at a constant power of 10 W for 60 minutes. Rationale: Microwave heating provides efficient and uniform energy transfer, accelerating the rate-limiting ligand exchange and C-C bond formation steps.

  • Workup: After cooling, quench the reaction by adding 2 mL of a 1:1 mixture of methanol and saturated aqueous sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the title compound.

  • Analysis: Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Methodology 2: Transition Metal-Catalyzed Propargylation

Transition metals, particularly copper and zinc, offer powerful alternative catalytic systems for the enantioselective propargylation of ketones. These methods often involve an in-situ transmetalation from a less reactive organoboron reagent to a more nucleophilic organocopper or organozinc species.

A. Copper-Catalyzed Propargylation

The first general method for the catalytic enantioselective propargylation of ketones was reported by Shibasaki and coworkers, employing a copper(I) catalyst.[8] This system uses an allenylboronic acid pinacol ester as the propargyl source and a chiral ligand.

  • Mechanistic Rationale: The reaction is believed to proceed via a transmetalation between the copper catalyst and the allenylboronate to generate a chiral copper-allenyl/propargyl species. This highly nucleophilic intermediate then adds to the ketone. The chiral ligand, bound to the copper center, controls the enantioselectivity of the addition. This approach showed high 1,2-selectivity for α,β-unsaturated ketones.[8]

B. Zinc-Catalyzed Propargylation of Activated Ketones

For more challenging or specialized substrates, such as trifluoromethyl ketones, zinc-based catalysis has proven highly effective. Fandrick and coworkers developed a robust system using diethylzinc (ZnEt₂) as a catalyst or mediator with a chiral amino acid ligand (N-isopropyl-L-proline) and a propargyl borolane.[9][10][11]

  • Mechanistic Rationale: This reaction hinges on a crucial boron-zinc exchange step to form a chiral propargylzinc reagent.[11] The proline-derived ligand coordinates to the zinc, creating a chiral environment that directs the nucleophilic attack on the highly electrophilic trifluoromethyl ketone. An interesting discovery in this system was a water acceleration effect; trace amounts of water are proposed to generate a more active catalytic intermediate, enabling lower catalyst loadings.[11]

G cluster_0 Catalyst Activation cluster_1 Transmetalation & Addition cluster_2 Product Formation ZnEt2 ZnEt₂ Active_Zn L–Zn–Et ZnEt2->Active_Zn Ligand Chiral Ligand (L) Ligand->Active_Zn Transmetalation Boron-Zinc Exchange Active_Zn->Transmetalation B_reagent Propargyl Boronate B_reagent->Transmetalation Zn_reagent [L*–Zn–Propargyl] Transmetalation->Zn_reagent Addition Addition to R(C=O)CF₃ Zn_reagent->Addition Product_complex Zinc Alkoxide Product Addition->Product_complex Workup Aqueous Workup Product_complex->Workup Product Chiral CF₃-Substituted Homopropargylic Alcohol Workup->Product

Figure 3. Simplified workflow for zinc-catalyzed propargylation of trifluoromethyl ketones.

Performance Data
EntryMethodKetone SubstrateLigand/CatalystYield (%)ee (%)Ref
1Copper2'-Methoxyacetophenone(S,S)-Ph-BOX / CuOAc8891[8]
2Copper2-Acetylfuran(S,S)-Ph-BOX / CuOAc8892[8]
3Zinc2,2,2-TrifluoroacetophenoneN-isopropyl-L-proline / ZnEt₂9188[11]
4Zinc1-(Thiophen-2-yl)-2,2,2-trifluoroethan-1-oneN-isopropyl-L-proline / ZnEt₂9591[11]
Experimental Protocol: Zinc-Catalyzed Synthesis of (S)-1,1,1-Trifluoro-2-phenylpent-4-yn-2-ol

This protocol is adapted from the work of Fandrick et al.[11]

  • Preparation: To an oven-dried flask under a nitrogen atmosphere, add N-isopropyl-L-proline (42 mg, 0.27 mmol, 0.27 equiv).

  • Solvent & Reagents: Add anhydrous tetrahydrofuran (THF, 3 mL). Cool the resulting slurry to -40 °C.

  • Catalyst Addition: Add diethylzinc (1.0 M in hexanes, 0.25 mL, 0.25 mmol, 0.25 equiv) dropwise. Rationale: The proline ligand and ZnEt₂ form the active chiral catalyst in situ. Low temperature is crucial for maintaining catalyst stability and maximizing enantioselectivity.

  • Water Addition: Add deionized water (3.6 µL, 0.2 mmol, 0.02 equiv). Stir the mixture for 15 minutes. Rationale: A substoichiometric amount of water acts as an accelerator, facilitating the rate-limiting boron-zinc exchange.

  • Substrate & Nucleophile: In a separate flask, dissolve 2,2,2-trifluoroacetophenone (174 mg, 1.0 mmol, 1.0 equiv) and propargyl borolane (164 mg, 1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL).

  • Reaction: Add the solution of ketone and borolane to the catalyst mixture dropwise over 10 minutes. Maintain the reaction at -40 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract with ethyl acetate, dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify by flash column chromatography to yield the product.

  • Analysis: Determine enantiomeric excess by chiral HPLC or SFC.

Comparative Analysis and Application Guide

FeatureChiral Diol (BINOL) CatalysisTransition Metal (Cu/Zn) Catalysis
Generality Broad scope, effective for aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[3][7]Copper systems are general; Zinc systems are highly optimized for electrophilic ketones (e.g., trifluoromethyl).[8][11]
Catalyst Commercially available but often expensive BINOL derivatives.Uses simpler, cheaper ligands (e.g., BOX, amino acids) with common metal salts/reagents.
Conditions Often solvent-free with microwave irradiation; very rapid (≤ 1 hr).[4]Typically requires cryogenic temperatures (-40 to -78 °C) and longer reaction times (hours to days).[8][11]
Operational Simplicity Extremely simple setup, especially with microwave heating. Less sensitive to air/moisture than organozinc reagents.Requires stringent anhydrous/anaerobic techniques due to the use of organometallic reagents like ZnEt₂.
Selectivity Excellent enantioselectivity (often >90% ee) and high propargyl regioselectivity.[7]High enantioselectivity, particularly for the targeted substrate class.
Senior Scientist's Recommendation:
  • For general-purpose synthesis of tertiary homopropargylic alcohols from standard ketones (including acetone to make the title compound), the Schaus (chiral diol/boronate) methodology is the superior starting point. Its operational simplicity, broad substrate scope, and rapid, solvent-free microwave conditions make it highly attractive for both discovery and process development.

  • For the synthesis of molecules containing highly activated carbonyls, such as trifluoromethyl ketones, the zinc-catalyzed approach is the method of choice. While operationally more demanding due to cryogenic temperatures and moisture sensitivity, it is specifically tailored to deliver high yields and enantioselectivities for these challenging electrophiles.[10][12]

Conclusion and Future Outlook

The enantioselective synthesis of tertiary homopropargylic alcohols has matured significantly, with robust catalytic systems based on boron, copper, and zinc now available to the synthetic chemist. While early methods struggled with the challenge of ketone propargylation, modern approaches provide reliable access to these valuable chiral synthons with high levels of stereocontrol. The choice of method depends critically on the specific ketone substrate. Future advancements will likely focus on reducing catalyst loadings, expanding the substrate scope to even less reactive ketones, and developing catalytic systems that allow for tunable and reversible control over the propargylation/allenylation regioselectivity.

References

  • Lou, S.; Schaus, S. E. Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry2014 , 79 (1), 4–16. [Link]

  • Barnett, D. S.; Schaus, S. E. Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols. Organic Letters2011 , 13 (15), 4020–4023. [Link]

  • Barnett, D. S.; Schaus, S. E. Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. Organic Letters2011 , 13 (15), 4020–4023. [Link]

  • Lou, S.; Schaus, S. E. Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry2014 , 79 (1), 4-16. [Link]

  • Barnett, D. S.; Schaus, S. E. Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. PMC2011 . [Link]

  • Lombardo, M.; Trombini, C. Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Derivatives. Synthesis2017 , 49 (7), 1461-1480. [Link]

  • Wang, Z.; Wang, D.; Liu, X.; Lin, L.; Feng, X. Enantioselective Propargylic Substitution of Ketone Enolates with Propargylic Alcohol Derivatives through Cooperative B/Cu Catalysis. Organic Letters2015 , 17 (21), 5384-5387. [Link]

  • Barnett, D. S.; Schaus, S. E. Allenylation and propargylation reactions of ketones, aldehydes, imines, and iminium ions using organoboronates and related derivatives. University of Wollongong Research Online2017 . [Link]

  • Fandrick, D. R.; Reeves, J. T.; Gao, J. J.; et al. Zinc catalyzed and mediated asymmetric propargylation of trifluoromethyl ketones with a propargyl boronate. The Journal of Organic Chemistry2013 , 78 (8), 3592-3615. [Link]

  • Grayson, M. N.; Goodman, J. M. Lewis acid catalysis and ligand exchange in the asymmetric binaphthol-catalyzed propargylation of ketones. Journal of the American Chemical Society2013 , 135 (39), 14423–14426. [Link]

  • Barnett, D. S.; Schaus, S. E. Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. Organic Chemistry Portal2011 . [Link]

  • Wang, M.; Khan, S.; Miliordos, E.; Paderes, M. C.; Cannistra, M.; Hossain, M. M. Enantioselective Syntheses of Homopropargylic Alcohols via Asymmetric Allenylboration. Organic Letters2018 , 20 (13), 3935–3939. [Link]

  • Grayson, M. N.; Goodman, J. M. Lewis acid catalysis and ligand exchange in the asymmetric binaphthol-catalyzed propargylation of ketones. University of Bath's research portal2013 . [Link]

  • Fandrick, D. R.; Reeves, J. T.; Gao, J. J.; et al. Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. ResearchGate2013 . [Link]

  • Wang, M.; Khan, S.; Miliordos, E.; Paderes, M. C.; Cannistra, M.; Hossain, M. M. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions. PMC2018 . [Link]

  • Fandrick, D. R.; Reeves, J. T.; Gao, J. J.; et al. Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. The Journal of Organic Chemistry2013 , 78 (8), 3592-3615. [Link]

  • Various Authors. Ways of making enantioenriched tertiary propargylic alcohols. ResearchGate2019 . [Link]

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A Comparative Guide to Catalysts for 2-Methylpent-4-yn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of complex molecular architectures is paramount. Tertiary propargylic alcohols, such as 2-Methylpent-4-yn-2-ol, are valuable building blocks, offering a versatile handle for subsequent transformations. The synthesis of these compounds, typically through the alkynylation of a ketone, is a critical step where the choice of catalyst profoundly impacts yield, selectivity, and process efficiency.

This guide provides an in-depth comparison of catalytic systems for the synthesis of this compound, primarily focusing on the analogous and industrially significant reaction of acetone with an alkyne. While direct comparative studies on the synthesis of this compound from acetone and propyne are not extensively documented in publicly available literature, the underlying chemical principles and catalytic technologies are directly transferable from the well-established synthesis of 2-methyl-3-butyn-2-ol from acetone and acetylene. This guide will, therefore, leverage data from this closely related transformation to benchmark catalyst performance.

The Foundational Chemistry: Nucleophilic Addition to a Carbonyl

The synthesis of this compound is fundamentally an example of a nucleophilic addition reaction. A propynylide anion, generated from propyne, attacks the electrophilic carbonyl carbon of acetone. The subsequent protonation of the resulting alkoxide yields the desired tertiary propargylic alcohol. The role of the catalyst is to facilitate the deprotonation of the weakly acidic terminal alkyne, thus generating the nucleophilic acetylide species.

Caption: Generalized mechanism for the base-catalyzed synthesis of this compound.

Benchmarking Catalyst Systems

The choice of catalyst dictates the reaction conditions, safety considerations, and overall process viability, particularly on an industrial scale. We will compare three major classes of catalysts: homogeneous strong bases, heterogeneous solid bases, and copper-based systems.

Homogeneous Strong Base Catalysis: The Workhorse

The use of strong bases in a homogeneous system is a well-established and widely practiced method for the synthesis of 2-methyl-3-butyn-2-ol, and by extension, this compound.

Catalyst System: Potassium Hydroxide (KOH) in Liquid Ammonia.

Principle of Operation: Liquid ammonia serves as a polar protic solvent that can dissolve both the reactants and the catalyst. More importantly, it is a sufficiently basic medium to allow KOH to deprotonate the terminal alkyne effectively. The reaction proceeds under pressure to maintain ammonia in its liquid state at the reaction temperature.

Performance Data (for 2-methyl-3-butyn-2-ol synthesis)[1]:

ParameterValue
Catalyst Potassium Hydroxide (KOH)
Solvent Liquid Ammonia
Temperature 30-55 °C
Pressure 1.5-2.8 MPa
Reactant Ratio (Acetylene:Acetone) 1:0.45 to 1:2.05
Catalyst Loading (KOH:Acetone) 1:18.6 to 1:124.5
Reaction Time 1.0-3.2 hours
Reported Advantages High yield, simple process, easy control

Causality in Experimental Choices:

  • Liquid Ammonia: Its use as a solvent is critical. It not only facilitates a homogeneous reaction environment but also has a pKa high enough to not compete with the alkyne for the base, ensuring efficient acetylide formation.

  • Potassium Hydroxide: A strong, yet cost-effective base that is highly effective for this transformation.

  • Pressure: Necessary to maintain ammonia as a liquid at temperatures that allow for a reasonable reaction rate.

Trustworthiness of the Protocol: This method is industrially validated and described in patent literature, indicating its robustness and scalability. The process includes steps for catalyst neutralization and solvent recovery, which are crucial for a self-validating and efficient industrial process.[1]

Heterogeneous Solid Base Catalysis: The Path to Greener Processes

The use of heterogeneous catalysts offers significant advantages in terms of catalyst separation, recycling, and continuous processing. For the alkynylation of ketones, solid base catalysts, such as ion-exchange resins, are a promising alternative to homogeneous systems.

Catalyst System: Basic Ion-Exchange Resins (e.g., Hydroxide-form resins).

Principle of Operation: These are polymeric resins with basic functional groups (e.g., quaternary ammonium hydroxide) that can deprotonate the terminal alkyne. The reaction can be carried out in a solvent like DMSO, which is effective at solvating the acetylide anion.

Performance Data (General for Ketone Alkynylation)[2]:

ParameterValue
Catalyst Basic Resin (Hydroxide Type)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature Room Temperature to mild heating
Reactant Scope Effective for aliphatic and alicyclic ketones
Reported Advantages Catalyst is easily filtered and recycled, non-metallic system

Causality in Experimental Choices:

  • Solid Support: The polymeric backbone allows for the easy removal of the catalyst from the reaction mixture, simplifying purification.

  • DMSO as Solvent: A polar aprotic solvent like DMSO is crucial. It effectively solvates the cations, leaving the acetylide anion more "naked" and, therefore, more nucleophilic, which accelerates the reaction.

  • Basic Resin: Provides localized high basicity to deprotonate the alkyne without the need for a strong base dissolved in the bulk reaction medium.

Trustworthiness of the Protocol: The use of ion-exchange resins as catalysts is a well-established technique in organic synthesis. The ability to regenerate and reuse the catalyst makes it a cost-effective and environmentally friendly option.

Copper-Based Catalysis: A Classic Approach

Copper catalysts have a long history in acetylene chemistry, dating back to the work of Walter Reppe.[3] The in-situ formation of copper acetylide is a key feature of these catalytic systems.

Catalyst System: Copper compounds, often supported (e.g., Copper on Magnesium Silicate).

Principle of Operation: A copper(I) source reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then acts as the nucleophile, adding to the ketone. The catalyst is regenerated in the process. These reactions can often be run at lower pressures compared to the strong base methods.

Performance Data (General for Ethynylation)[4]:

ParameterValue
Catalyst Particulate water-insoluble powder containing copper and magnesium silicate
Temperature 70-120 °C
Pressure Low pressure (acetylene partial pressure < 2 atm)
Reported Advantages Operates at lower pressure, catalyst can be filtered

Causality in Experimental Choices:

  • Copper(I) Source: Facilitates the formation of the copper acetylide, which is a more manageable and often more selective nucleophile than the corresponding alkali metal acetylides.

  • Support (e.g., Magnesium Silicate): Provides a high surface area for the active copper species and can contribute to the overall stability and activity of the catalyst.

  • Lower Pressure Operation: This is a significant safety and engineering advantage over the high-pressure ammonia-based systems.

Trustworthiness of the Protocol: Copper-catalyzed ethynylation is a classic and well-understood reaction in industrial chemistry. The development of supported copper catalysts aims to improve the safety and handling aspects associated with copper acetylides, which can be explosive when dry.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-3-butyn-2-ol using KOH in Liquid Ammonia (Adapted from Patent CN104045518A[1])

This protocol is for the synthesis of the close analog, 2-methyl-3-butyn-2-ol, and is illustrative of the process for this compound.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, cooling coils, and inlets for gases and liquids is used.

  • Charging Reactants: Liquefied ammonia is charged into the reactor, followed by the introduction of acetylene gas until the desired pressure (1.5-2.8 MPa) is reached. The mixture is cooled to maintain the ammonia in a liquid state.

  • Catalyst and Acetone Addition: A solution of potassium hydroxide in a suitable solvent (or as a solid) is added, followed by the slow addition of acetone. The molar ratios of acetylene to acetone and KOH to acetone are critical and should be optimized within the ranges specified in the performance table.

  • Reaction: The mixture is stirred at a controlled temperature (30-55 °C) for 1-3.2 hours. The progress of the reaction can be monitored by GC analysis of withdrawn samples.

  • Quenching and Work-up: After the reaction is complete, the reaction is quenched by the addition of a weak acid (e.g., ammonium chloride) to neutralize the KOH.

  • Product Isolation: The ammonia is carefully vented and recovered. The remaining crude product is then purified by distillation.

Caption: Experimental workflow for the synthesis of 2-methyl-3-butyn-2-ol using a homogeneous strong base catalyst.

Conclusion and Catalyst Selection

The choice of catalyst for the synthesis of this compound is a trade-off between reaction conditions, cost, safety, and environmental considerations.

  • Homogeneous Strong Base Catalysis (KOH/Liquid Ammonia): This is a robust, high-yield method suitable for large-scale industrial production where the handling of high-pressure liquid ammonia is feasible.

  • Heterogeneous Solid Base Catalysis (Ion-Exchange Resins): This approach offers significant advantages in terms of catalyst reusability and simplified product purification, making it an attractive option for developing greener and more sustainable processes.

  • Copper-Based Catalysis: This classic method allows for operation at lower pressures, which can be a significant safety advantage. Supported copper catalysts further enhance the safety and handling of this system.

For academic research and smaller-scale synthesis, the use of heterogeneous solid base catalysts is highly recommended due to their ease of handling and environmental benefits. For large-scale industrial production, homogeneous strong base catalysis remains a proven and efficient method, while the development of robust and highly active supported copper catalysts presents a compelling avenue for process optimization and improved safety.

References

  • Ishikawa, T., Mizuta, T., Hagiwara, K., Aikawa, T., Kudo, T., & Saito, S. (2003). Catalytic Alkynylation of Ketones and Aldehydes Using Quaternary Ammonium Hydroxide Base. The Journal of Organic Chemistry, 68(9), 3702–3705. [Link]

  • Preparation method of 2-methyl-3-butyne-2-ol. CN104045518A.
  • Reppe, W. (1955). Acetylene Chemistry. Angewandte Chemie, 67(23), 729-740. [Link]

  • Ethynylation catalyst and method of producing alkynols by low pressure reactions. US3920759A.

Sources

A Comparative Analysis of 2-Methylpent-4-yn-2-ol in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the choice of solvent is not a mere matter of dissolution; it is a critical parameter that can profoundly influence experimental outcomes. This guide provides an in-depth comparative analysis of the behavior of 2-Methylpent-4-yn-2-ol, a versatile tertiary alkynyl alcohol, across a spectrum of common laboratory solvent systems. By understanding the interplay between the physicochemical properties of this analyte and the characteristics of the solvent, scientists can optimize reaction conditions, enhance analytical sensitivity, and ensure the integrity of their results.

Introduction to this compound: A Molecule of Interest

This compound is a valuable building block in organic synthesis, prized for its terminal alkyne functionality and tertiary alcohol group. These features allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its molecular structure dictates its interactions with its environment, particularly the solvent in which it is dissolved.

Key Physicochemical Properties of this compound: [1][2]

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Boiling Point 124-127 °C
Density ~0.901 g/cm³
Structure A tertiary alcohol with a terminal alkyne

The presence of both a polar hydroxyl group capable of hydrogen bonding and a nonpolar hydrocarbon backbone gives this compound an amphiphilic character, leading to varied behavior in different solvent environments.

The Critical Role of the Solvent System

The choice of solvent can dramatically alter the solubility, stability, reactivity, and spectroscopic properties of a solute. This is due to the different intermolecular forces at play between the solute and solvent molecules. For this compound, the key interactions to consider are:

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The polar C-O bond creates a dipole moment.

  • Van der Waals Forces: The nonpolar alkyl groups interact via these weaker forces.

To illustrate these effects, we will consider three classes of solvents:

  • Non-Polar Aprotic: Solvents like hexane and toluene that primarily interact through van der Waals forces.

  • Polar Aprotic: Solvents such as dichloromethane and acetone that possess a dipole moment but cannot donate hydrogen bonds.

  • Polar Protic: Solvents like ethanol and water that have a dipole moment and can both donate and accept hydrogen bonds.

Comparative Solubility Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The amphiphilic nature of this compound leads to a nuanced solubility profile.

Solvent SystemSolvent TypePredicted SolubilityRationale for Experimental Choice
Hexane Non-Polar AproticModerateThe nonpolar hydrocarbon chain of this compound allows for favorable van der Waals interactions with hexane. However, the polar hydroxyl group limits complete miscibility.
Toluene Non-Polar Aprotic (Aromatic)HighToluene's aromatic ring can induce a dipole in the C-C triple bond of the alkyne, leading to slightly stronger interactions than with hexane.
Dichloromethane Polar AproticHighThe dipole moment of dichloromethane interacts favorably with the polar hydroxyl group of the analyte, while its organic nature accommodates the hydrocarbon portion.
Acetone Polar AproticHighAcetone's strong dipole and ability to accept hydrogen bonds lead to good solvation of the hydroxyl group.
Ethanol Polar ProticMiscibleEthanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl group of this compound. The ethyl group of ethanol also interacts favorably with the analyte's hydrocarbon backbone.
Water Polar ProticLow to ModerateWhile the hydroxyl group can form hydrogen bonds with water, the relatively large nonpolar hydrocarbon portion of the molecule disrupts the strong hydrogen-bonding network of water, limiting solubility.

Spectroscopic Behavior in Different Solvent Environments

The solvent can have a significant impact on the spectroscopic signatures of a molecule. Here, we examine the expected changes in the ¹H NMR and UV-Vis spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of a proton influences its resonance frequency in an NMR spectrum. Solvent interactions can shield or deshield protons, leading to changes in their chemical shifts.

Predicted ¹H NMR Spectral Data for this compound in Various Deuterated Solvents:

ProtonsPredicted δ (ppm) in CDCl₃Predicted δ (ppm) in DMSO-d₆Predicted δ (ppm) in MeODMultiplicityIntegration
-OH ~1.8~4.5~4.8 (may exchange with solvent)s1H
-CH₂- ~2.3~2.2~2.2d2H
≡C-H ~2.0~2.8~2.7t1H
(CH₃)₂- ~1.2~1.1~1.1s6H

Causality Behind Spectral Shifts:

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent's ability to engage in hydrogen bonding. In a relatively non-polar solvent like CDCl₃, hydrogen bonding is minimal, and the proton is shielded, resulting in an upfield chemical shift. In contrast, in hydrogen-bond accepting solvents like DMSO-d₆ and hydrogen-bond donating solvents like MeOD, the proton is deshielded, leading to a significant downfield shift. In MeOD, the hydroxyl proton can exchange with the deuterium of the solvent, which can lead to broadening or disappearance of the signal.

  • Other Protons: The other protons in the molecule are less affected by the solvent, but minor shifts can still be observed due to changes in the overall electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of the desired deuterated solvent (CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Obtain a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the carbon-carbon triple bond (alkyne) and the non-bonding electrons of the oxygen atom.

  • π → π* Transition (Alkyne): The C≡C bond has a π → π* transition that typically occurs at a wavelength below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.

  • n → σ* Transition (Alcohol): The non-bonding electrons on the oxygen of the alcohol have an n → σ* transition, which also occurs at a very short wavelength (typically < 200 nm).

This compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The choice of solvent is unlikely to cause a significant shift of these high-energy transitions into the measurable range. Therefore, UV-Vis spectroscopy is not a primary technique for the routine analysis of this compound unless it is derivatized with a chromophore.

Chromatographic Separation in Different Solvent Systems

The principles of chromatography rely on the differential partitioning of an analyte between a stationary phase and a mobile phase. The polarity of this compound and the choice of solvent system are paramount for achieving effective separation.

Gas Chromatography (GC)

For volatile compounds like this compound, gas chromatography is a powerful analytical technique.[3][4][5][6][7] The choice of the stationary phase is critical.

  • Non-Polar Column (e.g., DB-1, HP-5): On a non-polar stationary phase, elution is primarily governed by the boiling point of the analytes. This compound, with a boiling point of 124-127 °C, will elute after lower-boiling point compounds.

  • Polar Column (e.g., Carbowax, DB-WAX): On a polar stationary phase, retention is influenced by polar interactions. The hydroxyl group of this compound will interact strongly with a polar stationary phase via hydrogen bonding, leading to a longer retention time compared to non-polar compounds of similar boiling points.

Experimental Protocol: Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or acetone.

  • Instrument Conditions:

    • Injector Temperature: 250 °C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or DB-WAX)

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Detector (FID) Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

  • Injection: Inject 1 µL of the sample.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility in the choice of both stationary and mobile phases, allowing for fine-tuning of the separation.

  • Normal-Phase HPLC:

    • Stationary Phase: Polar (e.g., silica, diol)

    • Mobile Phase: Non-polar (e.g., hexane with a small amount of a more polar modifier like isopropanol or ethyl acetate)

    • Elution Behavior: In normal-phase mode, polar compounds are retained more strongly. This compound, being moderately polar, will have a moderate retention time. Increasing the polarity of the mobile phase (by increasing the percentage of the polar modifier) will decrease its retention time.

  • Reversed-Phase HPLC:

    • Stationary Phase: Non-polar (e.g., C18, C8)

    • Mobile Phase: Polar (e.g., water/acetonitrile or water/methanol mixtures)

    • Elution Behavior: In reversed-phase mode, non-polar compounds are retained more strongly. This compound will elute relatively early due to its polarity. Increasing the organic content of the mobile phase will decrease its retention time.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Normal-Phase:

  • Sample Preparation: Dissolve this compound in the mobile phase.

  • Instrument Conditions:

    • Column: Silica, 5 µm, 4.6 x 250 mm

    • Mobile Phase: 95:5 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Detector: Refractive Index (RI) or UV (if derivatized)

Reversed-Phase:

  • Sample Preparation: Dissolve this compound in the mobile phase.

  • Instrument Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: 70:30 Water:Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detector: Refractive Index (RI) or UV (if derivatized)

Visualizing the Influence of Solvent Polarity

The following diagram illustrates the conceptual relationship between the properties of this compound and the choice of solvent system for different analytical applications.

G cluster_solute This compound cluster_solvents Solvent Systems cluster_applications Experimental Considerations Solute Amphiphilic Nature (Polar -OH, Nonpolar Backbone) NP Non-Polar (Hexane, Toluene) Solute->NP van der Waals PA Polar Aprotic (DCM, Acetone) Solute->PA Dipole-Dipole PP Polar Protic (Ethanol, Water) Solute->PP H-Bonding Solubility Solubility NP->Solubility Moderate Chromatography Chromatography NP->Chromatography Normal Phase Mobile Phase PA->Solubility High NMR NMR Spectroscopy PA->NMR Reference PP->Solubility Miscible (Ethanol) Low (Water) PP->NMR Significant Shift of -OH PP->Chromatography Reversed Phase Mobile Phase

Caption: Interplay of solvent systems and experimental outcomes for this compound.

Conclusion and Best Practices

The selection of an appropriate solvent system is a cornerstone of successful research involving this compound. This guide has demonstrated that a solvent's polarity, proticity, and other intermolecular forces have a predictable and significant impact on the solubility, spectroscopic characteristics, and chromatographic behavior of this analyte.

Key Takeaways for Researchers:

  • For high solubility, polar aprotic solvents like dichloromethane and acetone, or polar protic solvents like ethanol, are excellent choices.

  • When conducting ¹H NMR spectroscopy, be mindful of the solvent's ability to hydrogen bond, as this will dramatically affect the chemical shift of the hydroxyl proton.

  • For chromatographic separations, the choice of normal-phase or reversed-phase HPLC, or the selection of a polar or non-polar GC column, should be dictated by the sample matrix and the desired separation outcome.

By applying the principles and experimental guidelines outlined in this document, researchers, scientists, and drug development professionals can make informed decisions about solvent selection, thereby enhancing the quality and reliability of their work with this compound.

References

  • Gas Chromatography of an Alcohol Mixture. (n.d.).
  • PubChem. (n.d.). 2-Methyl-4-penten-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]

  • Agilent Technologies. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-pentanol. Retrieved from [Link]

  • Zhang, J., et al. (2022). Alkynyl Borrowing: Silver-Catalyzed Amination of Secondary Propargylic Alcohols via C(sp3)–C(sp) Bond Cleavage. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpent-4-yn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-4-methylpent-4-en-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Methylpent-4-yn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Methylpent-4-yn-2-ol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety protocols for handling flammable and reactive acetylenic compounds.

Understanding the Hazard Profile

Similar compounds are classified as flammable liquids, skin irritants, and serious eye irritants.[1] Vapors may also cause respiratory irritation and can form explosive mixtures with air, especially at elevated temperatures.[2] Therefore, handling and disposal must always occur in a well-ventilated area, away from ignition sources.[3][4]

Table 1: Hazard Profile and Key Safety Information

PropertyHazard Classification & RemarksSource
Physical State LiquidN/A
Flammability Assumed to be a flammable liquid (Category 2 or 3). Keep away from heat, sparks, open flames, and hot surfaces.[1][5][1][5]
Reactivity As an acetylenic compound, it may be reactive. Segregate from oxidizing agents and acids.[5][6][5][6]
Toxicity May cause skin and serious eye irritation.[1][7] May cause respiratory irritation.[1][7]
Environmental Avoid release into the environment; do not dispose of down the drain.[8][9][8][9]

Pre-Disposal: Segregation and Container Selection

Proper disposal begins with meticulous preparation. The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container.

Causality: Acetylenic compounds can react exothermically or form unstable products when mixed with incompatible chemicals, particularly strong oxidizing agents. Flammable liquids, if mixed with other waste streams, can render the entire container a flammable hazard, complicating and increasing the cost of disposal.

Protocol:

  • Designate a Waste Stream: Establish a dedicated waste container specifically for flammable organic liquids. Do not mix this compound with other waste categories such as halogenated solvents, strong acids, bases, or oxidizers.[6]

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the chemical. Glass or plastic carboys are generally suitable.[8] Avoid metal containers if there is any doubt about corrosivity.

    • The container must have a tight-fitting screw cap to prevent the escape of flammable vapors.[6][8] Funnels should not be left in the container opening.[6]

    • Ensure the container is clean and dry before use. If reusing a container, ensure all previous labels are completely defaced or removed.[6]

  • Labeling:

    • Immediately label the container with a "Hazardous Waste" label.[10][11]

    • Clearly list all constituents, including "this compound" and any other solvents it may be mixed with, along with their approximate percentages.[10] Vague identifiers like "Solvent Waste" are not acceptable.[8]

Step-by-Step Disposal Procedure

The following workflow outlines the process from generating the waste to its final removal from the laboratory.

G cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Removal A Generate Waste (this compound) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Select & Label Appropriate Waste Container C->D E Carefully Transfer Waste into Container D->E F Securely Cap Container Immediately After Adding Waste E->F G Do Not Overfill (Leave >10% Headspace) F->G H Store Container in Designated Satellite Accumulation Area (SAA) G->H I Ensure Secondary Containment H->I J Arrange for Pickup by EH&S or Licensed Waste Hauler I->J

Disposal Workflow for this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling the chemical, wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Ventilation: Conduct all transfers of this compound into the waste container inside a certified chemical fume hood to minimize inhalation of vapors and prevent the accumulation of flammable concentrations in the air.

  • Waste Transfer:

    • Carefully pour the waste into the properly labeled container. Use a funnel to prevent spills.

    • Keep the container closed at all times except when actively adding waste.[8][10] This is a critical step to prevent the release of flammable vapors.

  • Headspace: Do not fill the container to the brim. Leave adequate headspace (at least 10% or a minimum of 1 inch for a 4L bottle) to allow for vapor expansion.[10]

  • Temporary Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area should be clearly marked.

    • The SAA must be under the direct control of laboratory personnel and located near the point of generation.[11]

    • Use secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[6][11]

    • Ensure the storage location segregates flammable waste from incompatible materials like oxidizers.[6]

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[8][11]

    • Waste must be disposed of in accordance with all local, state, and federal regulations.[8] In the United States, this is governed by the Resource Conservation and Recovery Act (RCRA).[11]

Emergency Procedures: Spills and Exposures

Spill Management:

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1] Clean the affected area thoroughly.

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's emergency response team or EH&S immediately. Prevent entry into the area and remove all ignition sources.

Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Waste - UF | EHS. (n.d.). University of Florida Environmental Health and Safety. Retrieved from [Link]

  • Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Safety Data Sheet: 2-methylpentane-2,4-diol. (2024, February 19). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Safety Data Sheet - 2-Methyl-2-butanol. (2023, March 24). Biosolve Chimie. Retrieved from [Link]

  • Safety Data Sheet - 4-Methylpentan-2-one. (2009, September 17). Fisher Scientific. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: The requested topic, "2-Methylpent-4-yn-2-ol," does not correspond to a commonly available or well-documented laboratory chemical. Based on the structural name, it is highly probable that the intended chemical is 2-Methyl-3-butyn-2-ol (CAS No. 115-19-5), a widely used intermediate in research and development. This guide is predicated on this assumption to provide relevant and actionable safety protocols. If you are working with a different substance, please consult its specific Safety Data Sheet (SDS).

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Methyl-3-butyn-2-ol. As laboratory professionals, our primary responsibility is to create a self-validating system of safety, where protocols are not merely followed but understood. This document explains the causality behind each recommendation, ensuring that safety becomes an intuitive part of the workflow.

Understanding the Inherent Risks

2-Methyl-3-butyn-2-ol is a versatile propargyl alcohol, but its utility is matched by a significant hazard profile that demands stringent control measures. The primary dangers stem from its high flammability and its potential to cause severe eye damage.[1][2] A comprehensive understanding of these risks is the foundation for selecting and using Personal Protective Equipment (PPE) effectively.

Hazard ClassificationGHS PictogramNature of Hazard & Rationale for Protection
Flammable Liquid (Category 2) 🔥This chemical has a low flash point (around 19-22°C), meaning it can ignite at typical room temperatures from sparks, hot surfaces, or open flames.[2][3] All handling procedures must mitigate ignition risks, and PPE must be chosen accordingly (e.g., flame-retardant lab coats).
Serious Eye Damage (Category 1) corrosiveDirect contact with the liquid, and potentially concentrated vapors, can cause irreversible damage to the eyes.[1][2][4] This mandates the use of robust, sealed eye protection beyond standard safety glasses.
Acute Toxicity, Oral (Category 4) The substance is harmful if swallowed.[1][4][5] While direct ingestion is unlikely in a lab setting, this underscores the importance of preventing hand-to-mouth contamination through proper glove use and hygiene.
Skin Sensitizer (Category 1) May cause an allergic skin reaction upon repeated contact.[1] This necessitates reliable skin protection to prevent sensitization, which can develop over time.
Respiratory Tract Irritation Vapors may be harmful if inhaled, causing irritation to the respiratory system.[1][5] Engineering controls (like a fume hood) are the primary defense, with respiratory protection as a crucial secondary measure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-based assessment. For 2-Methyl-3-butyn-2-ol, the focus is on preventing ignition, eye contact, and skin exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Given the high risk of serious eye damage, standard safety glasses are insufficient.[2]

  • Primary Protection: Tightly fitting chemical splash goggles are mandatory.[1] These provide a seal around the eyes, protecting against splashes and vapors that can travel around the edges of regular safety glasses.

  • Secondary Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, an 8-inch minimum face shield must be worn in addition to the chemical splash goggles.[1] The face shield protects the entire face from splashes and is a critical secondary barrier.

Skin and Body Protection: Preventing Contact and Contamination
  • Gloves: Proper glove selection is critical. The goal is to choose a material that resists degradation and permeation by the alcohol.

    • For Incidental Contact (e.g., small transfers): Nitrile gloves are a suitable choice.[6] However, it is crucial to inspect them before use and remove them immediately upon contamination, washing hands thoroughly.

    • For Extended Contact or Immersion: Butyl rubber gloves offer superior resistance to alcohols and should be used for tasks involving larger volumes or longer durations.[6]

    • Best Practice: Always double-glove if there is a high risk of contamination or when handling particularly hazardous reactions. Before use, check gloves for any signs of damage, such as tears or pinholes.[7] Dispose of contaminated gloves immediately in the designated hazardous waste container.[1]

  • Laboratory Coat: A flame-retardant lab coat is strongly recommended due to the high flammability of the chemical.[1] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

Respiratory Protection: When Engineering Controls Are Not Enough

The primary method for controlling vapor exposure is to handle 2-Methyl-3-butyn-2-ol within a certified chemical fume hood.[8] However, in situations where ventilation is inadequate or during a spill cleanup, respiratory protection is essential.

  • Required Respirator: A full-face respirator equipped with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is the appropriate choice.[1] This provides both respiratory and eye protection. All personnel requiring a respirator must be fit-tested and trained in its proper use and maintenance.

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling ensures that safety protocols are integrated into the procedure itself. This workflow minimizes risk at each stage of the process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep1->prep2 prep3 Don PPE (Coat, Goggles, Face Shield, Gloves) prep2->prep3 handle1 Ground Equipment to Prevent Static Discharge prep3->handle1 handle2 Dispense Chemical Slowly Inside Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Segregate Waste into Labeled Hazardous Container handle3->clean1 clean2 Decontaminate Work Surface clean1->clean2 clean3 Doff PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for handling 2-Methyl-3-butyn-2-ol.

Key Procedural Details:

  • Preventing Static Discharge: 2-Methyl-3-butyn-2-ol is highly flammable and its vapors can form explosive mixtures with air.[4] It is imperative to ground all metal containers and equipment to prevent the buildup of static electricity, which can serve as an ignition source.[8][9]

  • Tool Selection: Use only non-sparking tools made from materials like brass or bronze when opening or handling containers.[3][8]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.[1][4][9]

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal is a significant safety and environmental hazard. 2-Methyl-3-butyn-2-ol and materials contaminated with it must be treated as hazardous waste.

  • Waste Collection:

    • NEVER dispose of 2-Methyl-3-butyn-2-ol down the drain or in general trash.[3]

    • All waste, including excess reagent, contaminated paper towels, and used gloves, must be collected in a designated, chemically compatible, and clearly labeled hazardous waste container.[3]

    • The container must be kept closed at all times except when adding waste.

  • Final Disposal:

    • The collected hazardous waste must be disposed of through a licensed professional waste disposal service.[1] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

By integrating these expert-validated protocols and understanding the reasoning behind them, you can ensure a robust safety environment for yourself and your colleagues when working with this valuable but hazardous chemical.

References

  • 2-Methyl-3-butyn-2-ol - Safety Data Sheet. (2010, July 21). Sigma-Aldrich.
  • Proper Disposal of 2-Methyl-3-butyn-2-ol: A Guide for Labor
  • Navigating the Hazards of 2-Methyl-3-butyn-2-ol: An In-depth Technical Guide. BenchChem.
  • 2-Methyl-3-butyn-2-ol Safety D
  • 2-Methyl-3-butyn-2-ol.
  • Safety Data Sheet - 2-Methyl-3-butyn-2-ol. (2009, August 19). Fisher Scientific.
  • Safety Data Sheet - 2-Methyl-3-butyn-2-ol. (2009, August 19). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 2-Methyl-3-butyn-2-ol. Thermo Fisher Scientific.
  • 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • 2-Methyl-3-buten-2-ol CAS 115-18-4. Merck.
  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Personal Protective Equipment. US EPA.
  • Personal Protective Equipment (PPE). University of Tennessee Knoxville EHS.
  • Safety Glove Chemical Compatibility D
  • Glove Selection Chart. WSU Spokane.
  • Glove Selection For Specific Chemicals. SUNY New Paltz.
  • OSHA Glove Selection Chart. University of Missouri - Kansas City EHS.
  • Gloves Chemical Resistance Chart. Gloves By Web.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.